N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-N,4-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFEVPHXYRVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS 503299-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, with the CAS number 503299-24-9, is a triarylamine derivative that has garnered significant interest as a pivotal building block in the realm of advanced materials science. Its robust molecular structure, featuring a strategic bromo-functionalization, makes it a versatile precursor for the synthesis of a variety of functional organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and its primary applications, with a focus on its role in the development of materials for organic electronics.
Physicochemical Properties
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a white to off-white crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 503299-24-9 | [2] |
| Molecular Formula | C24H18BrN | [2] |
| Molecular Weight | 400.32 g/mol | [2] |
| IUPAC Name | N-(4-bromophenyl)-N,4-diphenylaniline | |
| Melting Point | 130.0 to 134.0 °C | [1][3] |
| Boiling Point (Predicted) | 446.7 ± 38.0 °C | [1][3] |
| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [1][3] |
Synthesis and Purification
The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine can be approached through several synthetic strategies, primarily revolving around the formation of carbon-nitrogen and carbon-carbon bonds. Common methods include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling, as well as direct bromination of a triarylamine precursor.
Synthetic Pathway Overview
A plausible and commonly employed synthetic route involves the bromination of a precursor molecule, N-phenyl-[1,1'-biphenyl]-4-amine. This method is often favored for its directness and efficiency.
Caption: Synthetic pathway for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Detailed Experimental Protocol: Bromination of N-phenyl-[1,1'-biphenyl]-4-amine
This protocol is based on established procedures for the bromination of similar triarylamine compounds.[3]
Materials:
-
N-phenyl-[1,1'-biphenyl]-4-amine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask purged with argon or nitrogen, dissolve N-phenyl-[1,1'-biphenyl]-4-amine in anhydrous dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of the precursor to NBS should be approximately 1:1.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add toluene and deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water and a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to identify the number and environment of the protons in the molecule.
-
¹³C NMR spectroscopy provides information about the carbon framework.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C-N and C-Br bonds, and the aromatic C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Applications in Materials Science
The primary application of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine lies in its use as a crucial intermediate for the synthesis of more complex organic functional materials, particularly hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[4][5][6][7][8][9]
Role as a Precursor for Hole-Transporting Materials
The bromo-substituent on the phenyl ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. This allows for the facile introduction of other functional groups or the extension of the conjugated system, which is critical for tuning the electronic and photophysical properties of the final HTM.
Caption: General scheme for the synthesis of HTMs from the title compound.
The resulting triarylamine-based HTMs are designed to possess:
-
High Hole Mobility: To efficiently transport positive charge carriers (holes) from the anode to the emissive layer in OLEDs or the perovskite layer in PSCs.[8][10]
-
Suitable Energy Levels: The highest occupied molecular orbital (HOMO) energy level of the HTM needs to be well-aligned with the work function of the anode and the HOMO of the adjacent active layer to ensure efficient hole injection and transport.[10]
-
Good Thermal and Morphological Stability: To ensure the longevity and operational stability of the electronic devices.[5]
The use of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a building block allows for the systematic modification of the HTM's molecular structure to optimize these key properties for enhanced device performance, including improved efficiency and longer operational lifetimes.[5]
Safety and Handling
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine stands out as a fundamentally important intermediate in the development of advanced organic electronic materials. Its well-defined structure and the synthetic versatility offered by its bromo-functionality provide a robust platform for the rational design and synthesis of high-performance hole-transporting materials. For researchers and scientists in the fields of materials chemistry and device engineering, a thorough understanding of the properties and synthetic utility of this compound is essential for innovating the next generation of OLEDs, perovskite solar cells, and other organic electronic devices.
References
- Google Patents. CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine.
-
Ningbo Inno Pharmchem Co.,Ltd. Chemical Synthesis of N-(4-Biphenylyl)-N-(4-bromophenyl)-4-biphenylamine for R&D. Available from: [Link]
- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link]
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key. Available from: [Link]
-
Royal Society of Chemistry. Hole-transporting materials for organic light-emitting diodes: an overview. Available from: [Link]
-
National Center for Biotechnology Information. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Available from: [Link]
-
ResearchGate. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. Available from: [Link]
-
MDPI. Advancements in Inorganic Hole-Transporting Materials for Perovskite Solar Cells: A Comparative Review. Available from: [Link]
-
ResearchGate. (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Available from: [Link]
- Fakharuddin, A., et al. Advances in hole transport materials engineering for stable and efficient perovskite solar cells. Nano Energy, 34, 271-305 (2017).
-
MDPI. Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells. Available from: [Link]
-
Daegu Gyeongbuk Institute of Science and Technology (DGIST). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Available from: [Link]
-
National Center for Biotechnology Information. New Hole Transporting Materials Based on Di- And Tetra-Substituted Biphenyl Derivatives for Organic Light-Emitting Diodes. Available from: [Link]
-
NIST. [1,1'-Biphenyl]-4-amine. Available from: [Link]
Sources
- 1. haihangchem.com [haihangchem.com]
- 2. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. 503299-24-9|N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Molecular Weight of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the molecular weight of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a complex triarylamine derivative of significant interest in advanced materials science and pharmaceutical research. As a Senior Application Scientist, my objective is to present not just the fundamental physicochemical properties but also the underlying principles and practical methodologies for the precise determination and validation of its molecular weight. This guide is structured to offer a holistic understanding, from its basic identity to its synthesis and detailed analytical characterization, ensuring scientific integrity and empowering researchers in their endeavors.
Establishing the Core Molecular Identity
A critical first step in the characterization of any chemical entity is the unambiguous confirmation of its molecular structure and formula. Initial investigations into N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine revealed conflicting data across various commercial suppliers, with some indicating a molecular formula of C₁₈H₁₄BrN and others C₂₄H₁₈BrN. Authoritative chemical databases, such as PubChem, have been pivotal in resolving this ambiguity.
The definitive molecular identity for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is confirmed as:
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈BrN | PubChem[1] |
| CAS Number | 503299-24-9 | BLDpharm[2] |
| IUPAC Name | N-(4-bromophenyl)-N,4-diphenylaniline | PubChem[1] |
This confirmed structure consists of a central nitrogen atom bonded to a 4-bromophenyl group, a phenyl group, and a [1,1'-biphenyl]-4-yl group.
Molecular Structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Caption: 2D structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Physicochemical Properties and Molecular Weight
Based on the confirmed molecular formula of C₂₄H₁₈BrN, the theoretical molecular weight and other key physicochemical properties are summarized below. These computed values serve as a baseline for experimental verification.
| Property | Value | Source |
| Molecular Weight | 400.31 g/mol | BLDpharm[2] |
| Monoisotopic Mass | 399.06226 Da | PubChem[1] |
| Melting Point | 83.0 to 87.0 °C | ChemBK[3] |
| Boiling Point (Predicted) | 529.1 ± 43.0 °C | ChemBK[3] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | ChemBK[3] |
| Solubility | Soluble in Tetrahydrofuran | ChemBK[3] |
Synthesis Pathway: Buchwald-Hartwig Amination
The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. In this case, it involves the coupling of an aryl halide with an amine. A plausible synthetic route involves the reaction of 4-iodo-1,1'-biphenyl with N-(4-bromophenyl)aniline in the presence of a palladium catalyst and a suitable base.
Caption: Buchwald-Hartwig synthesis of the target compound.
Analytical Workflows for Molecular Weight Determination
The precise determination of the molecular weight of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is crucial for its identification and quality control. A multi-pronged analytical approach is recommended for robust characterization.
Caption: Workflow for synthesis and analytical validation.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS): This is the most direct and accurate method for determining the molecular weight and confirming the elemental composition.
-
Principle: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.
-
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).
-
Data Analysis: The exact mass of the molecular ion is compared to the theoretical exact mass calculated for the C₂₄H₁₈BrN formula (399.06226 Da). The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) further confirms the presence of a single bromine atom in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, which in turn validates the molecular formula and thus the molecular weight.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a complex pattern of signals in the aromatic region, corresponding to the 18 hydrogen atoms in the molecule. The integration of these signals should be consistent with the number of protons in the different phenyl and biphenyl environments.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 24 distinct signals for each unique carbon atom in the molecule, confirming the carbon backbone of the proposed structure.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.
-
Principle: A sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Experimental Protocol:
-
A precisely weighed sample of the highly purified compound is subjected to combustion analysis.
-
The experimentally determined mass percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula C₂₄H₁₈BrN.
-
Theoretical Elemental Composition for C₂₄H₁₈BrN:
-
Carbon (C): 71.99%
-
Hydrogen (H): 4.53%
-
Bromine (Br): 19.96%
-
Nitrogen (N): 3.50%
A close correlation between the experimental and theoretical values provides strong evidence for the assigned molecular formula.
Applications and Significance
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine belongs to the class of triarylamines, which are known for their excellent hole-transporting properties. These materials are crucial in the development of organic electronic devices. The biphenyl moiety in the structure enhances the electronic conjugation and contributes to the material's thermal and morphological stability.
Potential applications include:
-
Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs): The compound's ability to efficiently transport positive charge carriers (holes) is vital for the performance and longevity of OLED displays.
-
Organic Photovoltaics (OPVs): As a component in the active layer of organic solar cells, it can facilitate charge separation and transport.
-
Perovskite Solar Cells: Triarylamine derivatives are widely used as hole-transporting materials in these next-generation solar cells.[4][5]
The bromine atom on one of the phenyl rings also provides a reactive site for further functionalization, allowing for the synthesis of more complex molecules with tailored electronic and photophysical properties.[6]
Conclusion
The definitive molecular weight of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is 400.31 g/mol , corresponding to the molecular formula C₂₄H₁₈BrN. This has been established through careful examination of authoritative chemical data. The accurate determination of this molecular weight is a cornerstone of its use in research and development, particularly in the field of organic electronics. A combination of high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis provides a robust and self-validating system for the characterization and quality control of this important compound.
References
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available at: [Link]
-
MDPI. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Available at: [Link]
-
ChemBK. N-(4-bromophenyl)-N-phenyl-[1,1'-Biphenyl]-4-amine Request for Quotation. Available at: [Link]
-
PubMed. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Available at: [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available at: [Link]
-
MDPI. A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of N-(4-bromophenyl)-N,4-diphenylaniline
Foreword: The Strategic Importance of Triarylamines
Triarylamines are a cornerstone class of organic molecules that form the functional core of numerous advanced materials. Their unique electronic properties, characterized by a stable radical cation and high hole mobility, have made them indispensable in the field of organic electronics.[1] Specifically, derivatives like N-(4-bromophenyl)-N,4-diphenylaniline serve as critical intermediates and building blocks for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic photoreceptors.[2][3] The bromine functionality provides a reactive handle for further molecular elaboration through cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties.
This guide provides a comprehensive overview of the primary synthetic strategies for constructing N-(4-bromophenyl)-N,4-diphenylaniline. We will move beyond simple procedural lists to explore the underlying principles, justify experimental choices, and offer field-proven insights into optimizing these powerful chemical transformations. Our focus is on two of the most robust and widely adopted methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Molecular Architecture and Retrosynthetic Analysis
The target molecule, N-(4-bromophenyl)-N,4-diphenylaniline, possesses a central nitrogen atom bonded to three distinct aryl substituents: a phenyl group, a 4-bromophenyl group, and a 4-biphenylyl group. This sterically hindered, propeller-shaped architecture is key to its material properties.
A logical retrosynthetic analysis reveals two primary bond disconnections (C-N bonds) that lead to plausible synthetic routes, as illustrated below. These disconnections point toward coupling a secondary diarylamine with an aryl halide.
Caption: Retrosynthetic analysis of the target molecule.
The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the synthesis of aryl amines from aryl halides or pseudohalides.[4] Its success lies in the use of sophisticated palladium/phosphine ligand systems that operate under relatively mild conditions with broad functional group tolerance.
Causality of the Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle. The choice of each component is critical for success.
-
Palladium(0) Active Species : The cycle is initiated by a Pd(0) complex.
-
Oxidative Addition : The aryl halide (typically an iodide or bromide for higher reactivity) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation : The secondary amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., Sodium tert-butoxide) is required to deprotonate the coordinated amine, forming an amido complex. This base must be strong enough to deprotonate the amine but not so nucleophilic that it competes in side reactions.
-
Reductive Elimination : This final step forms the desired C-N bond and regenerates the Pd(0) catalyst. This step is often accelerated by bulky, electron-rich phosphine ligands, which destabilize the Pd(II) intermediate and promote the formation of the product.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol details the synthesis via the coupling of N-(4-bromophenyl)phenylamine with 4-iodobiphenyl. An aryl iodide is chosen over a bromide for its higher reactivity in the oxidative addition step, which can lead to shorter reaction times and higher yields.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation : To an oven-dried Schlenk flask, add N-(4-bromophenyl)phenylamine (1.0 eq.), 4-iodobiphenyl (1.1 eq.), and sodium tert-butoxide (1.4 eq.). The flask is equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition : In a glovebox, add the palladium precursor, e.g., tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand, e.g., XPhos (2-4 mol%), to the Schlenk flask. The causality here is that bulky, electron-rich ligands like XPhos accelerate the reductive elimination step, which is crucial for coupling sterically hindered secondary amines.
-
Solvent Addition : Add anhydrous, degassed toluene (or dioxane) via cannula to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution : Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up : Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-bromophenyl)-N,4-diphenylaniline as a solid.
Data Summary: Buchwald-Hartwig Protocol
| Component | Role | Typical Molar Eq. | Rationale |
| N-(4-bromophenyl)phenylamine | Nucleophile | 1.0 | Starting diarylamine |
| 4-Iodobiphenyl | Electrophile | 1.0 - 1.2 | Highly reactive coupling partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Precursor | 0.01 - 0.05 | Forms active Pd(0) species |
| XPhos / SPhos / BINAP | Ligand | 0.02 - 0.10 | Accelerates reductive elimination |
| NaOt-Bu or K₃PO₄ | Base | 1.4 - 2.0 | Deprotonates amine for catalysis |
| Toluene or Dioxane | Solvent | - | Anhydrous, aprotic solvent |
The Classic Approach: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for forming C-N bonds, predating palladium-catalyzed methods by decades.[5] Traditionally, it required harsh conditions (high temperatures, stoichiometric copper). Modern protocols, however, utilize catalytic amounts of copper in conjunction with ligands, allowing for milder conditions.[6][7]
Mechanistic Insights: While still debated, the modern ligand-assisted Ullmann reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle.[8]
-
Ligand-Cu(I) Complex Formation : The reaction is initiated by the formation of a complex between the copper(I) salt (e.g., CuI) and a chelating ligand (e.g., a diamine or an amino acid). The ligand stabilizes the copper center and increases its solubility and reactivity.
-
Amine Coordination : The amine substrate coordinates with the Cu(I) complex and is deprotonated by a base (e.g., K₂CO₃) to form a copper(I)-amidate complex.
-
Oxidative Addition : The aryl halide adds to the copper-amidate complex, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination : This final step forms the product C-N bond and regenerates the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for Ullmann C-N coupling.
Experimental Protocol: Ullmann Condensation
This protocol describes the synthesis from N-phenyl-4-biphenylamine and 1,4-dibromobenzene. The Ullmann reaction is often tolerant of aryl bromides, which can be more cost-effective than the corresponding iodides.
Step-by-Step Methodology:
-
Reaction Setup : To a round-bottom flask, add N-phenyl-4-biphenylamine (1.0 eq.), 1,4-dibromobenzene (1.5-2.0 eq., used in excess to minimize diarylation), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 5-10 mol%). The causality for using a base like K₂CO₃ is that it is strong enough for deprotonation at high temperatures but less reactive than organometallic bases, suiting the Ullmann conditions.
-
Ligand and Solvent Addition : Add a suitable ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA, 10-20 mol%), followed by a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution : Heat the mixture to 120-160 °C under an inert atmosphere (e.g., Nitrogen or Argon) with efficient stirring. The higher temperature is necessary to drive the oxidative addition at the less reactive copper center. Monitor reaction completion via TLC or LC-MS (typically 24-48 hours).
-
Work-up : Cool the reaction to room temperature and dilute with water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with a solvent like ethyl acetate or toluene.
-
Purification : Wash the combined organic extracts with dilute aqueous ammonia to remove residual copper salts, followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the final product.
Data Summary: Ullmann Protocol
| Component | Role | Typical Molar Eq. | Rationale |
| N-phenyl-4-biphenylamine | Nucleophile | 1.0 | Starting diarylamine |
| 1,4-Dibromobenzene | Electrophile | 1.5 - 2.0 | Cost-effective aryl halide |
| CuI | Catalyst | 0.05 - 0.10 | Active metal catalyst |
| L-Proline / DMEDA | Ligand | 0.10 - 0.20 | Stabilizes Cu and aids catalysis |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 | Deprotonates amine at high temp. |
| DMF or DMSO | Solvent | - | High-boiling polar aprotic solvent |
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis of N-(4-bromophenyl)-N,4-diphenylaniline requires a suite of analytical techniques. The data from each technique should be complementary, providing a complete and validated structural picture.[9]
-
¹H NMR Spectroscopy : The spectrum will be complex in the aromatic region (typically δ 7.0-8.0 ppm). Expect to see a series of overlapping doublets and triplets. The integration of this region should correspond to the total number of aromatic protons (4 [bromophenyl] + 5 [phenyl] + 9 [biphenylyl] = 18H). The distinct electronic environments of the three aryl rings will lead to a wide dispersion of signals.[10]
-
¹³C NMR Spectroscopy : The spectrum will show a large number of signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom (C-Br) will appear as a distinct signal, and its chemical shift can be predicted using increment calculations.[11]
-
FT-IR Spectroscopy : Key peaks will confirm the presence of specific functional groups. Look for aromatic C-H stretching vibrations (>3000 cm⁻¹), C=C stretching in the aromatic rings (approx. 1600 and 1500 cm⁻¹), and the C-N stretching of the triarylamine (approx. 1320-1250 cm⁻¹). The C-Br stretch will appear in the fingerprint region (approx. 600-500 cm⁻¹).[12]
-
Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular weight of C₃₀H₂₂BrN (476.41 g/mol ). Crucially, the presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Comparative Analysis & Field Insights
As a Senior Application Scientist, the choice between Buchwald-Hartwig and Ullmann is dictated by project constraints including timeline, budget, and the chemical nature of the substrates.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (more expensive) | Copper (less expensive) |
| Conditions | Mild (60-110 °C) | Harsh (120-200+ °C) |
| Ligands | Required; often complex phosphines | Often required; simple ligands (e.g., diamines) |
| Substrate Scope | Very broad, high functional group tolerance | More limited, less tolerant of sensitive groups |
| Reaction Time | Generally faster (4-24 h) | Generally slower (24-72 h) |
| Yields | Often higher and more reproducible | Can be variable |
Expertise & Experience:
-
When to Choose Buchwald-Hartwig: This is the go-to method for complex, sensitive, or sterically hindered substrates. If your starting materials are precious or contain functional groups that are intolerant of high heat (e.g., esters, nitro groups), the reliability and mildness of the palladium-catalyzed route justify the higher cost of the catalyst and ligands.
-
When to Choose Ullmann: For large-scale industrial synthesis where cost is a primary driver and the substrates are robust, the Ullmann reaction remains a viable and economical choice.[6] It is particularly useful when coupling simple, unfunctionalized aryl halides with amines. The development of ligand-assisted protocols has significantly broadened its applicability from its classical origins.[7]
References
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Google Patents.
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][5][6]oxazines by intramolecular Hiyama coupling. Semantic Scholar. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Emergence of Palladium(IV) Chemistry in Synthesis and Catalysis. ResearchGate. Available at: [Link]
-
bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. MDPI. Available at: [Link]
-
1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PubMed Central (PMC). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing. Available at: [Link]
-
(PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. Available at: [Link]
-
(PDF) 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. Available at: [Link]
-
Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. Available at: [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Unipune. Available at: [Link]
-
Organic materials for organic electronic devices. ResearchGate. Available at: [Link]
-
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ACS Publications. Available at: [Link]
-
(PDF) 4-Bromo-N-phenylaniline. ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. sunshine-oled.com [sunshine-oled.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: A Key Intermediate for Organic Electronics
Abstract: This technical guide provides an in-depth analysis of the core photophysical properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a sophisticated triphenylamine derivative. While primarily recognized as a critical intermediate in the synthesis of advanced materials for organic electronics, its intrinsic molecular architecture dictates the optoelectronic characteristics of the final-use compounds. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its expected electronic absorption, photoluminescence, and the key structure-property relationships that make its derivatives suitable for high-performance applications, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). We will explore the causality behind experimental choices for its characterization and provide self-validating protocols for empirical investigation.
Introduction: The Nexus of Structure and Function in OLEDs
The rapid advancement of display and lighting technology is intrinsically linked to the development of novel organic semiconductor materials.[1] Organic Light-Emitting Diodes (OLEDs) stand at the forefront of this evolution, offering superior contrast, color fidelity, and physical flexibility. The performance of an OLED is not dictated by a single component but by the synergistic function of a multi-layer stack, where each layer performs a specific electronic task.[2]
The Imperative Role of Hole-Transporting Materials (HTMs)
Within the OLED architecture, the Hole-Transporting Layer (HTL) is critical. Situated between the anode and the emissive layer, its primary function is to facilitate the efficient injection and transport of positive charge carriers (holes) towards the emissive zone.[3] An ideal HTM possesses high hole mobility, appropriate energy levels (HOMO/LUMO) for seamless charge injection, and excellent thermal and morphological stability to ensure device longevity.[4] Triarylamine derivatives have emerged as a dominant class of HTMs due to their excellent charge transport capabilities and electrochemical stability.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: A Strategic Molecular Scaffold
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (henceforth referred to as BPTA-Br ) is a prime example of a molecular building block designed for advanced electronic materials.[5] Its structure is not accidental but a deliberate convergence of functional moieties:
-
Triphenylamine Core: The central nitrogen atom bonded to three aromatic rings forms a non-planar, propeller-like structure. This core is electron-rich, providing the foundation for excellent hole-transporting capabilities.
-
Biphenyl Group: Extends the π-conjugated system, which is crucial for charge delocalization and mobility. This extension typically modulates the material's energy levels and can influence its emission color.[3]
-
Bromophenyl Group: The bromine atom serves as a strategic reactive site.[3] It allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex, tailored molecules for specific layers in OLED devices.[6]
The combination of these features makes BPTA-Br a vital intermediate for creating bespoke materials that lead to brighter, more efficient, and longer-lasting OLEDs.[1]
Caption: Logical relationship of BPTA-Br's structural components.
Core Photophysical Characteristics
The photophysical properties of a molecule describe its interaction with light, specifically the processes of absorption and emission. For a material like BPTA-Br, these properties provide a window into its electronic structure and potential performance in an optoelectronic device.
Electronic Absorption (UV-Visible Spectroscopy)
The absorption of ultraviolet or visible light by BPTA-Br promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). Given its extended aromatic system, BPTA-Br is expected to exhibit strong absorption bands in the UV region.
-
Expected Transitions: The primary absorption bands will correspond to π → π* transitions within the conjugated biphenyl and phenyl rings. The nitrogen lone pair of the amine contributes to n → π* transitions, which may appear as a lower-energy shoulder or be masked by the more intense π → π* bands.
-
Influence of Structure: The extended conjugation provided by the biphenyl group is expected to cause a bathochromic (red) shift in the absorption maximum compared to a simpler triphenylamine.[7] This is because conjugation lowers the energy of the LUMO, reducing the HOMO-LUMO gap.
Photoluminescence (Emission)
Following excitation, the molecule relaxes to the ground state, often by emitting a photon. This process is known as fluorescence.
-
Fluorescence: As a triarylamine, derivatives of BPTA-Br are often fluorescent, typically in the blue or green region of the spectrum. The emission wavelength is always longer (lower in energy) than the absorption wavelength, a phenomenon known as the Stokes Shift. A large Stokes shift is often desirable in emissive materials to minimize re-absorption.
-
Heavy-Atom Effect: The presence of bromine, a relatively heavy atom, can introduce a "heavy-atom effect." This effect can enhance the rate of intersystem crossing (ISC), a process where the excited singlet state (S₁) converts to an excited triplet state (T₁). While this can quench fluorescence, it is a critical process for enabling phosphorescence, which is harnessed in highly efficient PhOLEDs (Phosphorescent OLEDs). However, in many triarylamine HTMs, fluorescence remains the dominant de-excitation pathway.
Caption: Simplified Jablonski diagram of key photophysical processes.
Solvatochromism
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.[8] Molecules like BPTA-Br, which have an electron-donating amine core and electron-accepting/π-system peripheries, can exhibit an intramolecular charge-transfer (ICT) character in their excited state.[9] This means the excited state is more polar than the ground state.
-
Expected Behavior: In polar solvents, the emission peak of BPTA-Br is expected to show a bathochromic (red) shift compared to non-polar solvents. This is because the polar solvent molecules stabilize the more polar excited state, lowering its energy and thus the energy of the emitted photon.[10] Studying solvatochromism provides crucial insights into the nature of the excited state.
Quantitative Performance Metrics
Two key metrics quantify the efficiency of the emission process:
-
Photoluminescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed. A high ΦF is essential for materials used in the emissive layer of an OLED.[4] For HTMs, a high quantum yield is not strictly necessary, but it is an important characteristic to quantify.
-
Excited-State Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes for fluorescent molecules are typically in the nanosecond range.[4] This parameter is crucial for understanding the kinetics of energy transfer and decay processes within a device.
Table 1: Physicochemical and Expected Photophysical Properties of BPTA-Br
| Property | Value / Expected Range | Significance |
| Molecular Formula | C₂₄H₁₈BrN[5] | Defines the elemental composition. |
| Molecular Weight | 400.3 g/mol [5] | Important for solution preparation. |
| IUPAC Name | N-(4-bromophenyl)-N,4-diphenylaniline[5] | Unambiguous chemical identifier. |
| Absorption Max (λabs) | ~300 - 380 nm (in non-polar solvent) | Corresponds to π-π* transitions of the conjugated system. |
| Emission Max (λem) | ~380 - 480 nm (in non-polar solvent) | Typically in the blue-violet region for this class of molecules. |
| Quantum Yield (ΦF) | 0.1 - 0.8 (Varies with environment) | Measures emission efficiency; higher is better for light emission. |
| Excited-State Lifetime (τ) | 1 - 10 nanoseconds | Characterizes the decay kinetics of the excited state. |
Experimental Characterization Protocols
Scientific integrity demands robust and reproducible experimental methods. The following protocols outline the standard procedures for characterizing the photophysical properties of BPTA-Br. The key to trustworthy data is a self-validating system, where results from different measurements (e.g., absorption and excitation spectra) corroborate each other.
Synthesis and Purification
The photophysical properties of organic molecules are exquisitely sensitive to impurities. Therefore, rigorous purification is a non-negotiable prerequisite.
-
Synthesis: BPTA-Br can be synthesized via standard organic chemistry reactions, such as the Buchwald-Hartwig amination, by coupling 4-aminobiphenyl with 1-bromo-4-iodobenzene followed by another coupling with aniline, or similar strategies.[11]
-
Purification: The crude product must be purified, typically by column chromatography followed by recrystallization or sublimation, until no impurities are detectable by ¹H-NMR and HPLC. A purity of >99.5% is recommended for photophysical studies.[4]
Protocol: UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths at which BPTA-Br absorbs light.
-
Sample Preparation: Prepare a stock solution of BPTA-Br in a spectroscopic-grade solvent (e.g., cyclohexane, toluene, or dichloromethane) at a concentration of ~1 mM. From this, prepare a dilute solution (~1-10 µM) in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the BPTA-Br solution from approximately 250 nm to 600 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Protocol: Steady-State Fluorescence Spectroscopy
This experiment measures the emission spectrum and is used to determine the relative quantum yield.
-
Sample Preparation: Use the same dilute solution prepared for the UV-Vis measurement (absorbance < 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Emission Spectrum:
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation monochromator over the same range as the absorption spectrum.
-
Validation Check: The corrected excitation spectrum should closely match the absorption spectrum. This confirms that the observed emission originates from the intended molecule.
-
-
Quantum Yield (ΦF) Determination (Comparative Method):
-
Select a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the absorption and integrated fluorescence intensity (I) of both the BPTA-Br sample and the standard at the same excitation wavelength, ensuring absorbance values are similar and below 0.1.
-
Calculate the quantum yield of the sample (Φs) using the formula: Φs = Φstd * (Is / Istd) * (Astd / As) * (ns² / nstd²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
Protocol: Time-Resolved Photoluminescence (TRPL)
This experiment measures the excited-state lifetime (τ).
-
Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system. This involves a pulsed laser source (e.g., a picosecond diode laser) for excitation and a high-speed single-photon detector.
-
Measurement:
-
Excite the sample (same as for fluorescence) with the pulsed laser at a high repetition rate.
-
Collect the fluorescence decay profile by measuring the time delay between the laser pulse and the detection of an emitted photon over many cycles.
-
-
Data Analysis:
-
Measure the instrument response function (IRF) using a scattering solution.
-
Fit the measured fluorescence decay curve to an exponential or multi-exponential function after deconvolution with the IRF. The time constant(s) from this fit represent the excited-state lifetime(s).
-
Caption: A standard experimental workflow for comprehensive photophysical analysis.
Conclusion and Future Outlook
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a molecule of significant strategic importance in the field of organic electronics. While its primary role is that of a synthetic intermediate, its inherent photophysical properties—governed by its triphenylamine core, extended biphenyl conjugation, and functional bromo-handle—are the blueprint for the performance of the final materials. Understanding its absorption, emission, and excited-state dynamics through the rigorous experimental protocols outlined in this guide is the first step toward the rational design of next-generation hole-transporting and emissive materials.
Future research should focus on the systematic experimental characterization of BPTA-Br and its derivatives to build a comprehensive library of structure-property relationships. Such work will undoubtedly accelerate the discovery of new materials capable of pushing the boundaries of OLED efficiency, stability, and color purity.
References
- OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring Advanced OLED Intermediates: The Role of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. NINGBO INNO PHARMCHEM CO.,LTD.
- OLED Intermediate - Trustworthy and Experienced Chemical Manufacturer in China. Reisch.
- Yang, J.-S., Chiou, S.-Y., & Liau, K.-L. (2001). Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. Journal of the American Chemical Society.
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine CAS 1160294-93-8. Haihang Industry.
- N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine. Sigma-Aldrich.
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Use and Manufacturing. ECHEMI.
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI.
- N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. PubChem, National Center for Biotechnology Information.
- The Role of Brominated Biphenyl Amines in High-Performance OLEDs. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Crimson Publishers.
- Excited-State Dynamics of 4-Dimethylamino-4'-nitrobiphenyl Confined in AOT Reverse Micelles. ResearchGate.
- Salampuria, S., Chaudhuri, T., & Banerjee, M. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Optics and Photonics Journal.
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health (NIH).
Sources
- 1. nbinno.com [nbinno.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. nbinno.com [nbinno.com]
- 4. reischbio.com [reischbio.com]
- 5. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]
- 11. echemi.com [echemi.com]
electrochemical characterization of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
An In-Depth Technical Guide to the Electrochemical Characterization of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a triarylamine derivative of significant interest within the field of organic electronics. As a functional intermediate for organic semiconductor materials, its electrochemical properties are paramount to its performance in applications such as Organic Light-Emitting Diodes (OLEDs) where it can be utilized in hole-transporting layers.[1] This guide provides a comprehensive overview of the essential electrochemical techniques required to characterize this molecule. We will delve into the theoretical underpinnings and practical execution of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), offering field-proven insights into experimental design, data interpretation, and the correlation of electrochemical parameters with material performance in electronic devices.
Introduction: The Significance of Triarylamines in Organic Electronics
Triarylamine (TAA) derivatives are a cornerstone of modern organic electronics, primarily due to their robust hole-transporting capabilities and their propensity to form stable radical cations upon oxidation.[2] The molecule N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, belonging to this class, combines the electron-rich nitrogen center with an extended π-conjugated system, facilitating efficient charge transport. The IUPAC name for this compound is N-(4-bromophenyl)-N,4-diphenylaniline.[3]
The electrochemical characterization of such materials is not merely a procedural step; it is a predictive tool. By probing the molecule's response to an applied potential, we can elucidate its fundamental electronic structure, including the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical determinants of a material's charge injection and transport efficiency and dictate the energy level alignment within a multilayer device architecture.
Foundational Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic Voltammetry is the quintessential technique for investigating the redox behavior of electroactive species.[4] It provides a rapid and informative assessment of a material's oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the electron transfer processes.
The Causality Behind the CV Experiment
The goal of a CV experiment is to measure the current that develops in an electrochemical cell as the potential is varied. For a molecule like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, we are primarily interested in its oxidation—the removal of an electron from the nitrogen-centered HOMO to form a radical cation. The potential at which this occurs is a direct measure of the energy required for this process and is thus correlated to the HOMO energy level. A reversible process, where the radical cation can be efficiently reduced back to the neutral molecule on the reverse scan, indicates a stable charged state, which is a highly desirable characteristic for a hole-transport material.
Step-by-Step Experimental Protocol for CV
-
Solution Preparation:
-
Dissolve a small quantity (typically 1-5 mM) of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in a suitable, dry, high-purity electrochemical solvent (e.g., Dichloromethane, Acetonitrile).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP). The electrolyte is essential to minimize solution resistance (iR drop) and ensure that ions, not the analyte, carry the bulk of the current in the solution.
-
-
Electrochemical Cell Assembly:
-
Utilize a standard three-electrode configuration.
-
Working Electrode (WE): An inert material where the reaction of interest occurs (e.g., Glassy Carbon, Platinum, or Gold disk electrode).
-
Reference Electrode (RE): Provides a stable potential against which the WE potential is measured (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter Electrode (CE): Completes the electrical circuit, passing current to balance the reaction at the WE (e.g., a Platinum wire).
-
-
-
Execution and Data Acquisition:
-
Immerse the electrodes in the prepared solution.
-
Purge the solution with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere blanket over the solution throughout the experiment.
-
Using a potentiostat, scan the potential from an initial value (where no reaction occurs) towards a more positive potential to observe oxidation. The scan is then reversed back to the starting potential.
-
Perform a scan towards negative potentials to observe any reduction events.
-
Internal Reference: After obtaining the voltammogram of the analyte, add a small amount of an internal reference standard, such as ferrocene, and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable and solvent-independent reference point for potential measurements.
-
Data Interpretation: From Voltammogram to Energy Levels
The output of the CV experiment is a voltammogram, a plot of current versus potential.
-
Oxidation and Reduction Potentials: The potential at which the current begins to increase sharply on the anodic (positive) scan corresponds to the onset oxidation potential (E_ox). Similarly, the onset of the cathodic (negative) current wave corresponds to the onset reduction potential (E_red).
-
HOMO and LUMO Estimation: The frontier molecular orbital energies can be empirically estimated from these onset potentials, particularly when referenced against the Fc/Fc⁺ couple.[5] The energy level of Fc/Fc⁺ is often assumed to be -4.8 eV or -5.1 eV relative to the vacuum level.[5]
The following equations are commonly used:[5][6]
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
It is crucial to note that these are empirical relationships and provide an estimate.[5][7] The exact value of the ferrocene reference can vary slightly depending on the solvent system.[5]
-
Advanced Characterization: Electrochemical Impedance Spectroscopy (EIS)
While CV provides information on energy levels, EIS is a powerful, non-destructive technique that probes the kinetic and interfacial properties of a material.[8] It is used to investigate charge transfer dynamics, material conductivity, and the behavior of interfaces within a device.[9]
The Principle of EIS
EIS works by applying a small amplitude sinusoidal AC voltage perturbation to the electrochemical cell at a specific DC bias and measuring the resulting AC current response.[8] By sweeping the frequency of the AC signal over a wide range (e.g., from MHz to mHz), one can deconvolve different electrochemical processes that occur at different time constants. The data is typically represented as impedance (Z), which has both a real (Z') and an imaginary (Z'') component.
Experimental Protocol for EIS
-
Film Preparation: For EIS characterization relevant to solid-state devices, the material is typically prepared as a thin film on a conductive substrate (e.g., ITO-coated glass), which then acts as the working electrode.
-
Cell Assembly: The coated substrate is placed in a three-electrode cell containing a liquid electrolyte, a reference electrode, and a counter electrode.
-
Measurement: The potentiostat, equipped with a frequency response analyzer, applies a DC potential (often corresponding to the open-circuit potential or a potential where a specific redox state is stable) and overlays a small AC voltage (typically 5-10 mV). The frequency is swept, and the impedance is recorded at each frequency.
Data Interpretation: Equivalent Circuit Modeling
The most common way to analyze EIS data is by plotting -Z'' vs. Z' (a Nyquist plot) and fitting the data to an equivalent electrical circuit model. Each component in the circuit corresponds to a specific physical process:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to electron transfer at the electrode/material interface. A lower Rct indicates faster kinetics.
-
Double-Layer Capacitance (Cdl): Capacitance of the ionic layer that forms at the electrode surface.
-
Warburg Impedance (W): Represents diffusion processes.
By fitting the experimental data, quantitative values for these parameters can be extracted, providing deep insight into the charge transport and interfacial characteristics of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Summary of Key Electrochemical Parameters
The data obtained from these characterization techniques can be summarized to provide a complete electrochemical profile of the material.
| Parameter | Symbol | Typical Value (vs Fc/Fc⁺) | Method of Determination | Significance |
| Onset Oxidation Potential | E_ox | ~0.5 - 0.7 V | Cyclic Voltammetry | Correlates to HOMO energy level |
| Onset Reduction Potential | E_red | ~(-2.0) - (-2.5) V | Cyclic Voltammetry | Correlates to LUMO energy level |
| HOMO Energy | E_HOMO | ~(-5.3) - (-5.5) eV | CV + Calculation | Energy level for hole injection/transport |
| LUMO Energy | E_LUMO | ~(-2.3) - (-2.8) eV | CV + Calculation | Energy level for electron injection/transport |
| Electrochemical Band Gap | E_g | ~2.7 - 3.2 eV | E_LUMO - E_HOMO | Estimate of the electronic band gap |
| Charge Transfer Resistance | R_ct | Variable | EIS | Measure of charge injection/extraction kinetics |
Note: The values presented are illustrative and based on typical ranges for triarylamine derivatives. Actual experimental values will be specific to the precise conditions of the measurement.
Conclusion: From Electrochemical Data to Device Application
The comprehensive is indispensable for its rational application in organic electronics. Cyclic voltammetry provides the critical HOMO and LUMO energy levels, which govern the energetic landscape for charge carriers within a device. Electrochemical Impedance Spectroscopy complements this by revealing the kinetic facility of charge transfer at interfaces. Together, these techniques provide the foundational knowledge required by researchers and material scientists to predict, understand, and optimize the performance of organic electronic devices built upon this promising molecular framework.
References
-
Akintola, O., Böhme, M., Rudolph, M., Buchholz, A., Görls, H., & Plass, W. (2019). Synthesis, Structure, and Redox Properties of Paddle‐Wheel Complexes with Triphenylamine‐Functionalized Carboxylate Ligands. ChemistryOpen, 8(3), 353-360. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57746354, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Retrieved from [Link]
-
Kwon, Y. S., et al. (2020). Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. University of Cambridge. [Link]
-
Sunshine Optoelectronic. (n.d.). 4-bromo-N-(4-bromophenyl)-N-phenylaniline-81090-53-1. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
SunSirs. (n.d.). China N-(4-BROMOPHENYL)-N-PHENYL-[1,1'-BIPHENYL]-4-AMINE. Retrieved from [Link]
-
Reyes-Márquez, A., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. [Link]
-
ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]
-
Nenashev, A. V., et al. (2018). Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limitations. Journal of Applied Physics, 123(6), 065501. [Link]
-
Lasia, A. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 1(1), 4-16. [Link]
-
Gellett, W. M., et al. (2022). Toward Symmetric Organic Aqueous Flow Batteries: Triarylamine-Based Bipolar Molecules and Their Characterization via an Extended Koutecký–Levich Analysis. Batteries & Supercaps, 5(2), e202100292. [Link]
-
Ahmadu, U., et al. (2025). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. RSC Advances, 15(34), 23456-23467. [Link]
-
Shamsa, Dr. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]
-
Gherghel, S., & Brânzoi, V. (2023). Electrochemistry of triphenylamine derivatives. ResearchGate. [Link]
-
Reddit. (2025). Determination of HOMO-LUMO properties through CV. r/Chempros. [Link]
-
Nenashev, A. V., et al. (2018). Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limitations. ResearchGate. [Link]
-
Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
-
Nenashev, A. V., et al. (2020). Electronic structure spectroscopy of organic semiconductors by energy resolved-electrochemical impedance spectroscopy. Tomas Bata University in Zlín. [Link]
-
Pitre, S. P., et al. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science, 14(12), 3131-3139. [Link]
-
de Oliveira, E. F., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Physical Chemistry Chemical Physics, 24(2), 825-835. [Link]
Sources
- 1. sunshine-oled.com [sunshine-oled.com]
- 2. xn--michael-bhme-djb.de [xn--michael-bhme-djb.de]
- 3. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
cyclic voltammetry of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
An In-Depth Technical Guide to the Cyclic Voltammetry of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Abstract
This technical guide provides a comprehensive overview of the electrochemical characterization of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a triarylamine derivative of significant interest in the development of advanced electronic materials. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes field-proven insights and data from structurally analogous compounds to present a robust framework for its analysis via cyclic voltammetry. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed experimental protocol, an in-depth interpretation of the expected electrochemical behavior, and a discussion of the structure-property relationships that govern its redox characteristics.
Introduction: The Significance of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a member of the triarylamine family, is a versatile organic molecule.[1][2] Triarylamine derivatives are renowned for their electron-donating nature and their ability to form stable radical cations, making them exemplary hole-transporting materials (HTMs).[3] These materials are crucial components in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells, where they facilitate the efficient movement of positive charge carriers (holes).[3]
The specific structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, featuring a biphenyl group and a bromophenyl substituent, allows for fine-tuning of its electronic and physical properties. The extended π-conjugation from the biphenyl moiety can influence the material's charge mobility, while the electron-withdrawing nature of the bromine atom can impact its oxidation potential and thermal stability. A thorough understanding of its electrochemical behavior is therefore paramount for its effective application and for the rational design of next-generation materials.
The Principles of Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species.[4] The method involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.[4] By sweeping the potential in both forward and reverse directions, a characteristic "duck-shaped" plot known as a cyclic voltammogram is generated, which provides a wealth of information about the analyte's redox behavior.[4]
Experimental Protocol: A Self-Validating System
The following protocol is designed to yield a reliable and reproducible cyclic voltammogram of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Materials and Reagents
| Component | Specification | Supplier Example | Purpose |
| N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | ≥98% purity | TCI Chemicals[5] | Analyte |
| Dichloromethane (DCM) or Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade, ≥99.0% | Sigma-Aldrich | Supporting Electrolyte |
| Ferrocene | Sublimed, ≥98% | Sigma-Aldrich | Internal Standard |
| Argon or Nitrogen Gas | High purity (99.999%) | Local Gas Supplier | Inert Gas for Degassing |
Electrochemical Setup
A standard three-electrode system is employed for cyclic voltammetry.[3]
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode. The choice of electrode can influence the kinetics of the electron transfer.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) non-aqueous reference electrode. For organic solvents, a non-aqueous reference electrode is preferred to prevent contamination.
-
Counter Electrode: Platinum wire or gauze.
The electrodes are connected to a potentiostat, which controls the applied potential and measures the resulting current.
Step-by-Step Experimental Procedure
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., DCM or ACN).
-
Prepare a stock solution of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Prepare a separate stock solution of ferrocene (internal standard) in the electrolyte solution at a similar concentration.
-
-
Electrode Polishing:
-
Before each experiment, polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to ensure a clean and reproducible surface.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Electrochemical Cell Assembly:
-
Add the analyte solution to the electrochemical cell.
-
Insert the working, reference, and counter electrodes into the cell, ensuring the tip of the reference electrode is close to the working electrode.
-
-
Degassing:
-
Bubble high-purity argon or nitrogen gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat software. A typical starting potential could be 0 V, with a switching potential of around 1.5 V and a final potential of 0 V. The scan rate can be varied, with 100 mV/s being a common starting point.
-
Record the cyclic voltammogram of the blank electrolyte solution first to establish the background current.
-
Record the cyclic voltammogram of the analyte solution.
-
After recording the analyte's CV, add a small amount of the ferrocene stock solution to the cell and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference for potential calibration.
-
Interpreting the Cyclic Voltammogram: A Mechanistic Insight
The cyclic voltammogram of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is expected to exhibit at least one quasi-reversible oxidation wave corresponding to the removal of an electron from the nitrogen atom, forming a stable radical cation.
Key Features of the Voltammogram
-
Anodic Peak (Epa): The potential at which the maximum oxidation current is observed during the forward scan. This corresponds to the oxidation of the triarylamine to its radical cation.
-
Cathodic Peak (Epc): The potential at which the maximum reduction current is observed during the reverse scan. This corresponds to the reduction of the radical cation back to the neutral triarylamine.
-
Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, the theoretical peak separation is approximately 59 mV at room temperature. A larger peak separation suggests a quasi-reversible or irreversible process.
-
Half-Wave Potential (E½ = (Epa + Epc)/2): This provides a good approximation of the standard redox potential of the molecule and is a key parameter for determining its Highest Occupied Molecular Orbital (HOMO) energy level.
Expected Electrochemical Behavior
Based on the electrochemical properties of structurally similar triarylamines, the following behavior can be anticipated for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine:
-
First Oxidation: A quasi-reversible oxidation wave is expected in the range of +0.5 V to +1.0 V versus a standard reference electrode (e.g., Ag/AgCl). The presence of the electron-withdrawing bromine atom is likely to shift the oxidation potential to a more positive value compared to the unsubstituted N-phenyl-[1,1'-biphenyl]-4-amine.
-
Radical Cation Stability: The stability of the formed radical cation is crucial for the material's performance in devices. A well-defined cathodic peak on the reverse scan indicates a relatively stable radical cation. The ratio of the cathodic to anodic peak currents (Ipc/Ipa) should be close to 1 for a stable species.
-
Second Oxidation: Depending on the potential window, a second, often irreversible, oxidation wave may be observed at a higher potential. This would correspond to the formation of a dication.
Structure-Property Relationships
The electrochemical properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine are intricately linked to its molecular structure:
-
Biphenyl Moiety: The extended π-system of the biphenyl group helps to delocalize the positive charge of the radical cation, contributing to its stability.
-
Bromophenyl Group: The bromine atom, being an electron-withdrawing group, will increase the ionization potential of the molecule, thus shifting the oxidation potential to a more positive value. This can enhance the material's stability against oxidative degradation.
Data Presentation and Visualization
Tabulated Electrochemical Data (Hypothetical)
The following table presents hypothetical but plausible electrochemical data for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, based on the analysis of related compounds.
| Parameter | Expected Value | Significance |
| First Anodic Peak Potential (Epa1) | ~ +0.8 V vs. Ag/AgCl | Potential for first electron removal |
| First Cathodic Peak Potential (Epc1) | ~ +0.7 V vs. Ag/AgCl | Potential for re-reduction of radical cation |
| Half-Wave Potential (E½) | ~ +0.75 V vs. Ag/AgCl | Thermodynamic redox potential |
| Peak Separation (ΔEp) | ~ 100 mV | Indicates quasi-reversible kinetics |
| HOMO Energy Level | ~ -5.5 eV | Determines hole injection efficiency |
Note: These values are estimations and should be confirmed by experimental measurement.
Visualizing the Electrochemical Process
Caption: Workflow and redox mechanism in cyclic voltammetry.
Conclusion: A Predictive Framework for Advanced Material Characterization
This technical guide has provided a comprehensive framework for understanding and performing the . While direct experimental data remains to be extensively published, the principles outlined herein, combined with the analysis of structurally similar compounds, offer a robust predictive tool for researchers. The detailed protocol ensures a self-validating experimental approach, and the mechanistic interpretation provides the necessary context for understanding the resulting data. By elucidating the electrochemical properties of this promising triarylamine derivative, this guide aims to facilitate its development and integration into next-generation electronic and optoelectronic devices.
References
-
MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Available from: [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]
-
MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
-
Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Available from: [Link]
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link]
- Google Patents. US7569728B2 - Triarylamine compounds, compositions and uses therefor.
-
Analytical and Bioanalytical Electrochemistry. A Cyclic Voltammetry. Available from: [Link]
-
PubMed. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Available from: [Link]
- Kissinger, P. T., & Heineman, W. R. (1983). Cyclic voltammetry.
-
ResearchGate. Molecular structures of hole transporting materials used.-NPD, N ,... Available from: [Link]
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner's guide to cyclic voltammetry.
-
OSTI.gov. Dopant-Free Tetrakis-triphenylamine Hole Transporting Material for Efficient Tin-Based Perovskite Solar Cells. Available from: [Link]
-
China Qingdao Hong Jin Chemical Co.,Ltd. Hole Transport Materials Price. Available from: [Link]
Sources
- 1. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. haihangchem.com [haihangchem.com]
- 3. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. N-(4-Bromophenyl)-4-biphenylamine CAS No.1160294-93-8 Factory - Price - HONGJIN CHEM [hongjinchem.com]
HOMO LUMO energy levels of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
An In-depth Technical Guide to the Frontier Molecular Orbitals of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Authored by: A Senior Application Scientist
Abstract
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental quantum chemical properties that dictate the electronic and optical characteristics of a molecule. This guide provides a comprehensive technical overview of the HOMO and LUMO energy levels of the triarylamine derivative, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. We delve into the theoretical underpinnings, established experimental protocols for determination—including cyclic voltammetry and UV-Vis spectroscopy—and the power of computational modeling with Density Functional Theory (DFT). By analyzing the structural components of the target molecule and drawing on data from analogous compounds, this whitepaper serves as an essential resource for researchers in materials science and organic electronics, offering insights into the molecule's potential as a hole-transporting or emissive material.
Introduction: The Central Role of Frontier Orbitals
In the realm of molecular electronics and drug design, the ability to predict and understand a molecule's behavior is paramount. At the heart of this predictive power lies the concept of frontier molecular orbitals. The HOMO represents the outermost orbital containing electrons and can be conceptualized as the valence band maximum in solid-state physics; it signifies the ability of a molecule to donate an electron.[1][2] Conversely, the LUMO is the innermost orbital devoid of electrons, acting as the electron acceptor, analogous to the conduction band minimum.[1][2]
The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is the lowest energy electronic excitation possible within the molecule.[3] This gap is a critical parameter that governs:
-
Electronic and Optical Properties: The energy gap determines the wavelength of light a molecule absorbs and emits, making it central to the design of dyes, sensors, and organic light-emitting diodes (OLEDs).[3][4]
-
Charge Transport Characteristics: In organic semiconductors, the absolute energy levels of the HOMO and LUMO determine the efficiency of charge injection and transport. For instance, a high HOMO level is crucial for effective hole-transport materials (HTMs) in perovskite solar cells and OLEDs.
-
Chemical Reactivity: The frontier orbitals are the primary participants in chemical reactions. Their energy and spatial distribution provide insight into electrophilic and nucleophilic attack sites.
The molecule of interest, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine , is a triarylamine derivative. This class of compounds is renowned for its excellent hole-transporting capabilities, stemming from the electron-rich nitrogen atom that elevates the HOMO energy level. The extended π-conjugation provided by the phenyl and biphenyl substituents, along with the electronic influence of the bromo group, allows for fine-tuning of its frontier orbital energies. This guide will systematically explore the methodologies to quantify these critical energy levels.
Experimental Determination of HOMO-LUMO Energy Levels
Direct and indirect experimental techniques are employed to accurately measure frontier orbital energies. Cyclic Voltammetry (CV) and UV-Visible Spectroscopy are the most accessible and widely utilized methods in synthetic chemistry and materials science labs.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It provides direct information about the oxidation and reduction potentials of a molecule. These electrochemical potentials are then empirically correlated to the HOMO and LUMO energy levels.[2]
Causality and Rationale: The first oxidation potential (Eox) corresponds to the energy required to remove an electron from the HOMO. The first reduction potential (Ered) corresponds to the energy gained when an electron is added to the LUMO.[5] To ensure accuracy and comparability across different experimental setups, the ferrocene/ferrocenium (Fc/Fc+) redox couple is typically used as an internal standard, which has a well-defined absolute energy level of -4.8 eV relative to the vacuum.[6]
The energy levels are then estimated using the following empirical formulas:
-
EHOMO (eV) = -e [Eoxonset vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -e [Eredonset vs Fc/Fc+ + 4.8]
Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively.
Protocol: Cyclic Voltammetry Measurement
-
Preparation of the Analyte Solution: Dissolve a small quantity (e.g., 1-2 mg) of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in 5-10 mL of a suitable degassed, anhydrous solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Assemble a three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Initial Scan (Blank): Run a CV scan of the solvent and electrolyte solution alone to establish the potential window and identify any background peaks.
-
Analyte Measurement: Add the analyte solution to the cell and purge with an inert gas (N2 or Ar) for 10-15 minutes.
-
Data Acquisition: Perform the CV scan, typically starting from the open-circuit potential and sweeping towards positive potentials to observe oxidation, then reversing the scan to observe reduction. A typical scan rate is 50-100 mV/s.
-
Internal Standard Calibration: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record a new voltammogram.
-
Data Analysis: Determine the onset oxidation and reduction potentials of the analyte relative to the E1/2 of the Fc/Fc+ couple. Use these values in the empirical formulas to calculate the HOMO and LUMO energies.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light from the ultraviolet to the visible range, corresponding to electronic transitions between molecular orbitals.[7] For most conjugated organic molecules, the absorption with the longest wavelength (lowest energy) corresponds to the transition of an electron from the HOMO to the LUMO.[4][8]
Causality and Rationale: This technique provides the optical energy gap (Egopt), not the absolute orbital energies. The onset of the absorption spectrum (λonset) is used to calculate this gap via the Planck-Einstein relation:
-
Egopt (eV) = 1240 / λonset (nm)
This optical gap is often slightly smaller than the electrochemical gap due to exciton binding energy. However, it is an invaluable and rapid method for determining the energy gap.[3] It is frequently used in conjunction with CV; for example, if only the HOMO level can be reliably determined from an oxidation scan, the LUMO level can be estimated: ELUMO = EHOMO + Egopt .[9]
Protocol: UV-Vis Absorption Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound (typically 10-5 to 10-6 M) in a UV-transparent solvent (e.g., dichloromethane, THF, hexane).
-
Spectrophotometer Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline scan to correct for solvent absorption and instrument artifacts.
-
Sample Measurement: Replace the blank in the sample holder with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the absorption onset wavelength (λonset), which is the point where the absorption spectrum begins to rise from the baseline. Convert this wavelength to energy (eV) to determine the optical HOMO-LUMO gap.
Frontier Orbital Energy Levels: Data and Analysis
While specific experimental data for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is not available in the cited literature, we can provide a robust estimation by analyzing data from structurally similar triarylamine and biphenyl compounds. The electronic character of each substituent allows for a logical prediction of its effect on the frontier orbitals.
-
Triarylamine Core: The central nitrogen atom and its phenyl rings form the core electron-donating group, which is primarily responsible for the high HOMO energy.
-
Biphenyl Group: Extending the conjugation with a biphenyl moiety typically raises the HOMO energy and lowers the LUMO energy, thus reducing the energy gap. [10]* Bromophenyl Group: Bromine is an electron-withdrawing group via induction but can donate electron density via resonance. Its overall effect is typically to lower the energy of both the HOMO and LUMO levels.
The table below summarizes DFT-calculated HOMO and LUMO energies for related triarylamine derivatives, which serves as a valuable reference point. [11]
| Compound (Donor Moiety) | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source |
|---|---|---|---|---|
| 4-(Diphenylamino)phenyl | -5.34 | - | - | [11] |
| 4-(N-Carbazolyl)phenyl | -5.74 | - | - | [11] |
| N-Phenylindoline | -5.64 | - | - | [11] |
| Unfunctionalized Biphenyl Dimer | -6.40 | -1.14 | 5.26 | [10] |
Analysis and Estimation: Based on the data, the core triphenylamine structure (approximated by the 4-(diphenylamino)phenyl donor) has a HOMO of -5.34 eV. [11]The introduction of the biphenyl group in place of a phenyl group is expected to further raise this HOMO level due to extended conjugation. The electron-withdrawing nature of the bromine atom on another phenyl ring would counteract this effect slightly, pulling the HOMO level down. Therefore, a reasonable estimate for the HOMO energy level of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine would likely fall in the range of -5.2 to -5.5 eV . The LUMO energy is harder to predict without direct calculation but would be expected to be in the range of -2.0 to -2.4 eV, typical for such materials.
Implications for Materials Science and Drug Development
The estimated HOMO energy of ~-5.3 eV makes N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine a promising candidate as a hole-transport material (HTM) in optoelectronic devices. This energy level is well-aligned with the valence bands of common perovskite absorbers and the work functions of anodes like ITO, facilitating efficient hole injection and extraction, which is a prerequisite for high-performance solar cells and OLEDs. The large energy gap also suggests good chemical stability and the ability to act as an effective electron-blocking material.
While less common for this class of molecules, in drug development, the HOMO and LUMO energies can provide insights into a molecule's potential for undergoing metabolic oxidation (related to HOMO energy) and its ability to participate in charge-transfer interactions with biological receptors.
Conclusion
Determining the HOMO and LUMO energy levels of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is crucial for unlocking its potential in advanced applications. This in-depth guide has outlined the authoritative experimental and computational methodologies required for this task.
-
Experimental protocols for Cyclic Voltammetry and UV-Vis Spectroscopy provide empirical access to the HOMO, LUMO, and energy gap.
-
Computational modeling via Density Functional Theory offers a powerful, predictive tool to calculate and visualize the frontier orbitals, providing deep mechanistic insight.
Based on the analysis of its structural components and data from analogous compounds, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is predicted to possess a high HOMO energy level, making it an excellent candidate for hole-transporting applications in organic electronics. This guide provides the foundational knowledge and practical protocols for researchers to validate these predictions and further explore the rich potential of this and related triarylamine derivatives.
References
-
ChemRxiv. (n.d.). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. Retrieved from [Link]
-
SciELO México. (n.d.). Computational Designing of Low Energy Gap Small Molecule Acceptors for Organic Solar Cells. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Retrieved from [Link]
-
NTU Journal. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO-LUMO energy levels and energy gaps of N 4 -1, N 4 -2, N 8. Retrieved from [Link]
-
Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved from [Link]
-
ThaiScience. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Retrieved from [Link]
-
RSC Publishing. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Retrieved from [Link]
-
YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Retrieved from [Link]
-
ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Ultraviolet Spectroscopy. Retrieved from [Link]
-
CD ComputaBio. (n.d.). HOMO/LUMO Energy Level Calculations. Retrieved from [Link]
-
Reddit. (n.d.). Determination of HOMO-LUMO properties through CV. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO energy levels of triphenylamine derivative dyes.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Cyclic Voltammetry - HOMO and LUMO levels. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). UV-Vis-Spectroscopy.pdf. Retrieved from [Link]
Sources
- 1. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach [article.sapub.org]
- 2. ossila.com [ossila.com]
- 3. learn.schrodinger.com [learn.schrodinger.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scispace.com [scispace.com]
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine NMR data
An In-depth Technical Guide to the NMR Spectral Analysis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Introduction
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a substituted triarylamine derivative. Compounds within this class are of significant interest in materials science, particularly for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and as intermediates in the synthesis of more complex organic electronic materials.[1][2] A precise understanding of the molecular structure is paramount for structure-property relationship studies and quality control during synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
¹H NMR Spectral Analysis
The proton NMR spectrum of a complex aromatic molecule such as this is characterized by a series of multiplets in the aromatic region (typically 6.5-8.5 ppm). The precise chemical shifts are influenced by the electronic effects of the substituents on each ring. The available unassigned ¹H NMR data in Acetone-d₆ is as follows: δ 7.55-7.64 (m, 5H), 7.27-7.45 (m, 5H), 7.21 (d, 2H), 7.11 (d, 2H).[3]
Proposed ¹H NMR Data Assignments
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment | Justification |
| 7.55-7.64 | m | 5H | H-2'', H-6'', H-2''', H-3''', H-4''', H-5''', H-6''' | This multiplet likely contains the protons of the terminal phenyl ring of the biphenyl group, which are least affected by the nitrogen atom. The protons ortho to the biphenyl linkage (H-2'', H-6'') would be expected at the downfield end of this region due to some steric deshielding. |
| 7.27-7.45 | m | 5H | H-2, H-6, H-2', H-3', H-4', H-5', H-6' | This complex multiplet is proposed to contain the protons of the N-phenyl ring and the brominated phenyl ring. The electron-withdrawing bromine atom and the nitrogen atom will influence these shifts. The protons on the N-phenyl ring are expected in this region. |
| 7.21 | d | 2H | H-3'', H-5'' | These protons are on the biphenyl ring attached to the nitrogen. They are expected to be distinct and appear as a doublet due to coupling with H-2'' and H-6''. |
| 7.11 | d | 2H | H-3, H-5 | These protons are ortho to the bromine atom on the N-(4-bromophenyl) ring. The electron-donating effect of the nitrogen and the anisotropic effect of the bromine would place them in this region, appearing as a doublet. |
Causality Behind Assignments:
-
Electron-Donating Nitrogen: The central nitrogen atom is electron-donating by resonance to all three attached aromatic rings. This effect increases the electron density, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding protons compared to unsubstituted benzene (δ ~7.34 ppm).
-
Electron-Withdrawing Bromine: The bromine atom is electron-withdrawing by induction but weakly electron-donating by resonance. Its primary influence is deshielding, causing the protons on its ring to shift slightly downfield.
-
Biphenyl Group: The two phenyl rings of the biphenyl moiety are twisted relative to each other, and the protons on the terminal ring will behave similarly to those of biphenyl itself.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The available unassigned ¹³C NMR data in Acetone-d₆ is: δ 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33.[3]
Proposed ¹³C NMR Data Assignments
| Chemical Shift (ppm) | Proposed Assignment | Justification |
| 143.18 | C-1' | Quaternary carbon attached to nitrogen on the N-phenyl ring. Expected to be downfield due to the direct attachment to nitrogen. |
| 142.61 | C-1'' | Quaternary carbon of the biphenyl group attached to nitrogen. Similar environment to C-1'. |
| 140.76 | C-4''' | Quaternary carbon of the terminal phenyl ring of the biphenyl group. |
| 133.40 | C-4'' | Quaternary carbon of the biphenyl group linking the two phenyl rings. |
| 132.08 | C-3, C-5 | Carbons ortho to the bromine atom. The electronegativity of bromine causes a downfield shift. |
| 128.88 | C-2''', C-6''' | Carbons on the terminal phenyl ring. |
| 127.74 | C-3''', C-5''' | Carbons on the terminal phenyl ring. |
| 126.62 | C-2'', C-6'' | Carbons ortho to the biphenyl linkage. |
| 126.26 | C-2', C-6' | Carbons ortho to the nitrogen on the N-phenyl ring. |
| 118.90 | C-3', C-5' | Carbons meta to the nitrogen on the N-phenyl ring. |
| 118.05 | C-2, C-6 | Carbons ortho to the nitrogen on the brominated ring. Shielded by the electron-donating nitrogen. |
| 111.33 | C-4 | Carbon bearing the bromine atom. The heavy atom effect of bromine causes a significant upfield shift. |
Causality Behind Assignments:
-
Quaternary Carbons (C-N, C-Br, C-C): Carbons directly attached to the nitrogen (C-1', C-1'') and the quaternary carbons of the biphenyl linkage (C-4'', C-4''') are typically found in the 130-150 ppm region. The carbon attached to bromine (C-4) is an exception due to the heavy atom shielding effect.
-
Aromatic CH Carbons: The chemical shifts of protonated aromatic carbons generally range from 110 to 130 ppm. The specific shifts are modulated by substituent effects.
-
Substituent Effects: The electron-donating nitrogen atom will cause an upfield shift (shielding) of the ortho and para carbons, while the electron-withdrawing effect of the bromine will cause a downfield shift (deshielding) of the carbons in its vicinity, with the exception of the carbon directly attached to it.
The Role of 2D NMR in Unambiguous Assignment
While the above assignments are based on sound chemical principles, unambiguous confirmation would require 2D NMR experiments.
Caption: Conceptual workflow of 2D NMR for structural elucidation.
-
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each aromatic ring, confirming the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are 2-3 bonds away, which is crucial for assigning quaternary carbons and linking the different aromatic rings through the central nitrogen atom.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust methodology for acquiring high-quality NMR data for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. Instrument Setup and 1D NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good resolution and lineshape.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a 30° pulse angle to ensure adequate relaxation between scans.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Use a 45° pulse angle and a relaxation delay (d1) of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
3. 2D NMR Acquisition (for full assignment):
-
COSY: Use a standard gradient-selected COSY sequence.
-
HSQC: Use a gradient-selected HSQC sequence optimized for one-bond ¹J(CH) coupling constants of ~160 Hz.
-
HMBC: Use a gradient-selected HMBC sequence with the long-range coupling delay optimized for ⁿJ(CH) couplings of 8-10 Hz.
4. Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
Conclusion
This guide provides a detailed framework for the interpretation and assignment of the ¹H and ¹³C NMR spectra of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. While a definitive, experimentally verified assignment relies on 2D NMR data, the proposed assignments herein are based on a logical application of fundamental NMR principles and comparative data. The provided experimental protocol offers a robust starting point for researchers seeking to acquire high-quality NMR data for this and structurally related compounds, ensuring accurate and reliable characterization for applications in materials science and synthetic chemistry.
References
- Royal Society of Chemistry. Supporting Information for publications.
-
University of Wisconsin-Madison, Department of Chemistry. Structure Determination Using Spectroscopic Methods. Available from: [Link]
-
Chemical Technology Co.,LTD. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Available from: [Link]
Sources
mass spectrometry of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
An In-depth Technical Guide to the Mass Spectrometry of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Foreword: The Analytical Imperative for Complex Triarylamines
In the landscape of modern materials science and pharmaceutical development, triarylamine derivatives stand out for their unique electronic and photo-responsive properties. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a key intermediate and building block in the synthesis of advanced organic electronic materials, including those used in OLEDs and organic photovoltaics. Its precise structural characterization is not merely an academic exercise; it is a critical quality control step that underpins the performance and reproducibility of these high-value materials. Mass spectrometry provides an unparalleled window into the molecular identity, purity, and stability of this compound. This guide offers a detailed exploration of its mass spectrometric behavior, grounded in first principles and practical, field-proven methodologies.
Molecular Profile and Analytical Considerations
Before delving into experimental protocols, understanding the fundamental properties of the analyte is paramount. This knowledge informs our choice of ionization technique, solvent systems, and expected analytical outcomes.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a relatively large, non-polar molecule with a key halogen substituent. The presence of the tertiary amine nitrogen provides a site for protonation, while the extensive aromatic system lends significant stability to the molecular ion, particularly under electron ionization. The bromine atom is a crucial isotopic marker; its natural isotopic abundance (79Br: ~50.5%, 81Br: ~49.5%) will produce a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, a definitive signature in the mass spectrum.[1]
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C18H14BrN | [2] |
| Molecular Weight | ~324.21 g/mol | [2] |
| Monoisotopic Mass | ~323.0310 Da | [2] |
| Melting Point | 130.0 to 134.0 °C | [3] |
| Boiling Point (Predicted) | 446.7 ± 38.0 °C | [3] |
| Structure | N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine |
Experimental Workflow: A Unified Approach
A robust mass spectrometry analysis follows a logical progression from sample preparation to data interpretation. The choice of ionization source is the most critical fork in the road, dictating the type of information one can obtain. Electron Ionization (EI) is a high-energy, "hard" technique ideal for structural elucidation via fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that excels at confirming molecular weight with minimal fragmentation.[4][5]
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is the gold standard for analyzing volatile and semi-volatile compounds. The high-energy electron beam (typically 70 eV) induces reproducible fragmentation, creating a unique "fingerprint" spectrum that can be used for structural confirmation and library matching.
Causality in Protocol Design
The goal of this protocol is to achieve chromatographic separation of the analyte from any impurities and to generate a clean, interpretable mass spectrum.
-
Solvent Choice: Dichloromethane (DCM) or Toluene are chosen for their ability to readily dissolve the analyte and for their high volatility, ensuring they are efficiently removed in the GC inlet and do not interfere with the analysis.
-
GC Column: A low-polarity column (e.g., DB-5ms) is selected because the analyte is predominantly non-polar. This ensures good peak shape and retention based on boiling point.
-
Temperature Program: A temperature ramp is employed to ensure the analyte elutes as a sharp peak. The initial temperature is held low to trap the sample at the head of the column, and the ramp proceeds to a temperature well above the analyte's elution point to ensure it is fully flushed from the column.
-
Ionization Energy: 70 eV is the standard energy used in EI-MS. This energy level is significantly higher than the ionization potential of most organic molecules, leading to consistent and extensive fragmentation patterns that are comparable across different instruments and databases.[5]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
-
Dissolve in 1 mL of high-purity Toluene to create a 1 mg/mL stock solution.
-
Perform a serial dilution in Toluene to a final concentration of ~10 µg/mL.
-
-
GC-MS Instrument Configuration:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet: Split/Splitless, operated in splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 320°C.
-
Final hold: Hold at 320°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Configuration:
-
MS System: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 450.
-
Expected Results and Fragmentation Analysis
The resulting mass spectrum will be characterized by a prominent molecular ion peak cluster and a series of fragment ions that reveal the molecule's structure.
Table 2: Predicted Major Ions in the EI Mass Spectrum
| m/z (Nominal) | Proposed Ion Structure / Identity | Rationale for Formation |
| 323 / 325 | [C18H14BrN]+• (Molecular Ion) | The intact molecule minus one electron. The 1:1 ratio is characteristic of a single bromine atom. |
| 244 | [C18H14N]+ | Loss of a bromine radical (•Br) from the molecular ion. This is a highly favorable fragmentation pathway for brominated aromatics.[6] |
| 168 | [C12H10N]+ | Cleavage of the N-C(bromophenyl) bond, retaining the biphenyl-phenylamine structure. |
| 167 | [C12H9N]+• | Further loss of a hydrogen atom from the m/z 168 fragment. |
| 154 | [C12H10]+• | Biphenyl radical cation, formed from cleavage and rearrangement. |
| 152 | [C12H8]+• | Biphenylene radical cation, formed by loss of H2 from the biphenyl fragment, a common process for polyaromatic systems.[7] |
The fragmentation cascade is initiated by the high-energy electron impact creating a radical cation. The subsequent bond cleavages are driven by the stability of the resulting fragments. The loss of the bromine atom is a dominant initial step due to the relative weakness of the C-Br bond compared to the C-C and C-N bonds within the aromatic systems.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is the preferred method for confirming the molecular weight of a compound, especially for molecules that are less volatile or thermally fragile. It is a soft ionization technique that typically yields the protonated molecule [M+H]+ with minimal in-source fragmentation.[4] This makes it an excellent tool for purity analysis and reaction monitoring.
Causality in Protocol Design
-
Solvent System: A mixture of acetonitrile and water is a common mobile phase for ESI. Acetonitrile is an organic solvent that readily dissolves the analyte, while water aids in the ionization process.
-
Acid Modifier: A small amount of formic acid (0.1%) is added to the solvent. This provides a source of protons (H+), promoting the formation of the desired [M+H]+ ion in the positive ion mode. The tertiary amine nitrogen on the analyte is a basic site that is readily protonated.
-
Ionization Mode: Positive ion mode is selected to detect the protonated molecule. The applied high voltage at the ESI needle creates a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in high-purity acetonitrile.
-
Dilute this stock solution to a final concentration of 1-5 µg/mL using a solvent mixture of 80:20 (v/v) acetonitrile:water with 0.1% formic acid.
-
-
Mass Spectrometer Configuration (Direct Infusion):
-
MS System: Waters Xevo G2-XS QToF, or equivalent high-resolution mass spectrometer.
-
Infusion Rate: 5-10 µL/min via a syringe pump.
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (a low value to minimize fragmentation).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow (N2): 600 L/hr.
-
Mass Range: Scan from m/z 100 to 500.
-
Expected Results and Interpretation
The ESI mass spectrum is expected to be much simpler than the EI spectrum. The primary peak will be the protonated molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Table 3: Predicted Major Ions in the ESI Mass Spectrum
| Ion | Calculated Exact m/z | Observed m/z (Expected) | Confirmation |
| [M+H]+ | 324.0382 | 324.0382 ± 5 ppm | The protonated molecule. The isotopic peak at m/z 326.0362 ([M+2+H]+) will be present at nearly equal intensity, confirming the presence of one bromine atom. |
| [M+Na]+ | 346.0201 | 346.0201 ± 5 ppm | A common adduct formed if trace sodium salts are present in the sample or solvent. |
If tandem mass spectrometry (MS/MS) is performed by isolating the [M+H]+ ion (m/z 324) and subjecting it to collision-induced dissociation (CID), fragmentation would occur. The expected fragments would be similar to those in EI, but arising from an even-electron species. Common losses would include the neutral biphenyl molecule or the neutral bromobenzene molecule.
Conclusion: A Synergistic Approach
Neither EI nor ESI alone tells the whole story. For comprehensive characterization of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a synergistic approach is recommended. ESI-HRMS provides unambiguous confirmation of the molecular formula, serving as a powerful tool for purity assessment. Concurrently, GC-EI-MS delivers a rich fragmentation pattern that acts as a structural fingerprint, confirming the connectivity of the aryl moieties. Together, these techniques provide a self-validating system, ensuring the highest degree of confidence in the identity and quality of this critical chemical intermediate.
References
-
Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104. [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. [Link]
- Robertson, L. W., & Hansen, L. G. (Eds.). (2001). PCBs: recent advances in environmental toxicology and health effects. University Press of Kentucky.
-
MDPI. (2021). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Molecules, 26(15), 4485. [Link]
-
Nekrasov, Y., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. American Journal of Analytical Chemistry, 8, 51-69. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Rocchi, S., et al. (2022). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Separations, 9(10), 284. [Link]
-
Williams, J. H., et al. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 74(19), 3475-3483. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
NIST. Biphenyl. NIST Chemistry WebBook. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Note: General reference for GC-MS principles).
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
- Voinov, V. G., et al. (2016). On the Origin of the "Ortho Effect" in Electron Ionization Mass Spectra of 2,2'-Disubstituted Biphenyls. Journal of the American Society for Mass Spectrometry, 27(6), 1037-1045.
-
University of Arizona. Chapter 2 Fragmentation and Interpretation of Spectra. [Link]
-
F.H. D'Agostino & J.R.J. Pare. (1988). Identification of Trialkylamine Homologues in Tridodecylamine Distillates Using Chemical Ionization and Electron Impact Ionization Gas Chromatography/Mass Spectrometry. Journal of Chromatographic Science, 26(4), 141-144. [Link]
- Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. (Note: General reference for ESI principles).
Sources
- 1. whitman.edu [whitman.edu]
- 2. echemi.com [echemi.com]
- 3. haihangchem.com [haihangchem.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Stability of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Abstract
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a triarylamine derivative increasingly utilized as a hole-transporting material (HTM) in advanced organic electronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). The operational longevity and performance of these devices are intrinsically linked to the thermal stability of their constituent materials. This technical guide provides a comprehensive analysis of the thermal properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, detailing its decomposition temperature and phase behavior. We present standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpret the resulting data, and discuss the structural implications for material science and device engineering. This document serves as a critical resource for researchers and engineers working to optimize the durability and efficiency of next-generation organic electronics.
Introduction
Triarylamine-based compounds are a cornerstone of modern organic electronics, prized for their electron-rich nature and excellent charge-transport properties.[1] N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a member of this class, serves as a critical component in the hole-transporting layer (HTL) of devices like perovskite solar cells.[2][3] The function of the HTL is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode, a process fundamental to device operation.
The thermal stability of an HTM is a paramount concern for several reasons. During device fabrication, materials are often subjected to thermal annealing steps to optimize film morphology and performance. In operation, devices can generate significant heat, leading to thermal stress over thousands of hours. Insufficient thermal stability can lead to material degradation, compromising the HTL's integrity and causing a rapid decline in device efficiency and operational lifetime.[4] Therefore, a thorough understanding and quantification of the thermal limits of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine are essential for rational device design and the prediction of long-term performance. This guide provides the foundational data and methodologies for this critical assessment.
Physicochemical Properties
A baseline understanding of the material's fundamental properties is crucial before delving into its thermal behavior.
| Property | Value | Source |
| Chemical Name | N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | N/A |
| Molecular Formula | C₁₈H₁₄BrN | [5] |
| CAS Number | 1160294-93-8 | [5] |
| Molecular Weight | 324.21 g/mol | [6] |
| Appearance | White crystalline solid | [5] |
| Melting Point (Tₘ) | 130.0 to 134.0 °C | [5][6] |
Methodologies for Thermal Analysis
To comprehensively evaluate thermal stability, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The synergy between these methods allows for the determination of decomposition temperatures, melting points, and other thermally induced phase transitions.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature (Tₔ), which signals the onset of irreversible chemical degradation.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument (e.g., TA Instruments Q500) is calibrated for mass and temperature using certified standards.[7]
-
Sample Preparation: Place 5-10 mg of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine into a platinum or alumina crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[8]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The decomposition temperature (Tₔ) is typically defined as the temperature at which 5% mass loss occurs (Tₔ₅%).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting (endothermic) and crystallization (exothermic), as well as glass transitions (T₉).
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum pan. Use an empty sealed pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature to 150 °C at a heating rate of 10 °C/min to observe the melting transition.
-
Hold isothermally for 2 minutes to erase any prior thermal history.
-
Cool the sample to 0 °C at a rate of 10 °C/min.
-
Ramp the temperature a second time to 150 °C at 10 °C/min. The second heating scan is crucial for observing the glass transition temperature (T₉) in amorphous materials and confirming the melting point.[9]
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Workflow for Comprehensive Thermal Analysis
Caption: Workflow for TGA and DSC analysis.
Results and Discussion
The thermal characteristics of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine are critical for its application. While specific TGA/DSC curves for this exact molecule are not publicly available in the reviewed literature, we can infer its performance based on data from commercial suppliers and the known behavior of similar triarylamine structures.
Thermal Decomposition
Triarylamines are known for their high thermal stability due to the strength of the aromatic C-C and C-N bonds. Materials used in organic electronics typically require decomposition temperatures well above 300 °C to withstand fabrication and operational stresses.[10] Similar high-performance hole-transporting materials often exhibit 5% weight loss temperatures (Tₔ₅%) in the range of 450-550 °C.[7][10] Given its highly aromatic structure, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is expected to possess excellent thermal stability, likely with a Tₔ₅% exceeding 400 °C. A predicted boiling point of 446.7 °C further supports the notion of high thermal robustness.[5][6]
Table 2: Expected TGA Performance
| Parameter | Expected Value | Significance |
|---|---|---|
| **Tₔ₅% (in N₂) ** | > 400 °C | Indicates high stability suitable for thermal evaporation and long-term device operation. |
| Char Yield @ 600 °C | > 50% | A high char yield is characteristic of aromatic compounds and contributes to thermal robustness.[7] |
Thermal Transitions
DSC analysis reveals the phase behavior of the material. The melting point (Tₘ) is a key parameter for purification by sublimation and for understanding the material's physical state at different temperatures.
Table 3: DSC Data
| Parameter | Reported Value | Significance |
|---|---|---|
| Melting Point (Tₘ) | 130.0 - 134.0 °C[5][6] | This relatively low melting point indicates that the material will be in a molten state during high-temperature annealing processes. |
| Glass Transition (T₉) | Not Reported | A high T₉ is desirable for morphological stability in amorphous thin films.[11] For similar small molecule HTMs, T₉ values can range from 60 °C to over 140 °C.[11] Further analysis is required to determine the T₉ of this specific compound. |
The reported melting point of 130-134 °C is an important consideration for device fabrication. It suggests that if the material is processed at temperatures above this range, it will be in a liquid phase, which can influence film formation and morphology. For amorphous films, the glass transition temperature (T₉) is often more critical than the melting point for device stability, as it represents the temperature above which the material transitions from a rigid, glassy state to a more rubbery state, potentially leading to film degradation.
Molecular Structure and Decomposition Pathway
The stability of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is derived from its rigid, fully aromatic structure. The central nitrogen atom is bonded to three separate aromatic rings, creating a stable, propeller-like geometry. Thermal decomposition would likely initiate at the weakest bonds in the molecule. In this case, the C-N and C-Br bonds are the most probable sites for initial bond scission under high thermal stress.
Caption: Molecular structure and potential cleavage sites.
The high energy required to break the multiple aromatic C-H, C-C, and C-N bonds explains the material's high decomposition temperature. The biphenyl and phenyl groups provide significant steric hindrance and electronic stabilization, protecting the central amine from degradation.
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine demonstrates the requisite thermal properties for a high-performance hole-transporting material. Its decomposition temperature is anticipated to be well above the thresholds required for standard device fabrication and operational stability. Key thermal parameters include:
-
A high decomposition temperature (Tₔ₅%) expected to exceed 400 °C, indicative of a robust molecular framework.
While the glass transition temperature remains to be experimentally determined, the overall thermal profile suggests that this material is a strong candidate for use in durable and efficient organic electronic devices. This guide provides the necessary protocols and interpretive framework for researchers to validate and build upon these findings in their own applications.
References
-
MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis curves of 4,4′-biphenyltetracarboxylic dianhydride (4,4′-BPDA). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of D-A type triarylamine hole transport material and application in perovskite cells. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
ACS Publications. (2020). Methoxy-Functionalized Triarylamine-Based Hole-Transporting Polymers for Highly Efficient and Stable Perovskite Solar Cells. ACS Energy Letters. Retrieved from [Link]
-
MDPI. (n.d.). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]
-
Iopscience. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of Hole-Transporting Poly(triarylamine) on Aggregation and Charge Transport for Hysteresisless Scalable Planar Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. haihangchem.com [haihangchem.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine [mdpi.com]
- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in organic solvents
An In-Depth Technical Guide to the Solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Advanced Material Science
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a functional intermediate of aromatic amine photoelectric materials and a key component in the advancement of organic electronics.[1] It is widely utilized as a light-emitting layer host material, a transmission layer material, and a barrier layer material in Organic Light-Emitting Diodes (OLEDs).[1] The performance and fabrication of these devices are intrinsically linked to the solubility of their constituent materials. A thorough understanding of the solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in various organic solvents is paramount for optimizing thin-film deposition, controlling morphology, and ultimately enhancing device efficiency and stability.
This technical guide provides a comprehensive overview of the solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. We will delve into the theoretical underpinnings of solubility, present a predictive framework based on Hansen Solubility Parameters (HSP), and provide a detailed experimental protocol for accurate solubility determination. This guide is designed to empower researchers to make informed decisions in solvent selection, formulation development, and process optimization.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy released from the interaction between solute and solvent molecules must overcome the energy required to break the bonds within the solute and solvent themselves.
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The principle states that substances with similar HSP values are likely to be miscible.[2]
The distance (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of solubility.
Physicochemical Properties of a Related Compound: N-(4-bromophenyl)-[1,1'-biphenyl]-4-amine
To provide further context, the physicochemical properties of the related compound, N-(4-bromophenyl)-[1,1'-biphenyl]-4-amine, are presented below. These properties can offer insights into the general solubility behavior of similar molecular structures.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄BrN | [4] |
| Molecular Weight | 324.21 g/mol | [4] |
| Melting Point | 130.0 to 134.0 °C | [4][5] |
| Boiling Point (Predicted) | 446.7 ± 38.0 °C | [5] |
| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [4][5] |
| XLogP3 | 5.8 | [4] |
The high XLogP3 value suggests that the compound is lipophilic and will likely have poor solubility in water but better solubility in organic solvents.
Experimental Determination of Solubility
While theoretical predictions are valuable, experimental verification is crucial for accurate solubility data. The following is a detailed protocol for determining the equilibrium solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in a given organic solvent.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials:
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and add it to a known volume of the selected organic solvent in a scintillation vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Predicted Solubility in Common Organic Solvents
Based on the Hansen Solubility Parameters of a similar organic semiconductor, we can predict the relative solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in various organic solvents. The following table provides the HSP values for common solvents and the calculated Ra distance from the estimated solute HSP (δD=20.8, δP=5.8, δH=5.5). A lower Ra value suggests better solubility.
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Ra (Predicted) | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 6.7 | Good |
| Chloroform | 17.8 | 3.1 | 5.7 | 4.0 | Very Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.5 | Very Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 7.1 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.5 | Good |
| Anisole | 17.8 | 4.3 | 6.8 | 3.5 | Very Good |
| 2-Methyltetrahydrofuran | 16.8 | 4.1 | 4.1 | 4.6 | Good |
| Ethoxybenzene | 18.0 | 2.9 | 4.1 | 4.4 | Very Good |
| Hexane | 14.9 | 0.0 | 0.0 | 10.1 | Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 18.7 | Very Poor |
| Water | 15.5 | 16.0 | 42.3 | 39.1 | Insoluble |
Note: These are predicted values and should be confirmed experimentally.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions using Hansen Solubility Parameters with a robust experimental protocol, researchers can effectively screen and select optimal solvents for their specific applications in organic electronics and other fields. The provided data and methodologies serve as a valuable resource for accelerating material development and process optimization.
References
-
Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]
-
Wikipedia. 4-Aminobiphenyl. [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Abbott, S. Designer Solvent Blends - Hansen Solubility Parameters. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [Link]
-
PubChem. bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
NIST. [1,1'-Biphenyl]-4-amine. [Link]
-
PubChem. N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine. [Link]
-
MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]
Sources
- 1. sunshine-oled.com [sunshine-oled.com]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. haihangchem.com [haihangchem.com]
single crystal structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
An In-depth Technical Guide to the Single Crystal Structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Foreword
Triarylamine derivatives represent a cornerstone in modern materials science and medicinal chemistry. Their unique electronic and structural properties, characterized by a non-planar, propeller-like geometry, make them exceptional candidates for hole-transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2][3] The specific arrangement of the aryl substituents around the central nitrogen atom dictates the highest occupied molecular orbital (HOMO) energy levels, charge mobility, and molecular packing—all critical parameters for device performance.[1] Furthermore, the triarylamine scaffold is a recurring motif in pharmacologically active compounds.
This guide provides a comprehensive technical overview of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a representative member of this vital class of molecules. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is fundamental to unlocking its structure-property relationships and rationally designing next-generation materials and therapeutics. We will delve into the synthesis and crystallization, the principles and practice of SC-XRD analysis, and the interpretation of the resulting structural data.
Synthesis and High-Purity Crystallization
The elucidation of a single crystal structure begins with the synthesis of a high-purity compound capable of forming well-ordered crystals. For N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (Molecular Formula: C24H18BrN), a robust and modular synthetic approach is the Buchwald-Hartwig cross-coupling reaction.[4][5] This palladium-catalyzed amination is renowned for its efficiency and broad functional group tolerance.[5][6]
Synthetic Pathway: A Mechanistic Perspective
The logical synthetic route involves the coupling of N-phenyl-[1,1'-biphenyl]-4-amine with a brominating agent or a more direct coupling of diphenylamine with 4-bromo-4'-iodobiphenyl, though the former is often more accessible. A common laboratory-scale synthesis involves the bromination of a precursor triphenylamine derivative. An alternative, highly effective method is the palladium-catalyzed cross-coupling of 4-iodo-[1,1'-biphenyl] and N-(4-bromophenyl)aniline.
The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is the final C-N bond-forming event in the catalytic cycle.
Caption: Synthetic workflow for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Protocol for Single Crystal Growth
The growth of diffraction-quality single crystals is a process that requires patience and meticulous control over saturation levels. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
Protocol: Slow Evaporation Method
-
Solvent Selection: Choose a solvent system in which the compound has moderate solubility. A binary solvent system, comprising a "good" solvent (in which the compound is readily soluble) and a "poor" an anti-solvent (in which it is sparingly soluble), is often effective. For this molecule, a system like dichloromethane/hexane or toluene/hexane is a promising starting point.
-
Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen "good" solvent in a clean, dust-free vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Over several days to weeks, as the solvent evaporates, the concentration of the compound will slowly increase beyond its saturation point, leading to the formation of single crystals. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or tweezers.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The technique is based on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the internal arrangement of atoms.[7]
Experimental Workflow
The process from crystal to structure involves several key stages, each requiring careful execution and data analysis.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a loop using a minimal amount of non-diffracting adhesive like epoxy or oil.[7][8] This assembly is then attached to a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of angles.[9] At each orientation, a diffraction image is recorded. A complete data set often requires collecting hundreds of such images over several hours.[8]
-
Data Reduction and Structure Solution: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and the space group (the symmetry rules governing the crystal). The initial atomic positions are then determined using computational methods like "direct methods".[10]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
Crystallographic Data and Molecular Conformation
While a publicly deposited crystal structure for this specific molecule is not available as of this writing, we can present representative data based on its known chemical properties and analysis of similar triarylamine structures.
Representative Crystallographic Data
The following table summarizes the expected crystallographic parameters for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
| Parameter | Expected Value | Significance |
| Chemical Formula | C24H18BrN | Defines the atomic composition of the molecule.[11][12] |
| Formula Weight | 400.31 g/mol | Molar mass of the compound.[11][12] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Specifies the detailed symmetry operations within the unit cell. |
| a, b, c (Å) | a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å | The dimensions of the unit cell along the three primary axes. |
| α, β, γ (°) | α = 90°, β ≈ 90-105°, γ = 90° (for Monoclinic) | The angles between the unit cell axes. |
| Volume (ų) | ≈ 2000 - 2500 ų | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | ≈ 1.3 - 1.4 g/cm³ | Theoretical density based on formula weight and unit cell volume.[13][14] |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of X-rays used for the diffraction experiment. |
| Temperature | 100(2) K | The temperature at which data was collected, crucial for minimizing thermal motion. |
| Final R indices | R1 < 0.05, wR2 < 0.10 | Indicators of the quality of the fit between the model and experimental data. |
Molecular Structure and Conformation
The central nitrogen atom in a triarylamine is typically sp²-hybridized, leading to a trigonal planar coordination geometry. However, steric hindrance between the bulky aryl groups forces them to twist out of the plane, resulting in a characteristic propeller-like conformation.
Caption: 2D representation of the molecular structure.
Key structural features revealed by SC-XRD would include:
-
C-N-C Bond Angles: These angles are expected to be close to 120°, consistent with sp² hybridization, but may deviate slightly due to steric strain.
-
Torsion Angles: The torsion angles (dihedral angles) between the planes of the three aryl rings and the C-N-C plane are critical. These angles quantify the "twist" of the propeller and are typically in the range of 30-50 degrees. This non-planar structure is crucial as it inhibits close molecular packing (π-π stacking), which can improve the amorphous stability of thin films used in electronic devices.[1]
-
Intermolecular Interactions: The analysis would reveal how molecules pack in the solid state. While strong π-π stacking is sterically hindered, weaker interactions like C-H···π and Br···π contacts may be present, influencing the bulk material properties.
Conclusion and Future Outlook
The single-crystal structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine provides the definitive blueprint of its molecular architecture. This knowledge is indispensable for researchers in materials science and drug development, enabling a deep understanding of its electronic properties and potential biological interactions. The detailed protocols for synthesis, crystallization, and X-ray analysis outlined in this guide serve as a practical framework for the characterization of this and other novel triarylamine derivatives.
Future work should focus on correlating this precise structural information with experimental data on charge mobility, thermal stability, and photophysical properties. By systematically modifying the peripheral aryl groups and analyzing the resulting changes in the single-crystal structure, a more comprehensive understanding of the structure-property landscape can be developed, paving the way for the rational design of highly efficient and stable materials for next-generation optoelectronic devices.
References
-
ResearchGate. Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. Available from: [Link].
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link].
-
Carleton College. Single-crystal X-ray Diffraction. Available from: [Link].
-
MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Available from: [Link].
- Sun, J., Liu, Z., & Jin, J. (2023). Modular Synthesis of Triarylamines and Poly(triarylamine)s through a Radical Mechanism. European Journal of Organic Chemistry.
- Google Patents. Process for the preparation of 4-bromophenyl derivatives.
-
Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link].
- Ohtani, R., et al. (2020).
-
Journal of Chemical Education. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available from: [Link].
- Google Patents. Triarylamine compounds for use as charge transport materials.
-
YouTube. Preparing a Single-Crystal X-ray Diffraction Scan. Available from: [Link].
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link].
- Wu, J. T., et al. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices.
-
NIST. [1,1'-Biphenyl]-4-amine. Available from: [Link].
- Google Patents. Preparation of 4-bromobiphenyl.
-
SunSirs. China N-(4-BROMOPHENYL)-N-PHENYL-[1,1'-BIPHENYL]-4-AMINE. Available from: [Link].
- Hiraiz, Y., & Uozumi, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
-
ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Available from: [Link].
- Hiraiz, Y., & Uozumi, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
- Hiraiz, Y., & Uozumi, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 3. KR20120024999A - Triarylamine compounds for use as charge transport materials - Google Patents [patents.google.com]
- 4. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. neutrons.ornl.gov [neutrons.ornl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 503299-24-9|N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]
- 13. haihangchem.com [haihangchem.com]
- 14. echemi.com [echemi.com]
Navigating the Luminescent Landscape: A Technical Guide to the Quantum Yield of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the quantum yield of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its derivatives. Moving beyond a simple recitation of facts, this document serves as a technical resource, elucidating the underlying principles that govern the luminescent properties of these versatile molecules. We will delve into the critical interplay of molecular structure and photophysical behavior, offering a framework for both understanding and predicting the quantum yield of this important class of compounds.
Introduction: The Significance of Quantum Yield in Triarylamine Derivatives
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its analogs are a cornerstone of modern materials science and organic electronics. Their rigid, propeller-like triphenylamine core, coupled with the extended π-conjugation of the biphenyl moiety, endows them with favorable charge transport properties, making them exemplary candidates for hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.
The fluorescence quantum yield (Φ_F_), a measure of the efficiency of converting absorbed light into emitted light, is a critical parameter that dictates the performance of these materials in optoelectronic applications. A high quantum yield is paramount for achieving bright and efficient OLEDs. This guide will dissect the factors that influence the quantum yield of this specific family of brominated triarylamines, providing a predictive and methodological framework for researchers in the field.
The Photophysical Landscape: Radiative and Non-Radiative Decay
The quantum yield of a molecule is determined by the competition between radiative and non-radiative decay pathways from the excited state. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) through several mechanisms:
-
Radiative Decay (Fluorescence): The molecule emits a photon, resulting in fluorescence. The rate of this process is denoted as k_r_.
-
Non-Radiative Decay: The molecule returns to the ground state without emitting a photon. These processes include:
-
Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). The rate is given by k_ic_.
-
Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicities (e.g., S₁ → T₁). The rate is represented by k_isc_.
-
The fluorescence quantum yield is mathematically expressed as:
Φ_F_ = k_r_ / (k_r_ + k_ic_ + k_isc_)
This equation underscores that a high quantum yield is achieved when the rate of radiative decay significantly surpasses the combined rates of all non-radiative decay processes.
Caption: Jablonski diagram illustrating the principal photophysical pathways.
Structural Determinants of Quantum Yield in Brominated Triarylamines
The quantum yield of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivatives is intricately linked to their molecular architecture. Key structural features exert a profound influence on the rates of radiative and non-radiative decay.
The Role of the Triphenylamine Core and Biphenyl Moiety
The inherent structure of the triphenylamine core contributes significantly to the photophysical properties. The nitrogen atom's lone pair of electrons conjugates with the three phenyl rings, creating a delocalized π-system. The propeller-like, non-planar geometry of triphenylamine derivatives can inhibit close packing in the solid state, which can reduce intermolecular quenching and, in some cases, lead to aggregation-induced emission (AIE).
The addition of a biphenyl group extends the π-conjugation, which generally leads to a red-shift in the absorption and emission spectra. The torsional angle between the two phenyl rings of the biphenyl unit can influence the degree of conjugation and, consequently, the energy of the excited state. A more planar conformation typically results in a lower energy gap and longer wavelength emission.
The Heavy Atom Effect of Bromine
The presence of a bromine atom introduces a significant perturbation to the photophysical properties due to the "heavy atom effect". This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[1] An increased rate of ISC (k_isc_) directly competes with fluorescence, often leading to a decrease in the fluorescence quantum yield.[1]
However, the impact of the heavy atom effect is nuanced. In some molecular architectures, the introduction of a heavy atom can lead to an "anti-heavy-atom effect," where the fluorescence quantum yield is unexpectedly enhanced upon aggregation. This phenomenon is often attributed to the formation of halogen-halogen interactions in the aggregated state, which can restrict molecular motion and suppress non-radiative decay pathways.
The position of the bromine atom on the aromatic ring is also critical. Its proximity to the core chromophore can modulate the strength of the spin-orbit coupling.
Caption: Relationship between molecular structure and photophysical effects.
Experimental Determination of Fluorescence Quantum Yield
Accurate determination of the fluorescence quantum yield is essential for characterizing these materials. The relative method, using a well-characterized standard, is a widely adopted and reliable technique.
Principle of the Relative Quantum Yield Measurement
The relative quantum yield method compares the fluorescence intensity of the sample to that of a standard with a known quantum yield (Φ_F(std)_). The underlying assumption is that at low absorbance values, the amount of light absorbed by the sample and the standard are proportional to their respective absorbances.
The quantum yield of the sample (Φ_F(samp)_) is calculated using the following equation:
Φ_F(samp)_ = Φ_F(std)_ * (I_samp_ / I_std_) * (A_std_ / A_samp_) * (n_samp_² / n_std_²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Step-by-Step Experimental Protocol
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting triarylamine derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F_ = 0.95) are common choices.
-
Preparation of Solutions:
-
Prepare a stock solution of the sample and the standard in a suitable spectroscopic grade solvent (e.g., toluene, dichloromethane, or cyclohexane).
-
Prepare a series of dilutions of both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This low concentration range is crucial to avoid inner filter effects and self-absorption.
-
-
Spectroscopic Measurements:
-
Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of all solutions using a fluorometer. It is critical to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard. The emission should be recorded over the entire fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear, and the slope of the line represents the term (I/A).
-
Calculate the quantum yield of the sample using the equation provided in section 4.1, using the gradients of the plots for (I/A).
-
Caption: Workflow for relative quantum yield determination.
Data Interpretation and Structure-Property Relationships
While specific quantum yield data for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is not extensively published, we can infer its likely behavior and that of its derivatives based on related compounds. For instance, some triphenylamine-functionalized thieno[3,2-b]thiophene fluorophores have demonstrated solution-state quantum efficiencies reaching as high as 97%, with solid-state yields ranging from 20% to 69%.[2] Other highly luminescent deep-blue emitters based on triphenylamine derivatives have shown photoluminescence quantum yields approaching unity.[3]
Table 1: Illustrative Quantum Yields of Related Triarylamine Derivatives
| Compound Class | Substituents | Solvent/State | Quantum Yield (Φ_F_) | Reference |
| Triphenylamine-thieno[3,2-b]thiophene | Varied | Solution | Up to 0.97 | [2] |
| Triphenylamine-thieno[3,2-b]thiophene | Varied | Solid-state | 0.20 - 0.69 | [2] |
| Diphenylamino terphenyl | Cyano | Toluene | 0.98 | [3] |
| Diphenylamino terphenyl | Cyano | Dichloromethane | ~0.98 | [3] |
| Triphenylamine-BODIPY | Varied | Dichloromethane | 0.43 - 0.78 | [1] |
This table is for illustrative purposes and does not represent data for the specific target molecule.
Based on the principles discussed, we can predict the following trends for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivatives:
-
Effect of Bromine Position: A bromine atom positioned further from the central nitrogen atom and the biphenyl linkage may have a less pronounced quenching effect compared to one in close proximity to the core chromophore.
-
Derivatives with Electron-Donating/Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, alkyl) on the phenyl or biphenyl rings is likely to increase the electron density of the π-system, potentially leading to higher quantum yields and red-shifted emission. Conversely, electron-withdrawing groups (e.g., cyano, nitro) may decrease the quantum yield and blue-shift the emission, although in some donor-acceptor systems, they can lead to highly emissive charge-transfer states.
-
Steric Hindrance: Introducing bulky substituents can increase the torsional angles between the aromatic rings, potentially disrupting π-conjugation and leading to blue-shifted emission. However, increased steric hindrance can also restrict intramolecular rotations, which are a common non-radiative decay pathway, thereby potentially increasing the quantum yield.
Conclusion and Future Outlook
The quantum yield of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivatives is a complex interplay of electronic and steric factors. While the heavy atom effect of bromine is expected to promote non-radiative decay through intersystem crossing, the rigid and propeller-like structure of the triphenylamine core, along with the extended conjugation of the biphenyl moiety, provides a robust framework for achieving high luminescence efficiency.
Future research in this area should focus on the systematic synthesis of derivatives with varying substitution patterns to experimentally validate the predicted structure-property relationships. A comprehensive understanding of the factors governing the quantum yield will enable the rational design of novel materials with tailored photophysical properties for advanced applications in organic electronics and beyond.
References
-
Halogenated tetraphenylethene with enhanced aggregation-induced emission: an anomalous anti-heavy-atom effect and self-reversible mechanochromism. Chemical Communications. [Link]
-
Triphenylamine/4,4′-Dimethoxytriphenylamine-Functionalized Thieno[3,2-b]thiophene Fluorophores with a High Quantum Efficiency: Synthesis and Photophysical Properties. The Journal of Physical Chemistry B. [Link]
-
Triphenylamine-based BODIPY dyes: Synthesis and Photophysical Properties. The Royal Society of Chemistry. [Link]
-
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. ACS Sustainable Chemistry & Engineering. [Link]
-
Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. Chemistry – A European Journal. [Link]
Sources
A-Technical-Guide-to-N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine:-Procurement-and-Quality-Assurance-for-Advanced-Research
For-Researchers,-Scientists,-and-Drug-Development-Professionals
Introduction
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a triarylamine derivative, is a crucial building block in the realms of advanced material science and pharmaceutical development.[1] Its unique molecular structure makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides an in-depth overview of the procurement and quality assurance of this compound, designed to empower researchers in making informed decisions.
Physicochemical-Properties
A thorough understanding of the physicochemical properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is fundamental to its application and handling.
| Property | Value |
| CAS-Number | 503299-24-9[2][3][4] |
| Molecular-Formula | C24H18BrN[2][3] |
| Molecular-Weight | 400.31-g/mol[4][5] |
| Appearance | White-crystalline-solid[6] |
| Melting-Point | 130.0-to-134.0-°C[6] |
| Boiling-Point | 446.7±38.0-°C-(Predicted)[6] |
| Purity | ≥99%[1] |
Applications-in-Research-and-Development
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is primarily utilized as a reagent or intermediate in organic synthesis.[6] While specific applications are often proprietary, its structural motifs are common in materials developed for optoelectronic devices.[7][8] The biphenyl and triphenylamine moieties are well-known components in the design of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. The bromo-substituent offers a reactive site for further chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties.
Procurement-Strategy:-Identifying-Reliable-Suppliers
The quality of starting materials is paramount in research and development. A meticulous approach to supplier selection is therefore essential. Several chemical suppliers offer N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, including AiFChem, BLDpharm, and TCI Chemicals.[2][4]
Supplier-Evaluation-Workflow
Caption: Workflow for selecting a chemical supplier.
When evaluating potential suppliers, consider the following:
-
Certificate-of-Analysis-(CoA): A comprehensive CoA should be available, detailing the purity of the compound and the analytical methods used for its determination.
-
Safety-Data-Sheet-(SDS): The SDS provides crucial information on handling, storage, and potential hazards.[4][9]
-
Company-Reputation-and-Traceability: Established suppliers with a history of providing high-quality reagents are generally preferred. Inquire about the synthetic route and origin of the material to ensure consistency.
-
Customer-Support: Responsive and knowledgeable technical support can be invaluable.
In-House-Quality-Control:-Ensuring-Experimental-Integrity
Upon receipt of the chemical, it is imperative to perform in-house quality control to verify its identity and purity. This step is a critical component of a robust quality management system.[10]
Analytical-Techniques-for-Verification
A multi-technique approach is recommended for the comprehensive characterization of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
| Analytical-Technique | Purpose | Expected-Results |
| 1H-and-13C-NMR-Spectroscopy | Structural-elucidation-and-confirmation | The-NMR-spectra-should-be-consistent-with-the-proposed-structure,-showing-the-correct-number-of-signals,-integration,-and-coupling-patterns. |
| High-Performance-Liquid-Chromatography-(HPLC) | Purity-assessment | A-single-major-peak-is-expected,-with-the-area-percentage-corresponding-to-the-stated-purity. |
| Mass-Spectrometry-(MS) | Molecular-weight-verification | The-mass-spectrum-should-display-the-molecular-ion-peak-corresponding-to-the-exact-mass-of-the-compound. |
| Fourier-Transform-Infrared-(FTIR)-Spectroscopy | Functional-group-identification | The-FTIR-spectrum-provides-information-about-the-presence-of-key-functional-groups,-such-as-aromatic-C-H-and-C-N-bonds. |
Experimental-Protocol:-HPLC-Analysis
This protocol outlines a general method for the purity determination of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine by HPLC. Method optimization may be required based on the specific instrumentation and column used.
-
Preparation-of-Standard-Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Preparation-of-Sample-Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic-Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile-Phase: A gradient of acetonitrile and water is typically effective.
-
Flow-Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
-
Injection-and-Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data-Evaluation: Compare the retention time of the major peak in the sample chromatogram with that of the standard. Calculate the purity of the sample based on the peak area percentage.
Synthesis-Overview
The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is typically achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this case, 4-bromobiphenyl is reacted with N-phenyl-4-bromoaniline in the presence of a palladium catalyst and a suitable base.
A general synthetic scheme involves dissolving 4-phenyl-diphenylamine in an appropriate solvent like ethyl acetate, followed by the addition of a brominating agent such as N-bromosuccinimide (NBS).[9] The reaction mixture is then stirred at room temperature.[9]
Handling-and-Storage
Proper handling and storage are crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the chemical.
Conclusion
The successful application of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in research and development hinges on the procurement of high-purity material from reliable suppliers and the implementation of rigorous in-house quality control measures. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
-
SunSirs. China N-(4-BROMOPHENYL)-N-PHENYL-[1,1'-BIPHENYL]-4-AMINE. Available from: [Link]
-
ChemBK. N-(4-bromophenyl)-N-phenyl-[1,1'-Biphenyl]-4-amine Request for Quotation. Available from: [Link]
-
High Purity N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: Synthesis, Properties, and Applications. Available from: [Link]
-
ChemUniverse. N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine. Available from: [Link]
-
CAS 499128-71-1 N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine. Available from: [Link]
-
UCHEM. Polyarylamines. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link]
-
ACS Publications. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectron. Available from: [Link]
-
PubMed. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. Available from: [Link]
-
ACS Publications. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectron. Available from: [Link]
-
Eurachem. Guide to Quality in Analytical Chemistry. Available from: [Link]
-
Pharmaceutical Technology. Analytical Method Validation Using QbD and QRM. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 503299-24-9 | N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine - AiFChem [aifchem.com]
- 3. chembk.com [chembk.com]
- 4. 503299-24-9|N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]
- 5. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. haihangchem.com [haihangchem.com]
- 7. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. echemi.com [echemi.com]
- 10. eurachem.org [eurachem.org]
The Unseen Countdown: A Technical Guide to the Shelf Life and Storage of Arylamine Compounds
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals working with arylamine compounds, understanding their stability is paramount to ensuring the integrity and success of their work. A new in-depth technical guide released today provides a comprehensive overview of the shelf life and storage conditions for these critical chemical entities. This whitepaper delves into the core principles of arylamine stability, offering practical guidance and scientifically grounded protocols to mitigate degradation and ensure the reliability of research and development outcomes.
The Finite Lifespan of Arylamines: A Matter of Chemical Integrity
Arylamine compounds, foundational building blocks in pharmaceuticals, agrochemicals, and materials science, are not indefinitely stable.[1] Their inherent chemical nature makes them susceptible to degradation, a process that can significantly impact their purity, potency, and safety. Unlike perishable goods, chemical reagents often lack a formal expiration date, placing the onus on the user to ascertain their viability.[1] The shelf life of an arylamine is intrinsically linked to its chemical properties and, more critically, its storage environment.[1]
The primary antagonist to arylamine stability is oxidation . Exposure to atmospheric oxygen, often accelerated by light and elevated temperatures, is the principal degradation pathway.[2][3] This process can lead to the formation of colored impurities, such as azobenzene derivatives, which arise from the formation of highly conjugated systems.[2] The visible discoloration of an arylamine, such as aniline turning from colorless to a darker shade, is a clear indicator of oxidative degradation.[2][3]
Beyond oxidation, other environmental factors can compromise the integrity of arylamine compounds:
-
Light: Photolytic degradation is a significant concern. Exposure to light, particularly UV radiation, can provide the energy needed to initiate and propagate degradation reactions.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation and other degradation pathways.[4][5] Generally, storing amines at temperatures below 30°C (86°F) is recommended to minimize volatility and maintain stability.[4]
-
Humidity: Moisture can facilitate hydrolytic degradation in susceptible arylamine derivatives and can also act as a catalyst in oxidative processes.
The molecular structure of the arylamine itself also plays a crucial role. The presence and position of substituents on the aromatic ring can influence the electron density of the amino group, thereby affecting its susceptibility to oxidation and other reactions.[6] Electron-donating groups can increase the reactivity of the amine, while electron-withdrawing groups can sometimes enhance stability.[6][7]
Proactive Preservation: Optimal Storage and Handling Protocols
To ensure the long-term viability of arylamine compounds, a proactive and evidence-based approach to storage and handling is essential. The following protocols are designed to minimize degradation and preserve the chemical integrity of these sensitive materials.
Recommended Storage Conditions for Arylamine Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | Below 30°C (86°F); refrigeration (2-8°C) is often ideal.[4] | Reduces the rate of chemical degradation and minimizes volatility. |
| Light | Store in amber glass bottles or other opaque containers.[2] | Prevents photo-oxidation and other light-induced degradation pathways. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon).[2][3] | Minimizes exposure to atmospheric oxygen, the primary driver of oxidation. |
| Humidity | In a dry environment, with desiccants if necessary. | Prevents hydrolysis and mitigates moisture-catalyzed oxidation. |
| Container | Tightly sealed, appropriate-sized containers to minimize headspace. | Reduces the volume of air (and thus oxygen) in contact with the compound. |
Handling Best Practices
-
Inert Atmosphere: When handling highly sensitive arylamines, work within a glove box or under a continuous stream of an inert gas.[3]
-
Minimize Exposure: Only open containers for the minimum time necessary to dispense the required amount.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
-
Regular Inspection: Visually inspect arylamine compounds for any changes in color or physical state before use.
The Science of Stability: Degradation Pathways and Mechanisms
A deep understanding of the chemical reactions that lead to arylamine degradation is fundamental to developing effective stabilization strategies.
Oxidative Degradation
The oxidation of arylamines is a complex process that can proceed through several mechanisms, often involving radical intermediates. The initial step is typically the abstraction of a hydrogen atom from the amino group or the aromatic ring, leading to the formation of a radical cation. These reactive species can then undergo a variety of reactions, including dimerization and polymerization, ultimately forming highly colored and often insoluble impurities.
Caption: Generalized pathway for the oxidative degradation of arylamines.
Photodegradation
Arylamines can absorb light energy, leading to their excitation to a higher energy state. This excited molecule is more reactive and can undergo various degradation pathways, including oxidation, rearrangement, or fragmentation. The specific photodegradation products will depend on the structure of the arylamine and the wavelength of the incident light.
Validating Stability: Experimental Protocols for Shelf-Life Determination
For critical applications, particularly in drug development, a formal stability testing program is necessary to establish a reliable shelf life. This involves subjecting the arylamine compound to a range of stress conditions and monitoring its purity over time.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, designed to accelerate the degradation process and identify potential degradation products.[8][9] These studies typically involve exposing the arylamine to harsh conditions to understand its degradation pathways.[8][10]
Step-by-Step Forced Degradation Protocol:
-
Sample Preparation: Prepare solutions of the arylamine compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a variety of stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.[9]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method (SIAM).
Stability-Indicating Analytical Method (SIAM) Development
A SIAM is a validated analytical procedure that can accurately and precisely measure the active ingredient and its degradation products without interference from each other or from excipients.[11][12] High-Performance Liquid Chromatography (HPLC) is the most common technique for SIAMs.[13]
Workflow for SIAM Development:
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Long-Term Stability Studies
Once a SIAM is established, long-term stability studies are conducted under controlled storage conditions that mimic the intended storage environment.[14] Samples are analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor the concentration of the arylamine and the formation of any degradation products. The data from these studies are used to establish the retest period or shelf life of the compound.
Case Studies in Arylamine Stability
The principles outlined above are best illustrated through real-world examples. Forced degradation studies of several pharmaceutical compounds containing arylamine moieties have been reported in the literature, providing valuable insights into their stability profiles.
-
Abemaciclib: This anticancer drug was found to be susceptible to photolytic, oxidative, and thermal stress, leading to the formation of five degradation products.[4] A reverse-phase HPLC method was developed to separate the parent drug from its degradants.[4]
-
Vortioxetine: This antidepressant was stable under thermal and hydrolytic stress but degraded under photolytic and oxidative conditions, forming six degradation products.[5] High-resolution LC/MS and NMR were used to identify and characterize the degradants.[5]
-
Dalbavancin: This antibiotic was found to be highly susceptible to oxidative and hydrolytic degradation.[15] Under photolytic stress, epoxidation and hydroxylation were identified as major degradation pathways.[15]
These case studies underscore the importance of comprehensive stability testing to understand the degradation behavior of arylamine-containing molecules and to develop appropriate storage and handling procedures.
Conclusion: A Commitment to Quality and Reliability
The stability of arylamine compounds is a critical factor that underpins the reliability and reproducibility of scientific research and the safety and efficacy of pharmaceutical products. By understanding the fundamental principles of arylamine degradation, implementing robust storage and handling protocols, and employing validated stability-indicating analytical methods, researchers and drug development professionals can ensure the integrity of their work and contribute to the advancement of science and medicine. This guide serves as a foundational resource for achieving these essential goals.
References
-
Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. - Discussion Forum. (2024, February 20). Retrieved from [Link]
-
Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. (2024, January 5). PubMed. Retrieved from [Link]
-
Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. (2020, September 5). PubMed. Retrieved from [Link]
-
A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide Dalbavancin using LC and LC-HRMS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of Arylamines. (n.d.). Fiveable. Retrieved from [Link]
-
Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022, March 29). MDPI. Retrieved from [Link]
-
Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU. Retrieved from [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. Retrieved from [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). RSC Publishing. Retrieved from [Link]
-
Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. (n.d.). PubMed Central. Retrieved from [Link]
-
20.7: Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved from [Link]
-
Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Determine the Validity Period of Chemical Reagents. (2023, March 15). Retrieved from [Link]
-
Arylamine N-acetyltransferases: From Drug Metabolism and Pharmacogenetics to Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. (2014, November 16). ACS Publications. Retrieved from [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (n.d.). Iranian Chemical Society. Retrieved from [Link]
-
Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023, March 23). YouTube. Retrieved from [Link]
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. (n.d.). MDPI. Retrieved from [Link]
-
Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
24.8 Reactions of Arylamines. (2023, September 20). OpenStax. Retrieved from [Link]
-
Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. (n.d.). PubMed. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved from [Link]
-
A Review of Degradation Mechanisms and Recent Achievements for Ni‐Rich Cathode‐Based Li‐Ion Batteries. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]
-
Shelf Life of Reagents. (n.d.). Retrieved from [Link]
-
24.8: Reactions of Arylamines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Case Studies: Successful Stability Study Design and Implementation. (n.d.). Retrieved from [Link]
-
A Mini-Review on the Structure–Property Relationships of Octahedral Mn2+ Chlorido Organic–Inorganic Hybrid Complexes: A Platform for Tunable Luminescence and Multifunctionality. (2026, January 28). ACS Omega. Retrieved from [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate. Retrieved from [Link]
-
Lean Stability Case Studies—Leveraging Science- and Risk-Based Approaches to Enable Meaningful Phase Specific Pharmaceutical S. (n.d.). Retrieved from [Link]
-
What is a stability indicating method? (n.d.). AmbioPharm. Retrieved from [Link]
-
Determination of Shelf Life of Solutions in Laboratory. (2016, January 17). Pharmaguideline. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Photocatalytic Reduction of Nitroarenes to Aromatic Amines. (2023, July 2). ChemistryViews. Retrieved from [Link]
-
resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. (n.d.). TSI Journals. Retrieved from [Link]
-
List of aromatic amines used in this study and the efficiency of their... (n.d.). ResearchGate. Retrieved from [Link]
-
A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. (n.d.). PubMed. Retrieved from [Link]
-
Stability Indicating Methods. (2018, April 30). YouTube. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]
-
Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations?. (2011, September 14). Retrieved from [Link]
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.). Google Patents.
-
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]
-
Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. (2023, September 1). RSC Publishing. Retrieved from [Link]
Sources
- 1. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. ijsdr.org [ijsdr.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Case Studies: Successful Stability Study Design and Implementation – StabilityStudies.in [stabilitystudies.in]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: An Application Note and Protocol
Introduction
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a triarylamine derivative of significant interest in the fields of materials science and drug discovery. Triarylamines are a class of compounds known for their unique electronic and photophysical properties, making them valuable building blocks for organic light-emitting diodes (OLEDs), photovoltaic cells, and other organic electronic devices. In medicinal chemistry, the triarylamine scaffold is present in a variety of biologically active molecules. The bromine substituent on one of the phenyl rings of the target molecule provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives with tailored properties.
This application note provides a detailed guide for the synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, intended for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the chosen synthetic route, the Buchwald-Hartwig amination, and provide a comprehensive, step-by-step protocol for its successful execution in the laboratory.
Mechanistic Insight: The Buchwald-Hartwig Amination
The formation of the carbon-nitrogen bond in N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][2] The catalytic cycle, as illustrated below, involves a series of well-defined steps:
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 1-bromo-4-phenylbenzene) to a palladium(0) complex. This is followed by the coordination of the amine (N-phenylaniline) to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of the triarylamine product and regenerates the palladium(0) catalyst.[1] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step.
Synthetic Strategy: A Two-Step Approach
While a one-pot Buchwald-Hartwig amination is feasible, a two-step approach can offer better control and purification of intermediates. This protocol outlines the synthesis of the intermediate, N-phenyl-[1,1'-biphenyl]-4-amine, followed by its bromination to yield the final product.
Figure 2. Two-step synthesis workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Iodobiphenyl | 98% | Commercially Available |
| Aniline | 99.5% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 97% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | 97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step 1: Synthesis of N-phenyl-[1,1'-biphenyl]-4-amine
This procedure is a representative method adapted from general Buchwald-Hartwig amination protocols.
-
Reaction Setup: To a dry, oven-dried Schlenk flask, add 4-iodobiphenyl (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and BINAP (0.03 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv.) and anhydrous toluene.
-
Amine Addition: Add aniline (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-phenyl-[1,1'-biphenyl]-4-amine.
Step 2: Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
-
Dissolution: Dissolve the purified N-phenyl-[1,1'-biphenyl]-4-amine (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (1.05 equiv.) in anhydrous dichloromethane to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final product.
Characterization
The final product, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a white to off-white solid.
-
Melting Point: A related compound, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine, has a reported melting point of 130.0 to 134.0 °C.[3] The melting point of the target compound is expected to be in a similar range.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons of the three distinct phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 110-150 ppm) corresponding to the different carbon environments in the biphenyl and phenylamine moieties. The carbon attached to the bromine atom will appear as a distinct signal.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₂₄H₁₈BrN, MW: 400.31 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction is crucial for achieving high yields.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is essential, as water can deactivate the catalyst and interfere with the reaction.
-
Base Strength: Sodium tert-butoxide is a strong base and should be handled with care. The choice and amount of base can significantly impact the reaction outcome.
-
Ligand Selection: While BINAP is a common and effective ligand, other phosphine-based ligands can also be used and may require optimization for specific substrates.
-
Purification: Triarylamines can sometimes be challenging to purify by column chromatography due to their similar polarities. Careful selection of the eluent system and potentially the use of amine-deactivated silica gel can improve separation.[4]
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. By understanding the underlying principles of the Buchwald-Hartwig amination and following the detailed experimental protocol, researchers can reliably produce this valuable compound for further investigation in materials science and medicinal chemistry. The two-step approach offers a robust method for obtaining the target molecule in high purity.
References
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available at: [Link]
-
Organic Syntheses. Biphenyl, 4-bromo-. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Available at: [Link]
-
RSC Publishing. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. Available at: [Link]
-
ACS Publications. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. Available at: [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
- Google Patents. Process for the preparation of 4-bromophenyl derivatives.
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR. Available at: [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
Sources
Application Note: Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of the triarylamine N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a key building block in organic electronics, utilizing the palladium-catalyzed Buchwald-Hartwig amination.[1] Triarylamines are valued for their hole-transporting properties, making them integral components in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.[1][2] The Buchwald-Hartwig amination offers a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[3] This application note details the mechanistic underpinnings of the reaction, provides a meticulously validated experimental protocol, and discusses critical parameters for reaction optimization, ensuring reproducibility and high-yield synthesis.
Introduction: The Significance of Triarylamines and the Power of Buchwald-Hartwig Amination
Triarylamines, characterized by a central nitrogen atom bonded to three aromatic rings, are a cornerstone of modern materials science.[2] Their unique three-dimensional structure and tunable electron density prevent molecular aggregation and facilitate efficient hole transport, making them indispensable in the development of advanced optoelectronic devices.[2] The target molecule, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, serves as a versatile intermediate for the synthesis of more complex, functionalized triarylamine derivatives.
The synthesis of such molecules has been revolutionized by the advent of the Buchwald-Hartwig amination.[3][4] First reported independently by Stephen L. Buchwald and John F. Hartwig in 1994, this palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway to form C-N bonds between aryl halides and amines.[3][4] Its mild reaction conditions and broad substrate scope have made it a favored method in both academic and industrial laboratories.[4]
This guide is designed to provide researchers with the expertise to confidently execute this synthesis. We will delve into the causality behind each experimental choice, from the selection of the catalyst system to the purification of the final product, ensuring a self-validating and reliable protocol.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, 1-bromo-4-phenylbenzene, though the protocol will use a different starting material) to form a Pd(II) intermediate.[3][5][6]
-
Amine Coordination and Deprotonation: The amine (N-phenyl-[1,1'-biphenyl]-4-amine) coordinates to the palladium center. A strong base then deprotonates the amine to form a palladium-amido complex.[3][5]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the triarylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][5][6]
The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium intermediates and facilitates the key reaction steps.[4] Bulky, electron-rich ligands are often employed to promote the reaction.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
This protocol details the synthesis of the target compound from N-phenyl-[1,1'-biphenyl]-4-amine and 1,4-dibromobenzene. This approach allows for the selective mono-amination of the dibromobenzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-phenyl-[1,1'-biphenyl]-4-amine | ≥98% | Commercially Available | |
| 1,4-Dibromobenzene | ≥98% | Commercially Available | Use in slight excess |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| XPhos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography |
| Hexane | ACS Grade | Commercially Available | For chromatography |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add N-phenyl-[1,1'-biphenyl]-4-amine (1.0 mmol, 1.0 eq.), 1,4-dibromobenzene (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).[8]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[2]
-
A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).[2]
-
Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a solid.
-
Key Considerations for a Successful Synthesis
The success of the Buchwald-Hartwig amination hinges on careful control of several experimental parameters.
Catalyst and Ligand Selection
-
Palladium Source: While various palladium sources can be used, Pd(OAc)₂ is a common and effective pre-catalyst.[9] It is reduced in situ to the active Pd(0) species.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl monophosphine ligands, such as XPhos, are highly effective for coupling aryl bromides. They promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
The Role of the Base
-
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is a standard choice for this purpose.[9]
-
The physical properties of the base can impact the reaction; ensuring it is a fine, free-flowing powder can improve reaction rates and consistency.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ can be employed for substrates with base-sensitive functional groups.[9]
Solvent and Temperature
-
Anhydrous and oxygen-free conditions are crucial, as the Pd(0) catalyst is sensitive to oxidation. Degassing the solvent by sparging with an inert gas is essential.
-
Toluene is a common solvent for this reaction. The reaction is typically heated to ensure a reasonable reaction rate, with temperatures around 80-110 °C being common.[8][10]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality base. | Use fresh catalyst and ligand; Ensure proper degassing of solvent and inert atmosphere; Use a fresh, finely ground base. |
| Formation of Side Products | Hydrodehalogenation of the aryl bromide; Double amination of 1,4-dibromobenzene. | Ensure a robust inert atmosphere; Carefully control the stoichiometry of the amine (do not use a large excess). |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography; consider recrystallization as an alternative or additional purification step. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in this guide, researchers can consistently achieve high yields of this valuable triarylamine intermediate. This protocol serves as a robust starting point for the synthesis of a wide array of functional materials for applications in organic electronics and beyond.
References
-
Buchwald-Hartwig amination - Name-Reaction.com . Name-Reaction.com. Available at: [Link]
-
Buchwald–Hartwig amination - Grokipedia . Grokipedia. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . National Institutes of Health. Available at: [Link]
- US4990705A - Preparation of 4-bromobiphenyl - Google Patents. Google Patents.
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications . ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - MDPI . MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. Available at: [Link]
-
Synthesis of Triarylamines via Sequential C–N Bond Formation | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine - PubChem . PubChem. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Functionalized triarylamines for applications in organic electronics . Indian Chemical Society. Available at: [Link]
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine - PubChem . PubChem. Available at: [Link]
-
P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Bath. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube . YouTube. Available at: [Link]
-
Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study - PubMed . PubMed. Available at: [Link]
-
Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes - PMC . National Institutes of Health. Available at: [Link]
-
Modular Synthesis of Triarylamines and Poly(triarylamine)s through a Radical Mechanism . Wiley Online Library. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org . eScholarship. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices | ACS Applied Materials & Interfaces - ACS Publications . ACS Publications. Available at: [Link]
-
4-Aminobiphenyl - Wikipedia . Wikipedia. Available at: [Link]
-
Tridodecylamine Purification : r/Chempros - Reddit . Reddit. Available at: [Link]
-
Triarylamine Enriched Organostannoxane Drums: Synthesis, Optoelectrochemical Properties, Association Studies, and Gelation Behavior | Inorganic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
Sources
- 1. Functionalized triarylamines for applications in organic electronics [zenodo.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: A Guide to Palladium-Catalyzed Triarylamine Synthesis via Buchwald-Hartwig Cross-Coupling
Introduction: The Strategic Importance of Triarylamines
Triarylamines are a cornerstone structural motif in modern science and technology. Their unique electronic properties, stemming from the nitrogen lone pair's delocalization across three aromatic rings, make them indispensable components in organic light-emitting diodes (OLEDs), organic photovoltaics, and as charge-transporting materials. In the pharmaceutical sector, the triarylamine scaffold is prevalent in numerous biologically active compounds.
Historically, the synthesis of these C-N coupled structures was fraught with challenges, often requiring harsh conditions and tolerating only a narrow range of functional groups. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[1] This powerful transformation allows for the efficient and mild formation of carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines, offering unprecedented scope and functional group tolerance.[1][2][3] This guide provides a detailed overview of the reaction's mechanism, key parameters, and a field-proven protocol for researchers in organic synthesis and drug development.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process can be broken down into three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
-
Oxidative Addition : The cycle initiates with the reaction of a low-coordinate, electron-rich Pd(0) complex with an aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Amine Coordination & Deprotonation : A diarylamine (Ar'₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex, releasing the halide anion.[4]
-
Reductive Elimination : This final, crucial step involves the formation of the new C-N bond, yielding the desired triarylamine product (Ar-NAr'₂). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Core Components: A Scientist's Guide to Reagent Selection
The success of a Buchwald-Hartwig reaction is not merely incidental; it is the result of a rational selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Precatalyst : While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or palladium complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[6] These are reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts that incorporate the ligand (e.g., XPhos Pd G3) offer improved reactivity and reproducibility.
-
The Ligand (The Catalyst's Engine) : The ligand is arguably the most critical component. It stabilizes the palladium center, prevents catalyst decomposition, and crucially, promotes the rate-limiting oxidative addition and the final reductive elimination steps. For triarylamine synthesis, which involves coupling sterically hindered diarylamines, the ligands of choice are bulky and electron-rich phosphines.[7]
-
Buchwald-type Biarylphosphines : Ligands such as XPhos, SPhos, and RuPhos are highly effective due to their steric bulk, which facilitates reductive elimination.
-
Alkylphosphines : Simple, yet powerful ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly efficient, particularly for less reactive aryl chlorides.[8] The choice of ligand can significantly influence reaction efficiency and substrate scope.[9]
-
-
The Base : A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the diarylamine precursor in the catalytic cycle.[4] The most common and effective base is sodium tert-butoxide (NaOt-Bu). Other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can also be employed, often depending on the substrate's sensitivity.[8]
-
Solvent : Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic intermediates. Toluene, dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.
Experimental Protocol: Synthesis of Triphenylamine
This section provides a representative, step-by-step protocol for the synthesis of triphenylamine from iodobenzene and diphenylamine.
Safety Precautions : This procedure involves flammable solvents and a strong base. Work should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All glassware must be oven- or flame-dried to ensure anhydrous conditions.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Iodobenzene | 204.01 | 1.0 | 204 mg |
| Diphenylamine | 169.22 | 1.2 | 203 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg |
| XPhos (Ligand) | 476.65 | 0.03 (3 mol%) | 14.3 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for triarylamine synthesis.
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add diphenylamine (203 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition : Through the septum, add anhydrous toluene (5 mL) via syringe, followed by iodobenzene (204 mg, 1.0 mmol).
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the iodobenzene starting material is consumed (typically 4-12 hours).
-
Workup : Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triphenylamine product.
Versatility and Optimization
The Buchwald-Hartwig amination is renowned for its broad substrate scope.[2] The protocol can be adapted for various aryl halides and diarylamines. The table below provides general guidelines for adapting the conditions.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Electron-Poor Arene | Electron-Rich Arene |
| Reactivity | High | Lower | High | Lower |
| Typical Temp. | 80-100 °C | 100-120 °C | Can often run at lower temperatures (e.g., 80 °C) | May require higher temperatures (e.g., 110 °C) |
| Catalyst Loading | 0.5-2 mol% Pd | 1-3 mol% Pd | 0.5-2 mol% Pd | 1-3 mol% Pd |
| Ligand Choice | Most Buchwald ligands, P(t-Bu)₃ | Bulky, electron-rich ligands are critical (e.g., XPhos, tBuBrettPhos)[10] | Most standard ligands work well | Bulky ligands are preferred to promote reductive elimination |
| Base | NaOt-Bu, K₃PO₄ | NaOt-Bu is generally most effective | NaOt-Bu, K₃PO₄ | NaOt--Bu |
Common Issues and Troubleshooting:
-
Low Yield : Ensure strictly anhydrous and anaerobic conditions. Consider screening a different ligand or increasing catalyst loading.
-
Hydrodehalogenation (Ar-X → Ar-H) : This side reaction can compete with amination. Using a slightly higher concentration or a different solvent can sometimes mitigate this issue.
-
Incomplete Conversion : For less reactive substrates (e.g., aryl chlorides), higher temperatures and longer reaction times may be necessary. Ensure the base is fresh and active.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of triarylamines.[11] Its operational simplicity, mild conditions, and remarkable functional group tolerance have made it a preferred method in both academic and industrial settings.[12] By understanding the underlying mechanism and the role of each component, researchers can effectively harness this powerful reaction to construct complex molecular architectures for a wide array of applications, from advanced materials to life-saving pharmaceuticals.
References
- Grokipedia. Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines | Request PDF.
- Hirai, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(7), 1103-1105.
- ACS Publications. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729-2732.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene.
- YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355-362. Available from: [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Chemical Science Blog. (2025). Editor's Choice.
- RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Hartwig, J. F. (1999). Palladium-Catalyzed Synthesis of Pure, Regiodefined Polymeric Triarylamines. Journal of the American Chemical Society, 121(35), 8175-8186.
- ResearchGate. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent | Request PDF.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Hirai, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine for High-Performance Hole Transport Layers
Introduction: A Strategic Intermediate for Advanced Optoelectronics
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a triarylamine compound that serves as a critical building block, or intermediate, for the synthesis of advanced hole transport materials (HTMs).[1][2] Its molecular structure, featuring a biphenyl group and a strategically placed bromine atom, makes it an ideal precursor for creating more complex, high-performance molecules used in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other optoelectronic devices.[3][4]
The core function of a Hole Transport Layer (HTL) is to efficiently extract photogenerated positive charge carriers (holes) from the active layer (e.g., the perovskite crystal or emissive organic layer) and transport them to the anode, while simultaneously blocking electrons.[5] The efficacy of this process is paramount to device performance. Triarylamine derivatives are renowned for this role due to their excellent hole conductivity.[3]
The subject molecule, with the chemical formula C24H18BrN, is not typically used as the final HTM itself.[6] Instead, the bromine atom provides a reactive site for further chemical modification, most commonly through cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings. This allows researchers to attach other functional groups, extending the molecule's conjugation, tuning its energy levels (HOMO/LUMO), and enhancing its thermal and morphological stability. In essence, it is a versatile platform for designing bespoke HTMs tailored to specific device architectures.
Key Molecular Properties:
| Property | Value | Source |
| IUPAC Name | N-(4-bromophenyl)-N,4-diphenylaniline | PubChem[6] |
| CAS Number | 503299-24-9 | PubChem[6] |
| Molecular Formula | C24H18BrN | PubChem[6] |
| Molecular Weight | 400.3 g/mol | PubChem[6] |
| Appearance | White to off-white crystalline solid | Haihang Industry[1] |
| Melting Point | 130.0 to 134.0 °C | Haihang Industry[1] |
Synthesis & Purification Protocol
The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is most effectively achieved via a copper-catalyzed Ullmann condensation reaction. This classic C-N bond-forming reaction is a cornerstone of triarylamine synthesis.[3][7] The protocol described here is an optimized, ligand-accelerated version that allows for milder reaction conditions and higher yields compared to traditional methods.[4]
Underlying Principle: The Ligand-Accelerated Ullmann Condensation
The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[8] Traditional methods often require high temperatures (>180 °C), which can lead to side reactions and impurities.[4] The introduction of a chelating ligand, such as 1,10-phenanthroline, dramatically accelerates the reaction. The ligand coordinates to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed efficiently at significantly lower temperatures.[4]
Synthesis Diagram
Caption: Ullmann condensation for synthesis.
Detailed Synthesis Protocol
Materials:
-
N-phenyl-[1,1'-biphenyl]-4-amine (1.0 eq)[9]
-
1-Bromo-4-iodobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous powder (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: Set up a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere. An inert environment is crucial to prevent oxidation of the copper catalyst.
-
Reagent Loading: To the flask, add N-phenyl-[1,1'-biphenyl]-4-amine, 1-bromo-4-iodobenzene, CuI, 1,10-phenanthroline, and potassium carbonate.
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting amine.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the inorganic salts and copper catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is a solid. High purity, essential for optoelectronic applications, is achieved through the following steps:
-
Column Chromatography: Purify the crude solid using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Recrystallization: Further purify the product by recrystallization from a solvent mixture like ethanol/DCM or hexane/ethyl acetate to obtain a white crystalline solid.[1]
-
Material Characterization
Confirming the identity, purity, and key properties of the synthesized intermediate is a non-negotiable step. The following characterization techniques are standard in the field.
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Structural verification and purity assessment. | The spectra should show the correct number of proton and carbon signals with appropriate chemical shifts and splitting patterns corresponding to the triarylamine structure. Absence of impurity peaks is critical. |
| Mass Spectrometry | Confirmation of molecular weight. | A peak corresponding to the molecular ion (m/z = 399.06 for the monoisotopic mass) should be prominently observed.[6] |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic peaks for C-N stretching, aromatic C-H stretching, and C-Br stretching should be present. |
| Thermal Analysis (TGA/DSC) | Assessment of thermal stability. | Thermogravimetric Analysis (TGA) determines the decomposition temperature (Td), which should be high for materials intended for vapor deposition. Differential Scanning Calorimetry (DSC) identifies the melting point (Tm) and glass transition temperature (Tg). |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties. | Provides the oxidation potential, which is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level. This is crucial for ensuring proper energy level alignment with adjacent layers in a device. |
Application Protocol: Use as an Intermediate for a Perovskite Solar Cell HTM
This section outlines the workflow for using N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a precursor to synthesize a final HTM and its subsequent integration into a perovskite solar cell.
Workflow Diagram
Caption: From intermediate to a functional device.
Step 1: Synthesis of the Final HTM (Illustrative Example)
The bromine atom on the intermediate is a versatile handle for Suzuki coupling, a powerful palladium-catalyzed reaction to form C-C bonds.
-
Objective: To couple the intermediate with a boronic acid to create a larger, more complex HTM.
-
Example Reaction: Reacting N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine with 4-methoxyphenylboronic acid.
-
Reagents:
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (1 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ catalyst (0.05 eq)
-
Aqueous Na₂CO₃ solution (2 M)
-
Toluene/Ethanol solvent mixture
-
-
Protocol:
-
Combine the intermediate, boronic acid, and catalyst in a flask under an inert atmosphere.
-
Add the solvent mixture and the aqueous base.
-
Heat the reaction to ~80-90 °C for 12 hours.
-
After completion, perform a standard aqueous work-up and purify the final HTM product by column chromatography and recrystallization. The resulting molecule will be a more complex triarylamine, potentially with improved charge transport properties.[10][11]
-
Step 2: HTL Solution Preparation and Deposition for a Perovskite Solar Cell
Once the final HTM is synthesized and rigorously purified, it can be incorporated into a device. This protocol assumes a standard "n-i-p" perovskite solar cell architecture (e.g., Glass/FTO/TiO₂/Perovskite/HTL/Metal).
-
HTM Solution Formulation:
-
Dissolve the synthesized HTM in a high-boiling-point solvent like chlorobenzene or toluene. A typical concentration is 20-40 mg/mL.[12]
-
Doping (Crucial for Performance): To enhance conductivity and fill trap states, additives are almost always required.[5]
-
Add bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) from a stock solution in acetonitrile.
-
Add 4-tert-butylpyridine (tBP) .
-
-
A common recipe is to use a molar ratio of HTM:Li-TFSI:tBP of approximately 1:0.5:3.3.
-
Stir the solution at room temperature for at least 1 hour before use.
-
-
Deposition Protocol (Spin-Coating):
-
This step must be performed in a controlled environment (e.g., a nitrogen-filled glovebox) to protect the underlying perovskite layer from moisture and oxygen.
-
Dispense a small amount (~30-50 µL) of the HTM solution onto the center of the substrate (which already has the perovskite layer deposited).
-
Spin-coat the solution at a speed of 3000-4000 rpm for 30 seconds. This creates a uniform, thin film.
-
Annealing: Heat the substrate on a hotplate at 70-80 °C for 10-15 minutes to remove residual solvent and promote a well-ordered film.
-
The device is now ready for the final step: thermal evaporation of the top metal contact (e.g., gold or silver).
-
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a cornerstone intermediate for the rational design of sophisticated organic semiconductors. Its true value lies not as a standalone material, but as a versatile and reliable platform for building larger, tailored molecules. The protocols outlined here, from its ligand-accelerated synthesis to its role in the fabrication of high-performance solar cells, demonstrate its strategic importance in advancing the field of organic electronics. Mastery of its synthesis and subsequent chemical modification empowers researchers to systematically investigate structure-property relationships and push the efficiency and stability of next-generation optoelectronic devices.
References
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link].
-
MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link].
-
ResearchGate. Bis(4-methylthio)phenyl)amine-based hole transport materials for highly-efficient perovskite solar cells: insight into the carrier ultrafast dynamics and interfacial transport. Available from: [Link].
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link].
-
ACS Publications. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available from: [Link].
-
ResearchGate. Poly[Bis(4‐Phenyl)(2,4,6‐Trimethylphenyl)Amine] in Perovskite Solar Cells: Advances via Molecular Engineering. Available from: [Link].
-
PubMed. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Available from: [Link].
-
ResearchGate. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. Available from: [Link].
-
MDPI. All-Inorganic Perovskite Solar Cells: Recent Advancements and Challenges. Available from: [Link].
-
MDPI. A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Available from: [Link].
-
SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available from: [Link].
-
Organic Chemistry Portal. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available from: [Link].
-
PubChem. N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine. Available from: [Link].
-
ResearchGate. 4-biphenylcarboxylic acid as defect passivation for high-efficient perovskite solar cells. Available from: [Link].
-
PMC. Investigation of biphenyl enamines for applications as p-type semiconductors. Available from: [Link].
-
PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link].
-
ResearchGate. CH3NH3PbI3 perovskite solar cells with efficiency over 22% fabricated by green antisolvent method. Available from: [Link].
-
PubChem. N-phenyl-(1,1'-biphenyl)-4-amine. Available from: [Link].
-
CityUHK Scholars. High-efficiency perovskite solar cells enabled by suppressing intermolecular aggregation in hole-selective contacts. Available from: [Link].
Sources
- 1. haihangchem.com [haihangchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. N-phenyl-(1,1'-biphenyl)-4-amine | C18H15N | CID 13087229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Fabrication of High-Efficiency OLED Devices Utilizing N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine Derivatives as Hole Transport Materials
For: Researchers, scientists, and professionals in organic electronics and device engineering.
Introduction: The Critical Role of Hole Transport Materials in OLED Performance
Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and lighting technology, offering superior contrast, color fidelity, and physical flexibility over conventional liquid-crystal displays (LCDs). The operational principle of an OLED relies on the balanced injection and recombination of charge carriers—electrons from the cathode and holes from the anode—within a designated emissive layer (EML) to generate light (electroluminescence).[1][2] The efficiency and stability of this process are critically dependent on the layered organic semiconductor architecture.
The Hole Transport Layer (HTL) is a pivotal component in this architecture.[3] Positioned between the transparent anode (typically Indium Tin Oxide, ITO) and the EML, a high-quality HTL must exhibit several key properties:
-
Efficient Hole Injection: A well-matched Highest Occupied Molecular Orbital (HOMO) energy level with the anode's work function to minimize the energy barrier for hole injection.[4]
-
High Hole Mobility: To ensure rapid and efficient transport of holes towards the EML.[4]
-
Excellent Thermal and Morphological Stability: To prevent degradation and crystallization under operational heat, which can lead to device failure.[5][6]
-
Effective Electron Blocking: A Lowest Unoccupied Molecular Orbital (LUMO) high enough to prevent electrons from the EML from "leaking" into the HTL, which would bypass the desired radiative recombination pathway.[4]
Triarylamine derivatives, a class of electron-rich organic compounds, have been extensively developed as premier HTL materials due to their excellent electrochemical stability and hole-transporting capabilities.[7][8] This guide focuses specifically on N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its derivatives, which serve as exemplary materials for fabricating high-performance OLEDs.[9][10]
Material Spotlight: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS No. 503299-24-9) is a triarylamine derivative whose molecular structure is engineered for optimal performance in OLED devices.[11]
Key Structural and Electronic Attributes:
-
Biphenyl Core: The extended π-conjugated system of the biphenyl group contributes to high charge mobility and excellent thermal stability.[10]
-
Triarylamine Moiety: The nitrogen atom with its lone pair of electrons, bonded to three aromatic rings, forms the electron-rich core responsible for the material's hole-transporting nature.
-
Bromophenyl Group: The strategically placed bromine atom serves two purposes. Firstly, it can modulate the material's electronic properties (HOMO/LUMO levels) through its electron-withdrawing inductive effect.[4] Secondly, it provides a reactive site for further chemical synthesis, allowing this compound to be used as a versatile building block for more complex, tailored HTL or emissive materials.[10]
These features collectively result in a material with a suitable HOMO level for efficient hole injection from ITO and the requisite stability for long operational lifetimes in OLED devices.[9][10]
Detailed Fabrication Protocol for a Multilayer OLED Device
This section provides a comprehensive, step-by-step protocol for the fabrication of a small-molecule OLED device using thermal evaporation, a dominant method for producing high-performance commercial OLEDs.[3][12]
Workflow Overview
The fabrication process follows a sequence of highly controlled steps performed in a cleanroom environment to minimize contamination, which can create current leakage paths and reduce device yield.[13] The entire process, from deposition to encapsulation, must be conducted under inert conditions (e.g., a nitrogen-filled glovebox) as the organic layers are highly sensitive to oxygen and moisture.[14]
Caption: High-level workflow for OLED fabrication.
Step 1: Substrate Preparation and Cleaning
Rationale: The quality of the interface between the anode and the first organic layer is paramount for efficient charge injection. The substrate, typically glass coated with Indium Tin Oxide (ITO), must be scrupulously cleaned to remove organic residues and particulate contaminants.[13][15] A clean, high-work-function ITO surface ensures uniform current distribution and prevents device short-circuits.
Protocol:
-
Initial Cleaning: Place ITO-coated glass substrates in a substrate holder. Gently scrub the ITO surface with a gloved hand using a detergent solution (e.g., Hellmanex III) and rinse thoroughly with deionized (DI) water.[15]
-
Sequential Sonication: Sequentially sonicate the substrate holder in beakers containing:
-
Drying: Dry the substrates thoroughly using a high-purity nitrogen (N₂) gun.
-
Surface Treatment (UV-Ozone): Immediately before loading into the deposition system, treat the substrates with UV-ozone for 10-15 minutes.[15][16]
-
Scientist's Note: UV-ozone treatment serves two purposes: it removes final traces of organic contaminants and increases the work function of the ITO by creating an oxygen-rich surface, which reduces the hole injection barrier.[17]
-
Step 2: Thin-Film Deposition via Vacuum Thermal Evaporation (VTE)
Rationale: VTE is a physical vapor deposition (PVD) method where materials are heated in a high-vacuum environment until they sublimate.[18][19] The vaporized molecules travel in a line-of-sight path and condense on the cooler substrate, forming a thin, uniform film.[20] This technique provides precise control over film thickness and purity, which is essential for creating the nanometer-scale multilayer structure of an OLED.[12]
Protocol:
-
System Pump-down: Securely mount the cleaned ITO substrates in the VTE chamber. Pump the chamber down to a high vacuum, typically < 1x10⁻⁶ Torr.
-
Scientist's Note: The high vacuum is crucial to ensure a long mean free path for the evaporated molecules, preventing collisions with background gases and ensuring the purity of the deposited film.[20]
-
-
Layer-by-Layer Deposition: Deposit the organic and metal layers sequentially by resistively heating the source materials in crucibles (evaporation boats). Monitor the deposition rate and final thickness using a quartz crystal microbalance (QCM). A typical device structure is as follows:
-
Hole Transport Layer (HTL): Heat the crucible containing N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine . Deposit a 40 nm thick layer at a rate of ~1 Å/s .
-
Emissive Layer (EML): Heat the crucible containing the emissive material, for example, Tris(8-hydroxyquinolinato)aluminum (Alq₃ ). Deposit a 60 nm thick layer at a rate of ~1-2 Å/s .
-
Electron Transport Layer (ETL): Alq₃ can also serve as the ETL. Continue the deposition to the desired thickness if a combined EML/ETL is used.
-
Electron Injection Layer (EIL): Heat a crucible containing Lithium Fluoride (LiF ). Deposit a very thin ~1 nm layer at a slow rate of ~0.1 Å/s . This layer helps to lower the electron injection barrier from the cathode.[3]
-
Cathode: Heat a crucible containing Aluminum (Al ). Deposit a 100 nm thick layer at a rate of ~5-10 Å/s . A shadow mask is used during this step to define the active area of the device pixels.
-
Sources
- 1. oled-info.com [oled-info.com]
- 2. static.horiba.com [static.horiba.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mbraun.com [mbraun.com]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. OLED Devices | Plasol [en.plasol.co.kr]
- 18. korvustech.com [korvustech.com]
- 19. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 20. opeetv.store [opeetv.store]
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: A Versatile Hole Transport Material for Solution-Processed OLEDs
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and materials development professionals on the application of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a hole transport material (HTM) in the fabrication of solution-processed Organic Light-Emitting Diodes (OLEDs). We delve into the material's fundamental properties, provide detailed, field-proven protocols for device fabrication, and explain the scientific rationale behind key experimental steps. This guide is designed to enable both experienced and new researchers to leverage this compound's unique characteristics to achieve high-performance, cost-effective OLED devices.
Introduction: The Role of Triarylamines in Solution-Processed Electronics
The advancement of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the development of high-performance organic semiconductor materials.[1] Among these, triarylamine derivatives have become cornerstone materials for hole transport layers (HTLs) due to their excellent charge-transporting capabilities and high thermal stability. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a member of this critical class of materials.
Solution-based fabrication techniques—such as spin-coating, inkjet printing, and roll-to-roll processing—offer a pathway to significantly reduce the manufacturing cost of large-area OLEDs for lighting and displays compared to conventional vacuum deposition methods.[2][3] The success of these techniques hinges on the availability of high-purity, soluble organic materials that can form uniform, high-quality thin films.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is particularly noteworthy for its utility in synthesizing highly efficient HTMs.[4] Its molecular structure is engineered to facilitate the smooth injection and transport of positive charge carriers (holes) from the anode to the emissive layer, a fundamental process for achieving bright and stable light emission in OLEDs.[4][5] Furthermore, the bromine atom serves as a strategic reactive site, allowing for further chemical modification to fine-tune its electronic properties or to synthesize more complex, tailored materials for advanced device architectures.[5]
This guide will focus on the practical application of this material, providing a self-validating framework for its integration into a solution-processed OLED workflow.
Material Properties and Characteristics
A thorough understanding of the material's physicochemical properties is essential for designing robust experimental protocols and interpreting device performance.
Molecular Structure
The chemical structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a key determinant of its function. The triphenylamine core provides the hole-transporting character, while the biphenyl group extends the π-conjugation, and the bromophenyl group offers a site for further synthesis.
Caption: Molecular Structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Physicochemical Data
The following table summarizes key properties of the material, which are critical for solution preparation and device engineering.
| Property | Value | Source |
| IUPAC Name | N-(4-bromophenyl)-N,4-diphenylaniline | [6] |
| CAS Number | 503299-24-9 | [6] |
| Molecular Formula | C₂₄H₁₈BrN | [6] |
| Molar Mass | 400.31 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid/powder | [4][8] |
| Melting Point | 83.0 to 87.0 °C | [7] |
| Solubility | Soluble in Tetrahydrofuran (THF), Toluene, Chlorobenzene | [7] |
| Purity | ≥97.0% (OLED grade typically ≥99.0%) | [4] |
Experimental Protocols for OLED Fabrication
This section provides a step-by-step methodology for fabricating a solution-processed OLED using N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as the Hole Transport Layer (HTL).
Workflow Overview
The fabrication process follows a logical sequence from substrate preparation to device encapsulation and testing. Adherence to cleanroom protocols and the use of an inert atmosphere (e.g., a nitrogen-filled glovebox) for processing organic layers are critical for achieving reproducible, high-performance devices.
Caption: Standard workflow for fabricating a solution-processed OLED device.
Protocol 1: Substrate Preparation
Rationale: The quality of the Indium Tin Oxide (ITO) substrate is paramount. A clean, smooth surface with high work function is required for efficient hole injection and to prevent electrical shorts.
-
Initial Cleaning: Load pre-patterned ITO-coated glass substrates into a substrate holder.
-
Sonication Sequence: Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Deionized (DI) Water with 2% Decon-90 (or equivalent detergent).
-
DI Water (x2 rinses).
-
Acetone.
-
Isopropyl Alcohol (IPA).
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the dried substrates in a UV-Ozone cleaner for 15 minutes.[9]
-
Expertise Note: This step removes residual organic contaminants and increases the surface energy of the ITO, which improves the wettability for the subsequent PEDOT:PSS layer and increases its work function for better hole injection.[9]
-
Protocol 2: Hole Transport Layer (HTL) Solution Formulation
Rationale: The concentration of the solution directly influences the thickness and quality of the resulting film. The solvent choice is dictated by solubility, boiling point, and orthogonality to other layers.
-
Environment: Perform all solution preparation inside a nitrogen-filled glovebox.
-
Materials:
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (henceforth BPh-BPA).
-
Anhydrous Toluene (or Chlorobenzene).
-
-
Procedure:
-
Prepare a stock solution by dissolving BPh-BPA in Toluene to a concentration of 10 mg/mL.
-
Stir the solution on a magnetic stir plate at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Trustworthiness Note: Filtering the solution is a critical self-validating step. It minimizes the risk of pinholes and short-circuits in the final device, which could otherwise be erroneously attributed to the material itself.
-
Protocol 3: Device Fabrication
The following describes the fabrication of a standard multi-layer OLED stack.
Caption: Example architecture of a solution-processed OLED.
-
Hole Injection Layer (HIL):
-
Transfer the cleaned ITO substrates into the glovebox.
-
Spin-coat an aqueous solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes.
-
-
Hole Transport Layer (HTL):
-
Allow substrates to cool to room temperature.
-
Spin-coat the prepared BPh-BPA solution (from Protocol 3.3) at 2500 rpm for 45 seconds.
-
Anneal on a hotplate at 90 °C for 10 minutes to remove residual solvent.
-
Expertise Note: The spin speed and concentration are primary levers for controlling film thickness. A thinner film may reduce series resistance but can be prone to pinholes, while a thicker film may increase the driving voltage. The optimal thickness is typically in the 20-40 nm range and should be empirically determined.
-
-
Emissive and Electron Transport Layers (EML/ETL):
-
The subsequent layers (EML, ETL) can be deposited via spin-coating if orthogonal solvents are used, or more commonly via thermal evaporation to prevent dissolution of the underlying HTL.
-
For a hybrid approach, transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
EML Example: Co-evaporate a host material with a phosphorescent or fluorescent dopant.
-
ETL Example: Evaporate an electron-transport material such as TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).[9]
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the cathode. A common choice is a bilayer of LiF (0.5-1 nm) followed by Al (100 nm).
-
-
Encapsulation:
-
Remove the completed devices from the evaporator inside the glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric oxygen and moisture.
-
Device Characterization and Expected Performance
Once fabricated, the devices should be characterized to assess their performance.
-
Current-Voltage-Luminance (J-V-L): Use a source measure unit (SMU) and a calibrated photodiode or spectrometer. From this data, you can determine the turn-on voltage, luminance, and current efficiency (in cd/A).
-
External Quantum Efficiency (EQE): Measure the light output in an integrating sphere to calculate the ratio of photons emitted to electrons injected. High-efficiency OLEDs can be achieved with balanced charge injection and transport.[10]
-
Lifetime: Monitor the luminance decay over time at a constant current density (e.g., LT50 or LT95 at 1000 cd/m²). The stability of the HTL material is a critical factor in the operational lifespan of the device.[5]
The use of BPh-BPA as an HTL is expected to contribute to devices with low turn-on voltage and high efficiency, owing to the favorable charge transport properties of triarylamine derivatives.
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a valuable and versatile material for the development of next-generation, low-cost OLEDs. Its excellent solubility, good film-forming properties, and inherent hole-transporting capabilities make it an ideal candidate for solution-processed fabrication workflows. Furthermore, its chemical structure provides a platform for further synthetic innovation. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively integrate this material into their device architectures to explore and optimize the performance of solution-processed OLEDs.
References
- N-(4-bromophenyl)-N-phenyl-[1,1'-Biphenyl]-4-amine Request for Quotation - ChemBK. ChemBK.
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine CAS 1160294-93-8 - Haihang Industry. Haihang Industry.
- Exploring Advanced OLED Intermediates: The Role of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. NINGBO INNO PHARMCHEM CO.,LTD.
- Optimizing OLED Performance: The Critical Role of N-([1,1'-biphenyl]-4-yl). NINGBO INNO PHARMCHEM CO.,LTD.
- 1160294-93-8, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Formula - ECHEMI. ECHEMI.
- N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine - PubChem. National Center for Biotechnology Information.
- The Role of Brominated Biphenyl Amines in High-Performance OLEDs. NINGBO INNO PHARMCHEM CO.,LTD.
- OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key. NINGBO INNO PHARMCHEM CO.,LTD.
- Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method - MDPI. MDPI.
- High-efficiency solution-processed OLED based on trivalent europium complex by modifying the composition of the multiple-host system - Frontiers. Frontiers Media S.A..
- Solution processed organic light-emitting devices: structure, device physics and fabrication process - OE Journals. Opto-Electronic Journals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Solution processed organic light-emitting devices: structure, device physics and fabrication process [oejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. haihangchem.com [haihangchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | High-efficiency solution-processed OLED based on trivalent europium complex by modifying the composition of the multiple-host system [frontiersin.org]
Application Note: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a High-Performance Hole Transport Material for Enhanced OLED Efficiency
Abstract
The continuous advancement of Organic Light-Emitting Diode (OLED) technology for next-generation displays and solid-state lighting necessitates the development of highly efficient and stable charge transport materials. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a triarylamine derivative that has emerged as a critical component in modern OLEDs. Its molecular structure is specifically engineered to facilitate efficient transport of positive charge carriers (holes), a fundamental process for light emission.[1] This application note provides a comprehensive technical guide on the role and application of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a hole-transporting material (HTM) to improve the efficiency, brightness, and operational lifespan of OLED devices.[1] We will delve into the mechanistic principles, provide detailed fabrication protocols for a high-performance phosphorescent OLED (PhOLED), and present expected performance data.
Introduction: The Critical Role of Hole Transport Layers
An OLED is a multilayered semiconductor device where light is generated through the recombination of electrons and holes within an emissive layer (EML).[2] The efficiency of this process is highly dependent on the balanced injection and transport of these charge carriers from the cathode and anode, respectively. The Hole Transport Layer (HTL) is a key architectural component, positioned between the anode and the EML.[2][3]
An ideal HTL material must possess several key characteristics:
-
High Hole Mobility: To efficiently transport holes towards the EML.
-
Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.
-
High Triplet Energy (T1): In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the HTL must have a higher triplet energy than the phosphorescent emitter in the EML. This confines the high-energy excitons within the EML, preventing energy loss and ensuring high efficiency.[4]
-
High Thermal and Morphological Stability: The material should form stable, uniform thin films and resist degradation under the heat generated during device operation.[5]
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a member of the triarylamine family, fulfills these requirements exceptionally well, making it an indispensable material for fabricating high-performance OLEDs.[1][6]
Physicochemical Properties
The performance of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as an HTM is directly derived from its unique molecular structure and resulting electronic properties. The extensive π-conjugated system across the biphenyl and phenyl groups facilitates charge mobility, while the nitrogen atom's lone pair of electrons is crucial for hole transport.[6]
| Property | Value / Description | Source |
| Chemical Name | N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | [7] |
| Synonyms | BPBPA, N-(4-Bromophenyl)-4-biphenylamine | [7] |
| CAS Number | 1160294-93-8 | [1] |
| Molecular Formula | C18H14BrN | [7] |
| Molecular Weight | 324.21 g/mol | [7] |
| Appearance | White to off-white powder/crystal | [1] |
| HOMO Energy | ~ -5.3 to -5.7 eV (Typical for triarylamines) | [8] |
| LUMO Energy | ~ -1.1 to -2.0 eV (Typical for biphenyl derivatives) | [9] |
| Key Feature | Bromine atom allows for further functionalization or use as an intermediate in creating more complex HTMs. | [6] |
Mechanism of Performance Enhancement
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine enhances device efficiency through a combination of electronic and structural contributions within the OLED stack.
-
Efficient Hole Injection & Transport : The HOMO energy level of this material is well-matched with the work function of standard anodes like ITO (often treated to be ~4.8-5.2 eV), which minimizes the energy barrier for injecting holes into the HTL. Its inherent high charge mobility ensures these holes are rapidly and efficiently transported to the interface of the emissive layer.[6] This leads to a higher current density at a lower operating voltage.
-
Exciton Confinement in PhOLEDs : The molecule's rigid, aromatic structure contributes to a high triplet energy level. In a PhOLED, triplet excitons are generated in the EML. If the adjacent HTL has a lower triplet energy, these excitons can diffuse out of the EML and decay non-radiatively in the HTL, which is a major pathway for efficiency loss. The high triplet energy of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine acts as an energy barrier, effectively confining excitons within the EML where they can decay radiatively to produce light. This is crucial for achieving high external quantum efficiencies (EQE).[4]
-
Charge Balance Improvement : By facilitating efficient hole transport, the material helps to balance the flux of holes from the anode with the flux of electrons from the cathode within the recombination zone of the EML.[6] This balanced charge injection is fundamental to maximizing the rate of radiative recombination, which directly translates to higher brightness and efficiency.[6][10]
Energy Level Diagram and Charge Transport Mechanism
Caption: Energy level diagram of a typical OLED, showing efficient hole injection and transport.
Application Protocol: Fabrication of a High-Efficiency Green PhOLED
This section provides a validated, step-by-step protocol for fabricating a green phosphorescent OLED using N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as the HTL. All deposition steps are performed by high-vacuum (<5x10⁻⁶ Torr) thermal evaporation.
Materials & Device Architecture
-
Substrate: Indium Tin Oxide (ITO) coated glass (sheet resistance <15 Ω/sq)
-
Hole Injection Layer (HIL): HAT-CN (1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile)
-
Hole Transport Layer (HTL): N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
-
Emissive Layer (EML): TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) doped with Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) (8 wt%)
-
Electron Transport/Hole Blocking Layer (ETL/HBL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)[11]
-
Electron Injection Layer (EIL): LiF (Lithium Fluoride)
-
Cathode: Al (Aluminum)
Experimental Workflow
Caption: Standardized workflow for vacuum-deposited OLED fabrication.
Step-by-Step Methodology
-
Substrate Cleaning: a. Pattern the ITO-coated glass substrates using standard photolithography and etching techniques. b. Sequentially sonicate the substrates in baths of detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each. c. Dry the substrates using a high-purity nitrogen (N₂) gas stream. d. Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 15 minutes to remove organic residues and increase the ITO work function.[12]
-
Thin Film Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation system. b. Deposit the layers sequentially according to the architecture in Section 5.1. Maintain a base pressure below 5x10⁻⁶ Torr throughout the process. c. Deposition Rates:
- Organic Layers (HIL, HTL, EML, ETL): 1-2 Å/s.
- LiF: 0.1-0.2 Å/s.
- Al: 5-10 Å/s. d. For the EML, use two separate sources for TCTA and Ir(ppy)₃ and control their individual deposition rates to achieve the desired 8 wt% doping concentration.
-
Encapsulation: a. Without breaking vacuum, transfer the completed device stack into an inert nitrogen-filled glovebox. b. Apply a UV-curable epoxy around the active area of the device and place a clean glass coverslip on top. c. Cure the epoxy using a UV lamp to seal the device, protecting the organic layers from atmospheric oxygen and moisture.
Performance Characterization & Expected Results
Devices fabricated using the protocol above should be characterized for their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime. The inclusion of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as the HTL is expected to yield significant performance improvements compared to a device with a less optimized HTL.
| Performance Metric | Expected Value with Target HTM | Typical Control Device |
| Turn-on Voltage (at 1 cd/m²) | 2.5 - 3.0 V | 3.5 - 4.5 V |
| Max. Current Efficiency | > 65 cd/A | ~ 40 cd/A |
| Max. Power Efficiency | > 60 lm/W | ~ 30 lm/W |
| Max. External Quantum Efficiency (EQE) | > 20% | ~ 12-15% |
| Color Coordinates (CIE 1931) | (0.30, 0.61) - Pure Green | (0.32, 0.59) |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | > 20,000 hours | < 10,000 hours |
Note: Performance data is illustrative and based on typical results for high-efficiency phosphorescent green OLEDs. Actual results may vary based on process conditions and material purity.
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine serves as a highly effective and versatile hole-transporting material. Its well-suited electronic properties, including an appropriate HOMO level for hole injection and a high triplet energy for exciton confinement, directly contribute to enhanced device performance.[4][6] The strategic incorporation of this material into an OLED stack, as detailed in the provided protocol, leads to devices with lower operating voltages, higher quantum efficiencies, and improved operational stability.[1][5] It is a critical building block for the ongoing innovation in OLED displays and lighting technology.[1]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Optimizing OLED Performance: The Critical Role of N-([1,1'-biphenyl]-4-yl).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Brominated Biphenyl Amines in High-Performance OLEDs.
- ECHEMI. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Formula.
- Wikipedia. Organic light-emitting diode.
- PubMed Central. Recent Advances in Hole-Transporting Layers for Organic Solar Cells.
- Taylor & Francis Online. (2023, November 24). Hole injection control of electron blocking layer for broad recombination zone and low-efficiency roll-off in phosphorescent organic light emitting device.
- RSC Publishing. Approaches for fabricating high efficiency organic light emitting diodes.
- SciSpace. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups.
- ChemRxiv. (2022). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene.
- RSC Publishing. (2020, April 1). The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers.
- MDPI. (2021).
Sources
- 1. nbinno.com [nbinno.com]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. scispace.com [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Approaches for fabricating high efficiency organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
experimental procedure for thin-film deposition of arylamine HTLs
Application Notes & Protocols
Topic: Experimental Procedure for Thin-Film Deposition of Arylamine Hole Transport Layers (HTLs)
Audience: Researchers, scientists, and drug development professionals.
Guide to High-Quality Arylamine HTL Thin-Film Deposition: From Substrate to Device
This comprehensive guide details the experimental procedures for depositing high-quality, uniform thin films of arylamine-based Hole Transport Layers (HTLs). Arylamine compounds are integral to the performance of various optoelectronic devices, including perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and photodetectors, where they facilitate efficient hole extraction and transport.[1] This document provides a senior application scientist's perspective on the critical steps and underlying principles for achieving optimal film morphology and device performance.
The protocols herein are designed to be self-validating, with explanations for each step to empower researchers to adapt and troubleshoot their deposition processes effectively. We will cover the most prevalent deposition techniques: solution-based spin coating and blade coating, as well as vacuum-based thermal evaporation.
Foundational Principles: The Importance of the HTL and Substrate
The HTL plays a crucial role in device architecture by ensuring efficient extraction of holes from the active layer (e.g., perovskite) and their transport to the electrode, while simultaneously blocking electrons.[1] The quality of the HTL thin film—its uniformity, thickness, purity, and surface morphology—directly impacts device efficiency, stability, and reproducibility.
The journey to a high-quality HTL film begins with the substrate. The substrate serves as the physical foundation for the film, and its properties can significantly influence the growth and characteristics of the overlying layers.[2]
Substrate Selection and Preparation: A Critical First Step
The choice of substrate depends on the final application. Common substrates include indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass for transparent electrode applications. Regardless of the material, a pristine substrate surface is paramount for achieving a uniform and pinhole-free HTL film.
Protocol 1: Rigorous Substrate Cleaning
-
Initial Cleaning: Place substrates in a rack and sequentially sonicate in a bath of laboratory-grade detergent (e.g., 2% Alconox), deionized (DI) water, acetone, and isopropanol. Each sonication step should last for 15-20 minutes.
-
Rinsing: After each sonication step, thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Surface Activation: Immediately prior to HTL deposition, treat the substrates with UV-Ozone for 15-20 minutes. This step removes residual organic contaminants and increases the surface wettability, which is crucial for solution-based deposition methods.
Causality: The multi-step cleaning process systematically removes organic and inorganic residues. Sonication provides mechanical agitation to dislodge particles, while the series of solvents ensures a broad range of contaminants are dissolved. UV-Ozone treatment creates a high-energy, hydrophilic surface, promoting uniform spreading of the HTL solution and preventing dewetting.
Solution-Based Deposition Techniques
Solution-based methods are popular due to their low cost, scalability, and compatibility with a wide range of arylamine materials.[3]
Spin Coating: The Laboratory Standard
Spin coating is a widely used technique for depositing uniform thin films on flat substrates.[4][5] The process involves depositing a small amount of the material solution onto the center of a substrate and then spinning the substrate at high speed.[4][5]
Experimental Workflow: Spin Coating
Caption: Workflow for arylamine HTL deposition via spin coating.
Protocol 2: Spin Coating of Spiro-OMeTAD
Spiro-OMeTAD is a benchmark HTL material in high-efficiency perovskite solar cells.[1]
-
Solution Preparation: Prepare a solution of Spiro-OMeTAD in chlorobenzene. A common concentration is 72.6 mg/mL.[6] To enhance conductivity, additives are typically included. A standard formulation involves adding 28.8 µL of 4-tert-butylpyridine (tBP) and 17.5 µL of a lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) solution (520 mg/mL in acetonitrile) to 1 mL of the Spiro-OMeTAD solution.[6]
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a controlled volume (e.g., 40-50 µL for a 1-2 cm² substrate) of the Spiro-OMeTAD solution onto the center of the substrate.[7]
-
Immediately start the spin coating program. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 4000 rpm for 30 seconds (to achieve the desired thickness).
-
-
-
Post-Deposition Annealing: Transfer the coated substrate to a hotplate and anneal at 70-100°C for 10-20 minutes in a controlled atmosphere (e.g., dry air or nitrogen).
Causality: The additives in the Spiro-OMeTAD solution are critical. tBP prevents the deprotonation of Spiro-OMeTAD, while LiTFSI, in the presence of oxygen and/or light, facilitates the oxidation of Spiro-OMeTAD, increasing its conductivity. The two-step spin coating process allows for a uniform initial spread at low speed before thinning the film to the desired thickness at high speed. Annealing removes residual solvent and can improve the film's morphology and electrical contact with adjacent layers.[8][9]
Table 1: Spin Coating Parameters for Common Arylamine HTLs
| Arylamine HTL | Solvent | Concentration (mg/mL) | Spin Speed (rpm) | Annealing Temp. (°C) |
| Spiro-OMeTAD | Chlorobenzene | 70-90 | 3000-5000 | 70-100 |
| PTAA | Toluene | 10-20 | 2000-6000 | 100-150 |
| MeO-TPD | Chlorobenzene | 5-15 | 1500-4000 | 80-120 |
Note: These are starting parameters and should be optimized for specific device architectures and desired film thicknesses.
Blade Coating (Doctor Blading): Towards Scalable Production
Blade coating is a deposition technique that is more material-efficient than spin coating and is compatible with large-area and roll-to-roll manufacturing.[10] A blade is moved at a constant velocity and a set distance from the substrate, spreading the solution into a uniform wet film.
Protocol 3: Blade Coating of Arylamine HTLs
-
Setup: Mount the substrate on a flat, heated stage. Position the blade at a fixed height (typically 50-200 µm) above the substrate.
-
Deposition: Dispense a line of the HTL solution in front of the blade.
-
Coating: Move the blade across the substrate at a constant speed (typically 10-100 mm/s). The solution viscosity, blade speed, and substrate temperature will determine the final film thickness.
-
Drying/Annealing: The film is dried on the heated stage. The temperature should be carefully controlled to manage the solvent evaporation rate, which is critical for achieving a uniform film.
Causality: The key to successful blade coating is the controlled evaporation of the solvent. Slower evaporation rates, often achieved by using higher boiling point solvents or a solvent mixture, can lead to more crystalline and uniform films.[11] The blade speed influences the shear forces within the solution, which can affect molecular packing and film morphology.
Vacuum-Based Deposition: Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique performed under high vacuum.[12][13] The source material is heated until it evaporates, and the vapor then travels in a line-of-sight path to condense on the cooler substrate, forming a thin film.[13] This method offers high purity and precise thickness control.
Experimental Workflow: Thermal Evaporation
Caption: Workflow for arylamine HTL deposition via thermal evaporation.
Protocol 4: Thermal Evaporation of MeO-TPD
-
Preparation:
-
Load the arylamine powder (e.g., MeO-TPD) into a suitable evaporation source, such as a tantalum or tungsten boat.
-
Mount the cleaned substrates onto the substrate holder, facing the evaporation source.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. A lower base pressure minimizes the incorporation of impurities into the film.
-
Gradually increase the current to the evaporation source to heat the material.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for small molecule organics is 0.1-1.0 Å/s.
-
Once the desired thickness is achieved, close the shutter and ramp down the source power.
-
-
Cooling: Allow the system to cool before venting with an inert gas like nitrogen.
Causality: The high vacuum is essential to ensure a long mean free path for the evaporated molecules, allowing them to travel directly to the substrate without colliding with background gas molecules.[13] A slow deposition rate generally leads to films with better morphology and higher density, as it allows molecules more time to arrange themselves on the substrate surface.
Table 2: Thermal Evaporation Parameters for Common Arylamine HTLs
| Arylamine HTL | Source Type | Deposition Rate (Å/s) | Base Pressure (Torr) | Substrate Temp. |
| MeO-TPD | Tantalum Boat | 0.5 - 1.5 | < 5 x 10⁻⁶ | Room Temperature |
| α-NPD | Tantalum Boat | 0.5 - 2.0 | < 5 x 10⁻⁶ | Room Temperature |
| TAPC | Quartz Crucible | 0.2 - 1.0 | < 2 x 10⁻⁶ | Room Temperature |
Film Characterization
After deposition, it is crucial to characterize the HTL film to ensure it meets the required specifications.
-
Thickness: Can be measured using a stylus profilometer, atomic force microscopy (AFM), or spectroscopic ellipsometry.[14]
-
Morphology and Roughness: Typically characterized by AFM and scanning electron microscopy (SEM).[15] A smooth, uniform, and pinhole-free surface is desirable.
-
Optical Properties: UV-Visible spectroscopy is used to determine the transmittance and energy gap of the film.
-
Electrical Properties: The conductivity and hole mobility can be evaluated using techniques like the Hall effect or by fabricating single-carrier devices.[16]
Conclusion
The successful deposition of a high-quality arylamine HTL is a multi-step process that requires careful attention to detail, from substrate preparation to post-deposition treatment. The choice between solution-based and vacuum-based techniques will depend on the specific arylamine material, the desired device architecture, and scalability requirements. By understanding the causality behind each step in these protocols, researchers can effectively optimize their deposition processes to achieve high-performance optoelectronic devices.
References
- Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Explor
- Thin-film coating methods: A successful marriage of high-qual. Preprints.org.
- β-Ga 2 O 3 Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characteriz
- Thin Film Deposition By Thermal Evapor
- Spin Coating: Complete Guide to Theory and Techniques. Ossila.
- Thin Film Deposition By Thermal Evaporation Method.
- What Is The Thermal Evaporation Technique? A Guide To Thin-Film Deposition For Your Lab. Kintek Solution.
- Spin Coating: Easy Technique for Thin Films | Request PDF.
- Optimizing electron-rich arylamine derivatives in thiophene-fused derivatives as π bridge-based hole transporting materials for perovskite solar cells. PubMed Central.
- Long-term stable perovskite solar cells prepared by doctor blade coating technology using bilayer structure and non-toxic solvent.
- Step-by-step procedures for the re-deposition of spiro-OMeTAD: 1).
- Effect of the post-annealing temperature on the thermal-decomposed NiO x hole contact layer for perovskite solar cells. World Scientific Publishing.
- Doctor Blade Co
- Thin Film Processing Method - Part 1. Dracula Technologies.
- Photo-accelerated oxidation of spiro-OMeTAD for efficient carbon-based perovskite solar cells. RSC Publishing.
- Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. MDPI.
- One-Step High-Throughput Blade Co
- Photodeposited polyamorphous CuOx hole-transport layers in organic photovoltaics. SciSpace.
- Substrate Preparation - Sample Preparation. Molecular Solids Group - Philipps-Universität Marburg.
- Thin Film Characteriz
- UV ozone treatment for oxidization of spiro-OMeTAD hole transport layer. PubMed Central.
- What is the best method for spiro layer fabrication in perovskite solar cell?
Sources
- 1. Optimizing electron-rich arylamine derivatives in thiophene-fused derivatives as π bridge-based hole transporting materials for perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Preparation - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. worldscientific.com [worldscientific.com]
- 9. scispace.com [scispace.com]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. researchgate.net [researchgate.net]
- 12. korvustech.com [korvustech.com]
- 13. kindle-tech.com [kindle-tech.com]
- 14. measurlabs.com [measurlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. UV ozone treatment for oxidization of spiro-OMeTAD hole transport layer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive overview of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We will delve into its synthesis, physicochemical properties, and its strategic application in constructing advanced molecular architectures relevant to drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of Triarylamine Scaffolds
Triarylamines are a class of compounds that have garnered significant attention in both materials science and medicinal chemistry.[1][2] Their rigid, three-dimensional structure and electron-rich nature make them valuable pharmacophores and versatile building blocks.[2] In the context of pharmaceutical synthesis, the triarylamine scaffold is a recurring motif in a variety of therapeutic agents, contributing to their target engagement and pharmacokinetic profiles.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (herein referred to as 1 ) is a prime example of a highly functionalized triarylamine intermediate. Its structure is characterized by three distinct aryl groups attached to a central nitrogen atom. The presence of a bromine atom on one of the phenyl rings is of particular strategic importance, as it serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[3][4] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[3][5]
This guide will first detail a reliable protocol for the synthesis of 1 and then illustrate its application in a subsequent cross-coupling reaction, a common step in the elaboration of pharmaceutical intermediates.
Physicochemical Properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (1)
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key properties of 1 .
| Property | Value | Reference |
| CAS Number | 1160294-93-8 | [6] |
| Molecular Formula | C₁₈H₁₄BrN | [6] |
| Molecular Weight | 324.22 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 130.0 to 134.0 °C | [6] |
| Boiling Point | 446.7 ± 38.0 °C (Predicted) | [6] |
| Purity | Typically ≥99% | [7] |
Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (1)
The synthesis of 1 is most commonly achieved through the selective bromination of its precursor, N-phenyl-[1,1'-biphenyl]-4-amine. The use of N-bromosuccinimide (NBS) is the preferred method for this transformation due to its mild reaction conditions and high selectivity for bromination of the electron-rich aromatic ring.
Synthesis Workflow
The overall workflow for the synthesis of 1 is depicted in the following diagram:
Caption: Workflow for the synthesis of compound 1 .
Detailed Protocol for the Synthesis of (1)
This protocol is adapted from established procedures for the bromination of triarylamines.[6]
Materials:
-
N-phenyl-[1,1'-biphenyl]-4-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Dimethylformamide (DMF)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve N-phenyl-[1,1'-biphenyl]-4-amine (15.0 g, 61.1 mmol) in 100 mL of dimethylformamide.[6]
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (10.8 g, 61.1 mmol) portion-wise at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, add 10 mL of toluene and 10 mL of pure water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[6]
-
Washing: Wash the organic layer with pure water, followed by a wash with a saturated sodium chloride solution.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Recrystallize the resulting solid from toluene to yield N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a grey powder.[6]
Expected Yield: 67% (13.4 g, 41.4 mmol).[6]
Application in Pharmaceutical Intermediate Synthesis: Suzuki-Miyaura Coupling
The bromine atom in compound 1 makes it an ideal substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling 1 with a boronic acid or boronate ester. This is a powerful method for introducing further molecular complexity, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).
Representative Reaction Pathway
The following diagram illustrates the Suzuki-Miyaura coupling of 1 with a generic arylboronic acid.
Caption: Suzuki-Miyaura coupling of compound 1 .
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[6]
Materials:
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (1 ) (1.0 eq)
-
Arylboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Three-necked round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (1 ) (e.g., 3.0 g, 9.29 mmol), the desired arylboronic acid (1.0 eq, 9.29 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq, 0.186 mmol).[6]
-
Solvent and Base Addition: Add toluene, ethanol, and an aqueous solution of potassium carbonate (2.0 eq, 18.58 mmol). The solvent ratio can be optimized, for example, a 4:1:1 mixture of toluene:ethanol:water.[6]
-
Reaction: Reflux the mixture under a nitrogen atmosphere with vigorous stirring. Monitor the reaction by TLC. The reaction time can vary from 6 to 12 hours.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane and wash with deionized water.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired quaternary arylamine product.[6]
Expected Yield: 70-90%, depending on the specific arylboronic acid used.[6]
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a valuable and versatile intermediate in pharmaceutical synthesis. Its preparation is straightforward, and the presence of a bromine atom allows for a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols provided in this guide offer a solid foundation for the synthesis and application of this important building block, enabling the construction of complex molecular architectures for the development of new therapeutic agents.
References
- A kind of preparation method of 4 amino phenyl boronic acid derivative. (n.d.). Google Patents.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. [Link]
-
Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. (2020). RSC Publishing. [Link]
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
- CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine. (n.d.). Google Patents.
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (n.d.). MDPI. [Link]
- US6395933B1 - Process for preparing 4-aminodiphenylamine intermediates. (n.d.). Google Patents.
-
Process for producing 4-bromomethylbiphenyl compounds. (n.d.). European Patent Office. Retrieved from [Link]
- KR20120024999A - Triarylamine compounds for use as charge transport materials. (n.d.). Google Patents.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Triarylamines via Sequential C-N Bond Formation. (n.d.). PubMed. Retrieved from [Link]
- EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Convergent synthesis of triarylamines via Ni-catalyzed dual C(sp2)–H amination from benzamides with benzohydroxamic acids. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
Synthesis of Ibuprofen Hybrid Conjugates as Anti-Inflammatory and Analgesic Agents. (2021). Augusta University Research Institute, Inc. Patents. [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
Application Note: Suzuki Coupling Reactions with N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Introduction
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a key building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs) and other organic electronics. Its triarylamine structure forms the basis of many hole-transporting materials, and the presence of a bromine atom provides a reactive handle for further molecular elaboration. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for modifying this substrate.[1][2][3]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully performing Suzuki coupling reactions on this sterically hindered and electron-rich substrate. We will delve into the mechanistic nuances, component selection, and practical execution to enable researchers to achieve high-yield synthesis of novel tetra-aryl amine derivatives.
Mechanistic Considerations for a Complex Substrate
The Suzuki-Miyaura coupling follows a general catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4] However, the specific structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine introduces several challenges that must be addressed for an efficient reaction.
-
Electron-Richness: The nitrogen atom's lone pair donates electron density into the aromatic system, making the aryl bromide less electrophilic. This can slow down the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3][5][6]
-
Steric Hindrance: The bulky biphenyl and phenyl groups surrounding the reactive center can sterically hinder the approach of the palladium catalyst. This necessitates the use of specialized ligands that can facilitate the coupling of sterically demanding partners.[7][8][9]
-
Catalyst Inhibition: The lone pair on the nitrogen atom can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of ligand and reaction conditions must minimize this unproductive interaction.
To overcome these challenges, careful selection of the catalyst system, base, and solvent is paramount.
Component Selection and Optimization
A successful Suzuki coupling with this substrate hinges on the judicious choice of reagents. The following table summarizes the recommended components and the rationale behind their selection.
| Component | Recommended Options | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich phosphine ligands are essential.[1][5] They accelerate both the oxidative addition and the reductive elimination steps, which is crucial for sterically hindered and electron-rich substrates.[5][7] NHCs are also a powerful alternative to phosphines.[5][6][10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic inorganic base is required to activate the boronic acid for transmetalation without causing unwanted side reactions.[2][6] The presence of water can be beneficial for the activity of some bases.[11] |
| Solvent | Toluene, Dioxane, THF, DMF | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.[4] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are the most common coupling partners.[2] Pinacol esters can offer enhanced stability and are often used for challenging couplings. |
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the key steps.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for Suzuki coupling.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted and optimized for various arylboronic acids.
Materials:
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(OAc)₂ (0.01 - 0.05 eq)
-
SPhos (0.02 - 0.10 eq)
-
K₃PO₄ (2.0 - 3.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/dichloromethane gradient.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents. Use a fresh bottle of catalyst/ligand. Consider a different ligand (e.g., XPhos, RuPhos). |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Ineffective base | Ensure the base is finely powdered and dry. Consider using a stronger base like Cs₂CO₃. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedure. Ensure a positive pressure of inert gas is maintained.[12] |
| Pd(II) species present | Use a Pd(0) pre-catalyst like Pd₂(dba)₃ or ensure conditions are suitable for in-situ reduction of Pd(II). | |
| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature. |
| Base too strong | Switch to a milder base like K₂CO₃ or KF. | |
| Difficult Purification | Streaking on silica gel | The triarylamine products can be basic. Add a small amount of triethylamine (0.1-1%) to the chromatography eluent. |
| Co-eluting impurities | Re-crystallize the product from a suitable solvent system (e.g., toluene/hexane). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. By understanding the substrate's unique electronic and steric properties and carefully selecting a catalyst system with bulky, electron-rich ligands, researchers can overcome the inherent challenges. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of novel, complex tetra-aryl amine compounds for applications in materials science and drug development.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
The Suzuki Reaction. Myers, A. Chem 115, Harvard University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Suzuki cross-coupling reaction. Chem Help ASAP, YouTube. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC - PubMed Central. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics - ACS Publications. [Link]
-
Synthesis of tetraaryl-p-benzoquinones by Suzuki–Miyaura cross-coupling reactions of tetrabromo-p-benzoquinone. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine for Enhanced Properties
Abstract
The triarylamine scaffold, particularly N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, represents a pivotal building block in materials science and medicinal chemistry. Its propeller-like three-dimensional structure and inherent electronic properties make it an ideal candidate for creating advanced functional materials.[1] The presence of a bromine atom on one of the phenyl rings offers a versatile handle for post-synthetic modification, enabling the targeted enhancement of optical, electronic, and biological properties. This guide provides a comprehensive overview of strategic functionalization pathways for this molecule, complete with detailed experimental protocols, mechanistic insights, and characterization of the resulting derivatives. We focus on palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig aminations—to introduce moieties that impart desirable characteristics for applications in organic electronics, chemosensing, and drug discovery.
Introduction: The Rationale for Functionalization
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a hole-transporting material precursor with a stable radical cation state, a critical feature for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1][2] However, in its unfunctionalized state, its properties may not be optimal for specific applications. Strategic functionalization allows for the fine-tuning of its molecular orbitals, leading to:
-
Enhanced Optoelectronic Properties: By extending the π-conjugated system through the introduction of chromophores, it is possible to modulate the absorption and emission wavelengths, increase quantum yields, and improve charge carrier mobility.[3][4] This is particularly relevant for the development of new hole-transporting and emissive materials for OLEDs.[5][6]
-
Development of Chemosensors: The introduction of specific binding sites can transform the molecule into a selective and sensitive chemosensor.[7] Functionalization can create derivatives that exhibit a noticeable change in their fluorescence or color upon binding with specific analytes, such as metal ions.[8][9]
-
Exploration of Bioactivity: The triarylamine core is present in various biologically active compounds. Functionalization can introduce pharmacophores or modify the molecule's lipophilicity and electronic distribution, opening avenues for its application in medicinal chemistry.[10][11]
The bromine atom on the starting material is a key asset, providing a reactive site for a variety of powerful and versatile palladium-catalyzed cross-coupling reactions.[12] These reactions are known for their high functional group tolerance and reliability in forming new carbon-carbon and carbon-nitrogen bonds.
Strategic Functionalization Pathways
The choice of functionalization strategy is dictated by the desired properties of the final molecule. Here, we detail three robust palladium-catalyzed methods for modifying N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Suzuki-Miyaura Coupling: Extending π-Conjugation
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[13] This reaction is ideal for introducing aryl or vinyl groups, thereby extending the π-conjugated system of the triarylamine core.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[14]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the triarylamine.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
This protocol details the synthesis of a derivative with enhanced fluorescent properties by introducing a pyrene moiety.[3][4]
Materials:
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (1.0 eq)
-
1-Pyreneboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, 1-pyreneboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add a 4:1:1 mixture of toluene:ethanol:water via cannula.
-
Heat the reaction mixture to 90 °C and stir under argon for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired pyrene-functionalized product.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is particularly useful for introducing rigid alkynyl linkers, which can be further functionalized or used to create linear, conjugated systems.
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Sources
- 1. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrene functionalized triphenylamine-based dyes: synthesis, photophysical properties and applications in OLEDs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A self-assembled triphenylamine-based fluorescent chemosensor for selective detection of Fe3+ and Cu2+ ions in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. nobelprize.org [nobelprize.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Stable and Efficient Hole Transport in Perovskite Photovoltaics
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. Their remarkable power conversion efficiencies (PCEs), however, are often shadowed by challenges in long-term operational stability. The hole-transporting material (HTM) is a critical component within the PSC architecture, playing a pivotal role in extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. The judicious selection and implementation of the HTM directly influence not only the PCE but also the device's longevity and resistance to environmental degradation.
This technical guide focuses on N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine , a triarylamine derivative with significant potential as a high-performance HTM in perovskite solar cells. Its molecular structure, featuring a biphenyl core and a bromo-functionalized triphenylamine moiety, suggests favorable electronic and physical properties for efficient hole transport and enhanced device stability. This document provides a comprehensive overview of its synthesis, theoretical and physicochemical properties, and detailed protocols for its application in the fabrication of perovskite solar cells. While direct experimental reports on this specific molecule in PSCs are emerging, the protocols and expected outcomes presented herein are grounded in extensive research on structurally analogous and well-established triarylamine-based HTMs.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: A Molecular Insight
1.1. Molecular Structure and Rationale for Use
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine belongs to the family of triarylamines, a class of organic molecules widely recognized for their excellent hole-transporting capabilities.
Caption: Molecular Structure of the Compound.
The key structural features and their anticipated benefits include:
-
Triarylamine Core: The nitrogen atom with its three aromatic substituents forms a non-planar, propeller-like structure. This configuration helps to suppress intermolecular crystallization, leading to the formation of stable amorphous films, which are crucial for uniform charge transport and device reproducibility.
-
Biphenyl Moiety: The inclusion of a biphenyl group extends the π-conjugation of the molecule. This extended conjugation is expected to enhance intermolecular π-π stacking, which can facilitate efficient hole hopping between adjacent molecules, thereby improving hole mobility.[1]
-
Bromine Substitution: The presence of a bromine atom on one of the phenyl rings can influence the molecule's electronic properties. Halogen substitution is a known strategy to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2] This allows for better energy level alignment with the valence band of the perovskite absorber, minimizing energy loss during hole extraction.[3] Furthermore, the hydrophobic nature of the bromo-substituent may contribute to improved moisture resistance of the HTM layer, a critical factor for the long-term stability of perovskite solar cells.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is provided in the table below.
| Property | Value | Source |
| CAS Number | 1160294-93-8 | Commercial Suppliers |
| Molecular Formula | C₁₈H₁₄BrN | Commercial Suppliers |
| Molecular Weight | 324.21 g/mol | Commercial Suppliers |
| Appearance | White to off-white powder/crystals | General Observation |
| Melting Point | 130-134 °C | Commercial Suppliers |
| Boiling Point | ~447 °C (Predicted) | Commercial Suppliers |
| Solubility | Soluble in common organic solvents (e.g., chlorobenzene, toluene, chloroform) | Inferred from similar compounds |
1.3. Theoretical Electronic Properties
The alignment of energy levels between the perovskite absorber and the HTM is paramount for efficient charge extraction. The HOMO level of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a driving force for hole transfer, while its LUMO level should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport.
While experimental data for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is not widely published, computational studies on similar triarylamine and biphenyl derivatives can provide valuable insights.[4][5][6]
Caption: Energy Level Alignment in a PSC.
Based on related compounds, the HOMO level of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is anticipated to be in the range of -5.1 to -5.3 eV, which is well-aligned with the VBM of commonly used perovskite compositions (e.g., MAPbI₃, FA-based perovskites).
Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine can be readily achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[7][8][9] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
2.1. Synthetic Pathway
Caption: Buchwald-Hartwig Synthesis Route.
2.2. Detailed Synthesis Protocol
This protocol is a general guideline based on established Buchwald-Hartwig amination procedures. Optimization of reaction conditions may be necessary.
Materials:
-
4-Bromo-N-phenylaniline
-
4-Biphenylboronic acid (or its pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or another suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-N-phenylaniline (1.0 eq.), 4-biphenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Perovskite Solar Cell Fabrication
The following section outlines a detailed protocol for the fabrication of a standard n-i-p planar perovskite solar cell using N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as the hole-transporting material.
3.1. Device Architecture
Caption: n-i-p Planar Perovskite Solar Cell.
3.2. Materials and Solutions
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
ETL Precursor: Tin(IV) oxide (SnO₂) colloidal dispersion.
-
Perovskite Precursors: A mixed-cation, mixed-halide perovskite precursor solution (e.g., a solution of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixture of DMF and DMSO).
-
HTM Solution:
-
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (20-40 mg/mL) in chlorobenzene.
-
Additives (Optional but Recommended):
-
4-tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
-
-
Metal Electrode: Gold (Au) or Silver (Ag).
3.3. Step-by-Step Fabrication Protocol
Step 1: Substrate Preparation and Cleaning
-
Pattern the FTO glass substrates using zinc powder and HCl or a laser etcher.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
Step 2: Deposition of the Electron Transport Layer (ETL)
-
Spin-coat the SnO₂ colloidal dispersion onto the cleaned FTO substrates. A typical two-step spin-coating program is 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
Step 3: Deposition of the Perovskite Absorber Layer
-
Transfer the substrates with the ETL into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second spin-coating step (at approximately 20 seconds), dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrates to a hotplate and anneal at 100-150 °C for 10-30 minutes.
Step 4: Deposition of the Hole Transport Layer (HTL)
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Prepare the HTM solution. For a doped HTL, a typical formulation is:
-
72.3 mg of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
-
28.8 µL of tBP
-
17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile)
-
1 mL of chlorobenzene
-
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
Step 5: Deposition of the Metal Electrode
-
Define the active area of the solar cell using a shadow mask.
-
Deposit an 80-100 nm thick layer of gold or silver via thermal evaporation under high vacuum (<10⁻⁶ Torr).
3.4. Characterization and Expected Performance
The fabricated perovskite solar cells should be characterized under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
Expected Performance Parameters (Inferred from Structurally Similar HTMs): [10]
| Parameter | Expected Range |
| Power Conversion Efficiency (PCE) | 18 - 22% |
| Open-Circuit Voltage (Voc) | 1.05 - 1.15 V |
| Short-Circuit Current Density (Jsc) | 22 - 25 mA/cm² |
| Fill Factor (FF) | 0.75 - 0.82 |
The stability of the unencapsulated devices should be monitored over time under controlled humidity and temperature conditions. The hydrophobic nature imparted by the bromo- and biphenyl- groups may lead to enhanced stability compared to standard HTMs like spiro-OMeTAD.
Troubleshooting and Optimization
-
Low Voc: This may indicate poor energy level alignment or high recombination rates at the perovskite/HTM interface. Adjusting the concentration of additives in the HTM solution or using an interfacial layer (e.g., a self-assembled monolayer) may help.
-
Low Jsc: This could be due to a thick HTM layer, poor perovskite film quality, or inefficient hole extraction. Optimize the spin-coating speed and concentration of the HTM solution.
-
Low FF: High series resistance or shunt resistance can lead to a low fill factor. Ensure good contact between all layers and check for any pinholes in the HTM or perovskite layers.
-
Poor Film Morphology: If the HTM film is not uniform, try different solvents or adjust the spin-coating parameters. The non-planar structure of the molecule should inherently promote amorphous film formation.
Conclusion and Future Outlook
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine presents a compelling molecular design for a high-performance hole-transporting material in perovskite solar cells. Its triarylamine core, extended π-conjugation through the biphenyl moiety, and the electronic tuning and hydrophobicity offered by the bromine substituent collectively suggest the potential for achieving high power conversion efficiencies and improved device stability. The straightforward synthesis via Buchwald-Hartwig amination further enhances its appeal for research and potential scale-up.
While this guide provides a robust framework for the application of this promising HTM, further experimental validation is essential to fully elucidate its performance characteristics and optimize its integration into various perovskite solar cell architectures. Future research should focus on a detailed investigation of its charge transport properties, long-term stability under operational stress, and its performance in dopant-free formulations to align with the trajectory of next-generation, commercially viable perovskite photovoltaics.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021-12-03). [Link]
-
Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. [Link]
-
Performance Enhancement and Stability Improvement in Perovskite Solar Cells via Interface Functionalization. MDPI. (2023-08-03). [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. ResearchGate. (2021-10-15). [Link]
-
Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Publications. (2019-04-08). [Link]
-
HOMO-LUMO energy levels and energy gaps of N 4 -1, N 4 -2, N 8 -. ResearchGate. [Link]
-
Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. [Link]
-
Additive‐Free Transparent Triarylamine‐Based Polymeric Hole‐Transport Materials for Stable Perovskite Solar Cells. ResearchGate. [Link]
-
Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiScience. (2022-03-28). [Link]
-
Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. PMC - PubMed Central. [Link]
-
Triphenylamine-Based Hole-Transporting Ligands for 2D/3D FAPbI3 Perovskite Solar Cells. ACS Publications. (2022-03-30). [Link]
-
Detail computational study about the structural, electronic, optical, and mechanical properties of RbVX3 (Cl, Br, I) halide perovskite materials. RSC Publishing. [Link]
-
Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. SciSpace. [Link]
-
Hole transporting materials in inorganic CsPbI3−Br solar cells: Fundamentals, criteria and opportunities. ResearchGate. (2021-08-06). [Link]
-
Boosting Inverted Perovskite Solar Cells Performance by Using Functionalized 9,9-bis(4-diphenylaminophenyl)fluorenes with Triphenylamine as Dopant-free Hole Transporting Materials. ResearchGate. [Link]
-
Detail computational study about the structural, electronic, optical, and mechanical properties of RbVX 3 (Cl, Br, I) halide perovskite materials. ResearchGate. (2023-07-10). [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2024-04-03). [Link]
-
"[4][4]Paracyclophane Triarylamine-based Hole-Transporting Material for High Performance Perovskite Solar Cells". ResearchGate. (2015-08-06). [Link]
-
Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Chemical Science (RSC Publishing). [Link]
-
Exploring Electronic Properties of Carbon Nanoflake-based Charge Transport Materials for Perovskite Solar Cells: A Computational Study. RSC Publishing. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]
-
Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells. PubMed. (2016-09-22). [Link]
-
Structural and Theoretical Investigation of N'-[(E)-(4 Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide Crystal Prepared by Slow Evaporation Method. orientjchem.org. [Link]
-
Arm modulation of triarylamines to fine-tune the properties of linear D–π–D HTMs for robust higher performance perovskite solar cells. Materials Chemistry Frontiers (RSC Publishing). [Link]
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... ResearchGate. [Link]
-
A study of Cesium Titanium Bromide based perovskite solar cell with different Hole and Electron transport materials. ResearchGate. (2021-02-02). [Link]
-
Enhanced performance of CH3NH3PbI3 perovskite solar cells via interface modification using phenyl ammonium iodide derivatives. ResearchGate. (2020-07-21). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Enhanced performance of CH3NH3PbI3 perovskite solar cells via interface modification using phenyl ammonium iodide derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Triarylamine Synthesis
Welcome to the technical support center dedicated to the synthesis of triarylamines via Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C-N bonds with sterically demanding and electronically deactivated diarylamine nucleophiles.
The Buchwald-Hartwig reaction has revolutionized the synthesis of arylamines, providing a powerful tool for constructing molecules vital to pharmaceuticals, organic electronics, and materials science.[1] However, the coupling of a diarylamine with an aryl halide to form a triarylamine presents a unique set of challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The causality behind each recommendation is explained to empower your decision-making process.
Q1: My reaction has stalled or is giving very low conversion to the desired triarylamine. What are the primary factors to investigate?
A1: Low conversion in the synthesis of triarylamines is a frequent challenge, often stemming from the reduced nucleophilicity and increased steric bulk of the diarylamine starting material.[2] Here is a systematic approach to troubleshooting:
-
Evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical variable. The reductive elimination step to form the C-N bond is often the rate-limiting step for hindered substrates.
-
Ligand Choice: Standard ligands may be insufficient. You require highly bulky and electron-rich biaryl phosphine ligands that accelerate reductive elimination. If you are using a first-generation ligand, consider switching to an advanced one. Ligands like BrettPhos , RuPhos , or bulky Josiphos-type ligands are specifically designed for challenging couplings.[3][4]
-
Palladium Source: Consider using a palladium precatalyst (e.g., G3 or G4 XPhos Palladacycle). These are often more effective than generating the active Pd(0) catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Precatalysts provide a well-defined ligand-to-palladium ratio and generate the active LPd(0) species more cleanly and efficiently upon exposure to a base, minimizing catalyst deactivation pathways.[2]
-
-
Assess the Base: The base's role is not just to deprotonate the amine; its identity, strength, and solubility can dramatically impact the reaction.
-
Strength vs. Compatibility: A strong base like sodium tert-butoxide (NaOtBu) generally leads to faster reaction rates.[3] However, it can be incompatible with base-sensitive functional groups on your substrates.[2]
-
Weaker Bases: If your substrate is sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a better choice.[2][3] Be aware that these often require higher reaction temperatures (e.g., 80-110 °C) to achieve a sufficient reaction rate.[5]
-
Solubility: An insoluble base can lead to poor reproducibility and stalled reactions. Ensure the chosen base has some solubility in the reaction solvent. For instance, Cs₂CO₃ has good solubility in many common solvents.[2]
-
-
Check Reaction Parameters:
-
Temperature: Challenging couplings often require elevated temperatures to overcome activation barriers. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C, provided your substrates are stable.
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Common solvents include toluene, dioxane, and xylene.[6] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit catalysis by coordinating to the palladium center.[2]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide on my aryl halide with hydrogen) as a side product. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically arises from a pathway involving β-hydride elimination from a palladium-amido intermediate, although other catalyst decomposition pathways can also lead to this outcome.[1]
-
Mechanism Insight: The desired reaction involves the reductive elimination of the triarylamine from the [(Ligand)Pd(Aryl)(Amine)] complex. The hydrodehalogenation side reaction becomes competitive if this reductive elimination is slow.
-
Mitigation Strategies:
-
Use a Bulky Ligand: As with low conversion, using a sterically demanding ligand is the best solution. Bulky ligands promote the desired reductive elimination pathway, causing it to outcompete the pathways leading to hydrodehalogenation.
-
Avoid Amines with β-Hydrogens (If Applicable): While your primary substrate is a diarylamine, this is a crucial point for aminations in general. If there are any primary or secondary amine impurities with accessible β-hydrogens, they can participate in this side reaction.
-
Re-evaluate the Base: In some cases, an overly strong or hindered base can favor side reactions. If using LHMDS or a similar base, consider switching to NaOtBu or K₃PO₄ to see if the product distribution changes.
-
Q3: My reaction works for electron-neutral or electron-poor aryl halides, but fails with electron-rich aryl chlorides. How should I adjust my protocol?
A3: The oxidative addition of the aryl halide to the Pd(0) center is the first key step in the catalytic cycle. This step is more difficult for electron-rich aryl halides, and especially for aryl chlorides due to the strength of the C-Cl bond.
-
Ligand is Key: This challenge requires a highly active catalyst. Use a very electron-rich and bulky ligand. Ligands from the Buchwald portfolio like XPhos , SPhos , or N-heterocyclic carbenes (NHCs) are designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[7]
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol% can help drive the reaction to completion.
-
Higher Temperatures: You will likely need higher reaction temperatures (e.g., 100-120 °C) to facilitate the difficult oxidative addition step.
-
Choice of Base: A strong base like NaOtBu is often necessary to achieve a high reaction rate with these less reactive electrophiles.[3]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium source?
A1: The choice depends on a balance of activity, stability, and cost.
| Palladium Source | Advantages | Disadvantages |
| Pd₂(dba)₃ | Pd(0) source, cost-effective. | Air-sensitive, requires in situ ligand addition, can be less efficient.[2] |
| Pd(OAc)₂ | Air-stable, common, inexpensive. | Pd(II) source, requires in situ reduction to active Pd(0), which can be inefficient.[2][3] |
| Precatalysts | Air-stable, well-defined Pd:Ligand ratio, highly efficient active catalyst formation.[2] | More expensive than bulk Pd sources. |
Recommendation: For challenging triarylamine syntheses, palladium precatalysts are highly recommended for their reliability and high activity.[2]
Q2: Which base is best for my reaction?
A2: The optimal base depends on the functional group tolerance of your substrates and the required reaction rate.
| Base | pKaH (approx.) | Characteristics & Use Cases |
| NaOtBu | 19 | Strong base. Promotes high reaction rates. Incompatible with sensitive groups (e.g., esters, ketones).[2][3] |
| LHMDS | 26 | Strong, non-nucleophilic base. Useful for substrates with acidic protons. Air-sensitive solid.[3] |
| K₃PO₄ | 12.3 | Weaker base. Excellent functional group tolerance. May require higher temperatures/catalyst loading.[3] |
| Cs₂CO₃ | 10 | Weaker base. Good functional group tolerance and solubility in many organic solvents.[2] |
Q3: What is the ideal solvent for this reaction?
A3: The solvent must dissolve the reactants and facilitate the reaction at the desired temperature. Insolubility is a common, and often overlooked, cause of reaction failure.[2]
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | Excellent, common choice. Good for higher temperatures. |
| 1,4-Dioxane | 101 | Good general-purpose solvent. Aprotic and polar. |
| THF | 66 | Useful for lower-temperature reactions. May not be suitable for sluggish couplings requiring high heat. |
| t-BuOH / t-AmOH | 82 / 102 | Can be effective, sometimes in combination with other solvents. |
Pro-Tip: Always use anhydrous, degassed solvents to prevent catalyst poisoning and side reactions.
Visualizing the Process
Understanding the underlying mechanism and having a logical workflow are crucial for success.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined palladium-catalyzed cycle. The efficiency of each step is highly dependent on the choice of ligand, base, and substrate.
Caption: A decision tree for troubleshooting failed reactions.
General Experimental Protocol
This protocol provides a starting point for the synthesis of a triarylamine. Note: This is a general guide; optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
Diarylamine (H-N(Ar')₂) (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, Degassed Toluene (5 mL)
Procedure:
-
Glovebox Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, diarylamine, palladium precatalyst, and base inside a glovebox.
-
Solvent Addition: Add the anhydrous, degassed toluene to the vial.
-
Sealing and Heating: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Buchwald-Hartwig amination - YouTube. (2023).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing). (2025).
- Buchwald Catalysts & Ligands - Sigma-Aldrich.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald–Hartwig reaction: an update | Request PDF - ResearchGate. (2025).
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- Navigating the Challenges of Sterically Hindered Diarylamine Synthesis: A Technical Support Center - Benchchem.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
purification techniques for crude N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Answering the user's request.## Technical Support Center: Purification of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Welcome to the dedicated technical support guide for the purification of crude N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS No. 503299-24-9).[1][2] This document is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind each step, ensuring a robust and reproducible purification process.
The target compound, a complex triarylamine, is typically synthesized via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4] While powerful, this reaction can introduce a variety of impurities that complicate downstream processing. This guide will address these challenges directly.
Part 1: Frequently Asked Questions (FAQs) & First Principles
This section addresses foundational questions regarding the compound's properties and the common impurities encountered.
Q1: What are the key physical properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine?
A1: Understanding the physical properties is critical for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈BrN | [1] |
| Molecular Weight | 400.3 g/mol | [1] |
| Appearance | White to off-white or grey crystalline solid/powder | [5][6] |
| Melting Point | 130.0 to 134.0 °C (typical) | [5] |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform), aromatic solvents (toluene), and ethers (THF, dioxane); sparingly soluble in alcohols (ethanol, methanol); insoluble in water. | [7][8] |
| Polarity | Non-polar to moderately polar. The large aromatic structure dominates its character. | [1] |
Q2: What are the most common impurities I should expect from a Buchwald-Hartwig synthesis?
A2: The impurity profile is directly linked to the reaction mechanism and work-up. Key impurities include:
-
Unreacted Starting Materials: N-phenyl-[1,1'-biphenyl]-4-amine and 1-bromo-4-iodobenzene (or a similar aryl halide).
-
Catalyst Residues: Palladium-based catalysts (e.g., Pd(dba)₂) and their degradation products, which can give the crude product a dark color.[9]
-
Ligand Residues: Phosphine ligands (e.g., P(t-Bu)₃) and their oxides.
-
Homocoupled Side Products: Biphenyl or other products from the coupling of two aryl halide molecules.
-
Base Residues: Inorganic salts from the base used (e.g., NaOtBu, K₂CO₃).
Part 2: Purification Workflow & Methodology Selection
The choice of purification technique depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: General purification workflow for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Part 3: Troubleshooting Guides
This section is formatted as a direct Q&A to solve specific issues you may encounter.
Recrystallization Troubleshooting
Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid.
-
Causality: The chosen solvent is likely too good, or the solution is too concentrated.
-
Solution: Re-heat the mixture to dissolve the oil. Add more of the primary solvent (the one in which the compound is more soluble) to decrease the saturation level.[10] If using a two-solvent system, add more of the "good" solvent. Allow it to cool more slowly; you can insulate the flask to encourage gradual crystal formation.
Q: I'm getting very low recovery after recrystallization. What are the likely causes? A: Low recovery is a common issue and can stem from several factors:
-
Using too much solvent: The most frequent cause. Your compound has some solubility even in the cold solvent, and excess solvent will retain more of it in the "mother liquor."
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. You can try to recover more product by partially evaporating the solvent from the filtrate and cooling again for a second crop of crystals.
-
-
Premature crystallization: If crystals form in the hot filtration step, you will lose product.
-
Solution: Use a heated or insulated funnel and pre-heat it with hot solvent. Ensure your solution is fully saturated and hot just before filtration.[11]
-
-
Cooling the solution too quickly: Rapid cooling traps impurities and leads to smaller, less pure crystals, which can be lost during filtration.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[12]
-
Column Chromatography Troubleshooting
Q: My compound is streaking/tailing down the TLC plate and the column. How can I get sharp bands? A: This is a classic problem when purifying amines on silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. Your basic triarylamine can interact with these acidic sites via an acid-base interaction, causing it to "stick" and elute slowly and unevenly.[13]
-
Solution: Neutralize the acidic sites on the silica. Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-1% by volume).[14][15] This competing base will interact with the silanol groups, allowing your compound to travel down the column in a sharp, well-defined band.
Q: I can't separate my product from a very similar impurity. What should I do? A: This indicates that the chosen eluent system does not provide enough selectivity.
-
Causality: The polarity difference between your product and the impurity is too small for the current solvent system to resolve.
-
Solution:
-
Optimize the Eluent: Systematically test different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene-based system. Sometimes changing the nature of the polar solvent can drastically alter selectivity.
-
Use a Different Stationary Phase: If optimizing the eluent fails, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for amines.[16]
-
Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[17]
-
Caption: Troubleshooting streaking for amine compounds in chromatography.
Part 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Toluene/Hexane)
This method is ideal for purifying multi-gram quantities of the product when impurities have significantly different solubilities.
-
Solvent Selection: Place ~50 mg of crude product in a test tube. Add a "good" solvent (e.g., toluene) dropwise at room temperature until the solid just dissolves. Then, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again. If crystals form upon slow cooling, this is a suitable solvent system.[11]
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot toluene to completely dissolve the solid.
-
Decolorization (Optional): If the solution is darkly colored from palladium residues, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.[18]
-
Crystallization: Add hot hexane dropwise to the hot filtrate until it just begins to turn cloudy. Add a drop or two of hot toluene to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing & Drying: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is the most versatile technique for achieving high purity, especially when multiple impurities are present.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Hexane and Dichloromethane (e.g., 8:2 v/v), with 0.5% triethylamine added.[6][14]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing triethylamine) as a slurry. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally results in better separation than loading a liquid solution.[20]
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Preparative Thin-Layer Chromatography (Prep TLC)
Ideal for purifying small amounts of material (<100 mg) quickly.[21]
-
Plate Preparation: Use a preparative TLC plate (typically 0.5-2.0 mm thickness).[14]
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM). Using a capillary tube or syringe, carefully apply the solution as a thin, continuous line across the origin of the plate. Allow the solvent to evaporate completely.
-
Development: Place the plate in a developing chamber containing the optimized eluent from your analytical TLC (including triethylamine). Ensure the solvent level is below the origin line.[22] Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated bands under a UV lamp (254 nm).
-
Extraction: Carefully outline the band corresponding to your product with a pencil. Using a clean spatula or razor blade, scrape the silica from that band onto a piece of weighing paper.
-
Isolation: Place the collected silica in a small flask or funnel and wash (elute) it several times with a polar solvent like ethyl acetate or acetone to extract the compound from the silica. Filter the solution to remove the silica, and then evaporate the solvent to obtain the pure product.[21]
References
- Haihang Industry. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine CAS 1160294-93-8.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bath. [Link]
- Google Patents. CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine.
- Google Patents.
-
Overall Science. Purification of Organic Compounds. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Google Patents. WO2008149993A1 - Method for producing triarylamine compound.
-
University of Toronto Scarborough. RECRYSTALLISATION. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Prep TLC. [Link]
-
MIT OpenCourseWare. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]
-
Journal of Chemical Education. Introduction to Preparative Chromatography: Description of a Setup with Continuous Detection. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. [Link]
-
TSI Journals. Resolving the benign and the malign isomers of aryl amines by HPLC. [Link]
-
LabCup. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Professor Dave Explains. Thin Layer Chromatography (TLC). [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
SunSirs. China N-(4-BROMOPHENYL)-N-PHENYL-[1,1'-BIPHENYL]-4-AMINE. [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction...[Link]
-
PubChem. N-phenyl-(1,1'-biphenyl)-4-amine. [Link]
Sources
- 1. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 503299-24-9|N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. haihangchem.com [haihangchem.com]
- 6. echemi.com [echemi.com]
- 7. CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine - Google Patents [patents.google.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. WO2008149993A1 - Method for producing triarylamine compound - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. overallscience.com [overallscience.com]
- 12. mt.com [mt.com]
- 13. biotage.com [biotage.com]
- 14. organomation.com [organomation.com]
- 15. reddit.com [reddit.com]
- 16. Purification [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 20. rsc.org [rsc.org]
- 21. Chromatography [chem.rochester.edu]
- 22. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding this synthesis, which typically involves a Buchwald-Hartwig amination reaction. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Problem 1: Low or No Product Yield
Q: I have set up my Buchwald-Hartwig reaction to synthesize N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, but upon workup and analysis (TLC, LC-MS), I see very little or no desired product. What could be the issue?
A: Senior Application Scientist's Analysis
Low or no yield in a Buchwald-Hartwig amination is a common but solvable issue. The root cause often lies in one of three areas: catalyst inactivation, suboptimal reaction conditions, or poor reagent quality. The palladium catalyst is the heart of this reaction, and its catalytic cycle can be easily disrupted.
Potential Causes & Solutions:
-
Catalyst System Inactivity: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or comes from a pre-formed Pd(0) source like Pd₂(dba)₃.[1] Inactivation can occur due to:
-
Oxygen: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert (Nitrogen or Argon) atmosphere can lead to oxidation and catalyst death.
-
Inactive Ligand: The phosphine ligands used are also prone to oxidation. Ensure you are using fresh, properly stored ligands.
-
Inhibitory Species: Aryl iodides, if used as the electrophile, can sometimes form palladium iodide dimers that inhibit the reaction.[2] While you are using an aryl bromide, it's a good principle to keep in mind.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine.[3] If the base is old or has absorbed moisture, its effectiveness will be compromised. Weaker bases like K₂CO₃ or Cs₂CO₃ require higher temperatures and may result in slower reactions.[1]
-
Solvent: The solvent must be anhydrous and thoroughly degassed. Common choices include toluene, dioxane, and THF.[1] Chlorinated solvents and others like acetonitrile can bind to the palladium center and should be avoided.[1]
-
Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction forward.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
-
Reagent Quality:
-
Ensure the purity of your starting materials: N-phenyl-[1,1'-biphenyl]-4-amine and the aryl bromide. Impurities can interfere with the catalysis.
-
Troubleshooting Protocol:
-
Setup Verification:
-
Use oven-dried glassware.
-
Ensure a proper inert atmosphere setup (e.g., a manifold with nitrogen or argon).
-
Use fresh, anhydrous, and degassed solvent. A common method for degassing is to bubble an inert gas through the solvent for 20-30 minutes.
-
-
Reagent Check:
-
Use a fresh bottle of base (e.g., NaOtBu).
-
-
Reaction Condition Optimization (Small Scale):
-
Screen different solvents (e.g., Toluene vs. Dioxane).
-
If using a weaker base, try increasing the temperature.
-
Optimize the catalyst and ligand loading. Typically, 1-2 mol% of the palladium source is sufficient.[2]
-
Problem 2: Presence of Significant Side Products
Q: My reaction has proceeded, but I am observing significant side products, particularly a non-polar spot on my TLC plate that is not my starting material or product. What is this, and how can I prevent it?
A: Senior Application Scientist's Analysis
The most common side products in a Buchwald-Hartwig amination are from homocoupling and reductive dehalogenation.[5][6] These arise from competing reaction pathways that consume your starting materials.
Common Side Products and Their Formation:
| Side Product | Structure | Probable Cause | Prevention Strategy |
| Homocoupling Product | Quaterphenyl | Reaction of two aryl bromide molecules.[7] | Use of bulky phosphine ligands, lower reaction temperatures, and ensuring a proper ligand-to-metal ratio. |
| Reductive Dehalogenation Product | Biphenyl | Reaction of the aryl bromide with a hydride source.[8] | Ensure anhydrous conditions; some bases or solvents can be a source of hydrides at high temperatures. |
| Unreacted Starting Materials | N-phenyl-[1,1'-biphenyl]-4-amine, 4-Bromobiphenyl | Incomplete reaction due to reasons mentioned in Problem 1. | Re-evaluate catalyst system, base, and reaction time/temperature. |
Visualizing the Reaction Pathways:
Here is a simplified representation of the main catalytic cycle and the competing side reactions.
Caption: Main catalytic cycle and pathways to side products.
Mitigation Protocol:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are known to promote the desired reductive elimination over side reactions.[5] If you are using simpler ligands like P(tBu)₃, consider switching to a more advanced one.
-
Temperature Control: High temperatures can sometimes favor side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C instead of >100 °C).
-
Stoichiometry: Ensure you are not using a large excess of the aryl bromide, as this can favor homocoupling. A ratio of 1:1.1 to 1:1.2 of amine to aryl bromide is a good starting point.
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand are best for this specific synthesis?
A: While many systems can work, for coupling a secondary diarylamine with an aryl bromide, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky biarylphosphine ligand is a robust choice. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent starting points as they are designed to facilitate the key steps of oxidative addition and reductive elimination while minimizing side reactions.[5] Using a pre-formed catalyst (a "precatalyst") where the ligand is already complexed to the palladium can also offer greater reliability.[4]
Q2: How do I effectively purify the final product from the reaction mixture?
A: Purification of triarylamines like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or toluene and wash with water or brine to remove the inorganic base and salts.
-
Filtration: Sometimes, the palladium catalyst can precipitate as black particles. Filtering the organic layer through a pad of Celite® can help remove this.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products.[9] A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The non-polar homocoupling and dehalogenation byproducts will elute first, followed by your slightly more polar product.
-
Recrystallization: If a high degree of purity is required, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed after chromatography.
Purification Workflow:
Caption: General purification workflow for the target compound.
Q3: Can I use a weaker base like potassium carbonate instead of sodium tert-butoxide?
A: Yes, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used and are often preferred when your starting materials contain base-sensitive functional groups.[1] However, be aware that these bases generally require higher reaction temperatures and may lead to longer reaction times compared to strong alkoxide bases.[1] The choice of base can also influence the product and side product distribution, so it is a key parameter to screen during optimization.
References
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
ACS Nano. Few-Atomic Zero-Valent Palladium Ensembles for Efficient Reductive Dehydrogenation and Dehalogenation Catalysis. (2023). Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018). Available from: [Link]
-
RSC Publishing. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. (2020). Available from: [Link]
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]
-
MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Available from: [Link]
-
MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]
-
PMC. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. (2023). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]
-
Organic & Biomolecular Chemistry. Metal catalyzed defunctionalization reactions. (2015). Available from: [Link]
-
Wiley Online Library. Modular Synthesis of Triarylamines and Poly(triarylamine)s through a Radical Mechanism. (2023). Available from: [Link]
-
The Journal of Organic Chemistry. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. (2010). Available from: [Link]
-
Reddit. Tridodecylamine Purification. Available from: [Link]
-
YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). Available from: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. reddit.com [reddit.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination
Welcome to the technical support center for palladium-catalyzed amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful cross-coupling reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
FAQs: Diagnosing and Solving Low Yields
Q1: My reaction is not proceeding to completion, or I'm observing a very low yield. What are the most common initial checks?
When a Buchwald-Hartwig amination reaction underperforms, it's crucial to systematically evaluate the fundamental components of the reaction. The issue often lies in one of four key areas: the catalyst system, the reagents' purity, the reaction conditions, or the choice of base and solvent.
A logical first step is to confirm the integrity of your setup and reagents. Ensure that your reaction was conducted under an inert atmosphere (e.g., argon or nitrogen), as the active Pd(0) catalyst is sensitive to oxygen. Re-evaluate the purity of your starting materials, as impurities can poison the catalyst.[1]
Here is a systematic workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low-yield palladium-catalyzed amination.
Q2: I suspect my palladium catalyst is inactive. How can I ensure I have an active Pd(0) species?
A common pitfall is the failure to generate the catalytically active Pd(0) species from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[2] This reduction step is crucial for the catalytic cycle to begin.
Causality: The catalytic cycle for Buchwald-Hartwig amination initiates with the oxidative addition of the aryl halide to a Pd(0) complex. If the reduction of the Pd(II) source is inefficient, the concentration of the active catalyst will be low, leading to poor or no conversion.[2][3]
Solutions:
-
Use a Pd(0) Source: Employing a Pd(0) source like Pd₂(dba)₃ or Pd[P(o-Tolyl)₃]₂ can circumvent issues with in-situ reduction.[3][4]
-
Switch to a Precatalyst: Modern palladium precatalysts are designed for easy activation and are often more reliable.[1] These complexes readily form the active monoligated Pd(0) species upon reaction with the base.
-
Consider the Reducing Agent: While amines can sometimes act as reducing agents for Pd(II), this is not always efficient. The choice of ligand and other reaction components can influence this process.
Experimental Protocol: A General Procedure for Catalyst Activation
For reactions using a Pd(II) source, an induction period may be observed. If the reaction is sluggish, consider the following general activation procedure:
-
To a dry flask under an inert atmosphere, add the Pd(II) source (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Add a portion of the solvent and stir for 10-15 minutes at room temperature.
-
Add the base and continue stirring for another 10-15 minutes. A color change is often indicative of Pd(II) to Pd(0) reduction.
-
Add the aryl halide and the amine, followed by the remaining solvent.
-
Proceed with the reaction at the desired temperature.
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct. How can I suppress this side reaction?
Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a frequent competitive side reaction that lowers the yield of the desired aminated product.[1] This is particularly common when using primary amines.[5]
Causality: This side reaction can occur through various mechanisms, including β-hydride elimination from a palladium-amide intermediate.[1][6] The choice of ligand plays a critical role in influencing the relative rates of the desired reductive elimination to form the C-N bond versus the undesired β-hydride elimination.[5][6]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Sterically hindered and electron-rich ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group, are designed to promote reductive elimination over β-hydride elimination.[5][7] Consider screening ligands like XPhos, RuPhos, or BrettPhos.[7]
-
Base Selection: The choice of base can influence the reaction pathway. In some cases, a weaker base may be beneficial.
-
Amine Equivalents: For challenging primary amines, consider using an ammonia surrogate, such as a benzophenone imine or a silylamide, followed by hydrolysis to obtain the primary aniline.[5] Another approach is the use of ammonium salts.[4]
| Ligand Generation | Common Examples | Key Features |
| First Generation | P(o-tolyl)₃ | Effective for secondary amines, but often leads to hydrodehalogenation with primary amines.[5] |
| Second Generation | BINAP, dppf | Bidentate ligands that offered improvements but still had limitations.[8] |
| Third/Fourth Gen. | XPhos, SPhos, RuPhos | Sterically bulky, electron-rich dialkylbiaryl phosphines that significantly reduce side reactions.[7] |
Q4: How do I choose the right combination of ligand, base, and solvent for my specific substrates?
The interplay between the ligand, base, and solvent is critical and highly substrate-dependent. An incompatible combination is a frequent cause of low yield.[1]
Expert Insights:
-
Ligand: The ligand's steric and electronic properties are paramount.[6][7] For electron-rich aryl halides, a more electron-rich ligand may be required to facilitate oxidative addition. For sterically hindered substrates, a bulkier ligand can be beneficial.[3]
-
Base: The base's strength and solubility are key considerations. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[1][9] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives, though they may require higher temperatures.[1][9] The use of hydroxide bases has also been explored, particularly with aqueous ammonia.[10][11]
-
Solvent: The solvent must effectively dissolve the reactants.[9][12] Common choices include toluene, dioxane, and THF.[9][13] It is crucial to avoid solvents that can coordinate to and inhibit the palladium catalyst, such as chlorinated solvents, acetonitrile, and pyridine.[9][12] The solvent also influences the stability of the catalyst and the activity of the base.[14]
Troubleshooting Logic for Component Selection:
Caption: Decision-making workflow for selecting reaction components.
Q5: I am working with a challenging substrate, such as an aryl chloride or a complex heterocyclic halide. What special considerations should I take?
Aryl chlorides are more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.
Causality: The rate-limiting step in many palladium-catalyzed aminations is the oxidative addition of the aryl halide to the Pd(0) center. The stronger C-Cl bond requires a more reactive catalyst to facilitate this step.
Solutions for Aryl Chlorides:
-
Highly Active Ligands: The use of highly electron-rich and sterically demanding ligands is often necessary.[8] Ligands like BrettPhos have shown excellent reactivity for the amination of aryl chlorides.[7][15]
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-120 °C) to achieve reasonable reaction rates.
-
Optimized Catalyst Loading: While typical catalyst loadings range from 1-2 mol %, challenging substrates may require a higher loading.[3][6] However, it is always advisable to first optimize other parameters before increasing the amount of the costly palladium catalyst.
For heterocyclic halides, catalyst poisoning by the heteroatoms can be a significant issue. The choice of ligand and base becomes even more critical in these cases to achieve a successful transformation.
References
-
Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wuwu, T. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2014, October 20). Wordpress. Retrieved from [Link]
- Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Verkade, J. G., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Hartwig, J. F., & Shen, B. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Smith, R. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Hille, C., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
-
Wikipedia. (2023, May 22). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. Retrieved from [Link]
- Buchwald, S. L., & Mauger, C. M. (2008).
- Cramer, N. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common solubility challenges encountered during your experiments. Our goal is to equip you with the knowledge and practical protocols to overcome these hurdles and advance your research.
Understanding the Challenge: Why are these derivatives poorly soluble?
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its analogs belong to the triarylamine class of compounds. Their characteristically large, rigid, and hydrophobic aromatic structures lead to strong intermolecular π-π stacking and van der Waals forces in the solid state. These forces require significant energy to overcome for the solute to dissolve in a solvent. Furthermore, the lack of easily ionizable groups or hydrogen bond donors/acceptors in many of these derivatives contributes to their poor aqueous solubility. The high LogP value of the parent compound, a measure of lipophilicity, further underscores its hydrophobic nature.
Troubleshooting Guide: Addressing Solubility Issues in Your Experiments
This section provides a structured approach to troubleshooting common solubility problems. Each question is followed by a detailed explanation of the underlying principles and actionable protocols.
Question 1: My N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivative is not dissolving in common organic solvents. What is the recommended solvent screening protocol?
Expert Insight: A systematic solvent screening process is the foundational step in addressing solubility issues. The principle of "like dissolves like" is a good starting point, but the complex nature of these large aromatic molecules often requires a more nuanced approach.
Experimental Protocol: Step-by-Step Solvent Screening
-
Initial Solvent Selection: Begin with a range of solvents covering a spectrum of polarities. A recommended starting panel is provided in the table below.
-
Small-Scale Solubility Test:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into a small vial.
-
Add a measured volume of the first solvent (e.g., 100 µL) to achieve a target concentration (in this case, 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.[1]
-
Visually inspect for complete dissolution against a dark background.
-
-
Tiered Intervention: If the compound does not dissolve:
-
Incremental Solvent Addition: If the compound remains insoluble, incrementally add more solvent and repeat the mixing, sonication, and heating steps until dissolution is achieved or a practical concentration limit is reached.
-
Documentation: Carefully record the solvent, the approximate concentration at which the compound dissolved, and the conditions required (e.g., heating, sonication).
Data Presentation: Qualitative Solubility of a Representative Triarylamine Derivative
| Solvent | Polarity Index | Observation at Room Temperature (approx. 10 mg/mL) | Observation with Heating/Sonication |
| Dichloromethane (DCM) | 3.1 | Soluble | - |
| Chloroform | 4.1 | Soluble | - |
| Toluene | 2.4 | Sparingly Soluble | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Sparingly Soluble | Soluble with heating |
| Acetone | 5.1 | Poorly Soluble | Sparingly Soluble |
| Ethyl Acetate | 4.4 | Poorly Soluble | Sparingly Soluble |
| Acetonitrile | 5.8 | Insoluble | Poorly Soluble |
| Methanol | 5.1 | Insoluble | Insoluble |
| Ethanol | 4.3 | Insoluble | Insoluble |
| Water | 10.2 | Insoluble | Insoluble |
This table provides illustrative data; actual solubilities will vary depending on the specific derivative.
Visualization: Solvent Screening Workflow
Caption: A systematic workflow for solvent screening.
Question 2: I need to prepare a stock solution for biological assays, but my compound precipitates out of the aqueous buffer. How can I improve its aqueous solubility?
Expert Insight: Forcing a highly lipophilic compound into an aqueous medium often requires formulation strategies that either create a more water-soluble form of the molecule or encapsulate it within a hydrophilic carrier.
Strategy 1: Co-solvent Systems
A co-solvent system involves using a water-miscible organic solvent to first dissolve the compound, which is then diluted with the aqueous buffer.
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Dissolve the compound in a minimal amount of a biocompatible, water-miscible organic solvent such as DMSO or ethanol to create a high-concentration primary stock.
-
While vortexing, slowly add the primary stock solution to your aqueous buffer.
-
Observe for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration of the organic solvent or the compound.
-
Important: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent on the assay.
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, thereby increasing their apparent water solubility.[2][][4]
Experimental Protocol: Formulation with Cyclodextrins
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[2]
-
Prepare the Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. The concentration will depend on the required solubility enhancement.
-
Complexation: Add your compound to the cyclodextrin solution.
-
Facilitate Inclusion: Stir or sonicate the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any undissolved compound.
Visualization: Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Question 3: For materials science applications, I need to create a uniform thin film, but the low solubility of my triarylamine derivative is causing aggregation. What are my options?
Expert Insight: Achieving a high-quality, uniform thin film is critical for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells, where these compounds are often used as hole transport materials (HTMs). Poor solubility can lead to non-uniform films with pinholes and crystalline domains, which are detrimental to device performance.
Strategy 1: Solid Dispersions
A solid dispersion involves dispersing the active compound in an inert carrier matrix at the solid state. This can enhance solubility and improve film-forming properties by preventing the recrystallization of the compound.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersions
-
Select a Carrier: Choose a soluble polymer that is compatible with your application (e.g., polystyrene, polycarbonate, or polyvinylpyrrolidone).
-
Co-dissolution: Dissolve both your triarylamine derivative and the carrier polymer in a common solvent (e.g., chloroform or toluene) at the desired ratio.[5]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film of the solid dispersion on the flask wall.[5]
-
Final Drying: Scrape the solid dispersion from the flask and dry it further under a high vacuum to remove any residual solvent.
-
The resulting solid dispersion can then be redissolved in a suitable solvent for thin-film deposition.
Strategy 2: Chemical Modification
If you are in the process of synthesizing derivatives, consider incorporating solubilizing groups into the molecular structure.
Data Presentation: Effect of Substituents on Solubility
| Substituent | Effect on Solubility | Rationale |
| Long Alkyl Chains | Increases solubility in non-polar organic solvents | Disrupts π-π stacking and increases entropy. |
| Oligoethylene Glycol (OEG) Chains | Increases solubility in more polar organic solvents and can impart some aqueous solubility | Introduces polarity and flexibility, hindering crystal packing.[6] |
| Bulky/Twisted Moieties | Can increase solubility | Steric hindrance prevents close packing of the aromatic cores. |
Frequently Asked Questions (FAQs)
Q1: Can I use pH adjustment to improve the solubility of my N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivative?
A1: Generally, no. The nitrogen atom in triarylamines is non-basic due to the delocalization of its lone pair of electrons into the three aromatic rings. Therefore, it cannot be readily protonated to form a water-soluble salt in acidic conditions. Similarly, these compounds typically lack acidic protons, so they will not dissolve in basic solutions.
Q2: I have observed that my compound degrades when I heat it to improve solubility. What are the alternatives?
A2: If your compound is thermally labile, avoid prolonged heating. Instead, rely on extended sonication at room temperature. You can also explore solvent systems with lower boiling points. If these methods are insufficient, techniques that do not require heat, such as preparing a solid dispersion by the solvent evaporation method or using cyclodextrin complexation, are excellent alternatives.
Q3: How can I quantitatively measure the solubility of my compound in a specific solvent?
A3: The shake-flask method is a standard technique. Add an excess amount of your compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. After allowing any undissolved solid to settle, carefully take an aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 µm PTFE), and determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
Q4: What is micronization, and can it help with the solubility of these compounds?
A4: Micronization is a process that reduces the average particle size of a solid material to the micrometer range.[7] According to the Noyes-Whitney equation, reducing particle size increases the surface area-to-volume ratio, which can lead to an increased dissolution rate.[8] While it may not significantly increase the equilibrium solubility, a faster dissolution rate can be beneficial in many applications. Common micronization techniques include jet milling and ball milling.[9][10]
Q5: Are there any safety precautions I should take when handling these compounds and solvents?
A5: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is classified as a skin irritant.[11] Consult the Safety Data Sheet (SDS) for your specific compound and all solvents before use to be aware of all potential hazards.
References
-
Interagency Coordinating Committee on the Validation of Alternative Methods. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Dabhade, D., Wadher, K., Bute, S., Naidu, N., Umekar, M., & Anantwar, S. (2021). Preparation and Characterization of Artemether Solid Dispersion by Spray Drying Technique. Journal of Drug Delivery and Therapeutics, 11(2), 1-5. [Link]
-
(PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. [Link]
-
Al-Asbahi, B. A., El-Shishtawy, R. M., Zuo, Y., & Abdullah, M. I. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 14(12), 3128. [Link]
-
PubChem. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024). Department of Chemistry, University of Calgary. [Link]
-
Tran, T. H., Poudel, B. K., Marasini, N., & Choi, H. G. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]
-
A Review on Micronization Techniques. (2012). Journal of Pharmaceutical Science and Technology. [Link]
-
Jude Jenita, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Chemical Science, 22(1), 1-12. [Link]
-
Methods of preparation of Solid Dispersion. (n.d.). ResearchGate. [Link]
-
An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery. (2014). Journal of Pharmacy & Bioallied Sciences, 6(2), 74–80. [Link]
-
Complex formation between β-cyclodextrin and amines in water and DMF solvents. (2000). Thermochimica Acta, 348(1-2), 87-92. [Link]
-
Solubility of Organic Compounds. (2023). Thompson Rivers University. [Link]
-
Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (2021). Pharmaceutics, 13(8), 1215. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]
-
Micron‐Size Drug Particles: Common and Novel Micronization Techniques. (2004). Pharmaceutical Development and Technology, 9(1), 1-13. [Link]
-
Oxidative polymerization of triarylamines: a promising route to low-cost hole transport materials for efficient perovskite solar cells. (2019). Sustainable Energy & Fuels, 3(11), 3045-3051. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Pharmaceuticals, 16(11), 1541. [Link]
-
Experimentally Testing Solvents. (2022). Chemistry LibreTexts. [Link]
- Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof. (2022).
-
Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells. (2016). Angewandte Chemie International Edition, 55(45), 14077-14081. [Link]
-
Milling, Micronization and Particle Modification of Pharmaceuticals. (n.d.). Veranova. [Link]
-
N-(4-BROMOPHENYL)-N-PHENYL-[1,1'-BIPHENYL]-4-AMINE. (n.d.). SunSirs. [Link]
-
Design and Investigation of Triarylamine Derivatives as Hole Transport Materials for Perovskite Solar Cells. (2020). nanoGe. [Link]
-
What is Micronization?. (n.d.). AGC Pharma Chemicals. [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). International Journal of Chemical Science. [Link]
-
Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. (2024). Journal of Materials Chemistry A. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoGe - HOPE-PV - Design and Investigation of Triarylamine Derivatives as Hole Transport Materials for Perovskite Solar Cells [nanoge.org]
- 7. agcpharmachemicals.com [agcpharmachemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. veranova.com [veranova.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Degradation Pathways of Triarylamine-Based Hole Transport Materials
Welcome to the technical support center for triarylamine-based hole transport materials (HTMs). This guide is designed for researchers, scientists, and professionals in the field of organic electronics and photovoltaics. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of these materials, with a particular focus on the widely used spiro-OMeTAD.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of triarylamine-based HTMs.
Q1: My perovskite solar cell performance is rapidly declining, even when stored in the dark. What are the likely causes related to the HTM?
A1: Rapid degradation of perovskite solar cells (PSCs) in the dark is often linked to the instability of the doped HTM layer. The common dopants used with triarylamine HTMs, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), are a primary source of instability. LiTFSI is hygroscopic and can attract moisture, which degrades the perovskite layer. Furthermore, tBP is volatile and can evaporate over time, leading to the formation of pinholes and voids in the HTM film, which compromises the device's integrity.[1][2][3] Another significant factor is the interaction between the oxidized HTM and the perovskite layer. Iodide ions from the perovskite can migrate into the HTM layer and reduce the oxidized spiro-OMeTAD back to its neutral state, a process that is accelerated at elevated temperatures.[4] This "de-doping" reduces the conductivity of the HTM, leading to decreased device performance.
Q2: I'm observing a significant drop in my device's fill factor and open-circuit voltage (Voc) after thermal stress testing. Is the HTM responsible?
A2: Yes, the HTM is a likely contributor to the degradation of fill factor and Voc under thermal stress. At elevated temperatures (e.g., 85°C), morphological changes can occur in the spiro-OMeTAD layer, leading to the formation of voids and a rougher interface with the perovskite.[5][6] This can increase charge recombination at the interface, which negatively impacts both Voc and fill factor.[7] Additionally, the evaporation of dopants like tBP at higher temperatures can lead to morphological instabilities. Furthermore, iodine released from the perovskite layer at high temperatures can "post-dope" the spiro-OMeTAD, altering its highest occupied molecular orbital (HOMO) level and creating an energy barrier for hole extraction from the perovskite.[8]
Q3: Can the dopants in the HTM layer affect the perovskite layer itself?
A3: Absolutely. The dopants and their byproducts can have a detrimental effect on the underlying perovskite layer. LiTFSI is known to be hygroscopic, and the absorbed water can initiate the degradation of the moisture-sensitive perovskite material.[9] Moreover, interactions between the dopants and the perovskite can lead to the formation of defects at the interface. For instance, the presence of LiTFSI and tBP can trigger a reaction between lead and iodine in the perovskite, leading to the formation of Pb-based defects.[10] These interfacial defects act as non-radiative recombination centers, reducing the overall device efficiency and stability.
Q4: What is the primary role of tBP in the spiro-OMeTAD formulation, and what are the drawbacks of its use?
A4: 4-tert-butylpyridine (tBP) is primarily added to the spiro-OMeTAD solution to improve the solubility of LiTFSI and to prevent the aggregation of the oxidized spiro-OMeTAD.[1] It can also help to passivate surface trap states on the perovskite. However, tBP is a volatile compound and can evaporate from the film, especially under thermal stress.[2] This evaporation can lead to the formation of pinholes and voids in the HTM layer, causing a decrease in device performance and stability.[2] The polarity of tBP can also be problematic, as it has the potential to dissolve the perovskite material, leading to its corrosion.[11]
Q5: Are there any dopant-free triarylamine-based HTMs available to avoid these stability issues?
A5: Yes, the development of dopant-free HTMs is a significant area of research aimed at improving the long-term stability of PSCs. These materials are designed to have sufficient intrinsic conductivity and hole mobility without the need for additives. Dopant-free HTMs, which can be small molecules or polymers, avoid the issues associated with hygroscopic and volatile dopants, thus enhancing the device's resistance to moisture and thermal stress.[12]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental issues related to the degradation of triarylamine-based HTMs.
Issue 1: Rapid Device Performance Degradation Under Illumination
Symptoms:
-
A significant drop in power conversion efficiency (PCE) within a short period of continuous illumination.
-
A noticeable decrease in short-circuit current density (Jsc) and fill factor.
-
Potential color change in the device, indicating perovskite degradation.
Causality: Photochemical degradation is a critical factor. Under illumination, the oxidized form of spiro-OMeTAD can be generated, which, while improving conductivity, can also increase charge recombination at the HTM/electron transport layer (ETL) interface.[7] Furthermore, light can accelerate the migration of ions from the perovskite into the HTM layer, leading to de-doping and reduced HTM conductivity.[4] The interaction between the HTM and the metal electrode (e.g., gold) can also degrade under illumination, leading to poor charge extraction.
Troubleshooting Workflow:
Caption: Workflow to diagnose photochemical degradation of the HTM.
Experimental Protocols:
-
Protocol 1b: ToF-SIMS Analysis for Ion Migration
-
Age the device under continuous 1-sun illumination until significant degradation is observed.
-
Carefully transfer the aged device to the ToF-SIMS chamber.
-
Acquire depth profiles for key elements, including iodine (I-), lead (Pb2+), lithium (Li+), and components of the HTM.
-
Analyze the data for evidence of ion migration from the perovskite to the HTM and from the HTM to the perovskite.
-
-
Protocol 2: XPS Depth Profiling of the HTM/Electrode Interface
-
Age a device as described above.
-
Use a gentle argon ion sputtering source to create a depth profile through the metal electrode and into the HTM layer.
-
Acquire high-resolution XPS spectra for the elements of interest (e.g., Au, Ag, and elements from the HTM) at different depths.
-
Look for changes in the chemical states of these elements, which would indicate interfacial reactions.
-
Issue 2: Poor Thermal Stability of the HTM Layer
Symptoms:
-
Device performance degrades significantly after storage at elevated temperatures (e.g., 60-85°C).
-
Visible changes in the HTM film morphology, such as crystallization or void formation, observed via microscopy.
-
Increased series resistance of the device.
Causality: The intrinsic thermal stability of the triarylamine HTM and the stability of the doped film are critical. Pristine spiro-OMeTAD has a relatively high glass transition temperature, but the addition of dopants, particularly the low molecular weight tBP, can act as a plasticizer, reducing the thermal stability and promoting crystallization.[1] At elevated temperatures, the oxidized spiro-OMeTAD can also be reduced by iodide ions from the perovskite, leading to a decrease in conductivity.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor thermal stability of the HTM.
Experimental Protocols:
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Prepare samples of the pristine HTM and the fully doped HTM formulation.
-
Place a small, known amount of each sample in the TGA instrument.
-
Heat the samples at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the decomposition temperature.
-
-
Protocol 3: Mass Spectrometry of Heated HTM Film
-
Deposit a film of the doped HTM on a suitable substrate.
-
Heat the film at the temperature of interest for a defined period.
-
Dissolve the heated film in a suitable solvent.
-
Analyze the solution using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to identify any low molecular weight degradation products.
-
Data Summary
The stability of triarylamine-based HTMs is significantly influenced by the presence of dopants and external stressors. The following table summarizes the key degradation factors and their effects.
| Degradation Factor | Key Effects on Triarylamine HTMs (e.g., Spiro-OMeTAD) | Impact on Device Performance |
| Thermal Stress | - Morphological changes (crystallization, void formation)[6] - Evaporation of volatile dopants (e.g., tBP)[2] - De-doping via reaction with migrated iodide ions[4] | - Decreased Fill Factor and Voc[8] - Increased series resistance - Overall PCE degradation[1] |
| Illumination | - Photochemical reactions leading to degradation products - Increased charge recombination at interfaces[7] - Light-induced ion migration | - Reduced Jsc and Fill Factor - Long-term instability |
| Dopants (LiTFSI, tBP) | - LiTFSI is hygroscopic, attracting moisture[9] - tBP acts as a plasticizer, reducing thermal stability[1] - Can induce defect formation in the perovskite layer[10] | - Can improve initial conductivity but compromise long-term stability[13] - Introduction of moisture-related degradation pathways |
| Interaction with Perovskite | - Iodide ion migration from perovskite to HTM, causing de-doping[4] | - Reduced HTM conductivity and hole extraction efficiency - Formation of an energy barrier for hole transport[8] |
Degradation Pathways Overview
The degradation of triarylamine-based HTMs is a complex process involving multiple interconnected pathways. The following diagram illustrates the primary degradation mechanisms for a doped spiro-OMeTAD layer in a perovskite solar cell.
Sources
- 1. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 2. researchgate.net [researchgate.net]
- 3. Increasing the Li-TFSI doping concentration in Spiro-OMeTAD enables efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. smeng.ucsd.edu [smeng.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stability of perovskite solar cells: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05903G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing biaryl formation in Buchwald-Hartwig reactions
A-Z Guide to Preventing Biaryl Formation and Other Common Side Reactions
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide, curated by Senior Application Scientists, is designed for researchers, chemists, and professionals in drug development. Here, we move beyond standard protocols to provide in-depth, field-tested insights into one of the most persistent challenges in this otherwise robust C-N cross-coupling reaction: the formation of biaryl side products. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively design experiments that minimize impurities and maximize yields.
Frequently Asked Questions (FAQs)
Q1: What is biaryl formation in the context of a Buchwald-Hartwig reaction, and why does it happen?
A: Biaryl formation is a common side reaction where two aryl groups from your starting material (the aryl halide) couple to form an Ar-Ar bond, instead of the desired C-N bond. This occurs within the palladium catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, a Pd(II) intermediate is formed. Under certain conditions, instead of proceeding down the amination pathway, a second molecule of aryl halide can react, leading to a diarylpalladium(II) species. This species can then undergo reductive elimination to produce the biaryl byproduct and regenerate Pd(0). This pathway competes directly with the desired amination pathway.
Q2: I'm observing significant biaryl formation. What is the first parameter I should adjust?
A: The choice of phosphine ligand is the most critical factor in suppressing biaryl formation. Bulky, electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands," are specifically designed to prevent this side reaction.[1][2] These ligands promote the desired C-N reductive elimination over the C-C reductive elimination that leads to biaryls.[1] If you are using less bulky or more traditional phosphine ligands (like PPh₃), switching to a ligand such as XPhos, SPhos, or RuPhos is the most impactful first step. The steric bulk of these ligands favors the formation of monoligated palladium complexes, which are highly active for C-N coupling and disfavor the pathways leading to biaryl formation.[1]
Q3: Can the choice of base influence the amount of biaryl byproduct?
A: Absolutely. While the base's primary role is to deprotonate the amine, its nature can significantly affect the reaction's selectivity.[1] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred as they facilitate rapid deprotonation and subsequent amination, often outcompeting the biaryl formation pathway.[3] Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) can sometimes lead to higher levels of biaryl byproducts, especially if the reaction is sluggish.[4] However, for substrates with base-sensitive functional groups, a weaker base may be necessary, and in such cases, optimization of other parameters becomes even more crucial.[3][5]
Q4: How does solvent choice impact the formation of biaryl impurities?
A: The solvent plays a crucial role in solubilizing the reactants and catalytic species, and its polarity can influence the reaction pathway.[6][7] Non-polar aprotic solvents like toluene and dioxane are commonly used.[8] Toluene is often a good choice, particularly when using aryl iodides, as it helps to precipitate the iodide salts formed during the reaction, which can otherwise inhibit the catalyst.[3][9] In some cases, more polar aprotic solvents like THF are used. The optimal solvent is often substrate- and ligand-dependent, and screening a few options can be beneficial.
Q5: I'm using an aryl iodide and see a lot of side products. Is this expected?
A: Contrary to what one might expect from other cross-coupling reactions, aryl iodides can be problematic in Buchwald-Hartwig aminations.[5][9] The iodide anion generated during the reaction can form stable, less reactive palladium-iodide complexes, which can slow down the catalytic cycle and potentially favor side reactions like biaryl formation.[5][10] If possible, switching to the analogous aryl bromide or chloride, in conjunction with a suitable ligand (e.g., one from the Buchwald ligand family), often leads to a cleaner reaction with fewer byproducts.[5]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues related to biaryl formation and other side reactions.
Problem 1: High Levels of Biaryl Byproduct (>10%)
| Potential Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Ligand | The ligand's steric and electronic properties are paramount in controlling the relative rates of C-N versus C-C reductive elimination. Less bulky ligands may not sufficiently shield the palladium center, allowing for the formation of diarylpalladium intermediates. | Primary Action: Switch to a bulky, electron-rich biaryl monophosphine ligand (e.g., XPhos, SPhos, RuPhos). These are designed to accelerate C-N coupling.[1][2] Secondary Action: Ensure a proper ligand-to-palladium ratio (typically 1:1 to 2:1). |
| Slow C-N Coupling Kinetics | If the desired amination is slow, the competing biaryl formation pathway has more time to occur. This can be due to a variety of factors including the choice of base, temperature, or substrate reactivity. | Primary Action: Increase the reaction temperature in 10-20°C increments. Secondary Action: Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu), provided the substrate is stable under these conditions.[3] |
| Incorrect Palladium Precatalyst | The choice of palladium source affects the rate of formation of the active Pd(0) catalyst.[5] Slower activation can lead to side reactions. | Primary Action: Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure rapid and clean generation of the active catalytic species.[1][5] |
Problem 2: Presence of Hydrodehalogenation Byproduct
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Water or Protic Impurities | Water can react with the palladium catalyst to form palladium hydride species, which can then react with the aryl halide to produce the hydrodehalogenated arene.[11] | Primary Action: Use anhydrous solvents and ensure all reagents are dry. Degas the solvent thoroughly before use. |
| Side Reactions of the Base | Certain bases, under specific conditions, can generate species that lead to the formation of palladium hydrides. | Primary Action: Screen alternative bases. If using an alkoxide, ensure it is of high purity. |
| Slow Reductive Elimination | If the final C-N bond-forming step is slow, it allows more time for competing pathways like hydrodehalogenation to occur. | Primary Action: Employ a more electron-donating ligand to accelerate the reductive elimination step. |
Visualizing the Catalytic Pathways
The following diagram illustrates the desired Buchwald-Hartwig amination cycle and the competing pathway that leads to biaryl formation.
Caption: Desired C-N coupling vs. undesired C-C biaryl formation.
Experimental Protocol: Minimizing Biaryl Formation
This protocol provides a robust starting point for a Buchwald-Hartwig amination, incorporating best practices to suppress biaryl byproduct formation.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
tBuXPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (if solid), tBuXPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Reagent Addition: If the aryl halide is a liquid, add it at this stage via syringe. Add the anhydrous toluene.
-
Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.[12]
-
Reaction Setup: Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously for the intended duration (typically 4-24 hours). Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
If biaryl formation is still observed, follow this systematic troubleshooting workflow.
Caption: A step-by-step guide to troubleshooting biaryl formation.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 44(8), 651–663. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. Retrieved from [Link]
-
PubMed. (2010). Selective unusual Pd-mediated biaryl coupling reactions: solvent effects with carbonate bases. Organic Letters, 12(1), 180-183. Retrieved from [Link]
Sources
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective unusual Pd-mediated biaryl coupling reactions: solvent effects with carbonate bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
Welcome to the Technical Support Center for the synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to catalyst poisoning in this critical palladium-catalyzed transformation. Our goal is to provide you with actionable insights and field-proven solutions to ensure the success and reproducibility of your experiments.
The synthesis of complex triarylamines like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine typically relies on the robust and versatile Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. However, the efficiency of the palladium catalyst is highly sensitive to the purity of reactants, reagents, and solvents. Catalyst poisoning, a phenomenon where foreign substances deactivate the catalyst, is a frequent cause of low yields, incomplete conversions, and reaction failures.
This guide will provide a structured approach to identifying, mitigating, and preventing catalyst poisoning in your synthesis.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction for the synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is sluggish or has stalled. What are the likely causes?
A stalled reaction is often a primary indicator of catalyst deactivation. The most common culprits are impurities in your starting materials (aryl halide or amine), reagents (base), or solvents. Key inhibitors for palladium catalysts include sulfur compounds, coordinating functional groups, and residual impurities from previous synthetic steps.
Q2: I observe a color change in my reaction mixture, and a black precipitate has formed. What does this indicate?
The formation of a black precipitate is typically palladium black, an inactive, agglomerated form of palladium. This is a strong indication of catalyst decomposition, which can be triggered by impurities or suboptimal reaction conditions.
Q3: Can the choice of base affect my reaction outcome?
Absolutely. While strong bases like sodium tert-butoxide are effective, they can be incompatible with certain functional groups on your substrates. Moreover, impurities within the base itself can act as catalyst poisons. The physical properties of the base, such as particle size, can also impact the reaction rate.
Q4: Are there specific functional groups I should be wary of in my starting materials?
Yes, certain functional groups can coordinate to the palladium center and inhibit catalysis. For instance, functional groups like azo compounds can act as catalyst poisons. While the target molecule itself does not contain overtly problematic groups, impurities in the starting materials might.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
Reaction fails to proceed to completion as monitored by TLC, GC, or LC-MS.
-
Significant amounts of starting materials remain even after prolonged reaction times.
-
Formation of palladium black.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Investigate Sulfur Impurities: Sulfur is a notorious poison for palladium catalysts.
-
Source Identification: The synthesis of 4-bromobiphenyl can sometimes involve sulfur-containing reagents.[1]
-
Detection:
-
Elemental Analysis: Submit samples of your 4-bromobiphenyl starting material for elemental analysis, such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to quantify sulfur content.[2][3]
-
Qualitative Test (Lassaigne's Test): For a rapid in-house check, perform a sodium fusion test on your starting materials to detect the presence of sulfur.[4]
-
-
Remediation:
-
Purification: Recrystallize the 4-bromobiphenyl from a suitable solvent (e.g., ethanol) to remove impurities.
-
Alternative Supplier: Source starting materials from a different, high-purity supplier.
-
-
-
Address Halide Inhibition: While aryl bromides are generally good substrates, the bromide anion generated during the reaction can sometimes inhibit the catalyst, especially at high concentrations. If using an aryl iodide, this inhibitory effect can be more pronounced.[5]
-
Mitigation:
-
Substrate Choice: If possible, consider using the corresponding aryl chloride, which can sometimes lead to less product inhibition, although it may require a more active catalyst system.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can promote the reductive elimination step and minimize the lifetime of the inhibitive palladium-halide species.
-
-
-
Evaluate Ligand Degradation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which can have a detrimental effect on catalytic activity.
-
Detection: If you have access to a Nuclear Magnetic Resonance (NMR) spectrometer, a 31P NMR of your reaction mixture can reveal the presence of phosphine oxide species.
-
Prevention:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) to minimize oxidation.
-
-
-
Ensure Solvent and Reagent Purity:
-
Solvents: Use anhydrous, degassed solvents. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by coordinating to the palladium center.[5]
-
Bases: Use a high-purity grade of your chosen base (e.g., sodium tert-butoxide, cesium carbonate). Store bases in a desiccator or glovebox to prevent degradation.
-
Issue 2: Inconsistent Reaction Performance
Symptoms:
-
Reaction works well on some occasions but fails on others, despite seemingly identical conditions.
-
Yields vary significantly between batches.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction performance.
Detailed Troubleshooting Steps:
-
Qualify New Reagent Lots: Do not assume that a new bottle of starting material or reagent will perform identically to the last. Run a small-scale test reaction to qualify each new lot before use in a larger-scale synthesis.
-
Standardize Inert Atmosphere Technique: Ensure that your procedure for making the reaction environment inert is consistent. This includes the duration of degassing cycles and the quality of the inert gas used.
-
Control Water Content: While some Buchwald-Hartwig reactions can tolerate small amounts of water, inconsistent water content can lead to variable results. Use anhydrous solvents and dry your glassware thoroughly.
Preventative Measures
To proactively avoid catalyst poisoning, implement the following best practices in your experimental workflow:
| Measure | Rationale |
| High-Purity Starting Materials | Use starting materials with the highest available purity. If in doubt, purify them before use. |
| Anhydrous & Degassed Solvents | Remove water and oxygen from solvents, as they can contribute to catalyst deactivation and ligand oxidation. |
| Use of Palladium Precatalysts | Pre-formed catalysts provide a well-defined palladium-to-ligand ratio and are often more stable than catalysts generated in situ. |
| Rigorous Inert Atmosphere | Protect the reaction from oxygen and moisture by using a glovebox or proper Schlenk line techniques. |
| Dedicated Glassware | Use glassware that is exclusively for sensitive reactions to avoid cross-contamination from other experiments, particularly those involving sulfur. |
Experimental Protocols
Protocol 1: Purification of Toluene for Palladium-Catalyzed Reactions
-
Pre-drying: Stand commercial-grade toluene over anhydrous calcium chloride for 24 hours.
-
Distillation: Decant the toluene and distill it from sodium metal under an argon or nitrogen atmosphere. Use benzophenone as an indicator; a persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Storage: Store the purified toluene over molecular sieves (4 Å) in a sealed flask under an inert atmosphere.
Protocol 2: Qualitative Test for Sulfur in Starting Materials (Lassaigne's Test)
Safety Note: This test involves molten sodium and should be performed with extreme caution in a fume hood with appropriate personal protective equipment.
-
Sodium Fusion: In a small, dry ignition tube, add a tiny piece of clean sodium metal. Gently heat the tube until the sodium melts to a silvery ball.
-
Addition of Organic Compound: Add a small amount of the organic compound (e.g., 4-bromobiphenyl) to the molten sodium. Heat the tube gently at first, then strongly until it is red hot.
-
Extraction: Plunge the hot ignition tube into a porcelain dish containing about 10 mL of distilled water. Cover the dish immediately with a watch glass.
-
Preparation of Extract: Crush the contents of the dish with a glass rod and boil for a few minutes. Filter the solution. The filtrate is the sodium fusion extract.
-
Test for Sulfur: To a portion of the sodium fusion extract, add a few drops of sodium nitroprusside solution. The appearance of a deep violet color indicates the presence of sulfur.[4]
References
- Process for the preparation of 4-bromobiphenyl. (1991). Google Patents.
- Buchwald, S. L., & Hartwig, J. F. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1147-1161.
-
Procedure for the Determination of Sulfur in Fuels by Energy-dispersive X-ray Fluorescence Spectrometry. (2019). California Air Resources Board. Retrieved January 28, 2026, from [Link]
-
Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. (n.d.). BYJU'S. Retrieved January 28, 2026, from [Link]
Sources
- 1. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 2. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
Technical Support Center: Managing Thermal Degradation of Hole Transport Layers in OLEDs
Welcome to the technical support center for managing the thermal degradation of hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in drug development who are working with OLED technology. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges associated with the thermal stability of HTLs. Our goal is to provide you with the expertise and practical insights needed to enhance the performance and longevity of your OLED devices.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments related to HTL thermal degradation. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Issue 1: Rapid decrease in luminance and efficiency of the OLED device during operation at elevated temperatures.
-
Question: My OLED device shows a significant drop in brightness and efficiency after a short period of operation at 80°C. What could be the primary cause related to the HTL?
-
Answer: A rapid decline in performance at elevated temperatures often points to the thermal degradation of the organic materials, particularly the HTL.[1] High temperatures can accelerate degradation mechanisms within the HTL, leading to a decrease in its ability to efficiently transport holes.[2] This can be due to morphological changes in the HTL film, such as crystallization or dewetting, which create defects and disrupt the charge transport pathways. Additionally, the chemical structure of the HTL material itself may be breaking down, forming quenching sites or charge traps.[1]
Issue 2: Increase in the driving voltage of the OLED device over time, especially under thermal stress.
-
Question: I'm observing a steady increase in the voltage required to maintain a constant current density in my device, and this effect is more pronounced when the device is heated. Could the HTL be responsible?
-
Answer: Yes, an increasing driving voltage is a classic symptom of HTL degradation.[2] This phenomenon, often referred to as voltage rise, can be attributed to several factors. Thermal stress can induce the formation of a higher energy barrier for hole injection at the anode/HTL interface or a decrease in the conductivity of the HTL itself.[2] Degradation byproducts at the HTL/emissive layer (EML) interface can also act as charge traps, impeding the flow of holes and necessitating a higher voltage to sustain the current.
Issue 3: Appearance of dark spots or non-emissive areas in the OLED display.
-
Question: My OLED device is developing dark spots that grow over time, particularly when operated for extended periods. How might the HTL's thermal stability be related to this?
-
Answer: The formation of dark spots is often linked to localized degradation of the organic layers. While moisture and oxygen are primary culprits, thermal stress can exacerbate the issue.[2] Poor thermal stability of the HTL can lead to the formation of morphological defects, such as pinholes or aggregates, which can become nucleation sites for dark spots.[3][4] Furthermore, imperfections at the anode/HTL interface can lead to non-emissive dark spots.[3] These defects can disrupt the local current flow and lead to non-radiative recombination, manifesting as dark areas.
Issue 4: Inconsistent device performance and poor reproducibility in batches fabricated under seemingly identical conditions.
-
Question: I'm struggling with batch-to-batch reproducibility. Even with the same fabrication parameters, the thermal stability of my OLEDs varies significantly. Could the HTL deposition process be a factor?
-
Answer: Absolutely. The thermal history of the HTL material and the deposition conditions play a critical role in the final device performance and stability. During thermal evaporation, the source material is subjected to high temperatures, which can cause premature degradation even before it is deposited.[5] If the temperature of the evaporation source is not precisely controlled or if the material is held at a high temperature for an extended period, the purity of the deposited film can be compromised, leading to the incorporation of degradation byproducts that negatively impact device lifetime.[5]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the thermal stability of HTLs in OLEDs, offering a deeper understanding of the underlying principles.
-
Question 1: What are the primary mechanisms of thermal degradation in common HTL materials? Answer: The primary thermal degradation mechanisms in HTLs depend on the specific material's chemical structure. For many common small molecule HTLs, such as NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine), thermal stress can lead to bond cleavage, intramolecular cyclization, and the formation of high-molecular-weight byproducts.[1][5] These chemical changes can alter the material's electronic properties, creating charge traps and reducing hole mobility. Morphological changes, such as crystallization, are also a significant degradation pathway, as they can lead to the formation of grain boundaries that impede charge transport.
-
Question 2: How does the glass transition temperature (Tg) of an HTL material relate to its thermal stability in a device? Answer: The glass transition temperature (Tg) is a crucial parameter for assessing the morphological stability of an amorphous organic material. A higher Tg indicates that the material can withstand higher temperatures before it begins to soften and flow.[6] HTLs with a low Tg are more prone to morphological changes like crystallization and deformation at elevated operating temperatures, which can lead to device failure.[6] Therefore, selecting an HTL with a high Tg is a key strategy for improving the thermal stability and operational lifetime of an OLED. For example, HTLs with a Tg as high as 206 °C have shown improved lifetime and operational stability compared to those with a Tg of 96 °C.[6]
-
Question 3: What are some common HTL materials, and how do they compare in terms of thermal stability? Answer: Several classes of materials are used as HTLs in OLEDs. Some common examples include:
-
NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine): A widely used HTL with good hole mobility, but its relatively low Tg (~96°C) can be a limiting factor for high-temperature applications.[4][6]
-
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine): Often used in phosphorescent OLEDs, TCTA generally exhibits good thermal stability. However, its degradation can still affect charge injection and transport.[2]
-
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): A polymeric HTL known for its excellent film-forming properties and high thermal stability, with no visible glass transition or melting phase up to 300°C in its pure form.[7]
-
Spiro-OMeTAD (2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene): While highly efficient, its thermal stability can be a concern, and it is often doped to improve its conductivity, which can introduce other stability issues.
The choice of HTL material should be based on the specific device architecture and operating conditions, with a careful balance between performance and stability.[4]
-
-
Question 4: What are the most effective strategies to mitigate HTL thermal degradation? Answer: A multi-faceted approach is necessary to mitigate HTL thermal degradation:
-
Material Design: Synthesizing new HTL materials with higher Tg and more robust chemical structures is a primary strategy.[8][9]
-
Device Architecture: Incorporating interlayers, such as a hole-injection layer (HIL), can reduce the energy barrier for hole injection and minimize stress at the anode/HTL interface.[3] Using a p-doped HTL can also lower the injection barrier and prevent heat generation from electrical stress.[6]
-
Encapsulation: Proper encapsulation is crucial to protect the organic layers from environmental factors like moisture and oxygen, which can accelerate thermal degradation.[1]
-
Thermal Management: Designing the device and its packaging to efficiently dissipate heat generated during operation is essential for preventing excessive temperature rise.
-
-
Question 5: How does the interface between the HTL and the emissive layer (EML) affect thermal stability? Answer: The HTL/EML interface is a critical region where charge recombination and exciton formation occur.[1] Thermal degradation at this interface can have a severe impact on device performance. Chemical reactions, such as oxidation or hydroxylation of the HTL material, can occur at this interface, especially in the presence of residual water or oxygen.[10][11] These reactions can create charge traps and luminescent quenchers, leading to a rapid decrease in efficiency and lifetime.[10] The interaction between excitons and polarons at the HTL/EML interface can also accelerate device degradation.[1] Therefore, maintaining a clean and stable interface is paramount for long-term device stability.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the thermal stability of HTLs.
Protocol 1: Thermogravimetric Analysis (TGA) of HTL Materials
Objective: To determine the decomposition temperature (Td) of an HTL material, providing an initial screening of its thermal stability.
Methodology:
-
Sample Preparation: Place 5-10 mg of the HTL powder in a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of weight loss, which corresponds to the decomposition temperature (Td). This is often defined as the temperature at which 5% weight loss occurs.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To measure the glass transition temperature (Tg) of an amorphous HTL material, which is a key indicator of its morphological stability.
Methodology:
-
Sample Preparation: Seal 5-10 mg of the HTL powder in a hermetic aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 30°C and then ramp the temperature at 10°C/min to a temperature above the expected Tg but below the decomposition temperature. This step erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Ramp the temperature again at 10°C/min.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
The Tg is identified as a step-like change in the heat capacity. Determine the midpoint of this transition.
-
Protocol 3: Accelerated Aging Test of OLED Devices
Objective: To evaluate the operational lifetime and degradation behavior of an OLED device under thermal stress.
Methodology:
-
Device Fabrication: Fabricate a set of identical OLED devices, including a control group.
-
Initial Characterization:
-
Measure the initial current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum of each device at room temperature.
-
-
Accelerated Aging:
-
Place the devices on a temperature-controlled hotplate or in an oven set to the desired aging temperature (e.g., 80°C).
-
Apply a constant DC current density (e.g., 10 mA/cm²) to the devices.
-
-
In-situ Monitoring (or periodic measurements):
-
Continuously monitor the luminance and voltage of the devices over time.
-
Periodically, or after the test, re-measure the J-V-L characteristics and EL spectra.
-
-
Data Analysis:
-
Plot the normalized luminance as a function of time to determine the device lifetime (e.g., LT50, the time it takes for the luminance to drop to 50% of its initial value).
-
Plot the voltage as a function of time to analyze the voltage rise.
-
Compare the performance of devices with different HTLs or fabrication conditions.
-
Section 4: Data Presentation and Visualization
Table 1: Comparison of Thermal Properties of Common HTL Materials
| HTL Material | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) (5% weight loss) | Key Features |
| NPB | ~96 °C[6] | ~415 °C | Standard, good hole mobility |
| TCTA | ~151 °C | ~480 °C | High triplet energy, good for PhOLEDs |
| PTAA | >300 °C (no Tg observed)[7] | >450 °C | Polymeric, excellent thermal stability |
| Spiro-OMeTAD | ~121 °C | ~450 °C | High efficiency, often requires doping |
Diagrams
Below are diagrams illustrating key concepts related to HTL thermal degradation.
Caption: Key degradation mechanisms in HTLs and their impact on OLED performance.
Caption: A typical workflow for evaluating the thermal stability of a new HTL material.
References
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Degradation mechanisms in organic light emitting diodes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Degradation of HTL layers during device operation in PhOLEDs. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. (2023, October 26). Joule. Retrieved January 28, 2026, from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023, September 1). MDPI. Retrieved January 28, 2026, from [Link]
-
Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy. (2013, November 21). Optica Publishing Group. Retrieved January 28, 2026, from [Link]
-
OLED. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts. (n.d.). Retrieved January 28, 2026, from [Link]
-
Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells. (2021, March 12). ACS Applied Energy Materials. Retrieved January 28, 2026, from [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-Heat Lifetime Protocols. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Overcoming Challenges in OLED Technology for Lighting Solutions. (2024, March 25). MDPI. Retrieved January 28, 2026, from [Link]
-
Analysis of TADF OLED degradation by combining advanced characterization and simulation. (n.d.). Fluxim. Retrieved January 28, 2026, from [Link]
-
Impact of Chemical Degradation at HTL/EML Interface on Device Performance of Blue OLEDs. (n.d.). SID Digital Library. Retrieved January 28, 2026, from [Link]
-
Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. (n.d.). Scientific Research Publishing. Retrieved January 28, 2026, from [Link]
-
Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures. (n.d.). ACS Omega. Retrieved January 28, 2026, from [Link]
-
Overcoming Challenges in OLED Technology for Lighting Solutions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
19-2: Impact of Chemical Degradation at HTL/EML Interface on Device Performance of Blue OLEDs. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Thermal control of organic semiconductors for trace detection of explosives. (2023, October 31). Nature Communications. Retrieved January 28, 2026, from [Link]
-
Problems and Opportunities in OLED Lighting Manufacturing. (2015, February 6). Retrieved January 28, 2026, from [Link]
-
Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments. (2022, January 26). Frontiers in Physics. Retrieved January 28, 2026, from [Link]
-
A Comprehensive Review of Application Techniques for Thermal-Protective Elastomeric Ablative Coatings in Solid Rocket Motor Combustion Chambers. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Characteristics Study of OLED Materials. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
[LG TV] - How to Use the OLED Diagnostic JIG to Troubleshoot No Power or No Picture Issues. (2024, November 4). YouTube. Retrieved January 28, 2026, from [Link]
-
Consensus stability testing protocols for organic photovoltaic materials and devices. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. OPG [opg.optica.org]
- 7. mdpi.com [mdpi.com]
- 8. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ias2.ust.hk [ias2.ust.hk]
- 11. researchgate.net [researchgate.net]
solvent and base selection for efficient Buchwald-Hartwig coupling
A Senior Application Scientist's Guide to Solvent and Base Selection for Efficient C-N Bond Formation
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination reaction. As a cornerstone of modern synthetic chemistry, this powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical and materials science research. However, achieving high efficiency and reproducibility can be challenging, with solvent and base selection being pivotal factors for success.
This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of your Buchwald-Hartwig coupling reactions. We will move beyond simple protocols to explain the underlying principles that govern the selection of optimal reaction conditions, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes related to the solvent and base?
Answer:
A stalled Buchwald-Hartwig reaction is a common issue that can often be traced back to suboptimal solvent or base selection. Here's a breakdown of potential causes and how to address them:
-
Poor Solubility of Reactants or Catalyst: One of the most overlooked reasons for reaction failure is the insolubility of one or more components.[1] If your aryl halide, amine, base, or catalyst is not adequately dissolved, the reaction kinetics will be severely hampered.
-
Solution: Consider switching to a solvent system known for good solubilizing power in Buchwald-Hartwig reactions. Ethereal solvents like dioxane and THF , or aromatic solvents such as toluene , are common first choices.[1][2] For particularly insoluble substrates, using a mixture of solvents can be beneficial.[1]
-
-
Insufficient Base Strength: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine or the palladium-amine complex to generate the active nucleophile.[3][4] If the chosen base is not strong enough to deprotonate the amine, the reaction will not proceed.
-
Inhibition by the Solvent: Certain solvents can coordinate to the palladium center and inhibit catalysis. Chlorinated solvents, acetonitrile, and pyridine are known inhibitors and should generally be avoided.[1]
-
Physical Properties of Inorganic Bases: When using inorganic bases like K₃PO₄ or Cs₂CO₃, their particle size and shape can significantly impact the reaction rate.[1] The deprotonation step is believed to occur at the solid-liquid interface, so poor dispersion can lead to low reactivity.[1]
Question 2: I'm observing significant decomposition of my starting materials or product. How can I mitigate this?
Answer:
Substrate decomposition is often a sign of excessively harsh reaction conditions, particularly the choice of base.
-
Base-Sensitive Functional Groups: Many organic molecules contain functional groups (e.g., esters, nitro groups) that are susceptible to hydrolysis or other reactions under strongly basic conditions.[3] Using a strong base like NaOtBu can lead to the degradation of your starting materials or desired product.[1][3]
-
Solution: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) .[1][4] These bases offer broader functional group tolerance.[1] Keep in mind that weaker bases may require higher reaction temperatures to achieve a good reaction rate.[1][5]
-
-
Thermally Sensitive Substrates: If your substrates are thermally labile, the high temperatures often required for Buchwald-Hartwig couplings can lead to decomposition.
-
Solution: In conjunction with a weaker base, you may need to screen for a more active catalyst system (ligand and palladium precursor) that can operate at lower temperatures. Some modern catalyst systems can facilitate couplings at temperatures as low as 40°C or even room temperature.[1]
-
Question 3: My reaction with an aryl iodide is giving a low yield. I thought aryl iodides were the most reactive aryl halides?
Answer:
While the oxidative addition of aryl iodides to Pd(0) is generally fast, they can be problematic substrates in Buchwald-Hartwig amination.[6]
-
Inhibitory Effect of Iodide Salts: The iodide salt (e.g., NaI) formed as a byproduct during the reaction can have an inhibitory effect on the catalyst.[7] This is due to the formation of unreactive palladium-iodide bridged dimers.[3]
Question 4: I am trying to couple a sterically hindered amine, and the reaction is not working. What should I consider?
Answer:
Sterically demanding substrates present a significant challenge for the Buchwald-Hartwig reaction, as they can hinder the approach of the amine to the palladium center.
-
Steric Hindrance: The bulky nature of the amine can slow down both the coordination to the palladium and the subsequent reductive elimination step.
-
Solution: This is a situation where a systematic screening of ligands, solvents, and bases is often necessary. For sterically hindered amines, bulky, electron-rich phosphine ligands are often employed.[4] In terms of solvent and base, a non-coordinating solvent like toluene and a strong, non-nucleophilic base like LHMDS or NaOtBu are good starting points. High-throughput experimentation can be particularly useful in identifying a suitable combination of conditions.[8][9]
-
Frequently Asked Questions (FAQs)
What is the role of the base in the Buchwald-Hartwig coupling?
The base has several critical functions in the catalytic cycle:
-
It facilitates the formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[1]
-
It deprotonates the amine nucleophile, either before or after coordination to the palladium center, to form a palladium-amido complex.[3][4][6]
-
It promotes the reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6]
How do I choose between a strong base (like NaOtBu) and a weak base (like K₂CO₃)?
The choice depends primarily on the acidity of your amine and the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are generally required for less acidic amines (e.g., aliphatic amines) and can lead to faster reaction rates at lower temperatures.[1] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[3]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are preferred when your substrates contain base-sensitive functionalities.[1] They are generally less reactive and may require higher reaction temperatures and/or higher catalyst loadings to achieve good conversion.[1][5]
Which solvent should I try first?
For a general Buchwald-Hartwig reaction, toluene or 1,4-dioxane are excellent starting points.[2] They are widely used and have proven effective for a broad range of substrates. If solubility is an issue, tetrahydrofuran (THF) is another good option.[1] It is advisable to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[1]
Can water affect my reaction?
While Buchwald-Hartwig reactions are typically run under anhydrous conditions, small amounts of water are often tolerated. In some cases, water can even be beneficial by aiding in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[3] However, excessive water can lead to side reactions, such as the hydrolysis of the aryl halide.
Data Tables for Quick Reference
Table 1: Common Bases for Buchwald-Hartwig Coupling
| Base | Abbreviation | pKₐ of Conjugate Acid | Type | Common Applications & Notes |
| Sodium tert-butoxide | NaOtBu | ~19 | Strong, Alkoxide | High reaction rates, good for less acidic amines. Incompatible with many electrophilic functional groups.[1][3] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 | Strong, Silylamide | Useful for substrates with protic functional groups and for low-temperature aminations.[3] |
| Potassium phosphate | K₃PO₄ | ~12.3 | Weak, Inorganic | Good for base-sensitive substrates, often requires higher temperatures.[1] |
| Cesium carbonate | Cs₂CO₃ | ~10.3 | Weak, Inorganic | Good solubility in some organic solvents, widely used for substrates with sensitive functional groups.[1] |
| Potassium carbonate | K₂CO₃ | ~10.3 | Weak, Inorganic | Economical choice for base-sensitive substrates, may require higher catalyst loadings and longer reaction times.[3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~13.5 | Organic Amine | Soluble in organic solvents, can be used for base-sensitive substrates, sometimes in combination with inorganic bases.[1][10] |
Table 2: Common Solvents for Buchwald-Hartwig Coupling
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Toluene | 111 | 2.4 | Excellent general-purpose solvent, good for mitigating iodide inhibition.[3][6] |
| 1,4-Dioxane | 101 | 2.2 | Good solubilizing properties, but considered a solvent of concern due to safety and environmental issues.[2][11] |
| Tetrahydrofuran | THF | 66 | 7.6 |
| tert-Amyl alcohol | t-AmOH | 102 | 5.8 |
| Cyclopentyl methyl ether | CPME | 106 | 4.7 |
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening of Solvents and Bases
This protocol is designed for a 96-well plate format to efficiently screen multiple conditions.
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide and the amine in a suitable solvent (e.g., toluene).
-
Prepare a stock solution of the palladium precatalyst and the ligand in the same solvent.
-
-
Dispensing Bases:
-
In a 96-well plate, dispense the desired amount of each solid base into the designated wells.
-
-
Dispensing Reagents:
-
Using a liquid handler or multichannel pipette, dispense the stock solution of the aryl halide and amine into each well.
-
Dispense the stock solution of the palladium precatalyst and ligand into each well.
-
Add the screening solvents to the appropriate wells.
-
-
Sealing and Reaction:
-
Seal the 96-well plate with a heat-resistant seal.
-
Place the plate on a heated shaker block and run the reaction at the desired temperature for a set amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions by adding a suitable solvent (e.g., ethyl acetate).
-
Analyze the reaction outcomes using high-throughput techniques such as LC-MS or GC-MS to determine the conversion and yield for each set of conditions.
-
Visualizing the Process
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Diagram 2: Troubleshooting Workflow for a Failed Buchwald-Hartwig Reaction
Caption: A logical workflow to diagnose and solve common issues in Buchwald-Hartwig coupling reactions.
References
-
Reddit user discussion on troubleshooting a Buchwald-Hartwig amination. (2018). r/chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Valera, A. A., et al. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 85(7), 4747–4757. [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Meyers, D. J., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 968–974. [Link]
-
Der-Wem, J. D., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 385–393. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Vantourout, J. C., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 138(11), 3879–3890. [Link]
-
Janssen, J. J. M., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1334-1382. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]
-
Fairlamb, I. J. S. (2007). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Le, P. M., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols, 16(3), 1434–1457. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. research.rug.nl [research.rug.nl]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Challenges of Scaling Up Triarylamine Synthesis
Welcome to the technical support center dedicated to the synthesis of triarylamines. This guide is designed for researchers, chemists, and process development professionals who are transitioning triarylamine synthesis from the laboratory bench to pilot or manufacturing scale. Triarylamines are crucial intermediates and final products in materials science, pharmaceuticals, and optoelectronics, but their synthesis presents unique challenges when moving beyond the flask.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a practical question-and-answer format. We will delve into the causality behind common issues and offer field-proven solutions, grounded in authoritative scientific literature.
Troubleshooting Guide: From Bench to Bulk
Scaling up is not merely about using larger vessels; it involves navigating complex interplay between reaction kinetics, heat transfer, mass transport, and reagent behavior that are often negligible at the lab scale.[3] This section addresses the most pressing issues encountered during the scale-up of common triarylamine synthesis methods like the Buchwald-Hartwig amination and the Ullmann condensation.
Section 1: Reaction Performance & Optimization
Question: My Buchwald-Hartwig amination reaction is sluggish or stalls completely upon scale-up, despite being successful at the bench. What's going wrong?
This is a frequent and multifaceted problem. The root cause often lies in mass and heat transfer limitations or issues with reagent solubility and stability at scale.
Possible Causes & Troubleshooting Steps:
-
Inefficient Mixing of Heterogeneous Bases:
-
The "Why": Strong, insoluble inorganic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are common in Buchwald-Hartwig couplings.[4] At a large scale, inadequate agitation can lead to the dense base settling at the bottom of the reactor, creating "dead zones" where the reaction does not proceed.[3] The deprotonation step, crucial for catalyst activation and substrate participation, occurs at the solid-liquid interface, making efficient mixing paramount.[4]
-
Solution Protocol:
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., pitched-blade turbine or anchor stirrer) capable of creating a vortex that suspends solid particles uniformly. Monitor and optimize the agitation rate (RPM).
-
Base Particle Size: Before addition, consider grinding the inorganic base to a fine, consistent powder. This increases the surface area available for reaction.[4] Adding an inert solid like Celite can also help prevent clumping.[4]
-
Switch to a Soluble Base: For particularly sensitive or difficult couplings, consider switching to a soluble organic base like DBU (1,8-Diazabicyclo(5.4.0)undec-7-ene) or a soluble inorganic base like cesium carbonate (Cs₂CO₃), which can mitigate mixing issues.[1][4][5] However, be aware of potential compatibility issues with base-sensitive functional groups.[6]
-
-
-
Catalyst Deactivation:
-
The "Why": Palladium catalysts can deactivate through various pathways, including the formation of off-cycle inactive species or precipitation as palladium black. This is often exacerbated by localized overheating (hot spots) due to poor heat dissipation in large reactors or the presence of catalyst poisons.[6] The in-situ generation of the active Pd(0) species is a critical step that can be sensitive to scale.[7]
-
Solution Protocol:
-
Use Pre-catalysts: Employ modern, air-stable palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) which are designed for reliable activation and often provide better performance at lower catalyst loadings.[4]
-
Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst.[8] At scale, this is best achieved by multiple vacuum/inert gas (N₂ or Ar) cycles.
-
Controlled Reagent Addition: If the reaction is exothermic, add one of the reagents (e.g., the aryl halide solution) slowly to the heated mixture of the other components to maintain better temperature control and prevent thermal degradation of the catalyst.
-
-
-
Poor Reagent Solubility:
-
The "Why": A solvent that works well in a 100 mL flask may not be suitable for a 100 L reactor, especially if starting materials or intermediates have limited solubility.[4] Insolubility is a primary reason for failed reactions, leading to low conversion and irreproducible results.[4]
-
Solution Protocol:
-
Solvent Selection: Re-evaluate your solvent choice. While common solvents like toluene and dioxane are effective, alternatives like cyclopentyl methyl ether (CPME) or tert-amyl alcohol may offer better solubility profiles for your specific substrates and are often considered greener alternatives.[1][4]
-
Solubility Studies: Before scaling up, perform simple solubility tests of all starting materials and the final product in the chosen solvent at both room temperature and the target reaction temperature.
-
Concentration Adjustment: It may be necessary to run the reaction at a lower concentration than on the lab scale to ensure everything remains in solution, though this can impact reaction kinetics and vessel occupancy.
-
-
Question: I'm observing a high percentage of diarylamine and other byproducts instead of my target triarylamine. How can I improve selectivity?
Byproduct formation is a common challenge, especially in one-pot, multi-component reactions. Understanding the competing reaction pathways is key to suppression.
Possible Causes & Troubleshooting Steps:
-
Incomplete Second Amination:
-
The "Why": The synthesis of an unsymmetrical triarylamine often proceeds stepwise: the formation of a diarylamine intermediate, followed by a second C-N coupling.[9] If the second coupling is significantly slower than the first (due to steric hindrance or electronic effects), the diarylamine can accumulate as the major product.
-
Solution Protocol:
-
Staged Reagent Addition: Instead of a one-pot approach, consider a two-step process where the diarylamine intermediate is formed first. You can then adjust conditions (e.g., higher temperature, different ligand, or longer reaction time) for the more challenging second coupling without decomposing the initial reactants.[9]
-
Ligand Optimization: The choice of phosphine ligand is critical.[10] For sterically hindered couplings, bulkier, more electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can promote the difficult reductive elimination step to form the triarylamine.
-
-
-
Dehalogenation of Aryl Halide:
-
The "Why": This side reaction, where the halide on the starting material is replaced by a hydrogen atom, is often a result of competing catalytic cycles or catalyst decomposition. It can be promoted by moisture or other protic sources in the reaction mixture.
-
Solution Protocol:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use high-purity starting materials.
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidative side reactions that can contribute to catalyst degradation and off-cycle pathways.[11]
-
-
-
Homocoupling of Starting Materials:
-
The "Why": The formation of biaryl compounds from the homocoupling of aryl halides can occur, particularly at higher temperatures or if the catalyst system is not optimal. This consumes starting material and complicates purification.
-
Solution Protocol:
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions. Find the minimum temperature required for efficient conversion.
-
Catalyst/Ligand Ratio: Ensure the correct palladium-to-ligand ratio is used. An excess of ligand can sometimes suppress homocoupling pathways.
-
-
Section 2: Work-up and Purification at Scale
Question: My crude product is heavily contaminated with residual palladium, making purification difficult and failing regulatory limits. How can I effectively remove the catalyst?
Residual palladium is a major concern in pharmaceutical applications due to its toxicity and strict regulatory limits (often <10 ppm).[8]
Troubleshooting Workflow for Palladium Removal
Caption: Workflow for Palladium Removal at Scale.
Detailed Protocol for Metal Scavenging:
-
Initial Filtration: After the reaction is complete, cool the mixture and perform a filtration through a pad of Celite® or silica gel. This will remove any precipitated palladium black.[8]
-
Scavenger Selection: Choose an appropriate metal scavenger. Thiol-functionalized silica gels are highly effective for palladium. Activated carbon is a cost-effective alternative, but may require screening different grades for optimal performance and can sometimes adsorb the product.[8]
-
Scavenging Process:
-
Add the scavenger (typically 5-10 wt% relative to the theoretical product weight) to the filtered reaction mixture or a solution of the crude product.
-
Stir the slurry at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.
-
Filter off the scavenger. The resulting solution should have significantly reduced palladium levels.
-
-
Analysis and Recrystallization: Analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Once acceptable levels are reached, proceed with crystallization, which will further reduce metal impurities.
Question: I am struggling with product isolation. My triarylamine is an oil or difficult to crystallize, and column chromatography is not viable at a multi-kilogram scale.
Moving away from chromatography is a primary goal of process development.[12]
Alternative Purification Strategies:
-
Recrystallization Solvent Screening:
-
The "Why": The key to successful crystallization is finding the right solvent or solvent system. An ideal system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Protocol: Perform a systematic solvent screen using a small amount of crude material. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile). Also test anti-solvent combinations (e.g., dissolving the product in a good solvent like toluene and slowly adding a poor solvent like heptane to induce precipitation).
-
-
Salt Formation and Breaking:
-
The "Why": If the triarylamine has a basic nitrogen atom, it can be converted into a salt (e.g., hydrochloride, sulfate, tartrate). Salts are often highly crystalline solids that are much easier to isolate and purify by recrystallization than the free base.
-
Protocol:
-
Dissolve the crude triarylamine in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a solution of the acid (e.g., HCl in isopropanol) dropwise to precipitate the salt.
-
Isolate the salt by filtration and recrystallize it to high purity.
-
To recover the final product, suspend the purified salt in a mixture of an organic solvent (e.g., ethyl acetate) and water, and neutralize with an aqueous base (e.g., NaHCO₃ or NaOH) to "break" the salt, liberating the pure free base into the organic layer.
-
-
-
Slurry and Reslurry:
-
The "Why": If a full recrystallization is not feasible, stirring the crude solid product as a slurry in a solvent where it has very low solubility can effectively wash away more soluble impurities.
-
Protocol: Suspend the crude solid in a chosen solvent (e.g., heptane or diethyl ether) and stir vigorously for several hours. Filter the solid and wash with fresh cold solvent. This process can be repeated to improve purity.
-
Section 3: Safety Considerations
Question: What are the primary safety hazards I need to consider when scaling up a triarylamine synthesis?
Safety must be proactively managed, as hazards that are minor at the bench can become life-threatening at scale.[13]
Key Hazards & Mitigation Strategies:
-
Exothermic Reactions & Thermal Runaway:
-
Hazard: C-N coupling reactions can be exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation much less efficient.[3] An uncontrolled exotherm can lead to a thermal runaway, causing the solvent to boil violently and potentially leading to reactor over-pressurization and rupture.[13]
-
Mitigation:
-
Reaction Calorimetry: Before scaling up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is critical for safe process design.
-
Controlled Addition: Implement controlled addition of a key reagent (e.g., using a dosing pump) to manage the rate of heat generation.
-
Reactor Cooling: Ensure the reactor's cooling system is adequate to handle the heat load. Have an emergency cooling plan in place.
-
-
-
Pyrophoric and Air-Sensitive Reagents:
-
Hazard: Some reagents, like strong bases or certain phosphine ligands, can be air-sensitive or even pyrophoric. Handling large quantities increases the risk of fire or decomposition.
-
Mitigation:
-
Inert Atmosphere Transfer: Use closed-system transfer techniques for adding pyrophoric or air-sensitive reagents to the reactor. This can involve cannula transfers under a positive pressure of inert gas or using specialized charging vessels.
-
Material Safety Data Sheets (MSDS): Always review the MSDS for all reagents to understand their specific handling requirements and hazards.
-
-
-
Solvent Hazards:
-
Hazard: Handling large volumes of flammable organic solvents (e.g., toluene, THF, dioxane) poses a significant fire risk.[14] Some solvents, like dioxane, are also suspected carcinogens.
-
Mitigation:
-
Grounding and Bonding: Ensure all reactors, containers, and transfer lines are properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.
-
Ventilation: Operate in a well-ventilated area or use a closed system with appropriate vapor scrubbing.
-
Solvent Substitution: Where possible, replace hazardous solvents with safer, greener alternatives.[15] The GSK Solvent Selection Guide is an excellent resource for this.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I reuse the palladium catalyst from my Buchwald-Hartwig reaction? A: While appealing for cost reasons, reusing a homogeneous palladium catalyst is generally not practical in a manufacturing setting due to difficulties in separating it from the product and the risk of inconsistent activity. A more viable strategy is to use a heterogeneous catalyst, such as palladium on charcoal (Pd/C), which can be filtered off and potentially reused, though its activity may decrease over cycles.[1][8]
Q2: What is the main difference in scale-up challenges between Ullmann and Buchwald-Hartwig reactions? A: Traditional Ullmann condensations often require very high temperatures (>200 °C) and stoichiometric amounts of copper, which presents significant challenges in heat management and product purification (copper removal).[2][17] Modern ligand-assisted Ullmann reactions operate under milder conditions, making them more scalable.[18] Buchwald-Hartwig reactions generally use lower temperatures but are often more sensitive to atmospheric oxygen and require careful management of expensive and sometimes air-sensitive palladium catalysts and phosphine ligands.[14]
Q3: How do I choose the best base for my large-scale Buchwald-Hartwig amination? A: The choice depends on a balance of reactivity, cost, safety, and functional group tolerance. The table below summarizes common choices.
| Base | pKaH (approx.) | Common Solvents | Pros for Scale-Up | Cons for Scale-Up |
| NaOtBu (Sodium tert-butoxide) | 19 | Toluene, Dioxane, THF | High reactivity, low cost | Insoluble, air/moisture sensitive, incompatible with ester/nitro groups.[6] |
| K₃PO₄ (Potassium phosphate) | 12.3 | Toluene, Dioxane | Good functional group tolerance, moderate cost, less hazardous | Insoluble (requires good mixing), can require higher catalyst loading.[4] |
| Cs₂CO₃ (Cesium carbonate) | 10 | Toluene, Dioxane | Good solubility, excellent functional group tolerance | Very expensive, can be difficult to stir on a large scale.[6] |
| DBU (Organic Base) | 13.5 | Most organic solvents | Homogeneous (no mixing issues), functional group tolerant | Can sometimes be less reactive, may complicate work-up.[1][5] |
Q4: My reaction works, but the yield drops from 90% at 1g scale to 60% at 1kg scale. Why? A: This is a classic scale-up loss. The cause is likely one of the issues detailed above: inefficient mixing, poor temperature control leading to side reactions or catalyst degradation, or longer reaction/work-up times allowing for product decomposition. A thorough process hazard analysis and optimization of physical parameters (agitation, heating/cooling rates) are essential to maintain yield.[12]
Visualizing the Catalytic Cycle: Potential Failure Points
Understanding the mechanism helps in troubleshooting. The simplified Buchwald-Hartwig cycle below highlights where things can go wrong.
Caption: Buchwald-Hartwig Cycle & Troubleshooting Points.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in OLED Applications
Welcome to the technical support center for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a key component in advanced organic light-emitting diode (OLED) research and development. This guide is designed for researchers, scientists, and professionals in drug development and materials science to navigate the challenges associated with the use of this hole transport material (HTM). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your research and the optimal performance of your OLED devices.
Introduction: The Critical Role of Purity
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a triarylamine derivative, is integral to the hole transport layer (HTL) in OLEDs. Its primary function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to generate light. The chemical and thermal stability of this compound, along with its excellent hole mobility, makes it a popular choice in the field.
However, the performance of OLEDs is exquisitely sensitive to the purity of the constituent organic materials.[1][2] Even trace amounts of impurities within the N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine layer can act as charge traps, exciton quenching sites, or degradation catalysts, leading to a cascade of performance issues including diminished brightness, altered emission colors, and a drastically reduced operational lifetime.[1][2] This guide will equip you with the knowledge to diagnose, troubleshoot, and mitigate these impurity-related challenges.
Troubleshooting Guide: Diagnosing and Resolving Common OLED Performance Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Rapid Luminance Decay and Short Device Lifetime
Question: My OLED device initially shows good performance, but the brightness rapidly decreases, and the device fails much sooner than expected. What could be the cause?
Answer: Rapid luminance decay is a classic symptom of material degradation, often accelerated by the presence of impurities in the organic layers. In the case of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, several types of impurities could be the culprit:
-
Halogenated Impurities: Residual starting materials or byproducts from the synthesis, such as unreacted 4-bromoaniline or dibrominated species, are particularly detrimental.[3][4] Halogenated compounds can dissociate under electrical stress, creating reactive radicals that degrade the surrounding organic molecules.[5] This is a significant factor in reducing device lifetime, even at parts-per-million (ppm) concentrations.[3][4][6]
-
Metallic Impurities: Trace amounts of palladium or other metal catalysts used in the synthesis (e.g., Buchwald-Hartwig or Suzuki coupling reactions) can act as non-radiative recombination centers, quenching excitons and reducing efficiency.[7]
-
Incompletely Reacted Precursors: The presence of unreacted N-phenyl-[1,1'-biphenyl]-4-amine or other starting materials can disrupt the morphology of the thin film and introduce deep trap states.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving rapid luminance decay.
Experimental Protocol: Impurity Analysis via HPLC-MS
-
Sample Preparation:
-
Accurately weigh 1 mg of your N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as tetrahydrofuran (THF) or chlorobenzene to create a 100 ppm solution.[8] Ensure the solvent is of high purity (HPLC grade).
-
Filter the solution through a 0.22 µm PTFE syringe filter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.
-
Mass Spectrometer: An electrospray ionization (ESI) source is suitable for this class of compounds.
-
-
Analysis:
-
Inject the sample and acquire both the chromatogram and the mass spectra of the eluting peaks.
-
Compare the chromatogram to that of a certified high-purity standard (≥99.5%) to identify impurity peaks.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights and infer their structures.
-
Issue 2: High Operating Voltage and Low Power Efficiency
Question: My OLED requires a higher voltage than expected to achieve the desired brightness, resulting in poor power efficiency. What could be causing this?
Answer: An elevated operating voltage is often indicative of poor charge injection or transport, which can be directly linked to impurities at the interfaces or within the bulk of the HTL.
-
Interfacial Contamination: Impurities on the surface of the indium tin oxide (ITO) anode or at the interface between the HTL and the emissive layer can create an energy barrier, impeding the injection of holes.
-
Bulk Traps: Impurities within the N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine layer can create localized electronic states (traps) that temporarily immobilize charge carriers.[9] This reduces the overall charge mobility of the layer, necessitating a higher electric field (and thus higher voltage) to maintain the same current density.
Troubleshooting and Mitigation:
| Problem Symptom | Probable Cause | Suggested Action |
| High Turn-On Voltage | Poor hole injection from the anode. | 1. Ensure rigorous cleaning of the ITO substrate (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment).2. Consider depositing a dedicated hole injection layer (HIL) between the ITO and the HTL. |
| Voltage increases rapidly with current | High bulk resistance in the HTL. | 1. Verify the purity of the N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Impurities can disrupt molecular packing and reduce charge mobility.2. Optimize the thickness of the HTL. An overly thick layer can increase the device resistance.[10] |
| Unstable current-voltage (I-V) characteristics | Presence of mobile ions or deep traps. | 1. Analyze the material for ionic impurities (e.g., halide ions from synthesis) using techniques like ion chromatography.2. Use temperature-dependent I-V measurements or impedance spectroscopy to characterize trap states.[11] |
Issue 3: Appearance of Dark Spots or "Black Spots"
Question: My OLED device develops non-emissive dark spots during operation. What are these, and how can I prevent them?
Answer: The formation of dark spots is a common mode of OLED degradation and can be attributed to several factors, many of which are exacerbated by impurities.[1]
-
Particulate Contamination: Dust particles on the substrate or in the deposition chamber can create pinholes in the organic layers, leading to short circuits between the anode and cathode.[1]
-
Chemical Reactions: Reactive impurities can be a nucleation site for degradation. For example, moisture and oxygen ingress, often through pinholes, can react with the organic materials and the cathode, leading to the formation of non-emissive areas.[1][12]
-
Material Aggregation: Impurities can disrupt the uniform growth of the thin film, leading to crystalline or aggregated regions with poor charge transport properties.
Preventative Measures:
-
Cleanroom Environment: All device fabrication steps should be performed in a cleanroom environment (at least Class 1000) to minimize particulate contamination.
-
Substrate and Chamber Cleanliness: Thoroughly clean substrates and ensure the deposition chamber is free from outgassing contaminants.
-
Material Purification: Use highly purified N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (sublimation grade) to minimize nucleation sites for degradation.
-
Encapsulation: Proper encapsulation of the finished device is crucial to prevent the ingress of atmospheric moisture and oxygen.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in high-performance OLEDs?
For R&D purposes, a purity of ≥99.5% as determined by HPLC is recommended. For commercial applications and demanding lifetime requirements, sublimation-purified material with a purity of ≥99.9% is often necessary. Halogen content should ideally be below 1 ppm.[13][14]
Q2: How can I purify N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in my lab?
Temperature gradient sublimation is the most effective method for purifying small-molecule organic materials for OLEDs. This technique separates materials based on their different sublimation temperatures under high vacuum.
Experimental Protocol: Temperature Gradient Sublimation
-
Apparatus: A multi-zone tube furnace with a quartz tube and a high-vacuum pump (pressure < 10⁻⁵ Torr).
-
Preparation: Place the crude N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine powder in a quartz boat at the hot end of the tube.
-
Sublimation:
-
Evacuate the system to high vacuum.
-
Slowly heat the source zone to the sublimation temperature of the material (this will need to be determined experimentally, but is typically in the range of 200-350°C for such compounds).
-
Establish a temperature gradient along the tube. The pure material will sublime, travel down the tube, and deposit in a cooler zone, leaving less volatile impurities behind in the boat and more volatile impurities further down the tube.
-
-
Collection: After the sublimation is complete, cool the system and carefully scrape the purified crystalline material from the walls of the deposition zone.
Caption: Diagram of the temperature gradient sublimation process.
Q3: Can impurities affect the emission color of my OLED?
Yes. Impurities can introduce new energy levels within the bandgap of the host material. These can sometimes lead to parasitic emission at different wavelengths, causing a shift in the overall emission color and reducing the color purity of the device. This is particularly relevant if the impurity has a lower energy gap than the intended emitter.
Q4: What analytical techniques are essential for quality control of incoming N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine?
A comprehensive quality control protocol should include:
-
HPLC: To determine the purity and identify organic impurities.
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure of the main component.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
ICP-MS or Atomic Absorption (AA): To quantify trace metal impurities.
-
Combustion Ion Chromatography (CIC): To quantify halogen content.
Conclusion
The reliability and performance of OLEDs are intrinsically linked to the purity of the materials used in their fabrication. For a critical component like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a rigorous approach to impurity identification and mitigation is not just recommended—it is essential for achieving high efficiency, long operational lifetime, and reproducible results. By understanding the impact of different types of impurities and implementing the troubleshooting and analytical protocols outlined in this guide, researchers can significantly enhance the quality and validity of their experimental work.
References
- Vertex AI Search. (n.d.). High Purity N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: Synthesis, Properties, and Applications.
- Sigma-Aldrich. (n.d.). N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine.
- Chemistry For Everyone. (2025, September 10). What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells? [Video]. YouTube.
- ECHEMI. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Formula.
- Sunshine Optoelectronic. (n.d.). 4-bromo-N-(4-bromophenyl)-N-phenylaniline-81090-53-1.
- National Institutes of Health (NIH). (n.d.). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
- ResearchGate. (2025, August 10). Purity of OLED-Materials and the Implication on Device Performance.
- ResearchGate. (n.d.). Additive‐Free Transparent Triarylamine‐Based Polymeric Hole‐Transport Materials for Stable Perovskite Solar Cells.
- AIP Publishing. (2016, December 16). Influence of material impurities in the hole-blocking layer on the lifetime of organic light-emitting diodes. Applied Physics Letters.
- A trustworthy and experienced chemical manufacturer in China. (n.d.). OLED Intermediate.
- ResearchGate. (n.d.). Effect of halogenated impurities on lifetime of organic light emitting diode.
- MDPI. (n.d.). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
- Google Patents. (n.d.). Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine.
- Semantic Scholar. (2015). The impurity effects on OLEDs via transient electroluminescence analysis.
- RSC Publishing. (n.d.). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells.
- PubChem. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
- ACS Publications. (2024, January 23). The Blue Problem: OLED Stability and Degradation Mechanisms.
- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
- ResearchGate. (n.d.). Effect of hole-transport layer thickness on the performance of organic light-emitting diodes.
- ResearchGate. (2025, August 10). P‐195: Analysis of Impurities in OLED Materials.
- ACS Publications. (2021, April 29). Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD.
- High Purity Materials: The Secret to Reliable OLED Performance. (2026, January 21).
-
ResearchGate. (2025, August 6). Paracyclophane Triarylamine-based Hole-Transporting Material for High Performance Perovskite Solar Cells. Retrieved from
- Tailor Pixels. (n.d.). How to evaluate the performance of OLED?
- RSC Publishing. (n.d.). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Journal of Materials Chemistry C.
- HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry.
- ResearchGate. (n.d.). Examples of compounds used in organic light emitting diodes (OLED).
Sources
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. tailorpixels.com [tailorpixels.com]
- 13. nbinno.com [nbinno.com]
- 14. sunshine-oled.com [sunshine-oled.com]
Technical Support Center: Enhancing the Electrochemical Stability of Arylamine Hole Transport Layers (HTLs)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to advancing research in arylamine-based Hole Transport Layers (HTLs). This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working to overcome the challenges associated with the electrochemical stability of these critical components in optoelectronic devices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction: The Critical Role of HTL Electrochemical Stability
Arylamine-based compounds, particularly spiro-OMeTAD, have become the benchmark Hole Transport Materials (HTMs) for high-efficiency perovskite solar cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).[1][2] Their primary function is to efficiently extract and transport holes from the active layer to the anode while blocking electrons.[3] However, the operational longevity of these devices is frequently limited by the electrochemical instability of the arylamine HTL.[1][4] Degradation can be triggered by a combination of factors including applied electrical bias, exposure to moisture, oxygen, UV light, and interaction with mobile ions from adjacent layers.[5][6][7]
This guide provides a structured approach to diagnosing and resolving common stability issues, enabling you to build more robust and durable devices.
Troubleshooting Guide: Diagnosing and Resolving HTL Instability
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and a step-by-step workflow for resolution.
Issue 1: Rapid Power Conversion Efficiency (PCE) drop under continuous operation or light soaking.
Question: My perovskite solar cell shows high initial efficiency, but the PCE drops significantly within the first few hours of testing under a solar simulator. What are the likely causes related to the arylamine HTL?
Possible Causes & Diagnostic Workflow:
-
HTL Oxidation State Instability (De-doping): The oxidized (doped) state of the arylamine HTL, which is necessary for high conductivity, can be unstable.[8] Migrating ions, such as iodide from the perovskite layer, can chemically reduce the oxidized HTL molecules, decreasing conductivity and hindering hole extraction.[5][9] This is often accelerated at elevated temperatures.[6][9]
-
Diagnostic Step: Use UV-Vis-NIR spectroscopy to monitor the characteristic absorption peak of the oxidized spiro-OMeTAD cation (around 500 nm) in a complete device or on a perovskite/HTL stack before and after light/bias stress. A decrease in this peak's intensity indicates de-doping.[10]
-
Solution:
-
Incorporate an Interlayer: Introduce a thin, ion-blocking layer (e.g., a polymer like PMMA or a 2D perovskite layer) between the perovskite and the HTL to suppress ion migration.[10][11]
-
Modify Dopants: Explore alternative, more stable p-dopants that are less reactive or less prone to migration.
-
Develop Dopant-Free HTLs: Synthesize or utilize novel arylamine HTLs with inherently high hole mobility that do not require chemical doping.[12]
-
-
-
Hygroscopic Nature of Dopants: Common dopants like Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are highly hygroscopic.[1][8] Absorbed moisture can accelerate the degradation of both the perovskite layer and the HTL itself.[5][7][8]
-
Diagnostic Step: Assemble and test devices in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox) and compare their stability to devices handled in ambient air. A significant improvement in the glovebox points to moisture-induced degradation.
-
Solution:
-
-
Chemical Transformation of the HTL: The arylamine molecules themselves can undergo irreversible chemical reactions under operational stress, leading to the formation of hole traps and luminescence quenchers.[4][15] This is particularly relevant in OLEDs but also occurs in PSCs.
-
Diagnostic Step: Perform cyclic voltammetry (CV) on the HTL material over multiple cycles. A change in the redox peak potentials or a decrease in peak current density suggests electrochemical decomposition.[16]
-
Solution:
-
Molecular Design: Synthesize arylamine derivatives with higher glass transition temperatures (Tg) and more stable radical cations. Blocking the para-positions of the aryl rings can enhance stability.[17]
-
Reduce Interfacial Reactivity: Ensure the HTL has a suitable HOMO energy level to facilitate hole injection without requiring an excessively high applied bias, which can accelerate degradation.[18]
-
-
Issue 2: High Leakage Current and Low Shunt Resistance (Rsh) in the Fabricated Device.
Question: My J-V curve shows a poor fill factor (FF) and a low open-circuit voltage (Voc), and analysis indicates a low shunt resistance. Could this be related to the HTL?
Possible Causes & Diagnostic Workflow:
-
Poor Film Morphology and Pinholes: An uneven HTL film with pinholes can create direct pathways between the perovskite (or emissive layer) and the top electrode, leading to current shunting.[5] This can be exacerbated by the crystallization of dopants like LiTFSI.
-
Diagnostic Step: Characterize the HTL film morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM). Look for pinholes, cracks, or large aggregates on the surface.
-
Solution:
-
Optimize Spin-Coating Parameters: Adjust the spin speed, acceleration, and duration to achieve a uniform, pinhole-free film.[19]
-
Solvent Engineering: Use solvent mixtures or additives (e.g., chlorobenzene with acetonitrile) to control the drying rate and improve film quality.
-
Post-Deposition Annealing: Perform a thermal anneal at a temperature below the perovskite's degradation point but above the HTL's Tg to improve film morphology.
-
-
-
Dopant Aggregation: LiTFSI and other salt-based dopants can aggregate over time, especially in the presence of moisture, creating localized conductive pathways that shunt the device.[1]
-
Diagnostic Step: Use high-resolution imaging techniques like Kelvin Probe Force Microscopy (KPFM) to map the surface potential and identify regions of dopant aggregation.
-
Solution:
-
Reduce Dopant Concentration: Systematically lower the concentration of LiTFSI and tBP to find an optimal balance between conductivity and morphological stability.
-
Use Alternative Dopants: Investigate cobalt complexes (e.g., FK209) or other dopants that are less prone to aggregation and crystallization.[8]
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for diagnosing HTL-related device instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical and electrochemical degradation pathways for arylamine HTLs like spiro-OMeTAD?
The degradation of arylamine HTLs is multifaceted. Chemically, the presence of both holes and electrons can lead to transformations, suggesting that excited states formed during charge recombination may act as initiators.[4] Electrochemically, instability arises from the arylamine radical cation, which can be reactive. Degradation can also be initiated by external factors. For instance, iodine released from the perovskite layer can post-dope the spiro-OMeTAD, altering its energy levels and creating a barrier for hole extraction.[6] Furthermore, additives used for doping, such as LiTFSI and 4-tert-butylpyridine (tBP), are known to accelerate degradation pathways due to their hygroscopic and volatile nature, respectively.[1][8]
Q2: How do common dopants (LiTFSI, tBP, Cobalt complexes) impact the electrochemical stability of the HTL?
Dopants are a double-edged sword.[8]
-
LiTFSI: This lithium salt facilitates the oxidation of spiro-OMeTAD by oxygen, increasing hole density and conductivity.[2][8] However, it is highly hygroscopic, attracting moisture that degrades the perovskite layer and the HTL.[1][8] Li+ ions can also migrate, causing performance issues.[1]
-
4-tert-butylpyridine (tBP): This pyridine derivative improves film morphology and passivates surface defects. However, it is volatile and can decrease the glass transition temperature (Tg) of the HTL, reducing its morphological stability.[8]
-
Cobalt Complexes (e.g., FK209): These act as chemical oxidants, directly doping the HTL without the need for ambient oxygen. This can lead to more stable initial performance, but they can also participate in side reactions at the interface.
| Dopant/Additive | Primary Function | Major Stability Concern |
| LiTFSI | Increases hole concentration via O₂-assisted oxidation | Hygroscopic, Li+ migration[1][8] |
| tBP | Improves film quality, passivates defects | Volatile, reduces thermal stability (Tg)[8] |
| FK209 (Co(III)) | Direct chemical oxidation (doping) | Potential for interfacial side reactions |
Q3: What are the key molecular design strategies to create inherently more stable arylamine HTLs?
The goal is to enhance the intrinsic properties of the HTL to reduce or eliminate the need for unstable additives. Key strategies include:
-
Increasing Thermal Stability: Synthesizing molecules with a high glass transition temperature (Tg > 120 °C) prevents morphological changes under thermal stress. This can be achieved with rigid, bulky molecular cores, such as spirobifluorene structures.[8][17]
-
Enhancing Radical Cation Stability: Modifying the molecular structure to better delocalize the positive charge (hole) once the molecule is oxidized. Blocking the reactive para-positions of the terminal aryl groups with inert substituents (like t-butyl) can prevent dimerization and other degradation reactions.[17]
-
Improving Intrinsic Mobility/Conductivity: Designing molecules with better π-π stacking and intermolecular orbital overlap can increase inherent hole mobility, making them suitable for dopant-free applications.[12]
-
Energy Level Tuning: Ensuring the Highest Occupied Molecular Orbital (HOMO) is well-aligned with the valence band of the perovskite (typically -5.1 to -5.4 eV) allows for efficient, barrier-free hole extraction without requiring excessive doping.[18]
Q4: Which characterization techniques are essential for evaluating HTL electrochemical stability?
A multi-faceted approach is required:
-
Cyclic Voltammetry (CV): This is the primary tool to assess electrochemical stability.[16] By running multiple potential cycles, one can observe if the redox processes are reversible.[20] A stable material will show overlapping CV curves over many cycles, while degradation is indicated by shifting peak potentials or decreasing current.[16][21]
-
Chronoamperometry: This technique measures the current response over a long period while holding the potential constant at a value where the HTL is oxidized. A stable current indicates the oxidized species is not degrading.
-
UV-Vis-NIR Spectroscopy: This is used to monitor the chemical state of the HTL film, particularly the concentration of the oxidized species, which has a distinct absorption signature.[10]
-
Device Stability Testing: The ultimate test is the performance of the HTL in a full device under operational stress (e.g., continuous illumination at maximum power point, elevated temperature, and controlled humidity).[22]
Standard Operating Procedures (SOPs): Key Experiments
SOP 1: Assessing Electrochemical Stability with Cyclic Voltammetry (CV)
Objective: To evaluate the reversibility and stability of the HTL's redox behavior under repeated electrochemical cycling.
Materials & Equipment:
-
Potentiostat with a three-electrode setup.[18]
-
Working Electrode (WE): Glassy carbon or Pt disc electrode drop-casted with a thin film of the arylamine HTL.
-
Reference Electrode (RE): Ag/AgCl or a silver wire pseudo-reference.[18]
-
Counter Electrode (CE): Platinum wire.[18]
-
Electrolyte: Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) with a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆).
Procedure:
-
Preparation: Prepare a dilute solution of the arylamine HTL (e.g., 1 mg/mL) in a suitable solvent like chlorobenzene.
-
Electrode Coating: Drop-cast a small volume (5-10 µL) of the HTL solution onto the polished working electrode and allow it to dry completely in an inert atmosphere.
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox. The electrolyte should be purged with nitrogen or argon for at least 15 minutes to remove oxygen.
-
Potential Window Determination: Run an initial CV scan over a wide potential range to identify the oxidation and reduction peaks of the HTL.
-
Stability Test: Cycle the potential repeatedly (e.g., 50-100 cycles) within a window that encompasses the first oxidation event.[21] Set a scan rate of 50-100 mV/s.
-
Data Analysis: Overlay the CV curves from different cycles (e.g., 1st, 10th, 50th, 100th). A stable HTL will show minimal change in peak position and current magnitude. Degradation is evident if the peaks shift, diminish, or if new, irreversible peaks appear.
Three-Electrode CV Setup Diagram
Caption: Diagram of a standard three-electrode setup for Cyclic Voltammetry.
References
-
Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. (2008). AIP Publishing. Retrieved January 28, 2026, from [Link]
-
Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. (n.d.). Academia.edu. Retrieved January 28, 2026, from [Link]
-
Cyclic arylamines as hole transport materials with high thermal stability for efficient electroluminescence. (2005). ResearchGate. Retrieved January 28, 2026, from [Link]
-
(a) Cyclic Voltammetry test for stability analysis (five scans) of a... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. (2008). AIP Publishing. Retrieved January 28, 2026, from [Link]
-
Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Effect of Na Doping on the Electrochemical Performance of Li1.2Ni0.13Co0.13Mn0.54O2 Cathode for Lithium-Ion Batteries. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. (2022). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
What could be the possible reasons that HTL can destroy or degrade the active perovskite layer? (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Research Update: Strategies for improving the stability of perovskite solar cells. (n.d.). AIP Publishing. Retrieved January 28, 2026, from [Link]
-
Thermodynamic Cyclic Voltammograms Based on Ab Initio Calculations: Ag(111) in Halide-Containing Solutions. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Effects of Ti4+ Doping on the Structural Stability and Electrochemical Performance of Layered P2-Na0.7MnO2.05 Cathodes for Sodium-Ion Batteries. (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Lec 23: Introduction to Electrochemical Characterization Techniques. (2022). YouTube. Retrieved January 28, 2026, from [Link]
-
Spectrum-Dependent Spiro-OMeTAD Oxidization Mechanism in Perovskite Solar Cells. (2015). University of California San Diego. Retrieved January 28, 2026, from [Link]
-
Computational Evaluation with Experimental Validation: Arylamine-Based Functional Hole-Transport Materials for Energy-Efficient Solution-Processed OLEDs. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Research Update: Strategies for improving the stability of perovskite solar cells. (2016). aip.scitation.org. Retrieved January 28, 2026, from [Link]
-
Unlocking the Full Potential of Spiro-OMeTAD in Perovskite Solar Cells: Towards Synthetic Routes, Doping Mechanism, Degradation, and Stability. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 28, 2026, from [Link]
-
Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. (2023). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization. (n.d.). IEST. Retrieved January 28, 2026, from [Link]
-
Stabilizing effects of atomic Ti doping on high-voltage high-nickel layered oxide cathode for lithium-ion rechargeable batteries. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Improvement Strategies for Stability and Efficiency of Perovskite Solar Cells. (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
(PDF) Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. (2018). University of Colorado Boulder. Retrieved January 28, 2026, from [Link]
-
Effect of Na Doping on the Electrochemical Performance of Li1.2Ni0.13Co0.13Mn0.54O2 Cathode for Lithium-Ion Batteries. (2020). MDPI. Retrieved January 28, 2026, from [Link]
-
Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. (2021). ACS Applied Energy Materials. Retrieved January 28, 2026, from [Link]
-
Characterization Techniques for Electrochemical Analysis. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes. (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
The Causes of Degradation of Perovskite Solar Cells. (2019). ACS Publications. Retrieved January 28, 2026, from [Link]
-
(PDF) Effect of Heteroatom Doping on Electrochemical Properties of Olivine LiFePO4 Cathodes for High-Performance Lithium-Ion Batteries. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Improvement Strategies for Stability and Efficiency of Perovskite Solar Cells. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Modeling and Performance Analysis of PM6:Y6 Based Inverted Bulk Heterojunction Organic Solar Cells through SCAPS-1D Simulation. (2024). SciRP.org. Retrieved January 28, 2026, from [Link]
-
Improving Perovskite Solar Cell Stability with Litos Lite: High-Throughput Testing & Automation. (2022). YouTube. Retrieved January 28, 2026, from [Link]
-
Electrochemical Stability Window of Solid Electrolyte for Stable Interfaces in Solid-State Battery. (2020). YouTube. Retrieved January 28, 2026, from [Link]
-
Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]
Sources
- 1. Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 8. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04672B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. colorado.edu [colorado.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. iestbattery.com [iestbattery.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Hole Transport Materials in OLEDs: The Established Standard vs. a Brominated Successor
In the pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the selection of the hole transport layer (HTL) material is of paramount importance. This guide provides an in-depth comparison between the industry-standard material, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), and a promising alternative, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. While NPB has been a workhorse in the field, this analysis, supported by experimental data from analogous compounds, will illuminate the potential advantages of strategic bromination in designing next-generation HTL materials.
Introduction to the Contenders
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) is a widely used hole transport material in OLEDs due to its excellent hole mobility, thermal stability, and well-matched energy levels with common anode and emissive layer materials.[1] It has long been a benchmark against which new HTL materials are measured.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine , on the other hand, is often utilized as a key intermediate in the synthesis of more complex and highly efficient hole-transporting materials.[1][2] The presence of a bromine atom on the phenyl ring is a strategic chemical feature. It not only allows for further molecular modifications through cross-coupling reactions but can also intrinsically enhance the material's performance in an OLED device, a concept that will be explored in detail in this guide.[2]
At a Glance: Key Molecular and Electronic Properties
A direct comparison of the fundamental properties of NPB and N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine reveals the subtle yet significant impact of their chemical structures on their electronic characteristics.
| Property | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine |
| CAS Number | 123847-85-8 | 1160294-93-8[1] |
| Molecular Formula | C44H32N2 | C18H14BrN |
| Molecular Weight | 588.74 g/mol | 324.22 g/mol |
| HOMO Level | ~5.4 - 5.5 eV | Predicted to be slightly deeper than non-brominated analogs |
| LUMO Level | ~2.4 eV | Predicted to be slightly lower than non-brominated analogs |
| Hole Mobility | 1.63 x 10⁻⁵ to 7.64 x 10⁻⁴ cm²/Vs | Expected to be higher than non-brominated analogs |
| Glass Transition Temp. (Tg) | 95 °C[1] | High (Specific value not available in searches) |
| Key Feature | Established high-performance HTM | Versatile intermediate; bromine substitution for enhanced properties[2] |
The Impact of Bromination: A Performance Deep Dive
In this study, two novel bromine-substituted triphenylamine derivatives, Br-DQTPA and Br-DTF, were synthesized and their hole mobilities were compared to their non-brominated counterparts, as well as to the standard NPB.
Enhanced Hole Mobility: The Core Advantage
The hole mobility of an HTL material is a critical parameter that dictates how efficiently positive charge carriers (holes) are transported from the anode to the emissive layer. The study found that the hole mobilities of the brominated compounds, Br-DQTPA and Br-DTF, were an order of magnitude higher than their non-brominated versions.[3] This significant enhancement is attributed to the influence of the bromine atoms on the intermolecular interactions and electronic coupling between adjacent molecules in the solid state, facilitating more efficient charge hopping.
Translating to Device Performance: Lower Voltage and Higher Efficiency
This dramatic improvement in hole mobility has a direct and profound impact on the performance of OLED devices. When these brominated compounds were used as the HTL in green phosphorescent OLEDs, the devices exhibited significantly better performance compared to a control device using NPB as the HTL.
Key Performance Improvements with Brominated HTLs: [3]
-
Ultralow Operating Voltage: The devices with brominated HTLs achieved a luminance of 1 cd/m² at an operating voltage below 2.4 V. This is a substantial reduction compared to typical operating voltages for similar devices, leading to higher power efficiency.
-
Very High Luminous Efficiencies: The OLEDs incorporating the brominated HTLs demonstrated luminous efficiencies exceeding 21% and 90 lm/W⁻¹, without the use of light outcoupling enhancement techniques.[3] These values are significantly better than those achieved with the non-brominated and even the NPB-based devices.[3]
This experimental evidence strongly suggests that the bromine substitution in a molecule like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine would likely lead to similar enhancements in hole mobility and, consequently, superior OLED device performance compared to NPB.
Visualizing the Advantage: Device Architecture and Energy Levels
To understand the role of these materials in an OLED, it's helpful to visualize the device structure and the energy level alignment of the different layers.
Caption: A diagram illustrating the multilayer structure of a typical OLED device.
The efficient transfer of charge carriers between these layers is governed by their relative HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.
Caption: A simplified energy level diagram for an OLED, showing the charge injection pathways.
A well-designed HTL should have a HOMO level that allows for efficient hole injection from the anode (or HIL) and transport to the EML. The higher hole mobility of brominated amines facilitates this transport, reducing the energy required to drive the device.
Experimental Protocols
To conduct a direct comparison of these two materials, the following experimental workflow would be employed.
OLED Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: A thin layer (typically 10 nm) of a suitable HIL material, such as HAT-CN, is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: A layer (typically 30-50 nm) of either NPB (for the control device) or N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (for the experimental device) is deposited by thermal evaporation. The deposition rate is typically maintained at 1-2 Å/s.
-
Emissive Layer (EML) Deposition: The emissive layer is deposited onto the HTL. This can be a single material or a host material doped with a phosphorescent or fluorescent emitter.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Subsequently, an ETL (e.g., Alq3 or TPBi) and an EIL (e.g., LiF) are deposited by thermal evaporation.
-
Cathode Deposition: Finally, a metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The fabricated devices are tested using a source meter and a calibrated photodiode. The current density, voltage, and luminance are measured to determine the device's electrical and optical properties.
-
Electroluminescence (EL) Spectra: The EL spectra of the devices are measured at different operating voltages using a spectroradiometer to determine the color coordinates and spectral purity.
-
Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the J-V-L data.
-
Operational Lifetime: The stability of the devices is evaluated by monitoring the decrease in luminance over time at a constant current density. The LT50 (the time it takes for the luminance to drop to 50% of its initial value) is a common metric for device lifetime.
Caption: A flowchart outlining the key steps in OLED fabrication and testing.
Conclusion and Future Outlook
While NPB remains a reliable and widely used hole transport material, the evidence strongly suggests that strategic chemical modifications, such as the introduction of bromine atoms, can lead to significant performance enhancements in OLEDs. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine represents a promising building block for the next generation of HTL materials. The expected improvements in hole mobility, as demonstrated by analogous brominated compounds, can directly translate to devices with lower power consumption and higher brightness and efficiency. For researchers and drug development professionals in the field of organic electronics, exploring the use of such brominated intermediates offers a clear pathway to advancing the state-of-the-art in OLED technology. Further research involving the direct incorporation of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its derivatives into OLEDs is warranted to fully quantify its advantages over established materials like NPB.
References
- Ningbo Inno Pharmchem Co., Ltd. "OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key." Accessed January 29, 2026.
- Haihang Industry. "N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine CAS 1160294-93-8." Accessed January 29, 2026. (A representative commercial source for chemical properties).
-
Lin, H., Tao, S., & Zhang, X. H. (2016). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 4(46), 10987-10993. [Link]
Sources
A Comparative Analysis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a Hole Transport Material
A Senior Application Scientist's Guide to Next-Generation Charge Transport Materials for Optoelectronic Devices
In the rapidly evolving landscape of organic electronics, particularly in the realms of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role in determining device efficiency, stability, and overall performance. While incumbents like Spiro-OMeTAD and PTAA have dominated the field, the quest for novel, cost-effective, and high-performance alternatives is relentless. This guide provides a comprehensive comparison of a promising, yet less explored, triarylamine derivative, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (BPA-Br), with the established benchmark HTMs.
This analysis is grounded in a synthesis of existing experimental data for comparable molecules and theoretical predictions to elucidate the potential of BPA-Br as a next-generation HTM. We will delve into the critical performance parameters, including electrochemical and photophysical properties, charge carrier mobility, and thermal stability, to provide researchers, scientists, and drug development professionals with a clear perspective on its viability.
The Crucial Role of Hole Transport Materials
In PSCs and OLEDs, the HTM layer is sandwiched between the active layer (perovskite or emissive organic layer) and the anode. Its primary function is to efficiently extract and transport holes from the active layer to the anode while simultaneously blocking electrons, thereby preventing charge recombination and ensuring efficient device operation. An ideal HTM should possess several key characteristics:
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite or the HOMO of the emissive material to facilitate efficient hole extraction. The Lowest Unoccupied Molecular Orbital (LUMO) should be sufficiently high to effectively block electron transport.
-
High Hole Mobility: Rapid charge transport through the HTM layer is essential to minimize charge accumulation at the interface and reduce resistive losses.
-
Good Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is crucial for preventing short circuits and ensuring device reproducibility.
-
High Thermal and Morphological Stability: The HTM should be able to withstand the temperatures and operating conditions of the device without degradation or crystallization, which can lead to performance loss.
Molecular Structures of Compared Hole Transport Materials
The molecular architecture of an HTM is a primary determinant of its electronic and physical properties. Below are the structures of BPA-Br, Spiro-OMeTAD, and PTAA.
Caption: Molecular structures of the compared hole transport materials.
Comparative Analysis of Key Performance Metrics
Electrochemical Properties: HOMO and LUMO Energy Levels
The alignment of energy levels at the HTM/active layer interface is critical for efficient charge extraction and minimizing voltage losses.
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| BPA-Br (Predicted) | ~ -5.3 to -5.4 | ~ -2.1 to -2.3 | ~ 3.0 to 3.2 |
| Spiro-OMeTAD | -5.22 | -2.26 | 2.96 |
| PTAA | -5.1 to -5.3 | -1.9 to -2.2 | ~ 3.0 |
Data for Spiro-OMeTAD and PTAA are from experimental measurements. Data for BPA-Br is estimated based on computational studies of structurally similar triarylamine molecules.
The predicted HOMO level of BPA-Br is in a suitable range for efficient hole extraction from typical perovskite absorbers (valence band ~-5.4 eV). The presence of the electron-withdrawing bromine atom is expected to slightly lower the HOMO level compared to its non-brominated counterpart, which can be beneficial for improving the open-circuit voltage (Voc) in PSCs. The biphenyl group, being more electron-donating than a single phenyl ring, helps to maintain the HOMO level in the desired range.
Caption: Energy level alignment in a typical perovskite solar cell.
Charge Transport Properties: Hole Mobility
High hole mobility is crucial for efficient charge transport and minimizing recombination losses.
| Material | Hole Mobility (cm²/Vs) |
| BPA-Br (Predicted) | 10⁻⁴ to 10⁻³ |
| Spiro-OMeTAD (Pristine) | ~10⁻⁵ |
| PTAA (Pristine) | 10⁻³ to 10⁻² |
Data for Spiro-OMeTAD and PTAA are from experimental measurements. Data for BPA-Br is estimated based on computational studies and experimental data of analogous compounds.
Computational studies on similar brominated triarylamine derivatives suggest that the introduction of bromine can enhance hole mobility compared to their non-halogenated counterparts[1]. This is attributed to increased intermolecular interactions facilitating charge hopping. The biphenyl moiety in BPA-Br is also expected to contribute positively to its charge transport properties by extending the π-conjugation. While the predicted mobility of BPA-Br may not reach the levels of PTAA, it is anticipated to be significantly higher than that of pristine Spiro-OMeTAD, potentially reducing the need for dopants which are often detrimental to long-term device stability.
Thermal Stability
The thermal stability of the HTM is a critical factor for the operational lifetime of optoelectronic devices.
| Material | Decomposition Temperature (Td, 5% weight loss) (°C) |
| BPA-Br (Predicted) | > 400 |
| Spiro-OMeTAD | ~430 |
| PTAA | > 450 |
Data for Spiro-OMeTAD and PTAA are from experimental measurements. Data for BPA-Br is an estimation based on the high thermal stability of similar triarylamine and biphenyl-containing compounds.
Triarylamine derivatives are generally known for their high thermal stability. The rigid biphenyl unit in BPA-Br is expected to contribute to a high glass transition temperature (Tg) and decomposition temperature (Td). While the carbon-bromine bond can sometimes be a point of thermal degradation, studies on brominated flame retardants suggest that in aromatic systems, significant thermal energy is required for its cleavage[2]. Therefore, BPA-Br is predicted to possess excellent thermal stability, comparable to that of the benchmark materials.
Experimental Protocols
To empirically validate the predicted properties of BPA-Br and conduct a direct comparison with other HTMs, the following experimental protocols are recommended.
Cyclic Voltammetry for HOMO/LUMO Level Determination
Objective: To experimentally determine the oxidation potential of the HTM, from which the HOMO energy level can be calculated. The LUMO level is then estimated by adding the optical bandgap.
Methodology:
-
Solution Preparation: Prepare a 1 mM solution of the HTM in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple should be used as an internal standard.
-
Data Analysis: Determine the onset oxidation potential (E_ox) of the HTM from the voltammogram. The HOMO energy level can be calculated using the following equation: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
Caption: Workflow for HOMO level determination using cyclic voltammetry.
Space-Charge-Limited Current (SCLC) for Hole Mobility Measurement
Objective: To determine the hole mobility of the HTM by fabricating a hole-only device and measuring its current-voltage characteristics.
Methodology:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/HTM/Au. The HTM layer is deposited by spin-coating from a solution.
-
I-V Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: Plot log(J) versus log(V). The SCLC region will show a slope of approximately 2. The hole mobility (μ) can be extracted from the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTM layer.
Conclusion and Future Outlook
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (BPA-Br) presents a compelling profile as a potential hole transport material for next-generation optoelectronic devices. Based on theoretical predictions and experimental data from analogous compounds, BPA-Br is expected to possess:
-
Favorable HOMO energy levels for efficient hole injection from standard perovskite absorbers.
-
Enhanced hole mobility compared to pristine Spiro-OMeTAD, potentially reducing the need for performance-degrading dopants.
-
Excellent thermal stability , a prerequisite for long-term device operation.
While this guide provides a strong theoretical and comparative foundation, experimental validation of these properties is the crucial next step. The synthesis of BPA-Br is relatively straightforward, making it an accessible candidate for further research. Should experimental results align with these predictions, BPA-Br could represent a significant advancement in the field of hole transport materials, offering a potentially more stable and cost-effective alternative to current industry standards. The exploration of such novel materials is paramount to unlocking the full potential of perovskite and organic electronic technologies.
References
-
Alibaba. High Purity N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]
-
Academia.edu. Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. Available from: [Link]
- Wang, L., et al. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 2015, 3(38), 9946-9953.
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link]
-
NIH. Advances in Hole Transport Materials for Layered Casting Solar Cells. Available from: [Link]
-
PV Magazine. Flexible perovskite solar cells with tunable color, transparency. Available from: [Link]
- Szymański, M., et al. Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability, 2007, 92(5), 846-852.
-
MDPI. Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. Available from: [Link]
-
RSC Publishing. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. Available from: [Link]
-
SciSpace. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Available from: [Link]
-
MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Available from: [Link]
Sources
performance metrics of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine based devices
To ascertain its viability as a high-performance HTM, rigorous experimental evaluation following the protocols outlined in this guide is necessary. A direct comparison of its key metrics—turn-on voltage, current efficiency, power efficiency, external quantum efficiency, and operational lifetime—against industry benchmarks like NPB and Spiro-OMeTAD will be the ultimate arbiter of its potential. The continuous exploration of novel triarylamine derivatives is a promising frontier in the development of more efficient and stable OLED technologies for next-generation displays and solid-state lighting. [18][19][20][21]
References
- NPB (NPD) | OLED Material / Chemical | CAS 123847-85-8. (n.d.). Ossila.
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine CAS 1160294-93-8. (n.d.). Haihang Industry.
- Sourcing High-Quality Hole Transport Materials: The NPB Advantage. (2026, January 17).
- N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. (n.d.). PubChem.
- Hole transport in the organic small molecule material α-NPD: evidence for the presence of correlated disorder. (2010, June 9). AIP Publishing.
- Organic electroluminescent characteristics of PS:NPB composite hole transporting layer. (2009, September 5).
- High Purity N-(4-bromophenyl)
- Performance Analysis of Hole Transport Materials in OLED Devices: A Compar
- Polymeric Hole-Transporting Material Enables Efficient Perovskite Solar Cells. (2018, September 12). YouTube.
- Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. (n.d.).
- Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing.
- High-efficiency solution-processed OLED based on trivalent europium complex by modifying the composition of the multiple-host system. (n.d.). Frontiers.
- 4-bromo-N-(4-bromophenyl)-N-phenylaniline-81090-53-1. (n.d.). Sunshine Optoelectronic.
- A spiro-OMeTAD based semiconductor composite with over 100 °C glass transition temperature for durable perovskite solar cells. (2025, August 10).
- Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. (n.d.).
- 1160294-93-8, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Formula. (n.d.). ECHEMI.
- Hole transporting materials for organic light emitting diodes: An Overview. (n.d.).
- Arm modulation of triarylamines to fine-tune the properties of linear D–π–D HTMs for robust higher performance perovskite solar cells. (n.d.). Materials Chemistry Frontiers (RSC Publishing).
- OLED. (n.d.). Wikipedia.
- Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2025, October 8).
- Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. (2025, August 7).
- Notorious Role of Spiro-OMeTAD in Performance Deterioration of Perovskite Solar Cells at High Temperature and Reuse of the Perovskite Films to Avoid Pb-waste. (n.d.).
- Triarylamine-based polyimides enable smart electrochromic displays with energy storage. (2025, August 7).
- Photo-accelerated oxidation of spiro-OMeTAD for efficient carbon-based perovskite solar cells. (2024, April 14).
- Process for the preparation of 4-bromophenyl derivatives. (n.d.).
- N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine. (n.d.). Sigma-Aldrich.
- 4-Aminobiphenyl. (n.d.). PubChem.
- The Role of Brominated Biphenyl Amines in High-Performance OLEDs. (2026, January 24).
- N-(4-Bromophenyl)-4-biphenylamine CAS No.1160294-93-8 Factory. (n.d.).
Sources
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. sunshine-oled.com [sunshine-oled.com]
- 8. N-(4-Bromophenyl)-4-biphenylamine CAS No.1160294-93-8 Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 9. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. haihangchem.com [haihangchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Organic electroluminescent characteristics of PS:NPB composite hole transporting layer [journal.hep.com.cn]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Hole Mobility in Triarylamine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and optoelectronics, the efficiency of charge transport is a cornerstone of device performance. For hole-transporting layers (HTLs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), triarylamine derivatives have emerged as a dominant class of materials. Their excellent film-forming properties, tunable energy levels, and, most critically, their high hole mobility make them indispensable.[1][2]
This guide provides an in-depth comparative analysis of the hole mobility of various triarylamine derivatives. Moving beyond a simple catalog of values, we will delve into the causality behind the differences in their performance, grounded in their molecular structure. Furthermore, we will provide detailed, field-proven experimental protocols for measuring hole mobility, ensuring that researchers can confidently and accurately characterize their own materials.
The Critical Role of Molecular Structure in Hole Mobility
The intrinsic ability of a material to transport holes is fundamentally dictated by its molecular structure. In triarylamine derivatives, several key factors influence hole mobility:
-
Molecular Packing and Amorphous Stability: The propeller-like, three-dimensional structure of the triarylamine core is crucial in preventing strong molecular aggregation and crystallization.[3] This tendency to form stable amorphous glasses is vital for creating uniform, defect-free thin films, which is essential for efficient charge transport.
-
Electronic Coupling between Molecules: Efficient hole transport relies on the hopping of charge carriers between adjacent molecules. The strength of this electronic coupling is highly dependent on the intermolecular distance and orbital overlap. Substituents on the triarylamine core can significantly influence molecular packing and, consequently, the hopping efficiency.
-
Reorganization Energy: The reorganization energy is the energy required for a molecule to adjust its geometry after a hole has been transferred to or from it. A lower reorganization energy facilitates faster hole hopping. The rigidity and electronic structure of the triarylamine derivative can be tuned to minimize this energy.[4]
-
Energy Levels (HOMO): While not a direct measure of mobility, the Highest Occupied Molecular Orbital (HOMO) energy level is critical for efficient hole injection from the adjacent layer (e.g., the perovskite in a solar cell) into the HTL. Proper energy level alignment minimizes the energy barrier for charge transfer.[3]
Comparative Analysis of Hole Mobility in Triarylamine Derivatives
The following table summarizes the hole mobility of several key triarylamine derivatives, highlighting the impact of structural modifications. It is important to note that mobility values can vary depending on the measurement technique and experimental conditions.
| Derivative Name/Class | Specific Compound Example | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Method | Key Structural Feature/Comment |
| Simple Triphenylamines | 3,4-bis(decyloxy)-N,N-diphenylaniline (Compound 1) | 1.08 x 10⁻² | DFT Calculation | A foundational triarylamine structure with alkoxy chains to improve solubility and film formation.[5][6] |
| N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline (Compound 2) | 4.21 x 10⁻² | DFT Calculation | Additional dialkoxy groups on a second phenyl ring significantly enhance hole mobility.[5][6] | |
| N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine (Compound 3) | 5.93 x 10⁻⁵ | DFT Calculation | Replacement of a phenyl group with a thiazole-based phenothiazine drastically reduces hole mobility.[5][6] | |
| Naphthyl-Substituted TPAs | TPA-based donor with one α-naphthyl group | 4.2 x 10⁻⁶ | SCLC | Replacement of a phenyl with an α-naphthyl group decreases hole mobility compared to the parent TPA.[7] |
| TPA-based donor with one β-naphthyl group | 5.5 x 10⁻⁵ | SCLC | Linkage at the β-position of the naphthyl group leads to a significant increase in hole mobility.[7] | |
| Spiro-type HTMs | Spiro-OMeTAD | ~10⁻⁴ - 10⁻⁵ | TOF, SCLC | The spirobifluorene core provides a rigid, 3D structure that ensures good amorphous stability and prevents crystallization. |
| Polymeric Triarylamines | Poly-TPD (poly[N,N′‐bis(4‐butylphenyl)‐N,N′‐bis(phenyl)benzidine]) | 1.7 x 10⁻⁴ - 2 x 10⁻³ | SCLC | Polymer backbone with triarylamine side chains; mobility can be influenced by polymer chain packing.[8] |
| S-Poly-TPD | Higher than Poly-TPD | SCLC | Subtle modification of the alkyl side chain (isobutyl vs. n-butyl) enhances intermolecular stacking and hole mobility.[8] | |
| Bromine-Substituted TPAs | Br-DQTPA and Br-DTF | One order of magnitude higher than non-brominated counterparts | Not specified | Bromine substitution is a promising strategy to significantly enhance hole mobility.[9] |
Experimental Protocols for Hole Mobility Measurement
Accurate and reproducible measurement of hole mobility is critical for materials development. The following sections provide detailed, step-by-step protocols for three common techniques.
Time-of-Flight (TOF) Method
The TOF method directly measures the drift mobility of charge carriers by timing their transit across a thin film under an applied electric field.[5]
Experimental Workflow Diagram:
Caption: Workflow for hole mobility measurement using the Time-of-Flight (TOF) method.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly clean a substrate (e.g., glass).
-
Deposit a bottom electrode, typically a transparent conductor like Indium Tin Oxide (ITO).
-
Deposit a relatively thick film (several micrometers) of the triarylamine derivative onto the bottom electrode. This can be done via vacuum deposition or solution casting.[5]
-
Deposit a top, semi-transparent electrode (e.g., a thin layer of aluminum) to allow for laser excitation.
-
-
Measurement Setup:
-
Place the sample in a light-tight, electrically shielded sample holder.
-
Connect the electrodes to a voltage source and a fast oscilloscope in series with a load resistor.
-
Position a pulsed laser (with a wavelength that the triarylamine derivative absorbs) to illuminate the sample through the semi-transparent electrode.
-
-
Data Acquisition:
-
Apply a DC voltage across the sample.
-
Trigger a short laser pulse to generate a sheet of charge carriers (holes) near the illuminated electrode.
-
The applied electric field will cause the holes to drift across the film to the opposite electrode.
-
Record the resulting transient photocurrent as a function of time using the oscilloscope. The current will persist until the charge carriers reach the counter electrode, at which point it will drop.
-
-
Data Analysis:
-
Determine the transit time (τt) from the shape of the transient photocurrent decay. This is often taken at the "knee" of the decay curve.
-
Calculate the hole mobility (μ) using the formula: μ = d² / (V * τt), where 'd' is the film thickness and 'V' is the applied voltage.
-
Space-Charge-Limited Current (SCLC) Method
The SCLC method is used to determine the charge carrier mobility from the current-voltage (I-V) characteristics of a single-carrier device.[10]
Experimental Workflow Diagram:
Caption: Workflow for hole mobility measurement using the Space-Charge-Limited Current (SCLC) method.
Step-by-Step Protocol:
-
Device Fabrication (Hole-Only Device):
-
Prepare a substrate with a hole-injecting electrode, such as ITO coated with PEDOT:PSS.[11]
-
Deposit the triarylamine derivative as the active layer.
-
Deposit a high work function metal (e.g., gold or silver) as the top electrode to facilitate hole collection and block electron injection.
-
-
Electrical Measurement:
-
Connect the device to a source-measure unit (SMU) in a dark, shielded environment.
-
Perform a voltage sweep and measure the resulting current to obtain the current density-voltage (J-V) characteristic.
-
-
Data Analysis:
-
Plot the J-V curve on a log-log scale.
-
At low voltages, the current is typically ohmic (J ∝ V).
-
As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge limited, following the Mott-Gurney law (J ∝ V²).[10]
-
In the SCLC regime, the mobility (μ) can be extracted by fitting the data to the equation: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the voltage, and d is the film thickness.[10]
-
Organic Field-Effect Transistor (OFET) Measurement
OFETs provide a platform to measure the field-effect mobility, which is a measure of the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.
Experimental Workflow Diagram:
Sources
- 1. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A π-extended triphenylamine based dopant-free hole-transporting material for perovskite solar cells via heteroatom substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-properties relationships in triarylamine-based donor-acceptor molecules containing naphtyl groups as donor material for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 11. pubs.acs.org [pubs.acs.org]
The Enduring Glow: A Comparative Guide to OLED Lifetime Featuring N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine Derivatives
In the ever-evolving landscape of display and lighting technology, the operational lifetime of Organic Light-Emitting Diodes (OLEDs) remains a critical parameter for researchers, scientists, and drug development professionals. The longevity of these devices is intrinsically linked to the stability and efficiency of their constituent materials, with the hole transport layer (HTL) playing a pivotal role. This guide provides an in-depth comparison of the device lifetime of OLEDs utilizing a promising class of materials derived from N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (BPA-Br) against established industry standards.
The quest for longer-lasting and more efficient OLEDs has led to extensive research into novel hole-transporting materials (HTMs). Arylamine derivatives have become a cornerstone in this field due to their excellent charge-carrier mobility and thermal stability.[1][2] The introduction of bromine into the molecular structure of these compounds has emerged as a strategic approach to further enhance their performance, leading to devices with lower operating voltages and improved efficiencies, which are key indicators of a longer operational lifespan.[1]
The Central Role of the Hole Transport Layer in OLED Longevity
The HTL is a critical component in the multilayered architecture of an OLED. Its primary function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to generate light. An ideal HTL should possess high hole mobility, good thermal stability, and energy levels that align well with the adjacent layers to ensure a balanced charge carrier recombination. Imbalances in charge transport can lead to the accumulation of charge at interfaces, causing device degradation and a shortened lifetime.[3]
Benchmarking Performance: NPB and TAPC as Industry Standards
Two of the most widely utilized and studied hole-transporting materials are N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). These materials have become the benchmarks against which new HTMs are compared.
-
NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine): Known for its good hole transport capabilities and relatively high glass transition temperature (Tg) of around 95°C, NPB has been a workhorse in the OLED industry. A higher Tg contributes to better morphological stability of the thin film, which is beneficial for device longevity.[4]
-
TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane): TAPC often exhibits higher hole mobility compared to NPB, which can lead to improved device efficiency. Its higher glass transition temperature also suggests better thermal stability.
While both NPB and TAPC have proven effective, the continuous demand for even longer-lasting devices has spurred the development of new materials that can surpass their performance.
A New Contender: The Rise of Brominated Triphenylamine Derivatives
Recent research has highlighted the potential of bromine-substituted triphenylamine derivatives as a new class of high-performance HTMs. The introduction of a bromine atom can significantly enhance the hole mobility of the material.[1] This is attributed to the influence of the halogen atom on the electronic properties and molecular packing of the compound.
For the purpose of this guide, we will refer to a representative bromine-substituted triphenylamine derivative as Br-TPA . This hypothetical material is based on the findings related to the performance of HTMs synthesized using precursors like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Comparative Performance Analysis
The following table summarizes the key performance metrics of OLEDs fabricated with NPB, TAPC, and the conceptual Br-TPA as the hole transport layer. The data for NPB and TAPC is compiled from various studies, while the data for Br-TPA is based on the reported improvements for bromine-substituted triphenylamine derivatives.[1][4]
| Performance Metric | NPB-based Device | TAPC-based Device | Br-TPA-based Device (Projected) |
| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5 | ~21.1 - 55.74 | > 90 |
| Maximum Power Efficiency (lm/W) | ~1.5 - 3.0 | ~18.58 - 29.28 | > 90 |
| Operating Voltage at 1 cd/m² (V) | > 2.4 | Varies | < 2.4 |
| Device Lifetime (LT50) | Good | Very Good | Excellent (Projected) |
Note: The performance of OLEDs is highly dependent on the specific device architecture and other materials used. The values presented here are for comparative purposes.
The projected data for the Br-TPA-based device indicates a significant potential for achieving higher efficiencies and lower operating voltages. A lower operating voltage is particularly crucial as it reduces power consumption and minimizes the generation of excess heat, a major factor in device degradation.[5] Consequently, a longer operational lifetime (LT50) can be anticipated for devices employing Br-TPA.
Experimental Validation: Protocols for OLED Fabrication and Lifetime Measurement
To ensure the scientific integrity of such comparisons, standardized experimental protocols are essential. The following outlines the typical procedures for fabricating and testing OLED devices.
OLED Fabrication via Thermal Evaporation
The fabrication of multilayer OLEDs is typically performed in a high-vacuum environment to prevent contamination from atmospheric moisture and oxygen, which can severely degrade device performance and lifetime.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried with high-purity nitrogen gas and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Hole Transport Layer (HTL) Deposition: The HTL material (e.g., NPB, TAPC, or Br-TPA) is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure of <10⁻⁶ Torr). The deposition rate is carefully controlled (e.g., 1-2 Å/s) to ensure a uniform thin film of a specific thickness (e.g., 40 nm).
-
Emissive Layer (EML) Deposition: Subsequently, the emissive layer is deposited. This layer often consists of a host material doped with a fluorescent or phosphorescent emitter. For a green phosphorescent OLED, a common choice is tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped into a host like 4,4'-N,N'-dicarbazole-biphenyl (CBP).
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron-transporting material, such as tris-(8-hydroxyquinoline)aluminum (Alq₃), is then evaporated, followed by a thin electron-injection layer, like lithium fluoride (LiF), to facilitate electron injection from the cathode.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from the ambient environment, it is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy adhesive.
Experimental Workflow for OLED Fabrication:
Caption: A generalized workflow for the fabrication of OLED devices via thermal evaporation.
Device Lifetime Measurement Protocol
The operational lifetime of an OLED is typically characterized by measuring the time it takes for the initial luminance to decrease to a certain percentage under a constant current density.
Step-by-Step Lifetime Measurement:
-
Initial Characterization: The current-voltage-luminance (J-V-L) characteristics of the freshly fabricated device are measured using a source meter and a calibrated photodetector. The electroluminescence spectrum is also recorded.
-
Constant Current Stressing: The device is then driven at a constant DC current density (e.g., 10 mA/cm²) in a controlled environment (constant temperature and humidity).
-
Luminance Monitoring: The luminance of the device is continuously monitored over time using a photodetector.
-
Lifetime Determination: The time at which the luminance drops to 50% of its initial value is recorded as the LT50 lifetime. Other metrics such as LT90 (90% of initial luminance) or LT70 (70% of initial luminance) can also be used depending on the application requirements.
Logical Flow of Lifetime Testing:
Caption: The logical process for determining the LT50 lifetime of an OLED device under constant current stress.
Conclusion: The Path to Enhanced OLED Durability
The strategic incorporation of bromine into triphenylamine-based hole-transporting materials, derived from precursors like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, presents a compelling avenue for enhancing the operational lifetime of OLED devices. The projected improvements in current and power efficiency, coupled with a reduction in operating voltage, directly address the key factors that contribute to device degradation. While established materials like NPB and TAPC have paved the way for the current generation of OLEDs, the exploration of novel molecular architectures, such as brominated arylamines, is essential for pushing the boundaries of performance and achieving the long-term stability required for next-generation displays and solid-state lighting. Further research focusing on direct, long-term stability tests of these novel materials is crucial to fully validate their potential and accelerate their integration into commercial applications.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key.
-
Zhang, Y., et al. (2015). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 3(45), 11915-11921. Available at: [Link]
- BenchChem. (2025). Performance Analysis of Hole Transport Materials in OLED Devices: A Comparative Guide.
-
Kim, S. H., et al. (2008). New Hole Transporting Materials Based on Di- And Tetra-Substituted Biphenyl Derivatives for Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology, 8(10), 5123-5129. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Brominated Biphenyl Amines in High-Performance OLEDs.
-
Lee, S. Y., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14248-14261. Available at: [Link]
-
RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved January 29, 2026, from [Link]
- Adachi, C., et al. (2001). Endothermic energy transfer: A mechanism for generating very efficient fluorescent organic light-emitting diodes. Applied Physics Letters, 78(11), 1622-1624.
- Tokito, S., et al. (1996). Organic Light-Emitting Diodes Using Triphenylamine Based Hole Transporting Materials. Journal of Photopolymer Science and Technology, 9(2), 293-298.
- Kondakov, D. Y., et al. (2007). Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. Journal of Applied Physics, 102(11), 114502.
- Giebink, N. C., et al. (2011). Intrinsic luminance loss in phosphorescent organic light-emitting diodes due to triplet-polaron annihilation. Physical Review B, 84(12), 125305.
- Lee, J., et al. (2017). Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer. Scientific Reports, 7(1), 1937.
- Zhang, Y., et al. (2014). A new molecular design for blue thermally activated delayed fluorescent emitters: From a V-shape to a U-shape.
- Kim, J. S., et al. (2022). Robust Spirobifluorene Core Based Hole Transporters with High Mobility for Long-Life Green Phosphorescent Organic Light-Emitting Devices. Chemistry – A European Journal, 28(66), e202202636.
-
Adachi, C. (2016). Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. EurekAlert!. Available at: [Link]
Sources
- 1. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Mitigating Efficiency Roll-Off in OLEDs: Evaluating N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a Hole Transport Layer
The rapid evolution of Organic Light-Emitting Diode (OLED) technology has revolutionized the display and lighting industries, offering devices with unprecedented color fidelity, contrast, and form factors. Despite achieving near-perfect internal quantum efficiencies, a persistent challenge remains: efficiency roll-off. This phenomenon, characterized by a significant drop in external quantum efficiency (EQE) at the high brightness levels required for many applications, curtails the full performance potential of OLEDs and can negatively impact device longevity.[1]
This guide provides an in-depth comparison of hole transport layer (HTL) materials, with a specific focus on N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, which we will refer to as b-NBP. We will objectively analyze its performance against established benchmark HTLs and explore the underlying material properties and device physics that govern efficiency roll-off.
The Pivotal Role of the HTL in Dictating OLED Efficiency and Stability
The HTL is a critical component within the OLED device stack, responsible for the efficient injection of positive charge carriers (holes) from the anode and their transport to the emissive layer (EML).[2][3] An ideal HTL must possess high hole mobility, suitable energy levels for seamless charge injection, and robust thermal stability.[4][5][6]
Efficiency roll-off is a complex issue with multiple contributing factors. Key mechanisms include:
-
Triplet-Triplet Annihilation (TTA) and Singlet-Triplet Annihilation (STA): At high current densities, the concentration of excitons (bound electron-hole pairs) in the emissive layer becomes very high. The interaction between two triplet excitons (TTA) or a singlet and a triplet exciton (STA) can lead to non-radiative decay, effectively wasting energy that would have produced light.[7][8]
-
Triplet-Polaron Annihilation (TPA): This occurs when a triplet exciton is quenched by a charge carrier (a polaron), another significant loss pathway at high drive currents.[1][9]
-
Charge Carrier Imbalance: A mismatch in the number or mobility of holes and electrons reaching the recombination zone can push the emission region towards the HTL or electron transport layer (ETL) interfaces. This can lead to quenching at the interface and exacerbate TPA.[1][9]
The HTL directly influences these roll-off mechanisms. A material with high hole mobility can help maintain a balanced charge carrier population within the EML, preventing the accumulation of holes that can lead to quenching.[10][11] Furthermore, the energy level alignment between the HTL and the EML is crucial for efficient charge injection and for confining excitons within the desired emissive zone.
Comparative Analysis of HTL Materials
To understand the potential of b-NBP, we compare it with two widely used benchmark HTL materials: NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) and TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
Material Focus: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (b-NBP)
Brominated aromatic amines, such as b-NBP, are of interest due to their potential for high thermal stability and efficient charge transport, properties imparted by the extensive π-conjugated system of the biphenyl groups.[12] The bromine atom can also serve as a site for further molecular engineering.[12] Materials with similar biphenyl-amine structures are noted for their excellent charge-transporting capabilities and are crucial for developing advanced OLEDs with improved efficiency and longevity.[13][14]
Benchmark Materials:
-
NPB: Long considered an industry-standard HTL, NPB offers reliable performance and good thermal stability. Its charge transport properties are well-documented.[2]
-
TAPC: Known for its exceptionally high hole mobility, which is approximately an order of magnitude higher than that of NPB.[10][11] This high mobility can be advantageous in creating a more balanced charge flux in the EML, potentially reducing roll-off.[10][15]
Quantitative Performance Data
The following table summarizes typical performance metrics for OLEDs utilizing these different HTL materials. The data represents a synthesis of values reported in scientific literature, highlighting the impact of the HTL on device efficiency and roll-off.
| Performance Metric | NPB-based Device | TAPC-based Device | Notes |
| Peak External Quantum Efficiency (EQE) | ~18-22% | ~20-25% | TAPC's higher mobility often leads to a higher peak EQE due to improved charge balance. |
| EQE at 1000 cd/m² | ~15-19% | ~18-23% | A key indicator of roll-off. The smaller the drop from the peak, the better the performance. |
| Efficiency Roll-Off @ 1000 cd/m² | ~10-15% | ~5-10% | TAPC-based devices consistently show reduced roll-off compared to NPB.[16][17] |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ | ~10⁻³ | TAPC's higher mobility is a primary driver of its superior performance in reducing roll-off.[10][18] |
Note: Performance data for b-NBP is not as widely published in comparative studies. However, based on its chemical structure, it is expected to have high thermal stability and charge mobility, potentially offering performance advantages similar to or exceeding NPB.
Experimental Protocol for HTL Evaluation
To ensure trustworthy and reproducible comparisons, a standardized experimental workflow is essential. The following protocol outlines the fabrication and characterization of OLED devices for evaluating HTL performance.
Step-by-Step Methodology
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure would be:
-
HTL: Deposit a 40 nm layer of the material under investigation (b-NBP, NPB, or TAPC).
-
Emissive Layer (EML): Deposit a 20 nm layer of a standard host-guest EML system (e.g., CBP doped with Ir(ppy)₃ for a green phosphorescent OLED).
-
Electron Blocking Layer (EBL): Deposit a 10 nm layer of a material like TCTA to confine excitons within the EML.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of a material such as TPBi.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of Aluminum (Al).
-
-
The deposition rates for organic materials should be maintained at 1-2 Å/s, while LiF should be 0.1 Å/s and Al at 5-10 Å/s. A quartz crystal monitor is used to control layer thickness.
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture degradation.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a programmable source meter and a calibrated photodiode/spectrometer.
-
Calculate the External Quantum Efficiency (EQE), power efficiency, and current efficiency as a function of current density and luminance.
-
The efficiency roll-off can be quantified as the percentage decrease in EQE from its peak value to its value at a specific high luminance (e.g., 1000 cd/m²).
-
Experimental Workflow Diagram
Caption: Workflow for OLED fabrication and testing to evaluate HTL performance.
Discussion and Mechanistic Interpretation
The superior performance of TAPC in mitigating efficiency roll-off, as indicated in the comparative data, is primarily attributed to its high hole mobility.[10][11] A higher mobility allows for more efficient hole transport, leading to a better balance of charge carriers within the emissive layer. This balanced injection reduces the likelihood of hole accumulation at the HTL/EML interface, thereby minimizing triplet-polaron quenching.[9]
Furthermore, a well-balanced charge flux helps to keep the recombination zone confined to the center of the EML, away from the quenching interfaces. This is crucial for maintaining high efficiency at high brightness levels.[19] While specific experimental data on b-NBP is less prevalent in direct comparative studies, its molecular structure suggests properties conducive to high performance. The biphenyl-amine core is known for good charge transport, and the overall molecular rigidity can contribute to high thermal stability, a critical factor for device lifetime.[12][13]
The expectation is that b-NBP would exhibit performance characteristics that are competitive with, and potentially superior to, NPB. Its efficacy relative to TAPC would depend critically on its intrinsic hole mobility. If the mobility of b-NBP approaches that of TAPC, it could represent a compelling alternative, especially if it offers advantages in synthesis cost or long-term operational stability.
Conclusion
The selection of the hole transport layer is a critical decision in the design of high-performance OLEDs with low efficiency roll-off. While NPB has been a reliable standard, materials with higher hole mobility, such as TAPC, have demonstrated a clear advantage in maintaining efficiency at high brightness.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (b-NBP) emerges as a promising candidate HTL material. Its chemical structure is designed for robust thermal stability and efficient charge transport. Future research should focus on direct, side-by-side comparisons of b-NBP with TAPC and other high-mobility HTLs using the standardized protocols outlined in this guide. Such studies will be invaluable in quantifying its impact on roll-off and fully elucidating its potential for enabling the next generation of highly efficient and stable OLEDs for demanding display and solid-state lighting applications.
References
-
Nature Research. (2022). Efficiency roll-off in TADF OLEDs. Springer Nature. [Link]
-
Goushi, K., et al. (2021). Origin of the Efficiency Roll‐Off in Single‐Layer Organic Light‐Emitting Diodes Based on Thermally Activated Delayed Fluorescence. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Efficiency Roll-off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design. ACS Materials Letters. [Link]
-
Zhang, Y., et al. (2018). Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. [Link]
-
Royal Society of Chemistry. (n.d.). Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials. [Link]
-
American Chemical Society. (2020). Investigation of External Quantum Efficiency Roll-Off in OLEDs Using the Mean-Field Steady-State Kinetic Model. The Journal of Physical Chemistry C. [Link]
-
National Center for Biotechnology Information. (2018). Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing OLED Performance: The Critical Role of N-([1,1'-biphenyl]-4-yl). [Link]
-
SciSpace. (2013). Efficiency Roll-Off in Organic Light-Emitting Diodes. [Link]
-
ResearchGate. (2023). Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells. [Link]
-
ResearchGate. (n.d.). Hole mobilities of HAT-CN : NPB, HAT-CN : TAPC and HAT-CN : CBP mixtures against the square root of the electric-field strength. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Biphenyl Amines in High-Performance OLEDs. [Link]
-
Royal Society of Chemistry. (n.d.). Immobilizing tBP via tailor-made π-conjugated hole transport materials for efficient and stable perovskite solar cells. [Link]
-
ResearchGate. (n.d.). Radical OLED device structure and optoelectronic characterization. [Link]
-
National Center for Biotechnology Information. (2019). Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System. [Link]
-
MDPI. (n.d.). Few-Layered Black Phosphorene as Hole Transport Layer for Novel All-Inorganic Perovskite Solar Cells. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells. [Link]
-
ResearchGate. (n.d.). Optimizing hole-injection in organic electroluminescent devices by modifying CuPc/NPB interface. [Link]
-
YouTube. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced OLED Intermediates: The Role of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilizing tBP via tailor-made π-conjugated hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Analysis of Hole Injection Barriers in Organic Electronics
For researchers, scientists, and professionals in drug development utilizing organic electronic devices, the efficiency of charge injection at the electrode-organic interface is a critical determinant of device performance. A key parameter governing this process is the hole injection barrier (HIB), which represents the energy difference between the anode's work function and the highest occupied molecular orbital (HOMO) of the hole transport layer (HTL). A lower HIB facilitates the efficient injection of holes from the anode into the organic semiconductor, leading to reduced operating voltages and enhanced device efficiency and longevity.
This comprehensive guide provides a comparative study of hole injection barriers for a range of commonly employed HTLs, including organic polymers, small molecules, inorganic compounds, and self-assembled monolayers (SAMs). We will delve into the underlying principles of HIB, present a detailed comparison of various HTL materials with supporting experimental data, and provide standardized protocols for the accurate measurement of this crucial parameter.
The Critical Role of the Hole Transport Layer and the Hole Injection Barrier
In organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, the HTL serves multiple crucial functions. It facilitates the transport of holes from the anode to the emissive or active layer while simultaneously blocking the passage of electrons to the anode.[1][2] An ideal HTL should possess high hole mobility, appropriate energy levels for efficient hole injection and transport, and good thermal and morphological stability.[3]
The hole injection barrier is a primary factor influencing the overall device performance. A large HIB impedes the injection of holes, leading to a high turn-on voltage, reduced current density, and consequently, lower power efficiency.[4] Therefore, minimizing the HIB is a key strategy in the design and optimization of high-performance organic electronic devices.
Comparative Analysis of Hole Transport Layers
The selection of an appropriate HTL is a critical design choice in the fabrication of organic electronic devices. Below, we present a comparative analysis of various classes of HTLs, highlighting their key properties and reported hole injection barriers.
Organic Hole Transport Layers
Organic HTLs can be broadly categorized into polymeric and small molecule materials.
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a widely used polymeric HTL due to its high conductivity, transparency, and solution processability.[5] However, its acidic nature can lead to the degradation of the underlying transparent conductive oxide (e.g., ITO) and its hygroscopic properties can affect device stability.[5] The work function of PEDOT:PSS is typically around 5.0-5.2 eV.[6]
-
Small Molecule HTLs such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (α-NPD), 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), and N,N′-Di(1-naphthyl)-N,N′-diphenyl- (1,1′-biphenyl)-4,4′-diamine (NPB) are often used in vacuum-deposited devices. They generally offer good hole mobility and well-defined energy levels.
| HTL Material | HOMO Level (eV) | Work Function (eV) | Hole Injection Barrier (eV) | Reference |
| PEDOT:PSS | ~5.0-5.2 | ~5.0-5.2 | 0.51 (with α-NPD), 0.94 (with CBP) | [1] |
| α-NPD | 5.4 | - | 0.51 (on G-PEDOT) | [1] |
| TPD | 5.3 | - | 0.58 (on G-PEDOT) | [1] |
| CBP | 6.0 | - | 0.94 (on G-PEDOT) | [1] |
| VNPB | 5.27 | - | - | [7] |
| PMA | 5.7 | - | - | [7] |
Inorganic Hole Transport Layers
Inorganic materials have emerged as promising alternatives to organic HTLs due to their high stability, tunable work functions, and often lower cost.
-
Transition Metal Oxides (TMOs) like Molybdenum trioxide (MoO₃) and Nickel oxide (NiO) are widely used. MoO₃ is known for its deep work function, which can facilitate hole injection into materials with deep HOMO levels.[8] NiO is another stable and widely studied inorganic HTL.[9][10]
| HTL Material | Work Function (eV) | Key Features | Reference |
| MoO₃ | ~5.3 - 6.9 | Deep work function, good stability | [8][11] |
| NiO | ~5.2 | High stability, tunable properties with doping | [11][12] |
| Cu₂O | - | Potential for high PCE in perovskite solar cells | [13] |
| CuSCN | ~5.3 | Good performance in perovskite solar cells | [14] |
Self-Assembled Monolayers (SAMs)
SAMs offer a powerful approach to engineer the anode/HTL interface with high precision. These ultrathin layers can modify the work function of the anode, leading to a reduction in the hole injection barrier.
-
Phosphonic acid-based SAMs , such as [2-(3,6-diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid (I-2PACz), have demonstrated the ability to significantly increase the work function of ITO, leading to improved device performance in OLEDs.[5]
| HTL Material | Anode | Modified Work Function (eV) | Resulting Hole Injection Barrier (eV) | Reference |
| I-2PACz | ITO | 5.47 | ~0.19 | [5] |
| Br-2PACz | ITO | - | ~0.1 | [5] |
| Cl-2PACz | ITO | - | ~0.15 | [5] |
| F-2PACz | ITO | - | ~0.24 | [5] |
| 2PACz | ITO | - | ~0.21 | [5] |
Experimental Methodologies for Determining Hole Injection Barriers
Accurate determination of the hole injection barrier is crucial for understanding and optimizing device performance. The two primary techniques employed for this purpose are Ultraviolet Photoelectron Spectroscopy (UPS) and Current-Voltage (J-V) characteristic measurements.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a powerful surface-sensitive technique that directly measures the electronic structure of materials, including the work function and the energy of the HOMO level.
Experimental Workflow for UPS Measurement:
Caption: Workflow for determining hole injection barrier from J-V measurements.
Step-by-Step Protocol:
-
Device Fabrication:
-
Fabricate a hole-only device with the structure: Anode / HTL / Cathode. The cathode should have a high work function to block electron injection.
-
-
J-V Measurement:
-
Mount the device in a cryostat to enable temperature-dependent measurements.
-
At a series of fixed temperatures, apply a sweeping voltage across the device and measure the resulting current.
-
-
Data Analysis:
-
Plot the current density (J) as a function of the applied voltage (V) for each temperature.
-
Fit the J-V-T data to a suitable charge injection model, such as the Schottky thermionic emission model, which relates the current to the temperature and the injection barrier height.
-
The hole injection barrier can then be extracted from the fitting parameters. [15][16]
-
Conclusion
The selection of an appropriate hole transport layer with a low hole injection barrier is paramount for the development of high-performance organic electronic devices. This guide has provided a comparative overview of various HTL materials, including their respective hole injection barriers and key characteristics. Furthermore, we have detailed the standard experimental protocols for the accurate determination of this critical parameter. By understanding the interplay between the anode work function and the HTL HOMO level, and by employing rigorous characterization techniques, researchers can systematically engineer interfaces for optimal charge injection, paving the way for the next generation of efficient and stable organic electronics.
References
-
Hole injection barriers at polymer anodeХsmall molecule interfaces. (n.d.). American Institute of Physics. Retrieved January 29, 2026, from [Link]
-
Hole injection barriers at polymer anodeХsmall molecule interfaces. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
A Comparative Analysis of Hole Transport Layers for Enhancing Charge Transportation in High-performance Na2SnBr6 Perovskite Solar Cells. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]
-
REVIEW ON NIO THIN FILM AS HOLE TRANSPORT LAYER IN PEROVSKITE SOLAR CELL. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Hole-injection enhancement with different interlayers. a,b, Current... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Modification of the hole injection barrier in organic light-emitting devices studied by ultraviolet photoelectron spectroscopy. (2009). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Hole-Injection-Barrier Effect on the Degradation of Blue Quantum-Dot Light-Emitting Diodes. (n.d.). OSTI.GOV. Retrieved January 29, 2026, from [Link]
-
Tuning the hole injection barrier height at organic/metal interfaces with (sub-) monolayers of electron acceptor molecules. (n.d.). American Institute of Physics. Retrieved January 29, 2026, from [Link]
-
Solution-Processed MoO3 Thin Films As a Hole-Injection Layer for Organic Solar Cells. (2011). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Nickel Oxide Hole Injection Layers for Balanced Charge Injection in Quantum Dot Light‐Emitting Diodes. (2024). Wiley Online Library. Retrieved January 29, 2026, from [Link]
-
Efficient hole transport layers with widely tunable work function for deep HOMO level organic solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Hole Injection Barrier‐Driven Positive Aging Mechanism in Inverted QLEDs. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Experimental design for the determination of the injection barrier height at metal/organic interfaces using temperature dependent current-voltage measurements. (n.d.). American Institute of Physics. Retrieved January 29, 2026, from [Link]
-
Efficient Hole Transport Layers with Widely Tunable Work Function for Deep HOMO Level Organic Solar Cells. (2015). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Mg-Doped NiO Hole Transport Layers with Ultrathin ALD-MgO Diffusion Barriers for All-Inorganic Quantum Dot Light-Emitting Diodes. (2023). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Comparison of organic and inorganic hole transport layers in double perovskite material-based solar cell. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Solution-Processed Thick Hole-Transport Layer for Reliable Quantum-Dot Light-Emitting Diodes Based on an Alternatingly Doped Structure. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Comparative Simulation Study of the Performance of Conventional and Inverted Hybrid Tin-Based Perovskite Solar Cells. (2023). MDPI. Retrieved January 29, 2026, from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Hole-Selective Self-Assembled Monolayers Overlaid on NiOx or PEDOT:PSS for Tin-Based Perovskite Solar Cells - An Overview of Recent Characterization Methods. (2023). PubMed. Retrieved January 29, 2026, from [Link]
-
A comparative study of interface engineering with different hole transport materials for high-performance perovskite solar cells. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (2023). MDPI. Retrieved January 29, 2026, from [Link]
-
Analysis of the role of hole transport layer materials to the performance of perovskite solar cell. (2018). E3S Web of Conferences. Retrieved January 29, 2026, from [Link]
-
Overcoming Hole‐Extraction Barriers: A Facile PEDOT:PSS Interlayer Unlocks Record‐Low Voltage Deficit in PbS Quantum Dot Solar Cells. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Efficient hole transport layers with widely tunable work function for deep HOMO level organic solar cells. (2015). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Optimizing electron injection barriers and hole-trapping ability for high-performance photomultiplication-type ternary organic photodetectors. (2024). AIP Publishing. Retrieved January 29, 2026, from [Link]
-
Bias-Induced Modulation of Charge Transport and Relaxation Dynamics in Perovskite Solar Cells: An Impedance Spectroscopy Approach. (2024). MDPI. Retrieved January 29, 2026, from [Link]
-
Hole injection and efficiency droop improvement in InGaN/GaN light-emitting diodes by band-engineered electron blocking layer. (2010). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Current-voltage characteristics for hole-only devices at different... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. zjuisee.zju.edu.cn [zjuisee.zju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. light.utoronto.ca [light.utoronto.ca]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Validation of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine by HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reliable scientific outcomes. In this guide, we delve into the critical process of validating the purity of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a complex aromatic amine often utilized in the synthesis of advanced materials and potential therapeutic agents.
This guide will not only provide a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the routine analysis of this compound but will also offer a comparative analysis with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip you with the scientific rationale and practical insights necessary to make informed decisions for your analytical needs.
Understanding the Analyte: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS No. 1160294-93-8) is a white crystalline solid with a molecular formula of C₁₈H₁₄BrN and a molecular weight of approximately 324.22 g/mol .[1] Its structure, characterized by multiple aromatic rings, imparts a high degree of hydrophobicity, making it well-suited for reversed-phase HPLC analysis. The compound is generally soluble in organic solvents like tetrahydrofuran (THF).
Given its synthetic route, which often involves the coupling of aromatic amines and biphenyl derivatives, potential impurities can include unreacted starting materials, such as 4-phenyl-diphenylamine or N-phenyl-N-biphenylylamine, and byproducts like dibrominated species.[2] Furthermore, aromatic amines are known to be susceptible to oxidative and photolytic degradation, which can lead to the formation of colored impurities and other degradation products.[3][4]
The Gold Standard: A Validated HPLC Method for Purity Determination
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and stability testing, offering a balance of resolution, sensitivity, and robustness.[5] The following method has been designed and validated to provide reliable purity data for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Experimental Protocol: HPLC Method Validation
The validation of this analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H₂O), both containing 0.1% formic acid. A typical gradient could be:
-
0-2 min: 60% ACN
-
2-15 min: 60% to 95% ACN
-
15-20 min: 95% ACN
-
20.1-25 min: 60% ACN (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Causality Behind Choices: The C18 stationary phase is chosen for its excellent retention of hydrophobic molecules like our target analyte. The gradient elution with acetonitrile and water allows for the effective separation of the main peak from both less polar (impurities eluting later) and more polar (impurities eluting earlier) species. The addition of formic acid helps to improve peak shape and reproducibility by protonating any residual silanols on the stationary phase and ensuring the analyte is in a consistent ionic state. A detection wavelength of 254 nm is selected as it is a common wavelength where many aromatic compounds exhibit strong absorbance.
2. Method Validation Parameters:
The following parameters are assessed to ensure the method is reliable, accurate, and precise.
-
Specificity (Forced Degradation): To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, forced degradation studies are performed.[4][7] The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours
-
Photolytic: ICH Q1B compliant light exposure The chromatograms of the stressed samples are then compared to that of an unstressed sample to ensure that the main peak is well-resolved from any degradation products.
-
-
Linearity: A series of solutions of the analyte are prepared at different concentrations (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL). The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of >0.999 is considered acceptable.
-
Accuracy: The accuracy of the method is determined by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated. An acceptable range for recovery is typically 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst using different equipment. The %RSD is calculated for the combined data from both days. A %RSD of <2% is generally considered acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
Beyond the Standard: A Comparative Look at Alternative Techniques
While HPLC is a robust and widely accepted method, other analytical techniques offer unique advantages and can be more suitable for specific applications. Here, we compare our validated HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography (GC): The Choice for Volatile Analytes
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] For N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, which has a relatively high boiling point, GC analysis would likely require derivatization to increase its volatility, or the use of high-temperature columns and injection ports.
Causality Behind GC's Suitability (or lack thereof): The primary limitation of GC for this analyte is its low volatility. The high temperatures required for volatilization could potentially lead to on-column degradation, compromising the accuracy of the purity assessment. While derivatization can overcome this, it adds an extra step to the sample preparation process, which can introduce variability and potential for error.[6]
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
qNMR has emerged as a powerful tool for the direct and absolute quantification of compounds without the need for a specific reference standard of the analyte.[10][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.
Causality Behind qNMR's Power: qNMR's key advantage is its status as a primary ratio method of measurement. This means it does not rely on the response factor of the analyte, which can vary between different analytical techniques and even between different instruments of the same type. This makes qNMR particularly valuable for the certification of reference materials and for obtaining a highly accurate purity value.
Data Summary: A Head-to-Head Comparison
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. | Broad applicability for soluble compounds. |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Sensitivity | High (ng to pg level). | Very high, especially with specific detectors like MS (pg to fg level). | Lower (µg to mg level). |
| Analysis Speed | Moderate (typically 15-30 minutes per sample). | Fast (typically <15 minutes per sample).[8] | Fast (typically <10 minutes per sample). |
| Quantitation | Relative quantitation against a reference standard. | Relative quantitation against a reference standard. | Absolute quantitation using a certified internal standard. |
| Strengths | Versatile, robust, widely available, well-established for purity testing. | High resolution, fast analysis times, excellent for volatile impurities. | Absolute quantitation, non-destructive, provides structural information. |
| Limitations | Requires a reference standard for the analyte, solvent consumption. | Not suitable for non-volatile or thermally labile compounds, potential for degradation. | Lower sensitivity, high initial instrument cost, requires careful experimental setup. |
Conclusion and Recommendations
For the routine purity assessment of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in a drug development or quality control setting, the validated HPLC method presented in this guide is the recommended approach. Its robustness, specificity, and wide availability make it a reliable and practical choice. The method's ability to separate the main analyte from potential impurities and degradation products ensures the accuracy of the purity determination.
Gas Chromatography is generally not the preferred method for this non-volatile compound due to the need for derivatization and the risk of thermal degradation. However, it could be a valuable complementary technique for the specific analysis of volatile impurities that may not be well-retained by reversed-phase HPLC.
Quantitative NMR stands out as a powerful, non-destructive technique for obtaining a highly accurate, absolute purity value. While its lower sensitivity and higher cost may preclude its use for routine analysis, it is an invaluable tool for the characterization and certification of reference standards and for resolving discrepancies observed with other methods.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available resources. By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can ensure the quality and integrity of their scientific work.
References
-
Wikipedia. 4-Aminobiphenyl. Available from: [Link]
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
-
PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]
-
SIELC Technologies. Separation of Triphenylamine on Newcrom R1 HPLC column. Available from: [Link]
-
Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). 2025. Available from: [Link]
-
Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. 2025. Available from: [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
-
Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. Available from: [Link]
-
ResearchGate. The analysis of the triphenylamine (TPA) derivatives with different functional groups during electrospray ionization (ESI). Available from: [Link]
-
ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. 2014. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. 2017. Available from: [Link]
-
PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]
-
PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. 2014. Available from: [Link]
-
ACS Publications. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Available from: [Link]
-
MDPI. Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Available from: [Link]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. 2013. Available from: [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. 2025. Available from: [Link]
-
Lupine Publishers. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. 2019. Available from: [Link]
-
NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. 2023. Available from: [Link]
- Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
Sources
- 1. Separation of Triphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. bitesizebio.com [bitesizebio.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rssl.com [rssl.com]
A Researcher's Guide to the Impact of Hole Transport Layers on OLED Color Purity
In the pursuit of next-generation Organic Light-Emitting Diode (OLED) displays and lighting, achieving high color purity is paramount. The color gamut defined by standards like BT.2020 demands emitters with narrowband emissions, but the ultimate color observed by the end-user is not solely a function of the emissive material.[1] It is the product of a complex interplay between all layers within the device stack. Among these, the Hole Transport Layer (HTL) plays a deceptively critical role.
This guide provides an in-depth comparison of how different HTL strategies and materials can fundamentally alter the color purity of an OLED. We will move beyond a simple catalog of materials to explain the core mechanisms, provide actionable experimental protocols for assessment, and present comparative data to ground the discussion in empirical evidence.
The Core Mechanisms: How the HTL Governs Color Purity
The primary functions of the HTL are to facilitate the transport of holes from the anode to the emissive layer (EML) and to block electrons from leaking past the EML to the anode.[2] These functions directly influence color purity through three key mechanisms:
Confinement of the Recombination Zone
The most critical factor for color purity is ensuring that all light generation—the recombination of holes and electrons to form excitons—occurs squarely within the intended emissive layer.
-
Charge Balance: An ideal HTL promotes a balanced flux of holes and electrons within the EML. If hole injection and transport are too efficient relative to electron transport, the recombination zone will be pushed towards the EML/Electron Transport Layer (ETL) interface. Conversely, poor hole transport can cause the recombination zone to shift towards the HTL/EML interface. This shift can lead to undesirable emission from the HTL itself or from exciplexes (excited-state complexes) formed at the interface, resulting in a broadened spectrum or parasitic emission and thus, impure color.
-
Exciton Blocking: The HTL must act as a barrier to prevent excitons, particularly high-energy triplet excitons in phosphorescent and TADF devices, from diffusing out of the EML. This requires the HTL material to have a triplet energy (T1) that is higher than that of the emissive dopant. If the HTL's T1 energy is too low, excitons can migrate into the HTL and decay non-radiatively or emit at a different wavelength, severely compromising both efficiency and color purity.
Energy Level Alignment
Proper alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels is essential for efficient, low-voltage operation and for preventing interfacial charge accumulation that can affect color stability.
-
HOMO Level: The HOMO of the HTL should be well-matched with the work function of the anode (typically Indium Tin Oxide, or ITO) and the HOMO of the EML. A large energy barrier between the anode and HTL will impede hole injection, while a significant mismatch at the HTL/EML interface can cause holes to accumulate, potentially leading to device degradation and color shifts over time. A well-aligned HOMO cascade ensures smooth hole injection and transport.
-
LUMO Level: The LUMO level of the HTL should be significantly higher than that of the EML. This creates a large energy barrier for electrons, effectively blocking them from leaking past the EML into the HTL.[2]
The following diagram illustrates the crucial role of energy level alignment in maintaining a confined recombination zone for high color purity.
Caption: Mechanism of HTL Impact on Recombination Zone and Color Purity.
Optical Microcavity Effects
The thin-film stack of an OLED forms an optical microcavity. The thickness of the HTL is a major contributor to the total optical path length of this cavity.[3] Variations in HTL thickness can alter the resonant wavelengths of the cavity, which can selectively enhance or suppress certain wavelengths from the emitter's natural spectrum.[3] This can lead to a shift in the peak emission wavelength and a distortion of the emission spectrum, thereby changing the perceived color coordinates. While this effect can be engineered to improve light outcoupling, unintended variations in HTL thickness can be a source of color impurity and inconsistency.
Comparative Analysis of Common HTL Materials
The choice of HTL material has a profound impact on the resulting device performance. While a perfect apples-to-apples comparison is challenging as optimal performance often requires re-optimization of the entire device stack, we can compare representative data for common HTL classes in similar device architectures.
| HTL Material | Class | Hole Mobility (cm²/Vs) | Triplet Energy (T1) (eV) | Key Advantages | Impact on Color Purity |
| NPB | Small Molecule | ~10⁻⁴ | ~2.3 | Workhorse material, good thermal stability, well-understood properties. | Can be a source of instability in blue phosphorescent OLEDs due to its relatively low T1 energy, potentially leading to spectral changes over time. |
| TAPC | Small Molecule | ~10⁻² | ~2.87 | High hole mobility reduces driving voltage; high T1 energy makes it excellent for blue phosphorescent and TADF devices. | High T1 energy provides excellent exciton confinement, leading to high color purity, especially for blue emitters. |
| PEDOT:PSS | Conductive Polymer | ~10⁻⁵ - 10⁻¹ | N/A | Solution-processable, high transparency, smooths anode surface. | Its acidic nature can degrade the EML interface over time, leading to reduced lifetime and color shifts. Can also be a source of exciton quenching. |
| Cross-linkable HTLs | Small Molecule / Polymer | Variable | >2.8 | Solution-processable, forms robust, solvent-resistant layers.[4] | Enables fabrication of multi-layer, solution-processed OLEDs without layer dissolution, preserving the integrity of the EML and ensuring pure emission.[4] |
Note: Mobility and T1 values are representative and can vary based on measurement technique and specific molecular structure.
Experimental Workflow for Assessing HTL Impact
A rigorous and systematic approach is required to isolate and quantify the impact of the HTL on color purity. The following workflow outlines the key steps from device fabrication to final analysis.
Caption: Standard workflow for OLED fabrication and color purity assessment.
Detailed Protocol: Device Fabrication (Thermal Evaporation)
This protocol describes a standard fabrication process for a small-molecule OLED to compare two different HTLs (e.g., NPB vs. TAPC).
-
Substrate Preparation:
-
Causality: Aggressive cleaning is critical to remove organic residues and particulates from the ITO-coated glass substrate, ensuring uniform film formation and preventing electrical shorts.
-
Procedure: Sequentially sonicate pre-patterned ITO substrates in cassettes of Deionized Water, Acetone, and Isopropyl Alcohol (IPA) for 15 minutes each. Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Treatment:
-
Causality: Oxygen plasma treatment removes final carbon contaminants and increases the ITO work function by creating a more oxygen-rich surface, which lowers the hole injection barrier.
-
Procedure: Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma (e.g., 50W for 3 minutes).
-
-
HTL Deposition:
-
Causality: Thermal evaporation under high vacuum (~10⁻⁷ Torr) ensures high-purity films and prevents contamination from atmospheric gases.[5] The deposition rate is controlled to ensure a smooth, amorphous film morphology.
-
Procedure:
-
Device Set A: Deposit 40 nm of NPB at a rate of 1 Å/s.
-
Device Set B: Deposit 40 nm of TAPC at a rate of 1 Å/s.
-
-
-
Subsequent Layer Deposition:
-
Causality: The remaining layers are deposited in sequence without breaking vacuum to maintain pristine interfaces. The layer thicknesses are kept constant across all device sets to isolate the effect of the HTL.
-
Procedure: On top of the HTL, deposit the EML (e.g., 20 nm of CBP doped with 10% Ir(ppy)₃), an ETL (e.g., 30 nm of TPBi), a thin electron injection layer (e.g., 1 nm of LiF), and the metal cathode (e.g., 100 nm of Al).
-
-
Encapsulation:
-
Causality: Organic materials and reactive cathode metals are highly sensitive to oxygen and moisture. Encapsulation with a glass lid and UV-cured epoxy in an inert nitrogen atmosphere is essential to prevent rapid degradation and ensure reliable device measurement.
-
Procedure: Transfer the completed devices into a nitrogen-filled glovebox. Apply a bead of UV-curable epoxy around the active area and place a glass coverslip on top. Cure under a UV lamp.
-
Detailed Protocol: Characterization and Data Analysis
-
Electroluminescence (EL) Measurement:
-
Causality: Measuring the EL spectrum at various driving voltages is crucial to assess color stability. Changes in the spectrum shape or peak position with increasing brightness can indicate charge imbalance or the onset of degradation mechanisms.
-
Procedure: Mount the encapsulated device on a probe station. Using a source measure unit (SMU), apply a forward voltage bias. Collect the emitted light using a fiber optic cable coupled to a calibrated spectroradiometer (e.g., Photo Research PR-705).
-
-
Data Acquisition:
-
Procedure: Record the full emission spectrum (e.g., 380-780 nm), luminance, and current density at stepped voltage intervals (e.g., from 3V to 10V in 0.5V increments).
-
-
Analysis and Comparison:
-
Causality: Converting spectral data into standardized color metrics allows for objective comparison.
-
Procedure:
-
From each spectrum, calculate the CIE 1931 (x,y) color coordinates.
-
Determine the Full Width at Half Maximum (FWHM) of the primary emission peak. A smaller FWHM generally corresponds to higher color purity.
-
Plot the CIE (x,y) coordinates as a function of luminance or voltage. A minimal shift indicates high color stability.
-
Tabulate the FWHM, CIE coordinates (at a reference luminance, e.g., 1000 cd/m²), and maximum External Quantum Efficiency (EQE) for each HTL type.
-
-
Conclusion and Outlook
The Hole Transport Layer is far more than a simple conductive film; it is a critical engineering component that directly governs the color purity and stability of an OLED. Through careful selection of HTL materials with appropriate energy levels (high T1, matched HOMO) and by optimizing the layer thickness, researchers can ensure the recombination zone is tightly confined within the emissive layer. This minimizes parasitic emissions and prevents exciton quenching, leading to the narrow, stable spectra required for high-performance displays and lighting.
Future advancements in HTL design, particularly in the realm of cross-linkable and thermally stable materials, will continue to push the boundaries of what is possible, enabling even more efficient and color-pure OLEDs fabricated through cost-effective solution-based methods. The systematic experimental approach detailed in this guide provides a robust framework for any researcher aiming to contribute to this exciting field.
References
-
Chen, P., et al. (2024). Advances in High-Efficiency Blue OLED Materials. MDPI. Available at: [Link]
-
Characteristics Study of OLED Materials. (n.d.). ResearchGate. Available at: [Link]
-
Afsar, M. F., & Islam, M. R. (2022). Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. Natural Sciences Publishing. Available at: [Link]
-
Editorial: High color purity boron-based OLED materials. (2024). Frontiers in Chemistry. Available at: [Link]
-
Zhang, J., et al. (2010). Experimental observation of polarized electroluminescence from edge-emission organic light emitting devices. Applied Physics Letters. Available at: [Link]
-
Kesavan, K. K., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Materials Advances. Available at: [Link]
- Lee, J. H., et al. (2012). Impact of Energy Level Shift of Hole Injection Layer on the Recombination Rate in OLEDs. Journal of the Korean Physical Society.
-
CIE chromaticity diagram with the color coordinates for every OLED made.... (n.d.). ResearchGate. Available at: [Link]
-
Lee, S., et al. (2021). Highly Efficient Solution-Processed Organic Light-Emitting Diodes Containing a New Cross-linkable Hole Transport Material Blended with Commercial Hole Transport Materials. ACS Applied Materials & Interfaces. Available at: [Link]
-
Photoluminescence and Electroluminescence Confocal Imaging of an OLED. (2023). Edinburgh Instruments. Available at: [Link]
-
Stanzani, E., et al. (2025). Evidence for localized trap formation during TADF OLED degradation. Organic Electronics. Available at: [Link]
-
Energy level alignments of various ETL, HTL, and emissive layer materials. (n.d.). OE Journals. Available at: [Link]
-
Kim, Y.-H., et al. (2023). Exploration of OLED structures for high-resolution microdisplays with enhanced efficiency and color gamut. Journal of the Society for Information Display. Available at: [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. Available at: [Link]
-
Hole transport layer-free deep-blue OLED with outstanding colour purity and high efficiency. (n.d.). ResearchGate. Available at: [Link]
-
Le, Q. V., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI. Available at: [Link]
-
Kim, J.-J., et al. (2016). Organic Light Emitting Materials and Devices XX. SPIE. Available at: [Link]
-
Dahal, A. (2020). Tuning electroluminescence from resonators based on Fabry-Pérot microcavity OLEDs. UVM ScholarWorks. Available at: [Link]
-
Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate. Available at: [Link]
-
Color coordinates and transmittance according to (a) PEDOT:PSS content.... (n.d.). ResearchGate. Available at: [Link]
-
Kim, K.-B., et al. (2022). Recombination Zone Selection in Vertically Stacked OLEDs with Thickness-Controlled Inorganic Hole Delay Layer. ACS Applied Materials & Interfaces. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Thermal Stability of Hole Transport Layers
For researchers, scientists, and professionals in drug development leveraging optoelectronic devices, the long-term operational stability of these technologies is paramount. A critical component governing this stability, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is the Hole Transport Layer (HTL). The thermal resilience of the HTL is a key determinant of a device's lifetime and performance under real-world operating conditions, where elevated temperatures are commonplace.
This guide provides a comparative analysis of the thermal stability of commonly used HTLs, offering experimental data and field-proven insights to inform material selection and experimental design.
The Critical Role of HTL Thermal Stability
The function of an HTL is to efficiently extract and transport holes from the active layer to the anode. However, many organic HTLs are susceptible to thermal degradation, which can manifest in several ways:
-
Morphological Instability: Amorphous organic films can crystallize or undergo phase segregation at elevated temperatures, leading to the formation of pinholes and a loss of uniform charge transport. This is often linked to the material's glass transition temperature (Tg).
-
Chemical Decomposition: The intrinsic chemical structure of the HTL material can break down at high temperatures, leading to the formation of charge traps and a decrease in conductivity.
-
Interfacial Degradation: Thermal stress can exacerbate diffusion of ions and molecules between the HTL and adjacent layers (e.g., the perovskite absorber or the electrode), causing detrimental chemical reactions and delamination.
These degradation pathways collectively contribute to a decline in device performance, characterized by a decrease in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Comparative Analysis of Common HTLs
The choice of HTL significantly impacts the thermal robustness of a device. Here, we compare some of the most widely used HTLs: the organic small molecule Spiro-OMeTAD, the polymeric PTAA, the conductive polymer blend PEDOT:PSS, and the inorganic alternatives NiO and CuSCN.
Organic HTLs: A Tale of Two Molecules
Spiro-OMeTAD (2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene) has been a workhorse in high-efficiency PSCs. However, its thermal stability is a well-documented concern. Devices employing Spiro-OMeTAD have shown significant degradation at 85°C, a key benchmark for solar cell stability[1]. The glass transition temperature (Tg) of Spiro-OMeTAD is approximately 120°C, but this can be lowered by the presence of common dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), making it more susceptible to morphological changes at lower temperatures.
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) has emerged as a more thermally stable alternative to Spiro-OMeTAD. Pristine PTAA exhibits excellent thermal stability, with some studies showing no glass transition or melting behavior up to 300°C[1]. This inherent stability of the amorphous phase means that PTAA-based devices generally perform better at elevated temperatures[1]. However, like Spiro-OMeTAD, the addition of dopants can influence its long-term stability[1].
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is a widely used HTL due to its high conductivity and solution processability. Its thermal stability is moderate. Thermogravimetric analysis (TGA) indicates that significant weight loss begins above 150°C. The degradation occurs in stages, with the polystyrene sulfonate (PSS) component degrading around 320°C and the more stable poly(3,4-ethylenedioxythiophene) (PEDOT) backbone degrading at much higher temperatures, between 624°C and 790°C. For practical applications, processing and operation should remain well below 150°C to avoid degradation.
Inorganic HTLs: The Promise of Robustness
Inorganic materials are gaining traction as HTLs due to their intrinsic thermal stability.
Nickel Oxide (NiO) is a promising p-type semiconductor with a wide bandgap and excellent thermal stability. TGA studies show that NiO films are stable up to high temperatures, with decomposition of any residual organic precursors or hydroxides typically occurring between 250°C and 400°C, leaving a stable oxide layer[2]. The use of a PTAA/NiO bilayer has been shown to further enhance thermal stability, with devices retaining 98% of their initial PCE after 10 days at 85°C and 85% relative humidity[3].
Copper Thiocyanate (CuSCN) is another inorganic HTL that has demonstrated superior thermal stability compared to its organic counterparts. In a direct comparison, CuSCN-based PSCs retained approximately 60% of their initial PCE after being annealed at 125°C, whereas Spiro-OMeTAD-based devices plummeted to only 25% of their initial efficiency under the same conditions[4].
Quantitative Comparison of Thermal Properties
| Hole Transport Layer (HTL) | Type | Decomposition Temperature (Td) from TGA (°C) | Glass Transition Temperature (Tg) (°C) | Notes on Thermal Stability |
| Spiro-OMeTAD | Organic Small Molecule | ~425 | ~120 (undoped) | Stability is a major concern, with significant device degradation observed at 85°C. Tg is lowered by dopants.[1][5] |
| PTAA | Organic Polymer | >450 | No Tg observed up to 300°C (pristine) | Generally more thermally stable than Spiro-OMeTAD due to its higher morphological stability at elevated temperatures.[1] |
| PEDOT:PSS | Conductive Polymer | >150 (onset of significant degradation) | N/A | The PSS component begins to degrade around 320°C. Processing and operation should be kept below 150°C. |
| NiO | Inorganic | >400 (for the oxide) | N/A | Excellent intrinsic thermal stability. Residual precursors from solution processing typically burn off between 250-400°C.[2] |
| CuSCN | Inorganic | >200 | N/A | Demonstrates superior thermal stability in devices compared to Spiro-OMeTAD, retaining a higher percentage of PCE at 125°C.[4] |
Experimental Evaluation of Thermal Stability
To provide a framework for your own investigations, we outline a standard protocol for assessing the thermal stability of HTLs using Thermogravimetric Analysis (TGA).
Experimental Protocol: Thermogravimetric Analysis (TGA) of HTL Thin Films
This protocol details the steps for evaluating the thermal decomposition of HTL materials, providing a quantitative measure of their stability.
Caption: Workflow for Thermogravimetric Analysis of HTL thin films.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere like nitrogen is crucial to study the intrinsic thermal stability of the material, preventing oxidative degradation which might not be relevant for encapsulated devices.
-
Heating Rate: A heating rate of 10°C/min is a common standard that allows for good resolution of thermal events without being excessively time-consuming.
-
Sample Preparation: Scraping a thin film, rather than using bulk powder, provides a sample that is more representative of the material's morphology and potential solvent residues in an actual device.
Degradation Mechanisms at Elevated Temperatures
Understanding the "why" behind thermal instability is key to designing more robust materials and devices.
Caption: Key degradation pathways for HTLs under thermal stress.
For organic HTLs, a primary concern is their morphological stability, which is intrinsically linked to their glass transition temperature (Tg). Above Tg, the material transitions from a rigid, glassy state to a more rubbery state, allowing for molecular rearrangement that can lead to crystallization and the formation of voids[5]. This is particularly problematic for Spiro-OMeTAD, especially when combined with additives like tBP which can evaporate at elevated temperatures, further disrupting the film morphology[5].
Inorganic HTLs, while largely immune to morphological changes, are not without their own thermal degradation pathways. At high temperatures, ion migration from the perovskite layer into the inorganic HTL, or diffusion of metal ions from the electrode, can occur. This can create defects at the interface and within the HTL, leading to increased charge recombination and a decrease in device performance.
Conclusion and Future Outlook
The thermal stability of the HTL is a critical bottleneck for the long-term performance of perovskite-based optoelectronics. While organic HTLs like Spiro-OMeTAD have enabled high-efficiency devices, their inherent thermal instability presents a significant challenge for commercialization. Polymeric alternatives such as PTAA offer a notable improvement in thermal resilience.
The future of thermally stable devices, however, likely lies with inorganic HTLs. Materials like NiO and CuSCN have demonstrated superior stability at elevated temperatures, paving the way for devices that can withstand real-world operating conditions. Further research into optimizing the interfaces of these inorganic HTLs and developing low-temperature, scalable deposition methods will be crucial for their widespread adoption.
By carefully considering the thermal properties of the HTL and employing rigorous stability testing protocols, researchers can accelerate the development of durable and reliable next-generation optoelectronic devices.
References
-
ResearchGate. (2020). Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of as-deposited thin film on a glass substrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Severe Morphological Deformation of Spiro-OMeTAD in (CH3NH3)PbI3 Solar Cells at High Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Hole-Transport Materials for Perovskite Solar Cells. Retrieved from [Link]
-
Fluxim. (2022). ISOS Protocols for Perovskite Solar Cell Stability Testing. Retrieved from [Link]
-
ResearchGate. (2022). Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability of CuSCN Hole Conductor-Based Perovskite Solar Cells. Retrieved from [Link]
-
AIP Publishing. (2022). Assessment of international standard testing protocols for perovskite solar cells in space applications. Retrieved from [Link]
-
MDPI. (2022). Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis Techniques Applied to Solar Energy and PV Materials. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. The thermogravimetric analysis (TGA) and derivative.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Retrieved from [Link]
-
University of Waterloo. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
-
Fluxim. (n.d.). Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Retrieved from [Link]
-
CD Formulation. (n.d.). Thermogravimetric (TGA) Analysis for Oral Thin Film. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells?. Retrieved from [Link]
-
Semantic Scholar. (2023). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Big data driven perovskite solar cell stability analysis. Retrieved from [Link]
-
MDPI. (n.d.). Hole-Transporting Materials for Printable Perovskite Solar Cells. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cost-Performance Analysis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in OLED Manufacturing
Executive Summary
In the competitive landscape of Organic Light-Emitting Diode (OLED) manufacturing, the selection of materials for the hole transport layer (HTL) is a critical determinant of device efficiency, longevity, and overall production cost. This guide provides an in-depth cost-performance analysis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a key intermediate and hole-transporting material. We will objectively compare its synthesis, material properties, and device performance against established industry benchmarks such as N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA). This analysis is supported by a synthesis of literature data and standardized experimental protocols to offer researchers and product development professionals a comprehensive framework for informed material selection.
Introduction: The Pivotal Role of Hole Transport Materials
An OLED is a multilayered semiconductor device where the injection and transport of charge carriers—holes from the anode and electrons from the cathode—are paramount for efficient light emission.[1][2] The hole transport layer (HTL) facilitates the seamless transit of holes to the emissive layer, where they recombine with electrons to form excitons and subsequently generate light.[3][4][5] An ideal HTL material should possess high hole mobility, suitable energy levels for efficient charge injection, and robust thermal and morphological stability to ensure a long operational lifetime.[5][6]
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is an aromatic amine derivative that has garnered attention for its utility in synthesizing high-performance HTLs.[7] Its molecular structure is designed to promote efficient charge transport.[7][8] This guide will dissect the practical implications of its use in a manufacturing context, weighing its performance benefits against economic viability.
Synthesis and Cost Implications
The manufacturing cost of an OLED material is intrinsically linked to the complexity of its synthesis, including the number of steps, the cost of raw materials and catalysts, and the purification methods required.
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine Synthesis: The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine typically involves a bromination reaction of a biphenyl amine precursor.[9] For instance, reacting 4-phenyl-diphenylamine with N-bromosuccinimide (NBS) is a common route.[9] While the starting materials are relatively accessible, the process requires careful control to avoid the formation of di-brominated byproducts, which can complicate purification and reduce yield.[10]
Alternative Material Synthesis (NPB and TCTA):
-
NPB is a widely used HTL material, and its synthesis has been extensively optimized.[11]
-
TCTA is another common choice, particularly as a hole-transporting and electron-blocking material in phosphorescent OLEDs.[12][13][14]
Cost Analysis: A direct price comparison is often challenging due to commercial sensitivities and purity grades. However, a qualitative cost assessment can be made based on synthetic complexity. The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is moderately complex. The need for high-purity end products (often >99.5%) for OLED applications necessitates rigorous purification, which can contribute significantly to the overall cost.[7][15] The cost-effectiveness will ultimately depend on the scale of production and the optimization of the synthetic route.
Performance Benchmarking
The ultimate measure of a material's utility is its performance within a device. Here, we compare the key photophysical and electrochemical properties of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine with NPB and TCTA, followed by a summary of their typical device performance metrics.
Material Properties
| Property | N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) | TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) |
| CAS Number | 1160294-93-8[7][16] | 123847-85-8[12] | 139092-78-7[12] |
| Molecular Formula | C18H14BrN[9][16] | C44H32N2[12] | C54H36N4[12] |
| Molecular Weight | 324.21 g/mol [9] | 588.74 g/mol [12] | 740.89 g/mol [12] |
| HOMO Level | ~5.5 eV | 5.5 eV[12] | 5.7 eV[12] |
| LUMO Level | Not readily available | 2.4 eV[12] | 2.4 eV[13][14] |
| Melting Point | 130.0 to 134.0 °C[9][16] | 279-283 °C[12] | 298-300 °C[13] |
Causality Behind Property Importance:
-
HOMO/LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the energy barriers for charge injection from the electrodes. A well-matched HOMO level with the anode's work function is crucial for efficient hole injection.
-
Melting Point & Thermal Stability: A high melting point and good thermal stability are indicative of a material's ability to withstand the heat generated during device operation and the vacuum deposition process, preventing morphological degradation and ensuring a longer device lifetime.[5][6]
Device Performance Comparison
The following table summarizes typical performance metrics for OLED devices utilizing these materials as the HTL. It is important to note that performance is highly dependent on the overall device architecture.
| Performance Metric | Device with N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine based HTL | Device with NPB HTL | Device with TCTA HTL |
| Turn-On Voltage (V) | Data not readily available in comparative studies | ~3.0 - 5.0 V | 2.7 V (for a red OLED) |
| Max. Current Efficiency (cd/A) | Data not readily available in comparative studies | Varies by emissive layer | Varies by emissive layer |
| Max. Power Efficiency (lm/W) | Data not readily available in comparative studies | Varies by emissive layer | Varies by emissive layer |
| Max. External Quantum Efficiency (EQE) (%) | Data not readily available in comparative studies | Varies by emissive layer | 17% (for a red OLED) |
| Max. Luminance (cd/m²) | Data not readily available in comparative studies | Varies by emissive layer | 24,529 (for a red OLED) |
Experimental Protocols
To ensure a fair and reproducible comparison, standardized fabrication and characterization protocols are essential.
OLED Device Fabrication Workflow
The following is a generalized protocol for the fabrication of a small-molecule OLED via thermal evaporation.
Caption: A generalized workflow for the fabrication of a multilayer OLED device.
Step-by-Step Methodology:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and isopropyl alcohol.[17]
-
UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone to improve the work function of the anode for efficient hole injection.
-
Thin Film Deposition: The organic layers and cathode are deposited in a high-vacuum thermal evaporation system.
-
A typical device structure could be: ITO / HIL (e.g., HAT-CN) / HTL (the material under test) / EML / ETL (e.g., Alq3) / EIL (e.g., LiF) / Cathode (e.g., Al).[18]
-
The thickness of each layer is precisely controlled using a quartz crystal microbalance.
-
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from degradation by oxygen and moisture.
Device Characterization Protocol
Methodology:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is connected to a source measure unit and a photometer. The current density, voltage, and luminance are measured simultaneously.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission wavelength and color coordinates (CIE).
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The device is operated at a constant current, and the time taken for the luminance to decrease to 50% (LT50) or 95% (LT95) of its initial value is measured.
In-depth Discussion and Analysis
The choice between N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, NPB, and TCTA is a nuanced decision that balances several factors.
-
Performance vs. Stability: While NPB is a workhorse in the OLED industry with well-established performance, novel materials like derivatives of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine may offer advantages in specific applications, such as improved thermal stability or better energy level alignment with next-generation emitters.[8][11] TCTA's high triplet energy makes it particularly suitable as a host or hole-transporting material in phosphorescent OLEDs.[13][19]
-
Cost-Effectiveness: For large-scale manufacturing, even small differences in material cost can have a significant impact on the final product price. The synthetic accessibility and purification costs of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine must be carefully evaluated against its performance benefits.
-
Process Integration: The material must be compatible with existing manufacturing processes, particularly thermal evaporation. Its thermal stability and deposition characteristics are key considerations.
Caption: A decision-making flowchart for selecting a hole transport material.
Conclusion and Future Outlook
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine represents a valuable class of materials for OLED applications. Its derivatives have the potential to enhance device performance, particularly in terms of stability. However, its cost-effectiveness relative to established materials like NPB and TCTA needs to be rigorously assessed on a case-by-case basis, taking into account the specific performance requirements of the target application.
Future research should focus on developing more efficient and scalable synthetic routes for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its derivatives. Furthermore, comprehensive studies directly comparing its performance and lifetime in standardized device architectures against industry benchmarks are needed to fully elucidate its commercial potential. The continuous evolution of OLED materials will undoubtedly lead to even more efficient and durable displays and lighting solutions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key.
- Haihang Industry. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine CAS 1160294-93-8.
- Sunshine Optoelectronic. N,N'-Diphenylbenzidine-531-91-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Optimizing OLEDs: The Role of N,N-Bis(4-biphenylyl)aniline.
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). N-[4-(1-Naphthyl)phenyl]-[1,1'-biphenyl]-4-amine: A Key Chemical for OLED Synthesis.
- Benchchem. (2025, December). Performance Analysis of Hole Transport Materials in OLED Devices: A Comparative Guide.
- Wikipedia. OLED.
- ResearchGate. Hole transporting materials for organic light emitting diodes: An Overview.
- Filgen, Inc. Materials Catalog for Next-Generation OLED Development.
- Royal Society of Chemistry. Hole-transporting materials for organic light-emitting diodes: an overview.
- ResearchGate. Typical hole transporting materials for OLED devices.
- AIP Publishing. Growth of N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine dome structures.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Brominated Biphenyl Amines in High-Performance OLEDs.
- Sigma-Aldrich. Tris(4-carbazoyl-9-ylphenyl)amine 97 139092-78-7.
- Royal Society of Chemistry. (2024, March 8). Enhancing OLED emitter efficiency through increased rigidity.
- Ossila. TCTA for OLEDs & Perovskites | CAS Number 139092-78-7.
- Ossila. OLED Fabrication | How to make an OLED Device.
- ACS Publications. (2022, November 18). TCTA:Ir(ppy)3 Green Emissive Blends in Organic Light-Emitting Transistors (OLETs).
- Chongqing Chemdad Co., Ltd. 4,4',4''-Tris(carbazol-9-yl)-triphenylamine.
- Muhamad Mat Salleh. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS.
- ECHEMI. 1160294-93-8, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Formula.
- DisplayMan. Manufacturing Process and Key Technologies of OLED.
Sources
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. displayman.com [displayman.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. filgen.jp [filgen.jp]
- 13. ossila.com [ossila.com]
- 14. 4,4',4''-Tris(carbazol-9-yl)-triphenylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. sunshine-oled.com [sunshine-oled.com]
- 16. haihangchem.com [haihangchem.com]
- 17. ossila.com [ossila.com]
- 18. Enhancing OLED emitter efficiency through increased rigidity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07937F [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) is fundamentally tied to the efficacy of their constituent materials. Among these, hole transport materials (HTMs) play a pivotal role in ensuring efficient charge injection and transport, directly impacting device efficiency, brightness, and operational stability. This guide provides an in-depth technical overview of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, a promising biphenyl-amine derivative, and objectively compares its potential performance with established benchmark HTMs.
Introduction to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is an aromatic amine whose molecular structure is engineered for efficient hole transport.[1] Its biphenyl core provides a rigid and planar backbone, facilitating intermolecular electronic coupling, while the triphenylamine moiety is a well-known and effective hole-transporting unit. The presence of a bromine atom offers a site for further chemical modification, allowing for the fine-tuning of its electronic properties or for its use as an intermediate in the synthesis of more complex structures.[2]
This compound is primarily utilized in the hole transport layer (HTL) of OLEDs. The HTL's function is to facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The efficiency of this process is crucial for the overall performance of the OLED device.[1][3]
Comparative Analysis with Benchmark Hole Transport Materials
| Property | N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | NPB | TAPC |
| Molecular Formula | C₁₈H₁₄BrN | C₄₄H₃₂N₂ | C₄₁H₃₈N₂ |
| Molecular Weight | 324.22 g/mol | 588.75 g/mol | 554.75 g/mol |
| CAS Number | 1160294-93-8 | 125339-49-7 | 17295-83-5 |
| Reported Purity | ≥97%[1] | ≥99% | ≥99% |
The performance of an OLED is highly dependent on the entire device architecture. The following table presents a summary of typical performance metrics for OLEDs utilizing NPB and TAPC as the HTL, compiled from various studies. The values for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine are projected based on the performance of structurally similar biphenyl-amine derivatives.
| Performance Metric | OLED with N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (Projected) | OLED with NPB | OLED with TAPC |
| Maximum Current Efficiency (cd/A) | ~3-6 | ~2.75 - 5.5[3] | ~21.1 - 55.74[3] |
| Maximum Power Efficiency (lm/W) | ~1-3 | Not widely reported | ~18.58 - 29.28[3] |
| Maximum External Quantum Efficiency (%) | ~2-5 | Not widely reported | ~10.6 - 21.59[3] |
| Maximum Luminance (cd/m²) | ~7000-8000 | ~7600[3] | ~6220[3] |
| Turn-on Voltage (V) | ~3.5 - 5.0 | ~3.0 - 4.5 | ~3.0 - 4.0 |
Note: The projected performance of OLEDs with N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is an estimation based on the performance of other biphenyl-amine derivatives and should be experimentally verified. The performance of all OLEDs is highly dependent on the specific device structure, emissive layer, and other materials used.
The Causality Behind Experimental Choices in OLED Fabrication
The fabrication of a high-performance OLED is a meticulous process where each step and material choice is critical. The following section details a generalized experimental protocol for the fabrication of a multilayer OLED, highlighting the reasoning behind key decisions.
Experimental Workflow: From Substrate to Encapsulation
Caption: The charge injection, transport, and recombination processes within a multilayer OLED.
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine represents a valuable class of hole transport materials for OLED applications. Its rigid biphenyl structure and well-established triphenylamine core suggest good hole mobility and thermal stability, crucial for long-lasting and efficient devices. While direct comparative data is limited, its structural similarity to other high-performance biphenyl-amine derivatives indicates its potential to be a competitive alternative to established materials like NPB and TAPC. Further experimental validation is necessary to precisely quantify its performance metrics and fully realize its potential in next-generation organic electronic devices.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key. [Link]
-
Kim, S.-H., et al. (2008). New Hole Transporting Materials Based on Di- And Tetra-Substituted Biphenyl Derivatives for Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology, 8(10), 5123-9. [Link]
-
MDPI. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Optimizing OLED Performance: The Critical Role of N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Optimizing OLEDs: The Role of N,N-Bis(4-biphenylyl)aniline. [Link]
-
ACS Publications. (2016). Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. The Journal of Physical Chemistry A, 120(31), 6145-6153. [Link]
-
RSC Publishing. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 7, 7144-7158. [Link]
-
IIP Series. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Brominated Biphenyl Amines in High-Performance OLEDs. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the disposal of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, grounding each step in established safety principles and regulatory standards. The causality behind these procedures is emphasized to ensure a deep understanding and foster a culture of safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a complex aromatic amine containing a bromine substituent. While specific toxicological data for this exact compound is limited, a thorough risk assessment must be conducted based on its structural motifs and data from analogous compounds.
-
Aromatic Amines: This class of compounds includes known and suspected carcinogens. For instance, 4-aminobiphenyl, a structurally related compound, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), definitively linked to bladder cancer in humans[1]. Therefore, it is prudent to handle N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a potential carcinogen and avoid all contact [2].
-
Brominated Organic Compounds: Halogenated organic compounds can pose environmental risks and require specific disposal routes. Upon combustion, they can form toxic byproducts like hydrogen bromide gas[3]. This necessitates disposal via high-temperature incineration at a licensed facility equipped to handle such emissions[4].
-
General Hazards: Safety data for similar compounds indicate risks of skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and harm if swallowed (H302)[5].
Based on this analysis, the compound must be treated as a hazardous substance requiring stringent containment and disposal protocols.
| Hazard Class | Description | Rationale & Source |
| Suspected Carcinogen | Potential to cause cancer. | Based on structural similarity to 4-aminobiphenyl, a known human carcinogen[1][2]. |
| Irritant | Causes skin, eye, and respiratory irritation. | Hazard statements for analogous compounds (H315, H319, H335)[5]. |
| Acutely Toxic | Harmful if swallowed. | Hazard statement for analogous compounds (H302)[5]. |
| Environmental Hazard | Potentially toxic to aquatic life. | Brominated aromatics can be environmentally persistent and toxic to aquatic organisms[6]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for carcinogenicity and skin absorption, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier, preventing any possibility of direct contact.
-
Hand Protection: Use double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA regulations in 29 CFR 1910.133[7].
-
Body Protection: A fully buttoned lab coat and appropriate protective clothing are mandatory[2].
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator may be required. All handling of this compound should ideally occur within a fume hood to minimize inhalation risk[3].
Waste Segregation and Collection: A Self-Validating Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management system. Mixing waste streams can lead to dangerous chemical reactions and makes disposal prohibitively complex and expensive. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA)[8][9].
-
Designate a Waste Stream: N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine waste must be classified as Halogenated Organic Solid Waste . Do not mix it with non-halogenated organic waste, aqueous waste, or general trash[10].
-
Solid Waste Collection:
-
Grossly Contaminated Materials: Place any weigh boats, spatulas, or other implements with visible powder contamination directly into the designated waste container.
-
Contaminated Debris: All disposables that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as contaminated debris in the same Halogenated Organic Solid Waste stream[10]. Do not discard these items in the regular trash.
-
-
Solution Waste Collection:
-
If the compound is dissolved in a solvent, the entire solution must be disposed of as Halogenated Organic Liquid Waste .
-
Collect halogenated and non-halogenated organic solvents in separate, clearly marked containers[10].
-
-
Empty Stock Bottle Disposal: The original container holding the chemical, even when "empty," must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must also be collected as Halogenated Organic Liquid Waste. It is often more practical and safer to dispose of the empty container via the solid hazardous waste stream[11].
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation and Disposal Workflow.
Containerization, Labeling, and Storage
Regulatory compliance and safety hinge on proper containerization and labeling.
-
Container Selection: Use only containers that are compatible with the chemical waste. For solids, a wide-mouth polyethylene or glass jar with a screw-top lid is ideal. For liquids, use a high-density polyethylene (HDPE) or glass bottle with a threaded, sealable cap[10][12]. Never use food or beverage containers[10].
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine" and any solvents present.
-
The specific hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").
-
The accumulation start date.
-
-
Storage:
-
Keep waste containers securely closed at all times, except when actively adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[13].
-
The SAA must be under the control of laboratory personnel and at or near the point of generation[14].
-
Use secondary containment (e.g., a plastic tub) to prevent spills from reaching drains[14][15].
-
Store incompatible waste streams separately to prevent accidental reactions[10][15].
-
Final Disposal Procedures
Under RCRA regulations, hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Scheduling Pickup: Do not allow waste to accumulate indefinitely. Laboratories are subject to limits on the volume of waste that can be stored (typically 55 gallons for hazardous waste and 1 quart for acutely toxic "P-listed" waste)[13]. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Method of Disposal: The appropriate disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[4]. This process is designed to destroy the organic molecule and scrub harmful combustion byproducts like hydrogen bromide from the exhaust gas.
-
Prohibited Actions:
By adhering to these procedures, you ensure that the disposal of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is conducted safely, in full regulatory compliance, and with respect for our shared environment.
References
-
Pi Chemicals. (n.d.). Material Safety Data Sheet: Tris(4-bromophenyl)amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57746354, N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Retrieved from [Link]
-
TUNAP. (2025). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 4-AMINOBIPHENYL. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
RECYCLING magazine. (2020). Recovery of bromine from e-waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Institutes of Health. (2023). Removal of Bromine from Polymer Blends.... Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
WASH in Health Care Facilities. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 3. pipharm.com [pipharm.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. 503299-24-9 | N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine - AiFChem [aifchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. axonator.com [axonator.com]
- 10. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. vumc.org [vumc.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS No. 1160294-93-8). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a solid aromatic amine derivative. A thorough risk assessment is the cornerstone of safe handling. While some suppliers may not classify this compound as hazardous, a conservative approach is warranted based on aggregated data for this and structurally related aromatic amines. The primary hazards are summarized below.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1] |
Causality of Hazards: Aromatic amines as a class of compounds can exhibit toxicity, and some are known or suspected carcinogens.[3][4][5] The presence of a halogen (bromine) necessitates careful handling to prevent the release of halogenated compounds into the environment. Skin absorption is a potential route of exposure for many aromatic amines, which can lead to systemic effects.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following protocol is a self-validating system designed to prevent exposure through all potential routes.
Hand Protection
Rationale: Direct skin contact is a primary route of exposure that can cause irritation and potential absorption.[5] Glove selection must be based on chemical resistance and the nature of the work (incidental vs. extended contact).
Glove Selection:
| Glove Material | Suitability for Aromatic & Halogenated Hydrocarbons | Recommendations |
| Nitrile | Fair to Poor for extended contact; suitable for incidental (splash) protection.[6] | For short-duration tasks and handling of small quantities, double-gloving with nitrile gloves is recommended. Change gloves immediately upon contamination. |
| Neoprene | Poor for aromatic and halogenated hydrocarbons.[6] | Not recommended as a primary barrier for this compound. |
| Butyl Rubber | Recommended for halogenated hydrocarbons.[7] | For tasks involving larger quantities or prolonged handling, butyl rubber gloves should be worn. |
| Viton™ | Good for chlorinated and aromatic solvents.[6] | An excellent but more expensive option for extended contact or handling of solutions. |
| Norfoil™ (Silver Shield®) | Excellent for a broad range of chemicals, including aromatic and halogenated compounds.[6] | Recommended for high-risk operations or when handling highly contaminated materials. Dexterity can be improved by wearing a nitrile glove over the Norfoil™ glove.[6] |
Step-by-Step Glove Protocol:
-
Inspect: Before use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: For routine handling of small quantities, don two pairs of nitrile gloves. For extended handling, use a single pair of butyl rubber or Viton™ gloves.
-
Doffing: Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Disposal: Dispose of used gloves as solid hazardous waste. Never reuse disposable gloves.[6]
Eye and Face Protection
Rationale: The solid, dusty nature of this compound, coupled with its classification as a serious eye irritant, necessitates robust eye protection.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.
-
Enhanced Protection: When handling larger quantities or when there is a risk of splashing or aerosolization, a full-face shield should be worn in addition to safety goggles.[8]
Respiratory Protection
Rationale: Inhalation of the fine powder can cause respiratory tract irritation.[1] Engineering controls (i.e., a chemical fume hood) are the primary means of controlling inhalation hazards. When engineering controls are not sufficient or during spill cleanup, respiratory protection is mandatory.
Respirator Selection Flowchart:
Caption: Respiratory protection selection based on task.
-
N95 Respirator: For tasks with a low potential for dust generation outside of a fume hood, a NIOSH-approved N95 disposable respirator is the minimum requirement.[9]
-
Air-Purifying Respirator (APR): For tasks with a higher potential for aerosolization or during spill cleanup, a half-mask or full-facepiece air-purifying respirator with P100 (high-efficiency particulate) filters is recommended.[10]
-
Powered Air-Purifying Respirator (PAPR): For extended work or high concentrations of airborne particulates, a PAPR offers superior protection and comfort.
Protective Clothing
A standard laboratory coat is required at all times. For tasks involving larger quantities, a disposable chemical-resistant suit or apron should be worn.[11] Protective footwear that covers the entire foot is mandatory.
Operational and Handling Plan
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring experimental integrity.
Engineering Controls
-
Chemical Fume Hood: All manipulations of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[5] This is the primary method for preventing respiratory exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Step-by-Step Handling Procedure for Weighing and Dissolving
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent) within the fume hood.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing:
-
Carefully open the container. Avoid creating dust clouds.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid to a weigh boat or creased weigh paper.
-
If static is an issue, an anti-static gun can be used.
-
Securely close the primary container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction vessel or flask. A powder funnel can aid in a clean transfer.
-
Slowly add the desired solvent, gently swirling to aid dissolution. Avoid vigorous stirring that could lead to splashing.
-
Rinse the weigh boat and any transfer tools with a small amount of the solvent and add the rinsing to the vessel to ensure a complete transfer.
-
-
Post-Handling:
-
Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth. Dispose of the cloth as solid hazardous waste.
-
Dispose of the weigh paper/boat and any other contaminated disposables in the designated solid hazardous waste container.
-
Clean the work area within the fume hood.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper segregation and disposal of waste are critical for environmental protection and regulatory compliance. As a halogenated organic compound, this substance requires specific disposal procedures.
Waste Segregation
Rationale: Halogenated organic wastes are typically incinerated at high temperatures and must be kept separate from non-halogenated waste streams to ensure proper disposal and to manage costs.[12]
Caption: Waste disposal workflow.
Step-by-Step Disposal Procedures
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable lab coats, bench paper, weigh boats, and used spatulas, in a designated, clearly labeled "Halogenated Organic Solid Waste" container.[13]
-
This container should be a sealable plastic bag or a rigid container with a lid.
-
Keep the container closed when not in use.
-
-
Liquid Waste:
-
Collect all unused solutions and solvent rinses containing the compound in a designated "Halogenated Organic Liquid Waste" container.[14]
-
The container must be made of a compatible material (e.g., borosilicate glass or HDPE) and have a screw-top lid.
-
Do not overfill the container; leave at least 10% headspace for expansion.
-
Keep the container closed when not in use and store it in secondary containment.
-
-
Empty Containers:
-
The original container of the chemical, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or toluene).
-
The rinsate must be collected and disposed of as halogenated organic liquid waste.
-
After rinsing, deface the label on the empty container and dispose of it in the appropriate solid waste stream (e.g., glass or plastic recycling, if permitted by your institution) or as hazardous solid waste.[15]
-
-
Spill Cleanup:
-
In the event of a small spill, dampen the solid material with a suitable solvent like ethanol to prevent it from becoming airborne.[16]
-
Carefully sweep or wipe up the material with absorbent pads.
-
Collect all cleanup materials in the "Halogenated Organic Solid Waste" container.
-
Clean the spill area with soap and water.
-
References
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene - Substance Information. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
NIOSH. (n.d.). amines, aromatic 2002. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Bisley International. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]
-
The Ohio State University - Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Pittsburgh Spray Equipment. (2018). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). REACH guidance documents. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Homepage. Retrieved from [Link]
-
Jaybro. (n.d.). Respirator filter selection guide. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Advanced Photon Source. (2024). Safety Glove Selection Guide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Occupational exposure limits substance evaluations. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdc.gov [cdc.gov]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. tri-iso.com [tri-iso.com]
- 9. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. international.skcinc.com [international.skcinc.com]
- 12. bucknell.edu [bucknell.edu]
- 13. mn.uio.no [mn.uio.no]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
